molecular formula C14H22N4O9 B013367 Epitalon CAS No. 307297-39-8

Epitalon

Cat. No.: B013367
CAS No.: 307297-39-8
M. Wt: 390.35 g/mol
InChI Key: HGHOBRRUMWJWCU-FXQIFTODSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epitalon, also known as Epithalon or the tetrapeptide Ala-Glu-Asp-Gly (AEDG), is a synthetic peptide developed based on the composition of a bovine pineal gland extract, Epithalamin. This reagent is a key tool for investigating the molecular mechanisms of cellular aging, telomere biology, and neuroendocrine regulation. Research indicates this compound exhibits significant geroprotective properties, primarily through its antioxidant, neuroprotective, and antimutagenic effects . Key Research Applications and Value: Telomere and Senescence Research: this compound has been shown to activate telomerase, the enzyme responsible for maintaining telomere length. In vitro studies on human somatic cells demonstrate that this compound can induce telomere elongation, allowing cells to surpass the Hayflick limit and extend their replicative lifespan . This makes it a critical compound for studying replicative senescence and age-related pathologies. Oxidative Stress and Cytoprotection: The peptide demonstrates potent antioxidant capabilities. Research in aging models shows this compound can enhance the activity of key antioxidant enzymes like superoxide dismutase and glutathione peroxidase, thereby reducing oxidative damage . Its protective effects against high glucose-induced oxidative stress and impaired wound healing have also been demonstrated in human retinal pigment epithelial cells, suggesting utility in modeling diabetic complications . Epigenetic and Gene Regulation Studies: this compound may function as an epigenetic modulator. Molecular modeling and cell studies suggest it can bind to specific histones (H1/3, H1/6) and DNA promoter regions, influencing chromatin structure and gene expression . This includes the upregulation of genes associated with neuronal differentiation, such as Nestin, GAP43, and β-Tubulin III, in human stem cells . Neuroendocrine and Circadian Rhythm Research: As a pineal gland-derived peptide, this compound is valuable for studying circadian biology. In vitro and in vivo evidence suggests it can influence the synthesis of melatonin, potentially by affecting the expression of the AANAT enzyme and pCREB transcription factor in pinealocytes, thereby helping to restore circadian rhythms disrupted by aging . Cell Differentiation and Specialization: Beyond neuronal lineages, this compound has been observed to promote the proliferation of retinal epithelial cells and influence lymphocyte differentiation, pointing to its role in studying tissue-specific cell development and immune function . Mechanism of Action Overview: The precise mechanism of this compound is multifaceted and an active area of research. Its geroprotective effects are believed to stem from a combination of specific and non-specific actions, including direct telomerase activation, modulation of gene expression via histone interaction, enhancement of endogenous antioxidant defenses, and influence on key neuroendocrine pathways . This product is supplied as a high-purity, lyophilized powder for reconstitution in laboratory settings. It is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with their institution's biosafety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O9/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHOBRRUMWJWCU-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952957
Record name Epitalon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64082-79-7, 307297-39-8
Record name Epithalamin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064082797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epithalon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307297398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epitalon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPITALON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O65P17785G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Epitalon's Mechanism of Action on Telomerase Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitalon, a synthetic tetrapeptide (Ala-Glu-Asp-Gly), has emerged as a significant subject of research in the field of cellular aging and rejuvenation. Its primary and most studied mechanism of action is the activation of telomerase, the enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. This guide provides an in-depth technical overview of the molecular mechanisms through which this compound exerts its effects on telomerase activation, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism: Upregulation of Telomerase Activity

This compound's primary mechanism for promoting cellular longevity lies in its ability to reactivate the production of telomerase.[1][2] In most somatic cells, the gene encoding the catalytic subunit of telomerase, human Telomerase Reverse Transcriptase (hTERT), is repressed. This compound treatment has been shown to upregulate the expression of the hTERT gene, leading to an increase in telomerase enzyme activity.[3][4] This, in turn, results in the lengthening of telomeres, thereby counteracting the progressive telomere shortening that occurs with each cell division and delaying the onset of cellular senescence.[1][5]

Signaling Pathways

While the complete signaling cascade from this compound to telomerase activation is still under investigation, current evidence points towards a multi-faceted mechanism involving epigenetic modulation and potential interactions with nuclear proteins.

  • Epigenetic Regulation: this compound is believed to interact directly with the promoter regions of the hTERT gene.[6] It is hypothesized to bind to specific DNA sequences, potentially influencing the chromatin structure and making the gene more accessible for transcription.[6] This epigenetic remodeling may involve the modulation of histone proteins, leading to a more "open" chromatin state that facilitates the binding of transcription factors necessary for hTERT expression.

  • Nuclear Interaction: Studies suggest that this compound can penetrate the cell nucleus and interact with nuclear proteins, such as histone H1.[3] This interaction may play a role in altering chromatin compaction and gene expression.

The following diagram illustrates the proposed signaling pathway for this compound-induced telomerase activation.

Epitalon_Telomerase_Activation cluster_cell cluster_nucleus This compound This compound (Ala-Glu-Asp-Gly) Cytoplasm Cytoplasm This compound->Cytoplasm Cellular Uptake Cell_Membrane Cell Membrane Nucleus Nucleus Cytoplasm->Nucleus Nuclear Translocation Nuclear_Membrane Nuclear Membrane hTERT_Gene hTERT Gene Promoter Nucleus->hTERT_Gene Epigenetic Modulation (Direct binding, Chromatin Remodeling) Chromatin Chromatin Transcription Transcription hTERT_Gene->Transcription hTERT_mRNA hTERT mRNA Transcription->hTERT_mRNA hTERT_mRNA->Nuclear_Membrane Export Translation Translation hTERT_mRNA->Translation hTERT_Protein hTERT Protein (Telomerase Catalytic Subunit) Translation->hTERT_Protein Telomerase Active Telomerase Enzyme hTERT_Protein->Telomerase Telomere Telomere Telomerase->Telomere Elongation Telomere Elongation Telomere->Elongation

Proposed signaling pathway of this compound-induced telomerase activation.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from key in vitro studies investigating the effects of this compound on telomere length, hTERT expression, and telomerase activity.

Table 1: Effect of this compound on Telomere Length

Cell LineConcentration (µg/mL)Treatment DurationChange in Telomere LengthReference
21NT (Breast Cancer)0.24 daysDose-dependent increase[3]
21NT (Breast Cancer)0.54 daysDose-dependent increase[3]
21NT (Breast Cancer)1.04 daysDose-dependent increase[3]
BT474 (Breast Cancer)0.24 daysDose-dependent increase[3]
BT474 (Breast Cancer)0.54 daysDose-dependent increase[3]
BT474 (Breast Cancer)1.04 daysDose-dependent increase[3]
IBR.3 (Normal Fibroblast)1.03 weeksSignificant increase[3]
HMEC (Normal Epithelial)1.03 weeksSignificant increase[3]
Human Fetal FibroblastsNot SpecifiedNot Specified33.3% increase[6]

Table 2: Effect of this compound on hTERT mRNA Expression

Cell LineConcentration (µg/mL)Treatment DurationFold Upregulation of hTERT mRNAReference
21NT (Breast Cancer)1.04 days~12-fold[3]
BT474 (Breast Cancer)0.54 days~5-fold[3]
IBR.3 (Normal Fibroblast)1.03 weeksUpregulated[3]
HMEC (Normal Epithelial)1.03 weeksUpregulated[3]

Table 3: Effect of this compound on Telomerase Activity

Cell LineTreatmentChange in Telomerase ActivityReference
IBR.3 (Normal Fibroblast)1 µg/mL this compound for 3 weeksSignificant increase[3]
HMEC (Normal Epithelial)1 µg/mL this compound for 3 weeksSignificant increase[3]
21NT (Breast Cancer)0.5 and 1 µg/mL this compound for 4 daysNo significant increase[3]
BT474 (Breast Cancer)0.5 and 1 µg/mL this compound for 4 daysNo significant increase[3]

Alternative Mechanism: Activation of ALT Pathway in Cancer Cells

Interestingly, in some cancer cell lines, this compound has been observed to induce telomere elongation through a telomerase-independent mechanism known as the Alternative Lengthening of Telomeres (ALT) pathway.[1][3] The ALT pathway is a recombination-based mechanism that uses the existing telomeric DNA as a template for elongation. In these cancer cells, while hTERT expression was elevated, a significant increase in telomerase activity was not observed.[3] Instead, there was a dramatic increase in ALT activity.[3] This suggests that this compound may have a dual mechanism of action, promoting telomere maintenance through telomerase activation in normal cells and through the ALT pathway in certain cancer cells.

Epitalon_ALT_Activation This compound This compound Cancer_Cell Cancer Cell (e.g., 21NT, BT474) This compound->Cancer_Cell Nuclear_Proteins Nuclear Proteins (e.g., Histone H1) Cancer_Cell->Nuclear_Proteins Interaction ALT_Pathway ALT Pathway Activation Nuclear_Proteins->ALT_Pathway Induction Telomere_Elongation Telomere Elongation (Recombination-based) ALT_Pathway->Telomere_Elongation

This compound's proposed activation of the ALT pathway in cancer cells.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cell Culture and this compound Treatment
  • Cell Lines:

    • Human breast cancer cell lines: 21NT and BT474.[3]

    • Normal human fibroblast cells: IBR.3.[3]

    • Normal human mammary epithelial cells: HMEC.[3]

  • Culture Media: Specific media formulations are used for each cell line, supplemented with fetal bovine serum and other necessary growth factors.[3]

  • This compound Treatment:

    • Cancer Cell Lines: Treated with varying concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1.0 µg/mL) for a duration of 4 days.[3]

    • Normal Cell Lines: Treated with a fixed concentration of this compound (e.g., 1.0 µg/mL) for a longer duration of 3 weeks.[3]

Measurement of Telomere Length (qPCR)
  • Method: Quantitative Polymerase Chain Reaction (qPCR) is a widely used method for measuring relative telomere length.[3][7]

  • Principle: The assay compares the amplification of telomeric DNA (T) to the amplification of a single-copy reference gene (S), providing a T/S ratio that is proportional to the average telomere length.[7]

  • Protocol Outline:

    • DNA Extraction: Genomic DNA is isolated from treated and control cells.[3]

    • qPCR Reaction: Two separate qPCR reactions are performed for each sample: one with primers specific for the telomeric repeat sequence (TTAGGG) and another with primers for a single-copy gene (e.g., 36B4).[3]

    • Data Analysis: The relative telomere length is calculated using the comparative Ct (ΔΔCt) method, comparing the Ct values of the telomere and single-copy gene between treated and control samples.[3]

qPCR_Workflow Start Start: This compound-treated and Control Cells DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction qPCR_Telomere qPCR with Telomere Primers (T) DNA_Extraction->qPCR_Telomere qPCR_Reference qPCR with Reference Gene Primers (S) DNA_Extraction->qPCR_Reference Data_Analysis Data Analysis (ΔΔCt Method) qPCR_Telomere->Data_Analysis qPCR_Reference->Data_Analysis Result Result: Relative Telomere Length (T/S Ratio) Data_Analysis->Result

Experimental workflow for measuring telomere length by qPCR.
Measurement of hTERT mRNA Expression (RT-qPCR)

  • Method: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

  • Principle: This method quantifies the amount of a specific mRNA transcript (in this case, hTERT) in a sample.

  • Protocol Outline:

    • RNA Extraction: Total RNA is isolated from treated and control cells.

    • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

    • qPCR: The cDNA is then used as a template for qPCR with primers specific for the hTERT gene and a reference (housekeeping) gene.

    • Data Analysis: The relative expression of hTERT mRNA is calculated using the ΔΔCt method, normalized to the reference gene.[3]

Measurement of Telomerase Activity (TRAP Assay)
  • Method: Telomeric Repeat Amplification Protocol (TRAP) Assay.[8]

  • Principle: The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.[8] It involves two main steps:

    • Telomerase-mediated extension: A substrate oligonucleotide is extended by telomerase present in the cell lysate, adding telomeric repeats.

    • PCR amplification: The extended products are then amplified by PCR. The amount of PCR product is proportional to the telomerase activity in the sample.

  • Detection: The amplified products can be visualized by gel electrophoresis or quantified using real-time PCR.[8]

Conclusion

This compound demonstrates a clear and potent ability to activate telomerase, primarily through the upregulation of hTERT gene expression. This leads to the elongation of telomeres in normal human somatic cells, suggesting a significant potential in counteracting cellular aging. The discovery of its ability to activate the ALT pathway in certain cancer cells adds another layer of complexity to its mechanism of action and warrants further investigation. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in age-related diseases and other conditions associated with telomere shortening. Further research is necessary to fully elucidate the intricate signaling pathways and long-term effects of this compound in vivo.

References

Epitalon's Modulation of Pineal Gland Function and its Geroprotective Effects in Aging Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitalon, a synthetic tetrapeptide (Ala-Glu-Asp-Gly), has emerged as a significant subject of investigation in the field of gerontology.[1][2][3] Its biological activity, which mimics that of the natural pineal peptide extract Epithalamin, centers on the modulation of the neuroendocrine system, particularly the pineal gland, and its subsequent impact on fundamental aging processes.[2][4][5] This technical guide provides an in-depth analysis of the mechanisms of action of this compound, with a focus on its interplay with pineal gland function and its downstream effects on cellular senescence, oxidative stress, and lifespan in various aging models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways to offer a comprehensive resource for researchers in the field.

Introduction

The pineal gland, primarily known for its role in synthesizing melatonin and regulating circadian rhythms, undergoes age-related functional decline, which is correlated with many of the degenerative processes of aging.[6][7] this compound, a peptide originally identified in bovine pineal gland extracts, has been shown to counteract this decline, exhibiting a range of geroprotective effects.[6][8] Its multifaceted mechanism of action includes the reactivation of telomerase, normalization of melatonin secretion, and enhancement of antioxidant defense systems, positioning it as a promising candidate for interventions aimed at promoting healthy aging.[1][6] This guide will explore the foundational research that has elucidated these properties.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical and in vitro studies on this compound, providing a comparative overview of its biological effects.

Table 1: Effects of this compound on Lifespan and Tumor Incidence in Animal Models

Animal ModelDosage and AdministrationKey FindingsReference
Female SHR Mice1.0 µ g/mouse , subcutaneous, 5 consecutive days/month- 13.3% increase in the lifespan of the last 10% of survivors.- 12.3% increase in maximum lifespan.- 6.0-fold inhibition of leukemia development.[9][10][9][10]
CBA Mice0.1 µ g/mouse , long-term administration- 4.0-fold increase in the number of mice reaching 23 months of age.- Oldest treated mouse lived to 34 months vs. 24 months in control.- Reduced overall tumor formation.[2][2]
HER-2/neu Transgenic Mice1 µ g/mouse , subcutaneous, 5 consecutive days/month- Reduced cumulative number and maximum size of mammary tumors.[11][11]
Drosophila melanogaster0.001x10⁻⁶ to 5x10⁻⁶ wt. % of culture medium- 11-16% increase in lifespan.[12][12]
RatsNot specified- 52% decrease in mortality rate.[8][8]
MiceNot specified- 27% decrease in mortality rate.[8][8]

Table 2: Effects of this compound on Cellular and Molecular Markers of Aging

Cell/Tissue TypeTreatmentQuantitative EffectReference
Human Somatic CellsNot specified- Average telomere elongation of 33.3%.[2][7][2][7]
Human Gingival Mesenchymal Stem Cells (hGMSCs)Not specified- 1.6 to 1.8-fold increase in mRNA expression of Nestin, GAP43, β Tubulin III, and Doublecortin.[13][14][13][14]
Bone Marrow Cells (SHR Mice)1.0 µ g/mouse , subcutaneous, 5 consecutive days/month- 17.1% decrease in the frequency of chromosome aberrations.[7][9][10][7][9][10]
Heart Tissue (in vivo)Not specified- Activation of 194 genes (up to 6.61-fold).- Inhibition of 48 genes (up to 2.71-fold).[2][2]

Table 3: Effects of this compound on Pineal Gland Function and Hormone Levels

Animal ModelAge GroupEffect on MelatoninEffect on CortisolReference
Aged Rhesus Monkeys20-26 years- Stimulated melatonin production and restored youthful secretion patterns.[6]- Normalized cortisol rhythms in a time-of-day dependent manner.[6][15][6][15]
Rats with Pineal Gland DysfunctionElderly- Increased night melatonin levels.[16]Not specified[16]

Core Signaling Pathways and Mechanisms of Action

This compound exerts its effects through several interconnected pathways, primarily originating from its influence on the pineal gland and gene expression.

Restoration of Pineal Gland Function and Melatonin Synthesis

This compound has been shown to directly impact the pineal gland, particularly in aging models where its function is compromised. It stimulates the synthesis of melatonin by upregulating key enzymes in the melatonin production pathway.

Epitalon_Melatonin_Pathway This compound This compound PinealGland Pineal Gland (Pinealocytes) This compound->PinealGland Stimulates pCREB pCREB (Phosphorylated cAMP response element-binding protein) PinealGland->pCREB Upregulates AANAT AANAT (Arylalkylamine N-acetyltransferase) PinealGland->AANAT Upregulates Melatonin Melatonin Synthesis pCREB->Melatonin AANAT->Melatonin CircadianRhythm Circadian Rhythm Normalization Melatonin->CircadianRhythm Antioxidant Antioxidant Effects Melatonin->Antioxidant

Caption: this compound's stimulation of the melatonin synthesis pathway in the pineal gland.

Telomerase Activation and Cellular Senescence

A cornerstone of this compound's anti-aging effects is its ability to activate the enzyme telomerase, which extends telomeres, the protective caps at the ends of chromosomes. This mechanism helps to overcome the Hayflick limit of cell division, thereby delaying cellular senescence.[3][6]

Epitalon_Telomerase_Pathway This compound This compound CellNucleus Cell Nucleus This compound->CellNucleus hTERT hTERT Gene (Telomerase Catalytic Subunit) CellNucleus->hTERT Upregulates Expression Telomerase Telomerase Enzyme hTERT->Telomerase Codes for Telomeres Telomeres Telomerase->Telomeres Elongates CellularSenescence Cellular Senescence Telomeres->CellularSenescence Inhibits CellDivision Cell Division Telomeres->CellDivision Maintains Integrity During

Caption: this compound's mechanism of telomerase activation and inhibition of cellular senescence.

Antioxidant Defense and Stress Response

This compound enhances the body's intrinsic antioxidant defenses by upregulating the expression of key antioxidant enzymes. This helps to mitigate the cumulative oxidative damage that is a hallmark of aging.[1]

Epitalon_Antioxidant_Pathway This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 AntioxidantEnzymes Antioxidant Enzymes (SOD, Catalase, etc.) Nrf2->AntioxidantEnzymes Upregulates Expression ROS Reactive Oxygen Species (ROS) AntioxidantEnzymes->ROS Neutralizes OxidativeStress Oxidative Stress & Cellular Damage AntioxidantEnzymes->OxidativeStress Reduces ROS->OxidativeStress Causes

Caption: this compound's role in enhancing the antioxidant defense system.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on this compound. Researchers should adapt these based on specific experimental goals and institutional guidelines.

In Vivo Lifespan and Carcinogenesis Studies in Mice
  • Animal Model: Female Swiss-derived SHR mice or HER-2/neu transgenic mice, typically starting at 2-3 months of age.[9][10][11]

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. Ad libitum access to food and water.

  • Experimental Groups:

    • Control Group: Receives subcutaneous injections of normal saline (e.g., 0.1 ml).

    • This compound Group: Receives subcutaneous injections of this compound (e.g., 1.0 µ g/mouse dissolved in 0.1 ml saline).

  • Dosing Regimen: A cyclical regimen is often employed, such as injections on 5 consecutive days each month for the duration of the animal's natural life.[9][10]

  • Parameters Monitored:

    • Lifespan: Mean and maximum lifespan are recorded.

    • Tumor Incidence: Regular monitoring for the appearance and size of spontaneous tumors.

    • Biomarkers of Aging: Periodic collection of blood and tissue samples to analyze chromosomal aberrations, hormone levels, and other relevant markers.

    • Physiological Parameters: Body weight and food consumption are monitored regularly.

  • Carcinogenesis Induction (if applicable): For studies on induced carcinogenesis, a chemical carcinogen such as 1,2-dimethylhydrazine (DMH) is administered according to a specific protocol (e.g., weekly subcutaneous injections for a set number of weeks).[17] this compound can be administered before, during, or after carcinogen exposure to assess its effects on different stages of cancer development.[17]

In Vitro Telomerase Activity Assay (TRAP Assay)
  • Cell Lines: Human fetal lung fibroblasts, HeLa cells, or other relevant cell lines.[6]

  • Cell Culture: Cells are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., several days to weeks).

  • Protein Extraction: Cellular proteins are extracted from both control and this compound-treated cells.

  • TRAP (Telomeric Repeat Amplification Protocol) Assay:

    • The extracted proteins are incubated with a substrate oligonucleotide.

    • If telomerase is active, it will add telomeric repeats to the substrate.

    • The extended products are then amplified using PCR.

    • The PCR products are separated by gel electrophoresis and visualized.

  • Quantification: The intensity of the bands on the gel corresponds to the level of telomerase activity, which can be quantified using densitometry.

Gene Expression Analysis (qPCR)
  • Sample Preparation: RNA is extracted from cells or tissues of interest (e.g., pinealocytes, heart tissue) from both control and this compound-treated groups.[18][19]

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR):

    • The cDNA is used as a template for PCR with primers specific to the genes of interest (e.g., hTERT, AANAT, antioxidant enzymes).

    • A fluorescent dye that binds to double-stranded DNA is included in the reaction to monitor the amplification in real-time.

    • The relative expression of the target genes is calculated and normalized to a housekeeping gene.

Experimental Workflow and Logical Relationships

The following diagram illustrates the overarching experimental workflow and the logical connections between this compound's administration and its observed effects.

Epitalon_Experimental_Workflow cluster_administration Administration cluster_primary_targets Primary Targets cluster_downstream_effects Downstream Effects cluster_phenotypic_outcomes Phenotypic Outcomes Epitalon_Admin This compound Administration (In Vivo / In Vitro) PinealGland Pineal Gland Epitalon_Admin->PinealGland Gene_Expression Gene Expression (e.g., hTERT, Nrf2) Epitalon_Admin->Gene_Expression Melatonin_Secretion Melatonin Secretion PinealGland->Melatonin_Secretion Telomerase_Activity Telomerase Activity Gene_Expression->Telomerase_Activity Antioxidant_Defense Antioxidant Defense Gene_Expression->Antioxidant_Defense Circadian_Rhythm Circadian Rhythm Normalization Melatonin_Secretion->Circadian_Rhythm Cellular_Senescence_Delay Delayed Cellular Senescence Telomerase_Activity->Cellular_Senescence_Delay Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Defense->Reduced_Oxidative_Stress Increased_Lifespan Increased Lifespan Circadian_Rhythm->Increased_Lifespan Cellular_Senescence_Delay->Increased_Lifespan Reduced_Oxidative_Stress->Increased_Lifespan

Caption: Logical workflow from this compound administration to its geroprotective outcomes.

Conclusion

This compound demonstrates significant potential as a geroprotective agent through its multifaceted influence on the pineal gland and core aging pathways. The quantitative data from animal and in vitro studies consistently point towards its ability to extend lifespan, reduce the incidence of age-related pathologies, and ameliorate cellular and molecular markers of aging. The detailed experimental protocols and visualized signaling pathways provided in this guide offer a foundational resource for further research and development in this promising area of anti-aging medicine. Future investigations should focus on elucidating the precise receptor interactions of this compound and conducting large-scale, long-term clinical trials to validate its efficacy and safety in humans.

References

Epitalon: A Technical Guide to its Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitalon (also known as Epithalon or AEDG) is a synthetic tetrapeptide, a bio-active compound developed based on the amino acid composition of Epithalamin, a natural polypeptide extract from the pineal gland of cattle.[1][2] First synthesized by Russian gerontologist Professor Vladimir Khavinson, this compound has been the subject of extensive research for over two decades, primarily investigating its potential geroprotective and anti-aging properties.[1][3][4] Unlike many hormonal agents, this compound functions as a bioregulatory peptide, exerting its effects at a cellular and genetic level.[1] Its mechanisms of action include the activation of telomerase, regulation of the neuroendocrine system, restoration of circadian rhythms, and modulation of gene expression.[1][5][6]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and core biological mechanisms of this compound, supplemented with experimental workflows and data presented for a scientific audience.

Peptide Structure and Chemical Properties

This compound is a tetrapeptide composed of four amino acids: L-Alanine, L-Glutamic Acid, L-Aspartic Acid, and Glycine.[7][8] Its primary structure is defined by the sequence Ala-Glu-Asp-Gly (AEDG).[2][7]

Quantitative Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below for clear reference.

PropertyValueReference(s)
Amino Acid Sequence Ala-Glu-Asp-Gly[1][7]
Molecular Formula C₁₄H₂₂N₄O₉[7][9][10]
Molecular Weight 390.35 g/mol [9][10][11]
IUPAC Name (4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid[7][9]
CAS Number 307297-39-8[7][11][12]
Physical Appearance White lyophilized (freeze-dried) powder[10]
Solubility Reconstituted in sterile, pyrogen-free water[13]
Storage & Stability Lyophilized powder stable at room temperature for 3 weeks; should be stored desiccated below -18°C. Reconstituted solution should be stored at 4°C for 2-7 days or below -18°C for future use.[10]

Core Biological Mechanisms and Signaling Pathways

This compound's biological effects are multifaceted, influencing several core pathways associated with cellular aging and homeostasis.[14] The primary mechanisms identified in preclinical and clinical research include telomerase activation, regulation of the pineal gland and melatonin synthesis, and antioxidant defense.

Telomerase Activation and Telomere Elongation

One of the most significant reported functions of this compound is its ability to activate the enzyme telomerase.[14][15] Telomeres, protective nucleotide sequences at the ends of chromosomes, shorten with each cell division, contributing to cellular senescence.[8][16] Telomerase counteracts this process by adding telomeric repeats, thereby preserving chromosomal integrity and extending the replicative lifespan of cells.[8][17]

This compound is believed to induce telomerase activity by interacting with the promoter regions of the telomerase reverse transcriptase (hTERT) gene.[14] This interaction may involve binding to specific DNA sequences, leading to chromatin decondensation and making the hTERT gene more accessible for transcription.[7][14] This upregulation of hTERT mRNA leads to increased synthesis of the telomerase catalytic subunit, resulting in enhanced enzyme activity and subsequent telomere elongation.[18] In human cell cultures, this compound treatment has been shown to extend telomeres sufficiently to overcome the Hayflick limit, the point at which cells stop dividing.[7]

Epitalon_Telomerase_Activation This compound-Mediated Telomerase Activation Pathway cluster_cell Cellular Environment cluster_nucleus Nucleus This compound This compound (Ala-Glu-Asp-Gly) Chromatin Chromatin This compound->Chromatin Crosses Nuclear Membrane hTERT_Gene hTERT Gene Promoter Chromatin->hTERT_Gene Decondensation/ Epigenetic Modulation hTERT_mRNA hTERT mRNA hTERT_Gene->hTERT_mRNA Transcription Telomerase Telomerase Enzyme (hTERT Subunit) hTERT_mRNA->Telomerase Translation Telomere Telomere Telomerase->Telomere Binds to 3' Overhang Elongation Telomere Elongation Telomere->Elongation Reverse Transcription

Caption: Logical flow of this compound's influence on telomerase synthesis and telomere elongation.

Regulation of Pineal Gland Function and Circadian Rhythm

This compound was developed from a pineal gland extract and demonstrates a significant regulatory effect on this endocrine gland.[1] The pineal gland is the primary site of melatonin production, a hormone critical for regulating the sleep-wake cycle (circadian rhythm).[19] Melatonin synthesis declines with age, leading to disruptions in sleep and other physiological processes.[8]

Research suggests that this compound can restore melatonin secretion in aged individuals by directly influencing pineal cells.[7][20] Studies on rat pineal cell cultures indicate that this compound can increase the levels of key components in the melatonin synthesis pathway, such as arylalkylamine N-acetyltransferase (AANAT) and the phosphorylated form of CREB (pCREB), a transcription factor.[8][20] By normalizing melatonin production, this compound helps to re-establish a youthful circadian rhythm, which has broad implications for immunity, metabolism, and overall health.[14][21]

Epitalon_Melatonin_Regulation Pineal Gland Regulation by this compound cluster_pinealocyte Pinealocyte This compound This compound pCREB pCREB Activation This compound->pCREB Modulates Signaling AANAT_Gene AANAT Gene pCREB->AANAT_Gene Upregulates Transcription AANAT_Enzyme AANAT Enzyme AANAT_Gene->AANAT_Enzyme Translation Melatonin Melatonin Synthesis AANAT_Enzyme->Melatonin Catalyzes Rate-Limiting Step SCN Suprachiasmatic Nucleus (SCN) (Central Clock) Melatonin->SCN Feedback Loop Circadian_Rhythm Circadian Rhythm Normalization Melatonin->Circadian_Rhythm Promotes Sleep SCN->Circadian_Rhythm Regulates

Caption: Signaling pathway for this compound's role in regulating melatonin synthesis.

Antioxidant Properties

This compound exhibits potent antioxidant activity through mechanisms distinct from direct radical scavenging.[22] Instead of neutralizing reactive oxygen species (ROS) directly, it enhances the body's endogenous antioxidant defense system.[14][22]

Studies in aged rats have shown that this compound administration leads to the increased expression and activity of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase, and NAD(P)H quinone dehydrogenase 1 (NQO1).[14][22] This upregulation helps to reduce oxidative stress, a major contributor to cellular damage, aging, and the development of age-related diseases.[16] By bolstering these intrinsic defenses, this compound protects cells and tissues from oxidative damage at a fundamental level.[14][16]

Experimental Protocols and Methodologies

The biological effects of this compound have been investigated using a range of standard and specialized molecular biology techniques. While detailed, proprietary protocols are often unpublished, the general methodologies can be outlined.

Telomerase Activity Assessment via TRAP Assay

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay used to detect and quantify telomerase activity.[20] It is a cornerstone experiment for validating this compound's primary mechanism of action.

Workflow for TRAP Assay:

  • Cell Culture and Treatment: Human cell lines (e.g., fetal fibroblasts, HeLa cells) are cultured under standard conditions.[20] Experimental groups are treated with varying concentrations of this compound, while control groups receive a vehicle.

  • Protein Extraction: After the treatment period, cells are lysed, and a protein extract containing the telomerase enzyme is prepared.

  • Telomere Extension: The cell extract is incubated with a synthetic DNA primer. If active telomerase is present, it will add telomeric repeats (TTAGGG) to the 3' end of the primer.

  • PCR Amplification: The extended products are then amplified via PCR using specific primers.

  • Detection and Quantification: The PCR products are separated by gel electrophoresis and visualized. The intensity of the resulting ladder of bands corresponds to the level of telomerase activity, which can be quantified relative to controls.

TRAP_Assay_Workflow Experimental Workflow: TRAP Assay for Telomerase Activity start Start: Cell Culture treatment Treatment Groups: - Control (Vehicle) - this compound (Various Conc.) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis extension Telomere Extension Reaction (Incubate extract with TS primer) lysis->extension pcr PCR Amplification of Extended Products extension->pcr gel Polyacrylamide Gel Electrophoresis (PAGE) pcr->gel quant Quantification of Telomerase Activity gel->quant end End: Data Analysis quant->end

References

In Vitro Biological Activity of the Tetrapeptide Ala-Glu-Asp-Gly (Epitalon): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic tetrapeptide Ala-Glu-Asp-Gly, also known as Epitalon, has garnered significant interest in the scientific community for its diverse biological activities demonstrated in various in vitro models. This technical guide provides a comprehensive overview of the core in vitro biological activities of Ala-Glu-Asp-Gly, with a focus on its anti-aging, antioxidant, and immunomodulatory effects. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular pathways.

Core Biological Activities in Vitro

The biological effects of Ala-Glu-Asp-Gly have been investigated across a range of cell types and experimental systems. The primary activities observed in vitro include the modulation of telomerase activity and telomere length, potent antioxidant effects, and regulation of immune cell function.

Telomerase Activation and Telomere Elongation

One of the most well-documented effects of Ala-Glu-Asp-Gly is its ability to induce telomerase activity and promote telomere elongation in various human cell lines. This activity is central to its potential anti-aging properties.

Cell LinePeptide ConcentrationTreatment DurationKey FindingsReference
Human Fetal Lung Fibroblasts0.05 µg/mL4 daysInduced telomerase activity and telomere elongation.
Human Breast Cancer (21NT, BT474)0.1 - 1 µg/mL4 daysDose-dependent increase in telomere length.[1][2][3]
Normal Human Epithelial and Fibroblast Cells1 µg/mL3 weeksSignificant increase in telomerase activity and hTERT mRNA expression.[1][2][3]

The TRAP assay is a highly sensitive method used to detect and quantify telomerase activity.

Materials:

  • Cell lysate from treated and control cells

  • TRAP reaction buffer

  • TS primer (5'-AATCCGTCGAGCAGAGTT-3')

  • ACX primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')

  • dNTPs

  • Taq DNA polymerase

  • RNase-free water

  • PCR thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) system

  • DNA staining dye (e.g., SYBR Green)

Procedure:

  • Cell Lysis: Prepare cell extracts from Ala-Glu-Asp-Gly-treated and untreated control cells using a suitable lysis buffer.

  • Telomerase Extension: In a PCR tube, combine the cell extract with a reaction mixture containing TRAP buffer, dNTPs, and the TS primer. Incubate at 25-30°C for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.

  • PCR Amplification: Add the ACX primer and Taq DNA polymerase to the reaction mixture. Perform PCR with the following cycles: initial denaturation at 95°C for 2-3 minutes, followed by 30-35 cycles of denaturation at 95°C for 30 seconds, annealing at 50-60°C for 30 seconds, and extension at 72°C for 1 minute. A final extension at 72°C for 5-10 minutes is recommended.

  • Detection of PCR Products: Analyze the PCR products by electrophoresis on a 10-12% non-denaturing polyacrylamide gel. Stain the gel with a DNA dye and visualize the characteristic DNA ladder pattern, where each band represents the addition of a 6-base telomeric repeat.

Ala-Glu-Asp-Gly is believed to upregulate telomerase activity primarily through the increased expression of the catalytic subunit of telomerase, hTERT (human Telomerase Reverse Transcriptase).

G cluster_cell Cell cluster_nucleus Nucleus AlaGluAspGly Ala-Glu-Asp-Gly CellMembrane Cell Membrane AlaGluAspGly->CellMembrane Enters Cell Nucleus Nucleus hTERT_Gene hTERT Gene Promoter hTERT_mRNA hTERT mRNA hTERT_Gene->hTERT_mRNA Transcription Telomerase Telomerase Enzyme hTERT_mRNA->Telomerase Translation Telomere Telomere Elongation Telomerase->Telomere G cluster_oocyte Oocyte AlaGluAspGly Ala-Glu-Asp-Gly Mitochondria Mitochondria AlaGluAspGly->Mitochondria Protects ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Reduces Production Mito_Potential Increased Mitochondrial Membrane Potential Mitochondria->Mito_Potential Apoptosis Decreased Apoptosis ROS->Apoptosis Inhibits Induction Mito_Potential->Apoptosis Inhibits G cluster_lymphocyte Lymphocyte cluster_nucleus Nucleus AlaGluAspGly Ala-Glu-Asp-Gly IFN_Gene Interferon-Gamma (IFN-γ) Gene Promoter AlaGluAspGly->IFN_Gene Binds to IFN_mRNA IFN-γ mRNA IFN_Gene->IFN_mRNA Activates Transcription IFN_Protein IFN-γ Protein IFN_mRNA->IFN_Protein Translation Immune_Response Enhanced Immune Response IFN_Protein->Immune_Response

References

Preclinical studies of Epitalon on lifespan extension in rodents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Preclinical Studies of Epitalon on Lifespan Extension in Rodents

Introduction

This compound (also known as Epithalon or AEDG) is a synthetic tetrapeptide composed of the amino acids Alanine, Glutamic acid, Aspartic acid, and Glycine.[1][2][3] It was developed based on a naturally occurring peptide, Epithalamin, which is extracted from the pineal gland.[2][4] Extensive preclinical research, primarily in rodent models, has been conducted to investigate its potential as a geroprotector and its effects on lifespan. This document provides a detailed overview of these studies, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Core Mechanisms of Action

This compound exerts its effects through multiple biological pathways, positioning it as a broad-spectrum geroprotective agent.[5] Its primary mechanisms include telomerase activation, regulation of the neuroendocrine system, and antioxidant defense.[2][4]

Signaling Pathways

The following diagrams illustrate the key molecular pathways influenced by this compound.

Epitalon_Telomerase_Pathway This compound This compound (Ala-Glu-Asp-Gly) Nucleus Cell Nucleus This compound->Nucleus Crosses cell membrane TelomeraseGene Telomerase Gene (hTERT) Nucleus->TelomeraseGene Upregulates expression Telomerase Telomerase Enzyme Activity TelomeraseGene->Telomerase Telomeres Telomere Elongation Telomerase->Telomeres Senescence Delayed Cellular Senescence Telomeres->Senescence Lifespan Increased Cellular Lifespan Senescence->Lifespan

Caption: this compound's Telomerase Activation Pathway.

Epitalon_Antioxidant_Pathway This compound This compound AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, Glutathione Peroxidase) This compound->AntioxidantEnzymes Enhances activity ROS Reactive Oxygen Species (ROS) AntioxidantEnzymes->ROS Neutralizes OxidativeStress Reduced Oxidative Stress & DNA Damage ROS->OxidativeStress CellularHealth Improved Cellular Health OxidativeStress->CellularHealth

Caption: this compound's Antioxidant Mechanism.

Quantitative Data from Rodent Lifespan Studies

The following tables summarize the key quantitative findings from preclinical studies of this compound in mice and rats.

Table 1: Effects of this compound on Lifespan in Mice
Mouse StrainKey FindingsPercentage ChangeStatistical SignificanceReference
Swiss-derived SHR (female)Increased maximum lifespan+12.3%Not specified[6][7]
Swiss-derived SHR (female)Increased lifespan of the last 10% of survivors+13.3%P<0.01[6][7]
Swiss-derived SHR (female)Decreased frequency of chromosome aberrations-17.1%P<0.05[6][7]
Swiss-derived SHR (female)Inhibited development of leukemia6.0-fold decreaseNot specified[6][7]
Senescence-Accelerated Mice (SAMP-1)Longer mean and maximum survival in the last 10% of survivorsNot quantifiedNot specified[8]
General Rodent Studies (Review)Increase in average lifespan10-25%Not specified[9]
General Mouse Studies (Review)Reduction in mortality rate27%Not specified[10]
Table 2: Effects of this compound on Lifespan in Rats
Rat StrainKey FindingsPercentage ChangeStatistical SignificanceReference
General Rat Studies (Review)Reduction in mortality rate52%Not specified[10]
LIO (male)Mitotic activity of colon tumor cells was significantly inhibitedNot quantifiedNot specified[11]
LIO (male)A high level of apoptosis was seen in colon tumorsNot quantifiedNot specified[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used in key this compound studies.

Protocol 1: Long-term Administration in Swiss-derived SHR Mice

This protocol is based on the study by Anisimov et al. (2003), which investigated the effects of this compound on lifespan and spontaneous tumor incidence.

  • Animal Model: Female outbred Swiss-derived SHR mice.

  • Grouping: 54 mice in the treatment group and 54 mice in the control group.

  • Treatment Schedule:

    • Age of Commencement: 3 months.

    • Frequency: Injections were administered on 5 consecutive days each month.

    • Duration: The treatment continued until the natural death of the animals.

  • Dosage and Administration:

    • Dose: 1.0 µg of this compound per mouse (approximately 30-40 µg/kg).

    • Vehicle: this compound was dissolved in 0.1 ml of normal saline.

    • Route of Administration: Subcutaneous injection.

  • Control Group: Received subcutaneous injections of 0.1 ml of normal saline according to the same schedule.

  • Parameters Monitored:

    • Food consumption and body weight.

    • Estrous function.

    • Frequency of chromosome aberrations in bone marrow cells.

    • Lifespan (mean, maximum, and survival of the last 10%).

    • Spontaneous tumor incidence.

The workflow for this type of long-term study is illustrated below.

Experimental_Workflow_Lifespan_Study Start Start of Study (Mice at 3 months of age) Grouping Randomization into Groups (N=54 per group) Start->Grouping Treatment Treatment Group: This compound (1.0 µg/mouse) 5 days/month Grouping->Treatment Control Control Group: Saline (0.1 ml) 5 days/month Grouping->Control Monitoring Monthly Monitoring: - Body Weight - Food Intake - Estrous Cycle Treatment->Monitoring Control->Monitoring DataCollection Data Collection upon Natural Death: - Lifespan Analysis - Tumor Incidence - Chromosome Aberrations Monitoring->DataCollection Throughout lifespan End End of Study DataCollection->End

Caption: Generalized Experimental Workflow for Rodent Lifespan Studies.

Protocol 2: Carcinogenesis Study in LIO Rats

This protocol is based on the study by Kossoy et al., which examined the effect of this compound on colon carcinogenesis.

  • Animal Model: 80 two-month-old male LIO rats.

  • Carcinogen Induction: Weekly subcutaneous injections of 1,2-dimethylhydrazine (DMH) at a dose of 21 mg/kg for five weeks.

  • Grouping and Treatment Regimens:

    • Group 1 (Control): Received saline injections for the entire 6-month experiment.

    • Group 2 (Full-term this compound): Treated with this compound (1 µg, five times a week) for the entire 6-month experiment.

    • Group 3 (Post-initiation this compound): Treated with this compound after the 5-week DMH exposure was completed.

    • Group 4 (Initiation-phase this compound): Treated with this compound only during the 5-week period of DMH exposure.

  • Dosage and Administration:

    • Dose: 1 µg of this compound per rat.

    • Route of Administration: Not explicitly stated, but likely subcutaneous.

  • Parameters Monitored:

    • Proliferative activity in colon tumors and mucosa.

    • Apoptosis in tumor cells.

    • Size of stromal and lymphoid infiltration areas.

    • Mitotic activity of tumor cells.

Conclusion

Preclinical studies in rodents have consistently demonstrated the geroprotective effects of this compound, with notable impacts on lifespan extension, particularly maximum lifespan and the survival of the oldest animals.[6][7] The primary mechanisms of action appear to be the upregulation of telomerase activity, enhancement of antioxidant defenses, and regulation of neuroendocrine function.[1][4] The provided experimental protocols offer a foundation for further research into the therapeutic potential of this tetrapeptide in aging and age-related diseases. While the existing data is promising, further studies with standardized protocols and diverse animal models are warranted to fully elucidate its long-term safety and efficacy.

References

The Influence of the Tetrapeptide Epitalon on Melatonin Synthesis in Pinealocyte Cultures: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic tetrapeptide Epitalon (Ala-Glu-Asp-Gly) has been the subject of numerous studies investigating its potential geroprotective and bioregulatory functions, with a particular focus on its effects on the pineal gland and melatonin synthesis. This technical guide provides a comprehensive analysis of the existing research on the impact of this compound on melatonin production in pinealocyte cultures. It consolidates quantitative data, details experimental protocols, and elucidates the proposed signaling pathways. Contradictory findings are also presented to offer a balanced perspective and highlight areas for future investigation.

Introduction

Melatonin, a hormone primarily synthesized in the pineal gland, is a key regulator of circadian rhythms, with broader implications for antioxidant defense, immune function, and neuroprotection.[1] The synthesis of melatonin is a well-characterized process, centrally controlled by the enzymatic activity of arylalkylamine-N-acetyltransferase (AANAT). The peptide this compound, a synthetic analog of the pineal extract Epithalamin, has been reported to influence this pathway, suggesting a potential therapeutic role in age-related decline of melatonin production and associated physiological disruptions.[2][3] This document serves as a technical resource for researchers exploring the molecular mechanisms of this compound's action on pinealocytes.

Quantitative Effects of this compound on Melatonin Synthesis and Related Factors

Several studies have quantified the impact of this compound on key components of the melatonin synthesis pathway in rat pinealocyte cultures. The primary findings indicate that this compound can stimulate the production of melatonin and upregulate the expression of critical proteins involved in its synthesis.[4] A summary of these quantitative results is presented below.

Parameter MeasuredExperimental ConditionFold Change/EffectReference
Melatonin LevelThis compound TreatmentIncreased[4]
Arylalkylamine-N-acetyltransferase (AANAT) SynthesisThis compound TreatmentStimulated[4]
pCREB Transcription Protein SynthesisThis compound TreatmentStimulated[4]
AANAT ExpressionThis compound + NorepinephrinePotentiated Expression[4]
pCREB ExpressionThis compound + NorepinephrinePotentiated Expression[4]

Note: Specific quantitative values beyond "increased" or "stimulated" were not detailed in the provided search results.

Experimental Protocols

The following methodologies are based on descriptions of experiments investigating the effects of this compound on pinealocyte cultures.

Pinealocyte Culture Preparation
  • Tissue Source: Pineal glands are typically harvested from Wistar rats.[4]

  • Cell Dissociation: The glands are enzymatically dissociated to obtain a single-cell suspension of pinealocytes.

  • Culturing: The isolated pinealocytes are then cultured in a suitable medium.

This compound Treatment
  • Peptide Solution: A stock solution of this compound (Ala-Glu-Asp-Gly) is prepared.

  • Application: The this compound solution is added to the pinealocyte culture medium at various concentrations. In some experimental arms, norepinephrine is co-administered to investigate synergistic effects.[4]

  • Incubation: The cultures are incubated for a defined period (e.g., three hours) to allow for the peptide to exert its biological effects.[5]

Measurement of Melatonin and Protein Synthesis
  • Melatonin Quantification: The concentration of melatonin in the culture medium is measured, typically using techniques like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Protein Expression Analysis: The levels of AANAT and phosphorylated CREB (pCREB) within the pinealocytes are assessed. Immunohistochemistry is a common method used for this purpose, allowing for the visualization and quantification of protein expression.[5]

Signaling Pathways and Visualizations

The proposed mechanism of action for this compound in stimulating melatonin synthesis involves the upregulation of key intracellular signaling molecules.

Proposed Signaling Pathway

This compound is thought to directly influence pinealocyte function, leading to an increase in the synthesis of the AANAT enzyme and the transcription factor pCREB.[4][5] AANAT is the rate-limiting enzyme in melatonin production, and CREB (cAMP response element-binding protein) is a crucial transcription factor involved in the regulation of AANAT expression. The potentiation of AANAT and pCREB expression when co-administered with norepinephrine suggests a potential interplay with the beta-adrenergic signaling pathway, which is the primary physiological stimulus for melatonin synthesis.[4]

Epitalon_Melatonin_Pathway cluster_pinealocyte This compound This compound Pinealocyte Pinealocyte This compound->Pinealocyte pCREB pCREB Synthesis Pinealocyte->pCREB stimulates AANAT AANAT Synthesis Pinealocyte->AANAT stimulates pCREB->AANAT promotes transcription Melatonin Melatonin Synthesis AANAT->Melatonin catalyzes

Caption: Proposed signaling pathway of this compound in pinealocytes.

Experimental Workflow

The general workflow for investigating the effects of this compound on melatonin synthesis in pinealocyte cultures is outlined below.

Experimental_Workflow start Start: Harvest Pineal Glands dissociation Enzymatic Dissociation start->dissociation culture Pinealocyte Culture dissociation->culture treatment This compound Treatment (with/without Norepinephrine) culture->treatment incubation Incubation treatment->incubation analysis Analysis incubation->analysis melatonin_assay Melatonin Assay (ELISA/RIA) analysis->melatonin_assay protein_analysis Protein Expression Analysis (Immunohistochemistry for AANAT, pCREB) analysis->protein_analysis end End: Data Interpretation melatonin_assay->end protein_analysis->end

Caption: General experimental workflow for studying this compound's effects.

Conflicting Evidence and Future Directions

While some studies demonstrate a stimulatory effect of this compound on melatonin synthesis in vitro, it is crucial to acknowledge contradictory findings. One study utilizing a perifusion device with isolated pineal glands from both young and old rats found that this compound, at concentrations from 10⁻⁴ to 10⁻⁶ M, had no significant effect on melatonin secretion.[6][7] Furthermore, in that study, this compound did not modify the increase in melatonin induced by the beta-adrenergic agonist isoproterenol.[6][7]

These discrepancies may arise from differences in experimental setups (e.g., static culture vs. perifusion system), the specific concentrations of this compound used, or the age and strain of the animal models.[8] It is also possible that impurities in synthetic peptide preparations could contribute to varied results.[8]

Future research should aim to resolve these inconsistencies by:

  • Conducting dose-response studies across a wider range of concentrations.

  • Utilizing highly purified synthetic this compound to eliminate the variable of contaminants.

  • Directly comparing different in vitro models to understand how experimental design influences outcomes.

  • Investigating the downstream signaling events following pCREB activation to further elucidate the molecular pathway.

Conclusion

The available evidence suggests that the tetrapeptide this compound has the potential to modulate melatonin synthesis in pinealocyte cultures, primarily through the upregulation of AANAT and pCREB. However, the existing body of research is not entirely consistent, indicating a need for further, rigorous investigation to fully characterize its mechanism of action and therapeutic potential. The protocols and pathways detailed in this guide provide a foundational framework for researchers to design and interpret future studies in this promising area of neuroendocrinology and drug development.

References

In Vivo Studies of Epitalon and Antioxidant Enzyme Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the existing in vivo research on the synthetic tetrapeptide Epitalon and its effects on antioxidant enzyme activity. This compound (Ala-Glu-Asp-Gly) is a synthetic version of Epithalamin, a polypeptide extract from the bovine pineal gland.[1] It has been the subject of numerous studies for its potential geroprotective and antioxidant properties.[2] This document summarizes qualitative findings from these studies, outlines detailed experimental protocols for replication and further investigation, and visualizes the key signaling pathways involved.

Data Presentation: Summary of In Vivo Effects

While numerous in vivo studies report that this compound enhances the body's antioxidant defense system, specific quantitative data on the percentage increase or absolute activity levels of antioxidant enzymes remain limited in publicly available literature. The tables below summarize the qualitative findings from key studies.

Table 1: Effect of this compound on Superoxide Dismutase (SOD) Activity

Animal ModelTissue/SampleObserved EffectCitation(s)
Aging RatsBlood Serum, Liver, BrainStimulation of SOD expression and activity[2][3]
Aging RatsGeneralIncreased SOD activity[4]
Older MonkeysGeneralIncreased SOD activity[5]

Table 2: Effect of this compound on Glutathione Peroxidase (GPx) Activity

Animal ModelTissue/SampleObserved EffectCitation(s)
Aging RatsBlood Serum, Liver, BrainIncreased GPx activity[2]
Aging RatsGeneralIncreased GPx activity[4]

Table 3: Effect of this compound on Other Antioxidant Enzymes and Markers

Animal ModelEnzyme/MarkerTissue/SampleObserved EffectCitation(s)
Aging RatsGlutathione-S-TransferaseGeneralIncreased activity[4]
Aging RatsCeruloplasminGeneralStimulated expression[2][3]
Human Cells (in vitro)Catalase, NQO1-Increased gene expression[6]

Experimental Protocols

This section details a synthesized protocol for an in vivo study investigating the effects of this compound on antioxidant enzyme activity, based on methodologies reported in the literature.[1][2][4]

Animal Model and Care
  • Species: Wistar or Sprague-Dawley rats, aged (e.g., 18-24 months).

  • Housing: Animals should be housed in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.

  • Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.

Experimental Design and Dosing
  • Groups:

    • Control Group: Receives daily injections of saline solution.

    • This compound Group: Receives daily injections of this compound.

  • Dosage: Based on literature, a dose of 0.1 µg per rat, administered 5 times a week, is a common starting point.[1]

  • Administration: Subcutaneous (SC) injection is a frequently used route.[1]

  • Duration: A typical study duration can range from 2 to 6 months to observe significant changes in age-related biomarkers.

Sample Collection and Preparation
  • At the end of the treatment period, animals are humanely euthanized.

  • Blood is collected via cardiac puncture into heparinized tubes. Plasma is separated by centrifugation (e.g., 1500 x g for 15 minutes at 4°C).

  • Tissues of interest (e.g., liver, brain) are rapidly excised, rinsed in ice-cold saline, and flash-frozen in liquid nitrogen for storage at -80°C.

  • For enzyme assays, a portion of the tissue is homogenized in an appropriate ice-cold buffer (e.g., phosphate buffer, pH 7.4) and centrifuged to obtain the supernatant for analysis.

Measurement of Antioxidant Enzyme Activity
  • Superoxide Dismutase (SOD) Activity Assay: SOD activity can be measured using a commercially available kit or by employing the method based on the inhibition of nitroblue tetrazolium (NBT) reduction. The principle involves the generation of superoxide radicals, and the extent of NBT reduction inhibition by SOD in the sample is measured spectrophotometrically at ~560 nm.

  • Glutathione Peroxidase (GPx) Activity Assay: GPx activity is typically measured by a coupled reaction with glutathione reductase. The rate of NADPH oxidation is monitored spectrophotometrically at 340 nm. One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

The following diagram outlines a typical experimental workflow for such a study.

G cluster_setup Phase 1: Setup & Acclimatization cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Sample Collection & Analysis A Animal Selection (e.g., Aged Wistar Rats) B Acclimatization (1-2 weeks) A->B C Group Assignment (Control vs. This compound) B->C D Daily Administration (e.g., Subcutaneous Injection) C->D E Duration (e.g., 3 Months) D->E F Euthanasia & Sample Collection (Blood, Liver, Brain) E->F G Tissue Homogenization & Supernatant Prep F->G H Biochemical Assays (SOD, GPx Activity) G->H I Data Analysis H->I

Caption: A typical experimental workflow for an in vivo study.

Signaling Pathways

The primary mechanism by which this compound is thought to exert its antioxidant effects is through the activation of the Keap1/Nrf2 signaling pathway.[5][6] This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When the cell is exposed to oxidative stress or activators like this compound, Nrf2 is released from Keap1. It then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including SOD, GPx, Catalase, and NQO1.[7][8]

Research suggests that this compound may directly attach to the promoter regions that govern the expression of these enzymes, potentially by influencing the Keap1/Nrf2 interaction.[6]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_genes Gene Transcription This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) SOD SOD ARE->SOD Upregulates GPx GPx ARE->GPx Upregulates CAT Catalase ARE->CAT Upregulates Nrf2_nuc->ARE Binds to

Caption: Hypothesized this compound action via the Keap1/Nrf2/ARE pathway.

Conclusion

In vivo studies consistently indicate that this compound enhances the activity of key antioxidant enzymes, including SOD and GPx.[2][4] The primary mechanism is believed to be the activation of the Keap1/Nrf2/ARE signaling pathway, a critical regulator of cellular antioxidant defenses.[6] However, a notable gap in the current body of literature is the lack of specific quantitative data from these in vivo experiments. Future research should focus on quantifying the dose-dependent effects of this compound on the activity and expression of these enzymes in various tissues. Such data would be invaluable for drug development professionals and researchers seeking to validate this compound's efficacy as a potent antioxidant agent. The protocols and pathways detailed in this guide provide a foundational framework for designing and interpreting these crucial future studies.

References

An In-depth Technical Guide on Epitalon's Impact on T-cell Function and Immune Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic tetrapeptide Epitalon (Ala-Glu-Asp-Gly) has emerged as a significant subject of investigation within the fields of gerontology and immunology. Derived from the pineal gland peptide Epithalamin, this compound exhibits a range of biological activities, most notably its influence on the immune system and cellular aging. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on T-cell function and its broader immunomodulatory effects. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular and experimental pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel immunomodulatory and anti-aging therapeutics.

Introduction

The progressive decline of immune function with age, termed immunosenescence, is characterized by a reduced capacity to respond to new antigens and an increased susceptibility to infections and age-related diseases. A key player in this process is the thymus gland, the primary site of T-cell maturation. The pineal gland, through its secretion of melatonin and other peptides, is known to interact with the immune system. This compound, a synthetic peptide, is believed to mimic some of the restorative functions of pineal peptides, thereby offering potential as an immunomodulatory agent. This guide delves into the specific effects of this compound on T-lymphocyte populations, their functional activity, and the underlying molecular mechanisms.

Data Presentation: Quantitative Effects of this compound on Immune Parameters

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on this compound's immunological effects.

ParameterCell/Tissue TypeThis compound Concentration/DoseObserved EffectReference
T-Cell Subsets
CD4+ cellsBone marrow (aged mice)Not specifiedIncrease in population[1]
CD8+ cellsSpleen (aged mice)Not specifiedIncrease in population[1]
Mature CD4+ and CD8+ T-cellsRat pineal gland culturesNot specifiedNo influence[1]
Lymphocyte Differentiation
Undifferentiated CD5+ cellsRat pineal gland culturesNot specifiedDecreased quantity[1]
B-cell marker CD20Rat pineal gland culturesNot specifiedIncreased expression[1]
Cytokine Expression
Interleukin-2 (IL-2) mRNASplenocytes (CBA mice)Not specifiedElevated levels after 5 hours[1]
Telomerase Activity & Chromosomal Stability
Telomere elongationHuman somatic cellsNot specifiedAverage of 33.3%[1]
Chromosome aberrationsBone marrow cells (SHR mice)1.0 µ g/mouse Decreased by 17.1%[2][3]
Lifespan
Lifespan of last 10% of survivorsSHR mice1.0 µ g/mouse Increased by 13.3%[2][3]
Maximum lifespanSHR mice1.0 µ g/mouse Increased by 12.3%[2][3]
ParameterCell TypeThis compound ConcentrationFold Change/EffectReference
Neurogenic Differentiation Markers (mRNA expression)
NestinHuman gingival mesenchymal stem cells0.01 µg/mL1.7 times increase[4]
GAP43Human gingival mesenchymal stem cells0.01 µg/mL1.6 times increase[4]
β-tubulin IIIHuman gingival mesenchymal stem cells0.01 µg/mL1.8 times increase[4]
DoublecortinHuman gingival mesenchymal stem cells0.01 µg/mL1.7 times increase[4]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature regarding this compound's effects on immune cells.

T-Cell and B-Cell Precursor Differentiation Assay

This protocol is designed to assess the influence of this compound on the differentiation of lymphocyte precursors.

  • Cell Culture:

    • Establish primary cultures of pineal gland cells from rats.

    • Alternatively, bone marrow cells from aged mice can be used to study effects on T-cell populations.

  • This compound Treatment:

    • Introduce this compound into the cell culture medium at desired concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL have been shown to be effective in some cell types)[1].

    • Maintain the cultures for a specified period to allow for differentiation.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with a suitable buffer (e.g., PBS with 2% FBS).

    • Stain the cells with fluorescently labeled antibodies specific for lymphocyte surface markers such as CD4, CD8 (for T-cells), CD5 (for undifferentiated lymphocytes), and CD19 or CD20 (for B-cells).

    • Analyze the stained cells using a flow cytometer to quantify the percentage of each cell population.

Measurement of Interleukin-2 (IL-2) mRNA Expression

This protocol details the procedure for quantifying the effect of this compound on the gene expression of the key T-cell cytokine, IL-2.

  • Cell Culture and Treatment:

    • Isolate splenocytes from CBA mice.

    • Culture the splenocytes in appropriate media.

    • Treat the cells with this compound for different time points (e.g., 5 and 20 hours) to assess the time-dependent effects[1].

  • RNA Extraction and cDNA Synthesis:

    • Harvest the splenocytes and extract total RNA using a standard RNA isolation kit.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative Polymerase Chain Reaction (qPCR):

    • Perform qPCR using primers specific for the IL-2 gene and a reference gene (e.g., GAPDH) for normalization.

    • Calculate the relative fold change in IL-2 mRNA expression in this compound-treated cells compared to untreated controls.

Telomere Repeat Amplification Protocol (TRAP) Assay for Telomerase Activity

This assay is used to measure the enzymatic activity of telomerase, which is crucial for maintaining telomere length and cellular longevity.

  • Cell Culture and Lysate Preparation:

    • Culture human fetal lung fibroblasts or other relevant cell types.

    • Treat the cells with this compound.

    • Prepare cell lysates using a suitable lysis buffer.

  • TRAP Assay:

    • Perform the TRAP assay using a commercially available kit. This typically involves the extension of a substrate oligonucleotide by telomerase present in the cell lysate, followed by PCR amplification of the extension products.

    • Analyze the PCR products by gel electrophoresis to visualize the characteristic telomerase ladder.

    • Quantify telomerase activity by comparing the intensity of the ladder in treated versus control samples.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to this compound's immunomodulatory effects.

Epitalon_STAT1_Pathway cluster_cell T-Cell cluster_nucleus Nucleus This compound This compound CellMembrane STAT1_inactive STAT1 (inactive) This compound->STAT1_inactive Cytoplasm Cytoplasm->STAT1_inactive STAT1_active STAT1-P (active) STAT1_inactive->STAT1_active Phosphorylation Nucleus STAT1_active->Nucleus Translocation Gene_Expression Immune Gene Expression

This compound promotes the phosphorylation and nuclear translocation of STAT1.

Epigenetic_Mechanism cluster_nucleus Nucleus This compound This compound Nucleus Histones Histone Proteins (e.g., H1/3, H1/6) This compound->Histones DNA DNA Histones->DNA interaction Chromatin Chromatin Structure Gene_Access Increased Gene Accessibility Chromatin->Gene_Access

This compound may interact with histone proteins, altering chromatin structure.

TCell_Differentiation_Workflow start Isolate Lymphocyte Precursors culture Culture cells with or without this compound start->culture stain Stain with fluorescent antibodies (CD4, CD8, CD20) culture->stain flow Analyze by Flow Cytometry stain->flow end Quantify T-cell and B-cell precursor populations flow->end

Workflow for assessing T-cell and B-cell precursor differentiation.

Discussion and Future Directions

The collected evidence strongly suggests that this compound possesses significant immunomodulatory properties, particularly in the context of aging. Its ability to influence T-cell populations, enhance IL-2 expression, and potentially act through epigenetic mechanisms highlights its multifaceted role in the immune system. The observed effects on telomerase activity further point towards its potential in counteracting immunosenescence at a fundamental cellular level.

Future research should focus on elucidating the precise molecular targets of this compound within immune cells. A more detailed understanding of its interaction with signaling pathways, such as the STAT1 pathway, is crucial. Investigating the upstream kinases responsible for STAT1 phosphorylation upon this compound stimulation would be a key next step. Furthermore, comprehensive studies are needed to determine the optimal dosage and treatment regimens for achieving desired immunomodulatory effects in vivo. Clinical trials are warranted to translate the promising preclinical findings into therapeutic applications for age-related immune deficiencies and other immune-related disorders.

Conclusion

This compound demonstrates considerable potential as an immunomodulatory agent with the capacity to positively influence T-cell function. Its reported effects on lymphocyte differentiation, cytokine production, and cellular aging mechanisms underscore its relevance for further investigation in the context of immunosenescence and age-related diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential.

References

A Technical Guide to the Neuroprotective Effects of Epitalon in Cellular Models of Aging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular aging in the nervous system is characterized by a confluence of deleterious changes, including telomere attrition, accumulating oxidative damage, mitochondrial dysfunction, and a decline in regenerative capacity. These age-related alterations are fundamental drivers of neurodegenerative diseases. The synthetic tetrapeptide Epitalon (Ala-Glu-Asp-Gly), a biomimetic of the natural pineal peptide Epithalamin, has emerged as a promising geroprotective agent with significant neuroprotective potential.[1][2] This technical guide provides an in-depth review of the mechanisms, quantitative effects, and experimental methodologies related to the neuroprotective actions of this compound in various cellular models of aging. It is intended to serve as a comprehensive resource for researchers investigating novel therapeutic strategies for age-related neurological disorders.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-pathway approach, targeting several hallmarks of the aging process at a cellular level.[3] The primary mechanisms include telomere maintenance via telomerase activation, enhancement of endogenous antioxidant systems, epigenetic remodeling, and restoration of circadian rhythms.[3][4]

Telomere Maintenance and Telomerase Activation

One of the most well-documented effects of this compound is its ability to activate the enzyme telomerase, which adds repetitive nucleotide sequences to the ends of chromosomes, thereby elongating telomeres.[4][5] In most somatic cells, telomerase is inactive, leading to progressive telomere shortening with each cell division—a key trigger for cellular senescence.[4] this compound has been shown to induce the expression of the catalytic subunit of telomerase (hTERT) and increase its enzymatic activity in human cell cultures.[1][6] This action helps to overcome the Hayflick limit of cell division, preserving the replicative potential and functional longevity of cells, including neuronal precursors.[3][7] Mechanistically, this compound may penetrate the cell nucleus and bind to specific DNA promoter regions of the telomerase gene, modulating its transcription.[3]

Antioxidant and Redox Regulation

Neurons are particularly susceptible to oxidative stress due to their high metabolic rate and limited regenerative capacity.[3] this compound enhances the intrinsic antioxidant defenses of cells by activating the Nrf2 signaling pathway, a master regulator of the antioxidant response.[3] This leads to the increased expression of key antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase.[3] By bolstering these endogenous defense systems, this compound effectively reduces levels of reactive oxygen species (ROS) and mitigates oxidative damage to critical macromolecules, including DNA.[1] This is evidenced by the reduction of oxidative damage markers like 8-hydroxydeoxyguanosine (8-OHdG) in neuronal cells following treatment.[3]

Epigenetic Modulation and Gene Expression

This compound can influence cellular function by remodeling chromatin and altering gene expression patterns.[3][7] It has been shown to interact with histone proteins, potentially loosening chromatin structure to make certain genes more accessible for transcription.[3][8] In the context of neuroprotection, this compound promotes the expression of genes associated with neurogenesis and neuronal differentiation, such as Nestin, GAP43, β-Tubulin III, and Doublecortin in stem cell models.[3] This suggests a role for this compound in supporting neuronal repair and plasticity.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of this compound from various in vitro studies.

Table 1: Effects of this compound on Telomere Length and Telomerase Activity

Cell Model This compound Concentration Treatment Duration Outcome Result Citation(s)
Human Somatic Cells Not Specified Not Specified Telomere Elongation Average increase of 33.3% [1][9]
Human Fetal Lung Fibroblasts Not Specified Not Specified Telomerase Activation Induced telomerase activity [10]
21NT Breast Cancer Cells 0.5 µg/mL 4 days Telomere Length Increase from ~2.4 kb to ~4.0 kb [6]
21NT Breast Cancer Cells 1.0 µg/mL 4 days Telomere Length Increase from ~2.4 kb to ~4.0 kb [6]
BT474 Breast Cancer Cells 0.2 µg/mL 4 days Telomere Length Maximum increase to 8.0 kb [6]
21NT & BT474 Cancer Cells 0.5 - 1.0 µg/mL 4 days hTERT mRNA Expression Significant upregulation [6][11]
Normal Fibroblasts (IBR.3) 1.0 µg/mL 3 weeks hTERT mRNA Expression Upregulation observed [6][11]

| Normal Epithelial (HMEC) | 1.0 µg/mL | 3 weeks | hTERT mRNA Expression | Upregulation observed |[6][11] |

Table 2: Antioxidant and Neuro-Regulatory Effects of this compound

Cell Model This compound Concentration Parameter Measured Result Citation(s)
SH-SY5Y Neuroblastoma Not Specified sAPP Secretion ~20% increase [3]
Neuroblastoma Cells Not Specified 8-OHdG Levels Reduction [3]
Bovine Cumulus–Oocyte Complexes 0.05 mM ROS Levels Marked reduction [1]
Bovine Cumulus–Oocyte Complexes 0.1 mM ROS Levels Marked reduction [1]
Bovine Cumulus–Oocyte Complexes 0.1 mM Oocyte Apoptosis Decreased incidence [1]

| Rat Neocortex Neurons | 30 ng (intranasal) | Spontaneous Discharge Frequency | 2-2.5 fold increase |[12] |

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are mediated by its influence on several key intracellular signaling pathways.

Epitalon_Mechanisms cluster_cellular Cellular Processes cluster_outcomes Neuroprotective Outcomes This compound This compound (AEDG Peptide) Telomerase Telomerase (hTERT) Activation This compound->Telomerase Antioxidant Antioxidant Defense (Nrf2 Pathway) This compound->Antioxidant Epigenetic Epigenetic Modulation This compound->Epigenetic Telomere Telomere Lengthening Telomerase->Telomere ROS Reduced Oxidative Stress Antioxidant->ROS Gene Neurogenic Gene Expression Epigenetic->Gene Senescence Delayed Senescence Telomere->Senescence Inhibits ROS->Senescence Inhibits Gene->Senescence Inhibits

Caption: High-level overview of this compound's primary neuroprotective mechanisms.

Telomerase Activation Pathway

This compound's ability to upregulate telomerase is a cornerstone of its anti-aging effects. The peptide can enter the nucleus and interact with the promoter region of the hTERT gene, leading to increased production of the telomerase enzyme.

Telomerase_Pathway This compound This compound Nucleus Nucleus This compound->Nucleus Enters hTERT hTERT Gene Promoter Nucleus->hTERT Interacts with Telomerase Telomerase Enzyme (hTERT Subunit) hTERT->Telomerase Upregulates Expression Telomeres Telomeres Telomerase->Telomeres Acts on Elongation Telomere Elongation & Maintenance Telomeres->Elongation

Caption: Simplified signaling pathway for this compound-induced telomerase activation.

Nrf2-Mediated Antioxidant Response

This compound mitigates oxidative stress by activating the Nrf2 pathway. This transcription factor, upon activation, translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the DNA, driving the expression of a suite of protective enzymes.

Nrf2_Pathway This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 Promotes ROS Cellular Stress (e.g., ROS) ROS->Nrf2 Induces Nucleus Nuclear Translocation Nrf2->Nucleus ARE Binds to ARE (Antioxidant Response Element) Nucleus->ARE Transcription Gene Transcription ARE->Transcription Enzymes Antioxidant Enzymes (SOD, Catalase, etc.) Transcription->Enzymes Protection Cellular Protection from Oxidative Damage Enzymes->Protection

Caption: this compound's role in the Nrf2-mediated antioxidant defense pathway.

Experimental Models and Protocols

The study of this compound's neuroprotective effects relies on a variety of in vitro models and assays.

Common Cellular Models
  • SH-SY5Y Human Neuroblastoma Cells: A widely used, robust cell line for modeling neuronal function, differentiation, and neurodegenerative processes.[1][3]

  • Primary Neuronal Cultures: Harvested directly from animal brain tissue (e.g., rat cerebellar granule neurons), these models provide a high-fidelity system for studying neuronal physiology and response to stimuli.[13]

  • Human Stem Cells: Mesenchymal stem cells (e.g., from gingival or periodontal tissue) and induced pluripotent stem cells (iPSCs) reprogrammed into neurons allow for the study of neurogenesis and differentiation.[3][14]

  • Human Fetal Lung Fibroblasts: Used in seminal studies to demonstrate this compound's ability to overcome the Hayflick limit and extend cellular lifespan.[3][7]

Experimental Workflow Visualization

A typical workflow for assessing the neuroprotective potential of a compound like this compound involves inducing a cellular stressor and measuring the compound's ability to mitigate the damage.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed Neuronal Cells in Culture Plates culture Allow Cells to Adhere and Differentiate (24-48h) start->culture pretreat Pre-treatment with this compound (Varying Concentrations) culture->pretreat toxin Induce Neurotoxicity (e.g., Glutamate, H2O2, 6-OHDA) pretreat->toxin incubate Incubate for 24h toxin->incubate viability Cell Viability Assay (e.g., MTT, Resazurin) incubate->viability ros ROS Measurement (e.g., DCFDA Assay) incubate->ros apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis

Caption: General experimental workflow for an in vitro neuroprotection assay.

Key Experimental Protocols

This assay measures the enzymatic activity of telomerase.[1]

  • Cell Lysate Preparation: Culture cells (e.g., human fibroblasts) with and without this compound. Harvest cells and prepare a cell extract using a suitable lysis buffer (e.g., CHAPS-based). Quantify protein concentration.

  • Telomerase Extension: Incubate a small amount of cell extract (1-2 µg protein) with a synthetic DNA primer (TS primer) and dNTPs. If active telomerase is present, it will add telomeric repeats to the 3' end of the primer.

  • PCR Amplification: Use the extended products as a template for PCR with the TS primer and a reverse primer.

  • Detection: Analyze the PCR products using polyacrylamide gel electrophoresis (PAGE). A characteristic 6-bp ladder indicates positive telomerase activity. The intensity of the ladder can be quantified relative to a control.

This method compares the amplification of a telomere-specific sequence to a single-copy gene sequence.[6]

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from control and this compound-treated cells.

  • qPCR Reactions: Set up two separate qPCR reactions for each DNA sample.

    • Reaction T (Telomere): Use primers specific for the TTAGGG telomeric repeat sequence.

    • Reaction S (Single-Copy Gene): Use primers for a stable, single-copy reference gene (e.g., 36B4 or ALB).

  • Data Analysis: Determine the threshold cycle (Ct) for both T and S reactions. Calculate the relative telomere length using the T/S ratio (2^−(Ct(T) - Ct(S))) normalized to a reference sample.

This protocol uses a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFDA).

  • Cell Plating: Seed cells (e.g., SH-SY5Y) in a 96-well black, clear-bottom plate.

  • Treatment: Treat cells with this compound for a specified duration, followed by an oxidative stressor (e.g., H₂O₂) if required.

  • Probe Loading: Remove media and incubate cells with DCFDA (e.g., 10 µM in serum-free media) for 30-45 minutes at 37°C. DCFDA is deacetylated by cellular esterases and later oxidized by ROS into the highly fluorescent DCF.

  • Measurement: Wash cells with PBS to remove excess probe. Measure fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

Conclusion and Future Directions

This compound demonstrates significant neuroprotective properties in a range of cellular models of aging. Its multifaceted mechanism of action—targeting telomere biology, oxidative stress, and gene expression—positions it as a compelling candidate for further investigation in the context of age-related neurodegeneration.[1][3][4] Quantitative data consistently show its ability to enhance cellular resilience and markers of neuronal health.

Future research should focus on elucidating the precise molecular interactions between this compound and its targets, such as specific DNA sequences and histone complexes. Furthermore, transitioning these promising in vitro findings to more complex models, including 3D organoids and in vivo studies of aging and neurodegenerative disease, will be critical for validating its therapeutic potential. The detailed protocols and pathways outlined in this guide provide a foundational framework for researchers to design and execute rigorous studies in this promising area of longevity science.

References

Epitalon's Influence on Gene Expression and Chromatin Remodeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic tetrapeptide Epitalon (Ala-Glu-Asp-Gly) has garnered significant attention in the scientific community for its potential geroprotective and regulatory effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's influence on gene expression and chromatin remodeling. It synthesizes quantitative data from various studies, details key experimental protocols for researchers, and visualizes the involved signaling pathways and experimental workflows. This document aims to serve as a core resource for professionals engaged in aging research, neurogenesis, and the development of novel therapeutic peptides.

Introduction

This compound, a synthetic peptide, was developed based on the structure of epithalamin, a polypeptide extract from the pineal gland.[1] Extensive research suggests that this compound exerts its biological effects primarily through the modulation of gene expression and the restructuring of chromatin, thereby influencing fundamental cellular processes such as cell proliferation, differentiation, and aging.[2][3] This guide delves into the core mechanisms of this compound's action, providing a detailed examination of its interaction with the cellular epigenetic machinery.

Influence on Gene Expression

This compound has been shown to modulate the expression of a variety of genes involved in critical cellular functions, including telomere maintenance, neurogenesis, and cellular senescence. The following tables summarize the quantitative data on these changes as reported in various studies.

Upregulation of Telomerase and Neurogenic Genes

This compound is widely recognized for its ability to activate the expression of telomerase reverse transcriptase (hTERT), the catalytic subunit of the enzyme telomerase, which is crucial for maintaining telomere length.[4][5] Furthermore, it promotes the expression of genes associated with neuronal differentiation.[6]

Table 1: Upregulation of Gene Expression by this compound

GeneCell TypeFold Increase in mRNA ExpressionReference
hTERT21NT (breast cancer)12-fold (at 1 µg/ml)[7]
hTERTBT474 (breast cancer)5-fold (at 0.5 µg/ml)[7]
hTERTIBR.3 (normal fibroblast)Significant increase[7]
hTERTHMEC (normal epithelial)Significant increase[7]
NestinhGMSCs1.7-fold[6]
GAP43hGMSCs1.6-fold[6]
β-tubulin IIIhGMSCs1.8-fold[6]
DoublecortinhGMSCs1.7-fold[6]
PGC-1αBovine cumulus cellsMarkedly elevated[8]
Sirt-1Bovine cumulus cellsMarkedly elevated[8]
tFAMBovine cumulus cellsMarkedly elevated[8]
BCL2Bovine cumulus cellsMarkedly elevated[8]
Downregulation of Senescence Markers

This compound has also been observed to decrease the expression of genes associated with cellular senescence, such as p16 and p21.[9]

Table 2: Downregulation of Gene Expression by this compound

GeneCell TypeFold Decrease in mRNA ExpressionReference
p16Periodontal ligament stem cells1.56-fold[10]
p21Periodontal ligament stem cells2.22-fold[10]
p16Gingival mesenchymal stem cells1.92-fold[10]
p21Gingival mesenchymal stem cells2.44-fold[10]
Effects on Telomere Length

The upregulation of hTERT expression by this compound translates to a tangible effect on telomere length, a key biomarker of cellular aging.

Table 3: Effect of this compound on Telomere Length

Cell TypeTreatmentOutcomeReference
Human somatic cellsThis compoundAverage elongation of 33.3%[8]
21NT (breast cancer)0.5 and 1 µg/ml this compound for 4 daysSignificant extension from 2.4 kb to 4 kb[7]
BT474 (breast cancer)0.2 µg/ml this compound for 4 daysMaximum extension to 8 kb[7]
IBR.3 (normal fibroblast)1.0 µg/mL this compound for 3 weeksSignificant increase[7]
HMEC (normal epithelial)1.0 µg/mL this compound for 3 weeksSignificant increase[7]

Chromatin Remodeling

This compound's influence on gene expression is intrinsically linked to its ability to induce changes in chromatin structure. It has been shown to interact with linker histones and promote a more open chromatin state, making genes more accessible for transcription.[3][9]

Interaction with Histone H1

Molecular modeling studies have revealed that this compound preferentially binds to the linker histones H1/3 and H1/6 at sites that interact with DNA.[6] This interaction is hypothesized to compete with the histone's binding to DNA, leading to a localized decondensation of chromatin. This "loosening" of the chromatin structure can expose promoter regions of genes, such as the hTERT gene, to transcription factors, thereby upregulating their expression.[1][7]

Decondensation of Heterochromatin

Studies in cultured lymphocytes from elderly individuals have demonstrated that this compound can induce the decondensation of pericentromeric structural heterochromatin and the release of genes that were repressed due to age-related chromatin condensation.[3] This suggests a broader role for this compound in reversing some of the epigenetic changes associated with aging.

Signaling Pathways

This compound's effects are mediated through its influence on several key signaling pathways.

Telomerase Activation Pathway

This compound's primary mechanism for upregulating telomerase involves direct interaction with the promoter region of the hTERT gene, which contains specific DNA sequences like ATTTC motifs.[1] By binding to these regions, this compound is thought to facilitate the recruitment of transcription factors that initiate gene expression.

Epitalon_hTERT_Activation This compound This compound DNA hTERT Gene Promoter (ATTTC motifs) This compound->DNA Binds to promoter Chromatin Condensed Chromatin This compound->Chromatin Induces decondensation Open_Chromatin Accessible Chromatin Chromatin->Open_Chromatin TF Transcription Factors Open_Chromatin->TF Allows binding hTERT_mRNA hTERT mRNA TF->hTERT_mRNA Initiates transcription Telomerase Telomerase Enzyme hTERT_mRNA->Telomerase Translation Telomeres Telomere Elongation Telomerase->Telomeres Adds repeats

This compound-mediated activation of hTERT gene expression.
Nrf2 Antioxidant Pathway

This compound has been shown to boost the expression of key antioxidant enzymes by activating the Nrf2 pathway.[4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. This compound is thought to promote the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.[11][12]

Epitalon_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD-1, NQO1, Catalase) ARE->Antioxidant_Genes Activates transcription

Activation of the Nrf2 antioxidant pathway by this compound.
Melatonin Synthesis Pathway

This compound has been shown to stimulate melatonin synthesis in pinealocytes by upregulating the expression of arylalkylamine-N-acetyltransferase (AANAT) and the phosphorylation of cAMP response element-binding protein (pCREB).[4][13] pCREB is a transcription factor that activates the transcription of the AANAT gene, the rate-limiting enzyme in melatonin production.

Epitalon_Melatonin_Pathway This compound This compound CREB CREB This compound->CREB Promotes phosphorylation pCREB pCREB (Phosphorylated) CREB->pCREB AANAT_Gene AANAT Gene pCREB->AANAT_Gene Activates transcription AANAT_mRNA AANAT mRNA AANAT_Gene->AANAT_mRNA AANAT_Enzyme AANAT Enzyme AANAT_mRNA->AANAT_Enzyme Translation Serotonin Serotonin N_Acetylserotonin N-Acetylserotonin Serotonin->N_Acetylserotonin Catalyzed by AANAT Melatonin Melatonin N_Acetylserotonin->Melatonin

This compound's influence on the melatonin synthesis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate this compound's effects on gene expression and chromatin remodeling.

Cell Culture and this compound Treatment

A typical experimental workflow for studying the effects of this compound on cultured cells.

Cell_Culture_Workflow Start Start: Cell Seeding Incubation Incubation (e.g., 24h) Start->Incubation Treatment This compound Treatment (e.g., 0.01-1 µg/mL for 1-7 days) Incubation->Treatment Harvest Cell Harvesting Treatment->Harvest Analysis Downstream Analysis: - RT-qPCR - TRAP Assay - ChIP-seq - Western Blot Harvest->Analysis

General workflow for cell culture experiments with this compound.

Protocol:

  • Cell Culture: Human cell lines (e.g., hGMSCs, fibroblasts, cancer cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.[7]

  • This compound Preparation: A stock solution of this compound is prepared by dissolving it in a suitable solvent (e.g., sterile water or PBS).

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.01 µg/mL to 1.0 µg/mL) for a specified duration (e.g., 1 to 7 days). The medium containing this compound is typically replaced every 2-3 days.[6][7]

  • Harvesting: After the treatment period, cells are harvested for downstream analysis.

Quantitative Real-Time PCR (RT-qPCR)

This protocol is used to quantify changes in mRNA expression of target genes.

Protocol:

  • RNA Extraction: Total RNA is extracted from control and this compound-treated cells using a commercial RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR: The qPCR reaction is performed using a qPCR master mix, gene-specific primers, and the synthesized cDNA as a template. A housekeeping gene (e.g., GAPDH or β-actin) is used for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.[7]

Table 4: Primer Sequences for RT-qPCR

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Reference
hTERTCGGAAGAGTGTCTGGAGCAAGGATGAAGCGGAGTCTGGA[7]
GAPDHGAAGGTGAAGGTCGGAGTGAAGATGGTGATGGGATTTC[7]
p16GAGTCCGCTGCAGACAGACTCCAGGCATCGCGCACATCCA[14]
p21TGGAGACTCTCAGGGTCGAAAGGCGTTTGGAGTGGTAGAAATC[15]
β-tubulin IIITCAGCGTCTACTACAACGAGGCGCCTGAAGAGATGTCCAAAGGC[16]
Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method for detecting and quantifying telomerase activity.

Protocol:

  • Cell Lysis: Control and this compound-treated cells are lysed to release cellular proteins, including telomerase.

  • Telomerase Extension: The cell lysate is incubated with a synthetic DNA primer (TS primer). If telomerase is active, it will add telomeric repeats to the 3' end of the TS primer.

  • PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer.

  • Detection: The PCR products are separated by gel electrophoresis and visualized. The intensity of the resulting ladder of bands is proportional to the telomerase activity in the sample.[7]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to investigate the interaction of proteins, such as histones or transcription factors, with specific DNA regions in the cell.

ChIP_seq_Workflow Start Start: Cross-linking (Formaldehyde) Sonication Chromatin Sonication (200-500 bp fragments) Start->Sonication IP Immunoprecipitation (with anti-Histone H1 antibody) Sonication->IP Wash Wash to remove non-specific binding IP->Wash Elution Elution of DNA-protein complexes Wash->Elution Reverse Reverse cross-linking Elution->Reverse Purify DNA Purification Reverse->Purify Analysis Downstream Analysis: - qPCR (ChIP-qPCR) - Sequencing (ChIP-seq) Purify->Analysis

Workflow for Chromatin Immunoprecipitation (ChIP) Assay.

Protocol:

  • Cross-linking: Proteins are cross-linked to DNA in intact cells using formaldehyde.

  • Chromatin Shearing: The chromatin is extracted and sheared into smaller fragments (typically 200-500 base pairs) by sonication.

  • Immunoprecipitation: An antibody specific to the protein of interest (e.g., histone H1) is used to immunoprecipitate the protein-DNA complexes.

  • Washing and Elution: The immunoprecipitated complexes are washed to remove non-specifically bound chromatin, and then the protein-DNA complexes are eluted.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Analysis: The purified DNA can be analyzed by qPCR (ChIP-qPCR) to quantify the enrichment of specific DNA sequences or by next-generation sequencing (ChIP-seq) to identify the protein's binding sites across the entire genome.[10][13]

Conclusion

This compound demonstrates a remarkable ability to influence gene expression and chromatin remodeling, positioning it as a significant peptide in the field of aging and regenerative medicine. Its capacity to upregulate telomerase, modulate neurogenic and senescence-related genes, and induce a more open chromatin state underscores its potential for therapeutic applications. The detailed protocols and pathway visualizations provided in this guide offer a foundational resource for researchers to further investigate and harness the multifaceted biological activities of this compound. Future studies, particularly those employing genome-wide techniques like ChIP-seq, will be instrumental in fully elucidating the epigenetic landscape shaped by this intriguing tetrapeptide.

References

The Synthetic Pineal Peptide Epitalon: A Technical Guide to its Discovery, Scientific History, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides a comprehensive technical overview of the synthetic peptide Epitalon (Ala-Glu-Asp-Gly), intended for researchers, scientists, and drug development professionals. It details the scientific history, proposed mechanisms of action, and key experimental findings related to this intriguing tetrapeptide.

Discovery and Scientific History

The story of this compound begins with its natural precursor, Epithalamin, a polypeptide extract derived from the pineal glands of cattle. Research into the biological effects of pineal extracts has been a long-standing endeavor, with a significant portion of the foundational work conducted by Russian scientists.

Professor Vladimir Khavinson, a prominent Russian gerontologist, and his colleagues at the St. Petersburg Institute of Bioregulation and Gerontology, are credited with the discovery and extensive research of this compound.[1] Their work, spanning over 35 years, aimed to identify the active components within Epithalamin and synthesize a smaller, more targeted molecule. This led to the development of the synthetic tetrapeptide this compound (also referred to as Epithalon), which mirrors the amino acid sequence Ala-Glu-Asp-Gly.[1][2]

The majority of the initial and ongoing research on this compound has emanated from the St. Petersburg Institute, focusing on its potential geroprotective and bioregulatory effects.[3]

Core Mechanisms of Action

This compound is proposed to exert its biological effects through several key mechanisms, with the most prominent being the activation of telomerase and the regulation of the neuroendocrine system.

Telomerase Activation and Telomere Elongation

One of the most cited mechanisms of this compound is its ability to activate the enzyme telomerase.[2][4] Telomeres are protective nucleoprotein caps at the ends of eukaryotic chromosomes that shorten with each cell division, contributing to cellular senescence. Telomerase is a reverse transcriptase that adds telomeric DNA sequences to the 3' end of DNA strands, thus maintaining telomere length.

This compound is suggested to interact with the promoter regions of the telomerase reverse transcriptase (hTERT) gene, potentially modulating its transcription.[4][5] This interaction is thought to make the telomerase gene more accessible for activation, leading to increased production of the catalytic subunit of telomerase.[4]

dot

Epitalon_Telomerase_Activation This compound This compound (Ala-Glu-Asp-Gly) Cell_Nucleus Cell Nucleus This compound->Cell_Nucleus Enters hTERT_Gene hTERT Gene Promoter This compound->hTERT_Gene Interacts with hTERT_mRNA hTERT mRNA hTERT_Gene->hTERT_mRNA Upregulates Transcription Telomerase Telomerase Enzyme hTERT_mRNA->Telomerase Translation Telomeres Telomere Elongation Telomerase->Telomeres Catalyzes

Caption: Proposed signaling pathway for this compound-induced telomerase activation.

Neuroendocrine Regulation: Melatonin and Cortisol

This compound is believed to influence the pineal gland, a key regulator of the body's circadian rhythms.[2] It has been shown to stimulate the synthesis of melatonin, a hormone primarily produced by the pineal gland that regulates sleep-wake cycles.[6] The proposed mechanism involves the modulation of pinealocyte activity.

Furthermore, by restoring melatonin levels, this compound may indirectly influence the circadian rhythm of cortisol secretion.[6] There is often an inverse relationship between melatonin and cortisol levels, and normalization of melatonin can help re-establish a healthy cortisol rhythm.

dot

Epitalon_Melatonin_Regulation This compound This compound Pineal_Gland Pineal Gland This compound->Pineal_Gland Acts on Melatonin Melatonin Synthesis (Increase) Pineal_Gland->Melatonin Circadian_Rhythm Circadian Rhythm Regulation Melatonin->Circadian_Rhythm Cortisol Cortisol Rhythm (Normalization) Circadian_Rhythm->Cortisol

Caption: Logical flow of this compound's influence on neuroendocrine regulation.

Antioxidant and Immune Modulation

Research suggests that this compound possesses antioxidant properties, potentially by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase.[2] It is also proposed to modulate the immune system, with some studies indicating an effect on T-cell function.[4]

Quantitative Data from Key Experiments

The following tables summarize quantitative findings from notable studies on this compound.

Table 1: In Vitro Studies on Telomere Elongation and Telomerase Activity

Cell LineTreatment ProtocolKey FindingsReference
Human Fetal FibroblastsNot specifiedInduced expression of telomerase catalytic subunit and telomere elongation.[7]
Human Somatic CellsNot specifiedInduced telomerase activity and telomere elongation.[8]
PHA-stimulated lymphocytes (donors aged 25-88)Not specifiedIncreased telomerase activity; average telomere length increase of 33.3%.[5]
Breast Cancer Cells (21NT, BT474)0.1, 0.2, 0.5, 1.0 µg/mL for 4 daysDose-dependent increase in telomere length.[4]

Table 2: Animal Studies on Lifespan and Healthspan

Animal ModelTreatment ProtocolKey FindingsReference
Female Swiss-derived SHR mice1.0 µ g/mouse (approx. 30-40 µg/kg) subcutaneously for 5 consecutive days each monthIncreased maximum lifespan by 12.3%; increased lifespan of the last 10% of survivors by 13.3%; decreased frequency of chromosome aberrations by 17.1%.[9][10]
MiceNot specifiedLifespan extension of up to 25%.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of experimental protocols derived from the literature.

In Vitro Cell Culture Studies

dot

In_Vitro_Protocol cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Fibroblasts, Lymphocytes) Treatment 3. Daily Treatment (e.g., 0.1-1.0 µg/mL for 4 days to 3 weeks) Cell_Culture->Treatment Epitalon_Prep 2. This compound Stock Solution (e.g., 10 mg in 4 ml bacteriostatic water) Epitalon_Prep->Treatment DNA_Extraction 5. DNA/RNA/Protein Extraction Treatment->DNA_Extraction Control 4. Control Group (Untreated cells) Control->DNA_Extraction qPCR 6. qPCR for Telomere Length & hTERT Expression DNA_Extraction->qPCR TRAP_Assay 7. TRAP Assay for Telomerase Activity DNA_Extraction->TRAP_Assay

Caption: Generalized workflow for in vitro studies of this compound.

Detailed Steps:

  • Cell Culture: Human cell lines (e.g., fetal fibroblasts, lymphocytes, cancer cell lines) are cultured under standard laboratory conditions.

  • This compound Preparation: A stock solution of this compound is prepared by dissolving the lyophilized powder in a suitable solvent, such as bacteriostatic water.[4]

  • Treatment: Cells are treated daily with varying concentrations of this compound (e.g., 0.1 to 1.0 µg/mL) for a specified duration (e.g., 4 days to 3 weeks).[4] The culture media is refreshed daily with the treatment.

  • Control Group: A parallel culture of untreated cells is maintained as a baseline control.

  • Analysis:

    • DNA/RNA/Protein Extraction: At the end of the treatment period, cells are harvested, and DNA, RNA, and protein are extracted.

    • Telomere Length Measurement: Quantitative polymerase chain reaction (qPCR) is a common method to measure relative telomere length.

    • hTERT Expression: qPCR is used to quantify the mRNA expression levels of the catalytic subunit of telomerase (hTERT).[4]

    • Telomerase Activity: The Telomeric Repeat Amplification Protocol (TRAP) assay is employed to measure the enzymatic activity of telomerase.[11]

Animal Studies (Lifespan)

Detailed Steps:

  • Animal Model: A cohort of animals (e.g., female Swiss-derived SHR mice) is used.[9]

  • Treatment Group: From a specific age (e.g., 3 months), the treatment group receives subcutaneous injections of this compound (e.g., 1.0 µ g/mouse ) dissolved in saline for a set period (e.g., 5 consecutive days each month) until their natural death.[9]

  • Control Group: The control group receives injections of saline only, following the same schedule.[9]

  • Monitoring: Throughout the study, parameters such as food consumption, body weight, and estrous function are monitored.

  • Data Collection: The lifespan of each animal is recorded. At specific time points or post-mortem, tissues (e.g., bone marrow cells) may be collected for analysis, such as assessing chromosomal aberrations.

  • Statistical Analysis: The mean and maximum lifespans of the treatment and control groups are compared using appropriate statistical methods.

Conclusion

This compound is a synthetic tetrapeptide with a rich history of research, primarily focused on its potential anti-aging properties. The core proposed mechanisms of action revolve around the activation of telomerase, leading to telomere elongation, and the regulation of the neuroendocrine system, particularly melatonin synthesis. In vitro and in vivo studies have provided quantitative data suggesting its efficacy in these areas. The detailed experimental protocols outlined in this guide provide a framework for future research to further elucidate the mechanisms and potential therapeutic applications of this intriguing peptide. It is important to note that while the preclinical and early human data are compelling, large-scale clinical trials and long-term safety data are still needed for this compound to be considered for mainstream clinical adoption.[5]

References

The Nexus of Pineal Peptides: A Technical Guide to Epitalon and its Progenitor, Epithalamin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthetic tetrapeptide Epitalon (Ala-Glu-Asp-Gly) and its relationship to the natural bovine pineal gland extract, Epithalamin. This compound was developed as the synthesized active component of the broader polypeptide preparation, Epithalamin.[1][2][3] This document synthesizes the available scientific literature to furnish a detailed overview of their chemical nature, biological mechanisms, and quantitative effects, with a focus on applications in aging research and cellular longevity. Included are summaries of key quantitative data, detailed experimental methodologies for pivotal studies, and visualizations of implicated signaling pathways to facilitate a deeper understanding for research and development professionals.

Introduction: From a Pineal Extract to a Synthetic Peptide

The study of pineal gland peptides and their influence on aging began with Epithalamin , a polypeptide complex extracted from bovine pineal glands.[4][5] Early research, predominantly conducted by the St. Petersburg Institute of Bioregulation and Gerontology, suggested that Epithalamin possessed geroprotective properties, including the ability to extend lifespan in animal models and positively influence various physiological parameters associated with aging.[6][7]

In an effort to identify the active component within the crude Epithalamin extract, This compound (also referred to as Epithalon), a tetrapeptide with the amino acid sequence L-Alanyl-L-glutamyl-L-aspartyl-glycine, was synthesized.[3][8] It is believed to replicate many of the biological effects of Epithalamin.[9] This guide will delineate the distinct yet interconnected properties of both the natural extract and its synthetic counterpart.

Chemical and Physical Properties
PropertyThis compoundEpithalamin
Composition Tetrapeptide (Ala-Glu-Asp-Gly)Complex mixture of polypeptides
Source SyntheticBovine Pineal Gland Extract
Molecular Formula C14H22N4O9Variable
Molar Mass 390.349 g/mol Variable

The Core Mechanism: Telomerase Activation and Telomere Elongation

A primary mechanism of action attributed to this compound is the activation of the enzyme telomerase, which is crucial for maintaining the length of telomeres, the protective caps at the ends of chromosomes.[10][11] Telomere shortening is a hallmark of cellular aging and is associated with a limited cellular lifespan, known as the Hayflick limit.[1] By activating telomerase, this compound has been shown to elongate telomeres, thereby extending the replicative potential of cells.[6][12]

Quantitative Effects on Telomerase and Telomeres
Cell TypeTreatmenthTERT mRNA Expression ChangeTelomerase Activity ChangeTelomere Length IncreaseReference
Human Fetal Fibroblasts0.05 µg/ml this compoundInducedInduced33.3% (average)[1][12]
Normal Human Epithelial Cells (HMEC)1.0 µg/mL this compound (3 weeks)Significant Increase26-fold increaseDose-dependent increase[13]
Normal Human Fibroblast Cells (IBR.3)1.0 µg/mL this compound (3 weeks)Significant Increase4-fold increaseDose-dependent increase[13]
21NT Breast Cancer Cells0.5-1 µg/ml this compound (4 days)Significant IncreaseNo significant increaseDose-dependent increase (via ALT)[13]
BT474 Breast Cancer Cells0.5-1 µg/ml this compound (4 days)Significant IncreaseNo significant increaseDose-dependent increase (via ALT)[13]

hTERT: human Telomerase Reverse Transcriptase; ALT: Alternative Lengthening of Telomeres.

Signaling Pathway for Telomerase Activation

This compound's influence on telomerase expression is believed to be mediated through epigenetic mechanisms. It has been proposed that this compound can penetrate the cell nucleus and interact with DNA at specific promoter regions, potentially those of the telomerase gene.[1][14] This interaction may lead to chromatin remodeling, making the telomerase gene more accessible for transcription.

Epitalon_Telomerase_Activation This compound This compound Nucleus Cell Nucleus This compound->Nucleus Enters DNA DNA Promoter hTERT Promoter Region Chromatin Chromatin Remodeling Promoter->Chromatin Binds to hTERT hTERT Gene Transcription Chromatin->hTERT Facilitates Telomerase Telomerase Synthesis hTERT->Telomerase Leads to Telomeres Telomere Elongation Telomerase->Telomeres Results in

This compound's Proposed Telomerase Activation Pathway.

Antioxidant and Stress-Response Pathways

This compound has demonstrated significant antioxidant properties, contributing to cellular protection against oxidative stress, a key factor in the aging process.[15][16]

The Keap1/Nrf2 Signaling Pathway

This compound is reported to activate the Keap1/Nrf2 signaling pathway, a master regulator of cellular redox homeostasis.[14] Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of activators like this compound, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.

Epitalon_Nrf2_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Transcription of Antioxidant Enzymes (SOD, Catalase, etc.) ARE->Antioxidant_Enzymes Activates Cellular_Protection Cellular Protection from Oxidative Stress Antioxidant_Enzymes->Cellular_Protection Leads to

This compound's Activation of the Nrf2 Antioxidant Pathway.
Quantitative Effects on Antioxidant Enzymes

Study ModelTreatmentEnzyme Activity ChangeReference
Aging RatsThis compoundIncreased Superoxide Dismutase (SOD), Glutathione Peroxidase, and Glutathione-S-transferase[17]
Mouse Oocytes0.1mM this compoundSignificantly decreased Reactive Oxygen Species (ROS) levels[17]

Immunomodulatory and Neuroendocrine Effects

Both Epithalamin and this compound have been shown to influence the immune and neuroendocrine systems.

Modulation of the IL-1β Signaling Pathway

This compound has been observed to modulate the interleukin-1β (IL-1β) signal transduction pathway via the sphingomyelin route in cerebral cortex neuron membranes.[1][13][18] This suggests a role in neuroinflammation and the cellular stress response.

References

Cellular senescence pathways affected by Epitalon treatment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Cellular Senescence Pathways Affected by Epitalon Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging and a contributor to a variety of age-related pathologies.[1] The accumulation of senescent cells, which secrete a pro-inflammatory cocktail of factors known as the Senescence-Associated Secretory Phenotype (SASP), can lead to chronic inflammation and tissue dysfunction.[1] this compound, a synthetic tetrapeptide (Ala-Glu-Asp-Gly) developed to mimic the natural pineal peptide Epithalamin, has emerged as a compound of significant interest for its potential to modulate the pathways of cellular aging.[2][3] Preclinical research suggests that this compound exerts its effects through multiple mechanisms, including the activation of telomerase, epigenetic modulation, and reduction of oxidative stress, positioning it as a broad-spectrum geroprotector.[2][4] This technical guide provides a comprehensive overview of the core cellular senescence pathways affected by this compound treatment, presenting quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling cascades.

Core Mechanisms of Action

This compound's influence on cellular senescence is not mediated by a single pathway but rather through a multi-pronged approach that addresses several hallmarks of aging.[4] The primary mechanisms identified in preclinical studies include telomere maintenance, epigenetic regulation, and restoration of cellular homeostasis.

Telomerase Activation and Telomere Elongation

One of the most well-documented effects of this compound is its ability to activate telomerase, the enzyme responsible for adding telomeric repeats to the ends of chromosomes.[5][6] Telomere shortening is a key trigger for replicative senescence, and by counteracting this process, this compound can extend the replicative lifespan of cells.[3]

Signaling Pathway:

This compound is believed to upregulate the expression of the telomerase reverse transcriptase (TERT) gene, which codes for the catalytic subunit of the telomerase enzyme.[7][8] Mechanistically, it may directly interact with promoter regions of the telomerase gene, influencing its transcriptional activity through epigenetic modifications.[4]

Epitalon_Telomerase_Pathway This compound This compound (Ala-Glu-Asp-Gly) Nucleus Cell Nucleus This compound->Nucleus Enters Cell hTERT_Gene hTERT Gene Promoter hTERT_mRNA hTERT mRNA hTERT_Gene->hTERT_mRNA Upregulates Transcription Telomerase Telomerase Enzyme (hTERT Subunit) hTERT_mRNA->Telomerase Translation Telomeres Telomere Elongation Telomerase->Telomeres Adds Repeats Senescence Cellular Senescence Telomeres->Senescence Inhibits

Caption: this compound-mediated activation of telomerase and inhibition of senescence.

Quantitative Data on Telomerase Activation and Telomere Elongation:

Cell TypeTreatment ConditionsOutcome MeasureResultReference
Human Fetal FibroblastsNot specifiedTelomere ElongationAverage increase of 33.3%[9][10]
Human Fetal FibroblastsNot specifiedReplicative LifespanOvercame the Hayflick limit with 10 extra divisions[11]
21NT Breast Cancer Cells1 µg/ml this compound for 4 dayshTERT mRNA Expression12-fold upregulation[8]
BT474 Breast Cancer Cells0.5 µg/ml this compound for 4 dayshTERT mRNA Expression5-fold upregulation[8]
21NT Breast Cancer Cells0.5 and 1 µg/ml this compound for 4 daysTelomere LengthSignificant extension from 2.4 kb to 4 kb[8]
BT474 Breast Cancer Cells0.2 µg/ml this compoundTelomere LengthMaximum extension to 8 kb[8]

Experimental Protocol: Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method used to detect telomerase activity.

  • Cell Lysis: Cells treated with this compound and control cells are lysed to release cellular contents, including the telomerase enzyme.

  • Telomere Extension: The cell lysate is incubated with a synthetic DNA primer that mimics a telomere end. If telomerase is active, it will add telomeric repeats to this primer.

  • PCR Amplification: The extended products are then amplified using PCR with specific primers.

  • Detection: The amplified products are visualized using gel electrophoresis. The presence of a characteristic DNA ladder indicates active telomerase.

Modulation of p16 and p21 Senescence Markers

The p16/Rb and p53/p21 pathways are two critical tumor suppressor pathways that converge to induce cellular senescence.[12] this compound has been shown to reduce the expression of the senescence markers p16 and p21, suggesting a direct interference with these core senescence-inducing pathways.[4]

Signaling Pathway:

Cellular stressors can activate the p53/p21 and p16/Rb pathways, leading to cell cycle arrest.[12][13][14] this compound appears to downregulate the expression of p16 and p21, thereby preventing the inhibition of cyclin-dependent kinases (CDKs) and allowing for cell cycle progression.

Epitalon_p16_p21_Pathway cluster_stress Cellular Stressors Stressors DNA Damage, Oxidative Stress p53 p53 Stressors->p53 p16 p16 Stressors->p16 p21 p21 p53->p21 Activates CDK CDK4/6, CDK2 p21->CDK Inhibits p16->CDK Inhibits Rb Rb CDK->Rb Phosphorylates Senescence Cellular Senescence E2F E2F Rb->E2F Inhibits CellCycle Cell Cycle Progression E2F->CellCycle Promotes This compound This compound This compound->p21 Downregulates This compound->p16 Downregulates

Caption: this compound's modulation of the p16/Rb and p53/p21 senescence pathways.

Quantitative Data on Senescence Marker Expression:

Cell TypeOutcome MeasureResultReference
Human Periodontal Ligament Stem Cellsp16 ExpressionReduced by 1.56 times[10]
Human Periodontal Ligament Stem Cellsp21 ExpressionReduced by 2.22 times[10]
Human Gingival Mesenchymal Stem Cellsp16 ExpressionReduced by 1.92 times[10]
Human Gingival Mesenchymal Stem Cellsp21 ExpressionReduced by 2.44 times[10]

Experimental Protocol: Western Blotting for p16 and p21

  • Protein Extraction: Total protein is extracted from this compound-treated and control cells.

  • Protein Quantification: The concentration of protein in each sample is determined using a method like the Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for p16 and p21, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate, and the band intensity is quantified to determine the relative protein expression levels.

Epigenetic Regulation through Chromatin Modification

Aging is associated with progressive heterochromatinization of chromatin, which can lead to the silencing of beneficial genes.[15] this compound has been shown to activate chromatin by inducing the decondensation of heterochromatin, thereby potentially reactivating repressed genes.[15][16][17]

Logical Relationship Diagram:

Epitalon_Chromatin_Modification Aging Aging Heterochromatin Heterochromatinization (Gene Silencing) Aging->Heterochromatin Gene_Activation Reactivation of Repressed Genes This compound This compound Decondensation Chromatin Decondensation (Loosening of Structure) This compound->Decondensation Decondensation->Gene_Activation Cellular_Function Improved Cellular Function Gene_Activation->Cellular_Function

Caption: this compound's role in reversing age-related chromatin condensation.

Experimental Protocol: Analysis of Chromatin Condensation

  • Cell Culture: Lymphocytes from elderly individuals are cultured with and without this compound.

  • Chromosome Preparation: Metaphase chromosomes are prepared from the cultured cells.

  • C-banding: C-banding techniques are used to stain the constitutive heterochromatin regions of the chromosomes.

  • Microscopic Analysis: The degree of condensation of the pericentromeric structural heterochromatin is observed and quantified using microscopy and image analysis software. A decondensation of these regions indicates an effect of this compound on chromatin structure.

Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major driver of cellular senescence. This compound has been shown to bolster the cell's intrinsic antioxidant defenses.[2][4]

Experimental Workflow for ROS Measurement:

ROS_Measurement_Workflow Start Start: Mouse Oocytes Treatment Culture for 24h with/ without this compound (0.1mM) Start->Treatment Staining Incubate with carboxy-H2DCFDA Treatment->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Quantify Fluorescence Intensity (ROS Level) Imaging->Analysis

Caption: Workflow for measuring intracellular ROS levels after this compound treatment.

Quantitative Data on Oxidative Stress Reduction:

Cell TypeTreatment ConditionsOutcome MeasureResultReference
Mouse Oocytes0.1mM this compound for 24hIntracellular ROS LevelSignificantly lower ROS content[18]
Neuroblastoma CellsNot specified8-hydroxydeoxyguanosine (8-OHdG)Reduced levels of this oxidative DNA damage marker[4]

Conclusion

This compound demonstrates a remarkable capacity to counteract cellular senescence through a variety of interconnected pathways. Its primary and most studied mechanism involves the activation of telomerase and subsequent elongation of telomeres, directly addressing replicative senescence. Furthermore, its ability to downregulate key senescence markers like p16 and p21, remodel chromatin to reactivate silenced genes, and reduce oxidative stress highlights its potential as a multifaceted anti-aging agent. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the context of age-related diseases. Further large-scale clinical trials are necessary to validate these preclinical findings in humans.[4]

References

Epitalon's Impact on Reactive Oxygen Species: An In-Vitro Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in-vitro effects of the synthetic tetrapeptide Epitalon (Ala-Glu-Asp-Gly) on reactive oxygen species (ROS) levels. It synthesizes key findings from multiple studies, presenting quantitative data, detailed experimental protocols, and an examination of the underlying signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development who are investigating the antioxidant properties of peptides.

Quantitative Analysis of this compound's Effect on ROS Levels

This compound has demonstrated a consistent ability to modulate ROS levels across various in-vitro models. The following tables summarize the quantitative findings from key studies, providing a comparative overview of its efficacy in different cell types and under various conditions of oxidative stress.

Table 1: Effect of this compound on Intracellular ROS Levels in Mouse Oocytes

Cell TypeExperimental ConditionThis compound ConcentrationDuration of TreatmentObserved Effect on ROS LevelsReference
Mouse OocytesPost-ovulatory aging0.05 mM24 hoursMarked reduction[1][2]
Mouse OocytesPost-ovulatory aging0.1 mM24 hoursSignificant reduction (p < 0.001)[1][3][4][5]
Mouse OocytesPost-ovulatory aging1 mM24 hoursNo significant reduction[1][3][4]
Mouse OocytesPost-ovulatory aging2 mM24 hoursNo significant reduction[1][3][4]

Table 2: Effect of this compound on H₂O₂ Generation and Antioxidant Gene Expression in ARPE-19 Cells

Cell TypeExperimental ConditionThis compound ConcentrationDuration of TreatmentObserved EffectReference
ARPE-19High Glucose (35 mM)40 ng/mL72 hoursDiminished H₂O₂ generation (p < 0.05)[6][7]
ARPE-19High Glucose (35 mM)60 ng/mL72 hoursDiminished H₂O₂ generation (p < 0.01)[6][7]
ARPE-19High Glucose (35 mM)20, 40, 60 ng/mL72 hoursAttenuated the decrease in SOD2, CAT, and HMOX1 mRNA expression[6][7]

Detailed Experimental Protocols

The following sections provide an in-depth look at the methodologies employed in the cited studies to evaluate the effect of this compound on ROS levels.

Study on Post-Ovulatory Aging in Mouse Oocytes

This study aimed to determine if this compound could protect oocytes from age-related damage by reducing oxidative stress.[3][4][8][9]

  • Cell Culture: Oocytes were collected from female mice and cultured in M2 medium.

  • Induction of Aging and ROS: Oocytes were aged in vitro for 24 hours, a process known to increase intracellular ROS accumulation.[3][4]

  • This compound Treatment: Different concentrations of this compound (0.05 mM, 0.1 mM, 1 mM, and 2 mM) were added to the M2 culture medium.[3][4]

  • ROS Measurement: Intracellular ROS levels were measured after 24 hours of culture. The specific method for ROS detection involved fluorescence intensity analysis using confocal microscopy and ImageJ software for quantification.[5][10] More than 30 oocytes were analyzed for each experimental group.[5][10]

  • Additional Endpoints: The study also assessed mitochondrial membrane potential, DNA copy number of mitochondria, spindle defects, and apoptosis rates to further investigate the protective effects of this compound.[3][4][8][9]

Study on High Glucose-Induced Oxidative Stress in ARPE-19 Cells

This research investigated the antioxidant effect of this compound in a human retinal pigment epithelial cell line (ARPE-19) under conditions mimicking diabetic retinopathy.[6][7][11]

  • Cell Culture: ARPE-19 cells were cultured and exposed to a high concentration of glucose (HG, 35 mM) for 72 hours to induce oxidative stress.[6][7]

  • This compound Treatment: this compound was added to the cell culture at concentrations of 20, 40, and 60 ng/ml.[6][7]

  • ROS Measurement: Intracellular ROS (specifically H₂O₂) generation was assessed using the ROS-Glo™ H₂O₂ assay, with ROS production expressed as luminescence intensity.[6][7]

  • Gene Expression Analysis: The mRNA expression of key antioxidant enzymes—superoxide dismutase 2 (SOD2), catalase (CAT), and Heme Oxygenase 1 (HMOX1)—was analyzed using quantitative polymerase chain reaction (qPCR).[6][7]

Signaling Pathways and Mechanisms of Action

This compound is believed to exert its antioxidant effects through multiple mechanisms, including direct ROS scavenging and the modulation of endogenous antioxidant defense systems.[12][13][14][15][16][17]

Modulation of Antioxidant Enzyme Expression

In-vitro studies suggest that this compound can influence the expression of crucial antioxidant enzymes. In high-glucose-stressed ARPE-19 cells, this compound treatment attenuated the downregulation of SOD2, CAT, and HMOX1.[6][7] This suggests that this compound may help maintain the cellular capacity to neutralize superoxide radicals and hydrogen peroxide. The Keap1/Nrf2 pathway is a potential target for this compound's regulation of these enzymes.[1]

Mitochondrial Activity and ROS Reduction

In the context of oocyte aging, this compound's ability to reduce ROS levels is linked to the modulation of mitochondrial activity.[3][8] Treatment with an optimal concentration of this compound was found to increase mitochondrial membrane potential, which is crucial for mitochondrial health and can lead to reduced ROS production.[1][3] Furthermore, this compound was observed to enhance the mRNA expression of PGC-1α, Sirt-1, and tFAM, which are involved in mitochondrial biogenesis and function.[1]

Experimental Workflow and Proposed Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for assessing this compound's effect on ROS and a proposed signaling pathway for its antioxidant action.

G cluster_workflow Experimental Workflow for In-Vitro ROS Assessment cell_culture Cell Culture (e.g., Oocytes, ARPE-19) stress_induction Induction of Oxidative Stress (e.g., Aging, High Glucose) cell_culture->stress_induction epitalon_treatment Treatment with this compound (Varying Concentrations) stress_induction->epitalon_treatment incubation Incubation (Specified Duration) epitalon_treatment->incubation ros_measurement ROS Measurement (e.g., Fluorescence Assay) incubation->ros_measurement data_analysis Data Analysis ros_measurement->data_analysis

Generalized experimental workflow for in-vitro ROS studies.

G cluster_pathway Proposed Antioxidant Signaling of this compound This compound This compound mitochondria Mitochondrial Function This compound->mitochondria Enhances antioxidant_enzymes Antioxidant Enzymes (SOD, CAT, GPx) This compound->antioxidant_enzymes Upregulates Expression ros Reactive Oxygen Species (ROS) mitochondria->ros Reduces Production antioxidant_enzymes->ros Scavenges oxidative_stress Reduced Oxidative Stress cellular_protection Cellular Protection oxidative_stress->cellular_protection

Proposed mechanism of this compound's antioxidant action.

Conclusion

The available in-vitro evidence strongly suggests that this compound possesses significant antioxidant properties. It effectively reduces ROS levels in various cell types under different conditions of oxidative stress. The mechanisms underlying these effects appear to be multifactorial, involving the enhancement of mitochondrial function and the upregulation of key antioxidant enzymes. Notably, the effective concentration of this compound can be dose-dependent, with higher concentrations not always yielding better results, as seen in the oocyte aging model.[1][3][4] These findings underscore the potential of this compound as a subject for further research in the development of therapeutic strategies targeting oxidative stress-related pathologies. Future studies should aim to further elucidate the precise molecular targets and signaling pathways modulated by this compound to fully understand its antioxidant capabilities.

References

Methodological & Application

Epitalon dosage and administration protocols for in vivo research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Epitalon in In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound (also known as Epithalon or AEDG) is a synthetic tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly. It was developed as a synthetic analog of Epithalamin, a polypeptide extract from the bovine pineal gland.[1][2] Extensive research, primarily conducted over the last few decades, has investigated its biological activities, revealing significant geroprotective, neuroendocrine, and anti-tumor effects.[3][4] this compound's primary mechanisms of action are believed to involve the activation of the enzyme telomerase, regulation of the neuroendocrine system, and antioxidant properties, making it a compound of high interest for longevity and disease-prevention studies.[2][5][6]

These application notes provide a summary of established dosages, administration protocols, and key experimental methodologies for the use of this compound in in vivo research settings.

Application Notes

Reconstitution and Storage
  • Reconstitution: this compound is typically supplied as a lyophilized powder. For in vivo studies, it is commonly reconstituted with sterile, normal saline (0.9% NaCl).[7][8] To prevent peptide denaturation, the diluent should be gently injected along the vial wall and the vial swirled gently until the powder is fully dissolved. Avoid vigorous shaking.[9]

  • Storage: Before reconstitution, lyophilized vials should be stored in a freezer. After reconstitution, the solution should be refrigerated at 2–8 °C and protected from light.[9] For most research applications, it is recommended to use the reconstituted solution promptly.

Administration Route

The vast majority of in vivo studies utilize subcutaneous (SC) injections for this compound administration.[7][8][10] This route provides a reliable method for systemic delivery and is well-documented in long-term animal studies. While other methods like intramuscular (IM), oral, or nasal administration have been mentioned, they are less common in preclinical research due to potential differences in bioavailability.[11][12]

Key Mechanisms of Action

Understanding the underlying mechanisms of this compound is crucial for designing experiments and selecting appropriate biomarkers for analysis.

  • Telomerase Activation: One of this compound's most cited effects is its ability to activate telomerase, the enzyme responsible for elongating telomeres, the protective caps on the ends of chromosomes.[4][6] This action is thought to counteract cellular senescence and extend the proliferative potential of cells, which was demonstrated in human fibroblast cell cultures.[2][13]

  • Pineal Gland Regulation: Research suggests this compound can influence the functional state of the pineal gland. It may have a direct effect on melatonin synthesis by impacting the expression of the pCREB transcription factor and the AANAT enzyme in pinealocytes.[3][10] This mechanism is central to its ability to restore circadian rhythms.[5][14]

  • Antioxidant and Immune Effects: this compound has been shown to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase.[6][13] It also appears to modulate the immune system, for instance, by increasing the proliferation of lymphocytes and potentially upregulating interferon-gamma production by T-cells.[13]

Quantitative Data: In Vivo Dosages and Administration

The following table summarizes dosage and administration protocols from key in vivo studies.

Animal Model (Species, Strain)DosageRoute of AdministrationDosing ScheduleKey Findings / Endpoints
Mice (Swiss-derived SHR)1.0 µ g/mouse (~30-40 µg/kg)Subcutaneous (SC)5 consecutive days every month, starting at 3 months of age until natural death.Slowed age-related decline in estrous function; decreased frequency of chromosome aberrations; increased maximum lifespan by 12.3%; inhibited leukemia development.[7][14]
Mice (CBA)0.1 µ g/mouse Subcutaneous (SC)Long-term administration (schedule details not specified).Reduced overall tumor formation and multiplicity.[3][10]
Mice (FVB/N HER-2/neu transgenic)1 µ g/mouse Subcutaneous (SC)5 consecutive days every month, starting at 2 months of age.Reduced the cumulative number and maximum size of spontaneous mammary tumors; decreased the number of mice with multiple tumors.[3][8]
Rats (strain not specified)Not specifiedNot specifiedLong-term administration.Extended lifespan in rats subjected to constant illumination or a natural northern light regimen.[13]
Monkeys (Macaca mulatta)Not specifiedNot specifiedAdministration to aged monkeys (20-26 years old).Restored the evening peak of melatonin and the circadian rhythm of cortisol.[8]

Detailed Experimental Protocols

Protocol 1: Long-Term Geroprotection Study in Mice

This protocol is a representative methodology based on studies investigating the effects of this compound on lifespan and age-related biomarkers.

  • Animal Model: Female Swiss-derived SHR mice, aged 3 months.[7]

  • Group Allocation:

    • Control Group (n=50-60): Receives vehicle (0.1 ml normal saline).

    • Treatment Group (n=50-60): Receives this compound.

  • Peptide Preparation:

    • Reconstitute lyophilized this compound in sterile normal saline to a final concentration of 10 µg/ml. For a 1.0 µg dose, this corresponds to a 0.1 ml injection volume.

  • Administration Protocol:

    • Administer a subcutaneous injection of 1.0 µg this compound (in 0.1 ml saline) per mouse.[7]

    • Injections are performed for 5 consecutive days.

    • This 5-day cycle is repeated every month for the entire lifespan of the animals.[7]

  • Monitoring and Data Collection:

    • Lifespan: Record date of death for all animals to calculate mean and maximum lifespan.

    • Body Weight & Food Consumption: Monitor weekly to ensure the treatment does not cause adverse metabolic effects.[7]

    • Estrous Function: Perform daily vaginal smears for a set period (e.g., 2-3 weeks) at various ages (e.g., 6, 12, 18 months) to monitor the length and regularity of the estrous cycle.[7]

    • Chromosomal Aberrations: At predetermined endpoints, collect bone marrow cells from a subset of animals. Prepare metaphase spreads and analyze for chromosomal aberrations.[7]

    • Tumor Incidence: Conduct regular physical examinations for tumors. Perform necropsy upon death to identify and classify all spontaneous tumors.[7]

Protocol 2: Cancer Inhibition Study in Transgenic Mice

This protocol is based on studies evaluating this compound's effect on spontaneous tumor development in a cancer-prone mouse model.

  • Animal Model: Female FVB/N mice transgenic for the HER-2/neu oncogene, aged 2 months.[8]

  • Group Allocation:

    • Control Group (n=30-40): Receives vehicle (0.1 ml normal saline).

    • Treatment Group (n=30-40): Receives this compound.

  • Peptide Preparation:

    • Reconstitute lyophilized this compound in sterile normal saline to a final concentration of 10 µg/ml.

  • Administration Protocol:

    • Administer a subcutaneous injection of 1 µg this compound (in 0.1 ml saline) per mouse.[8]

    • Injections are performed for 5 consecutive days.

    • This cycle is repeated every month until the study endpoint.[8]

  • Monitoring and Data Collection:

    • Tumor Development: Palpate mice weekly to detect the appearance of mammary tumors.

    • Tumor Metrics: Once a tumor is detected, measure its dimensions (e.g., with calipers) twice a week to calculate tumor volume.

    • Tumor Multiplicity: Record the total number of tumors per animal at the time of sacrifice.

    • Endpoint: The study may be terminated when tumors reach a predetermined maximum size or at a specific age.

    • Histopathology: Upon necropsy, collect tumor tissues for histological analysis to confirm adenocarcinoma diagnosis.

Visualizations: Pathways and Workflows

Epitalon_Telomerase_Activation This compound's Mechanism of Telomerase Activation cluster_nucleus This compound This compound (AEDG Peptide) Nucleus Cell Nucleus This compound->Nucleus Enters Chromatin Chromatin TERT_Gene TERT Gene (Telomerase Component) Chromatin->TERT_Gene Binds to promoter region, induces decondensation Telomerase Telomerase Enzyme (Active) TERT_Gene->Telomerase Increases Expression Telomere Shortened Telomere Telomerase->Telomere Adds repeats Elongated_Telomere Elongated Telomere Senescence Cellular Senescence (Hayflick Limit) Telomere->Senescence Leads to Proliferation Extended Cell Proliferation Elongated_Telomere->Proliferation Allows for Cell Somatic Cell Cell->Telomere Shortens during division Epitalon_Pineal_Regulation Proposed Regulation of Pineal Gland Function by this compound This compound This compound Pinealocyte Pinealocyte This compound->Pinealocyte Acts on pCREB pCREB (Transcription Factor) Pinealocyte->pCREB Increases expression of AANAT_Gene AANAT Gene pCREB->AANAT_Gene Activates transcription of AANAT_Enzyme AANAT Enzyme AANAT_Gene->AANAT_Enzyme Leads to synthesis of Melatonin Melatonin AANAT_Enzyme->Melatonin Converts Serotonin to N-acetylserotonin (Rate-limiting step for Melatonin synthesis) Serotonin Serotonin Circadian Restoration of Circadian Rhythms Melatonin->Circadian Regulates InVivo_Workflow General Workflow for Long-Term In Vivo this compound Study A 1. Animal Acclimation & Baseline Measurement B 2. Group Allocation (Control vs. This compound) A->B C 3. Peptide Reconstitution (this compound in Saline) B->C D 4. Cyclical Administration (e.g., 5 days/month via SC injection) C->D E 5. Routine Monitoring (Body Weight, Health Checks, Tumor Palpation) D->E Long-term E->D Monthly Cycle F 6. Intermediate Biomarker Analysis (Blood draws, Estrous cycle tracking) E->F G 7. Lifespan & Endpoint Data (Record mortality, Necropsy) E->G H 8. Statistical Analysis (Survival curves, Tumor incidence, Biomarker comparison) F->H G->H

References

Application Notes and Protocols: Standard Protocols for Using Epitalon in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Epitalon (also known as Epithalon or AEDG) is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) that was developed based on a naturally occurring peptide, Epithalamin, which is isolated from the pineal gland.[1] It is primarily recognized for its geroprotective and anti-aging properties, which are largely attributed to its ability to activate the enzyme telomerase.[2][3] Telomerase plays a crucial role in maintaining the length of telomeres, the protective caps at the ends of chromosomes that shorten with each cell division.[1][4] The progressive shortening of telomeres is a hallmark of cellular aging, and by activating telomerase, this compound can elongate telomeres, thereby potentially extending the replicative lifespan of cells.[5][6][7]

In addition to its effects on telomere biology, research suggests that this compound influences various other cellular processes. It has been shown to modulate gene expression, regulate circadian rhythms, and exhibit antioxidant properties by reducing oxidative stress.[1][8][9][10] These multifaceted actions make this compound a compound of significant interest for research in aging, cellular rejuvenation, and age-related diseases.

These application notes provide detailed protocols for the use of this compound in primary cell culture, including methodologies for assessing its effects on telomerase activity, telomere length, gene expression, and cell proliferation.

Data Presentation

Table 1: Effects of this compound on Telomere Length and Telomerase Activity in Primary Human Cells

Cell TypeConcentrationTreatment DurationEffect on Telomere LengthEffect on Telomerase ActivityReference
Human Fetal Lung Fibroblasts0.05 µg/mL4 daysIncreased by an average of 33.3%Induced expression and activity[5][11]
Normal Human Fibroblasts (IBR.3)1.0 µg/mL3 weeksSignificant increase4-fold increase[12]
Normal Human Mammary Epithelial Cells (HMEC)1.0 µg/mL3 weeksSignificant increase26-fold increase[12]

Table 2: Effects of this compound on Gene Expression in Primary Human Cells

Cell TypeConcentrationTreatment DurationGeneFold Change in mRNA ExpressionReference
Human Gingival Mesenchymal Stem Cells (hGMSCs)0.01 µg/mL7 daysNestin~1.7x[13]
Human Gingival Mesenchymal Stem Cells (hGMSCs)0.01 µg/mL7 daysGAP43~1.6x[13]
Human Gingival Mesenchymal Stem Cells (hGMSCs)0.01 µg/mL7 daysβ-tubulin III~1.8x[13]
Human Gingival Mesenchymal Stem Cells (hGMSCs)0.01 µg/mL7 daysDoublecortin~1.7x[13]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be diluted to the desired working concentration for cell culture experiments.

Materials:

  • This compound peptide (lyophilized powder)

  • Bacteriostatic water or sterile phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Bring the lyophilized this compound vial to room temperature.

  • Prepare the stock solution by dissolving the this compound powder in bacteriostatic water or sterile PBS. For example, dissolve 10 mg of this compound in 4 mL of bacteriostatic water to achieve a stock concentration of 2.5 mg/mL.[12]

  • Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage. Once an aliquot is thawed, it can be stored at 4°C for short-term use (up to a few days).

Primary Cell Culture and this compound Treatment

This protocol outlines the general procedure for culturing primary cells and treating them with this compound. Specific culture conditions should be optimized for the primary cell type being used.

Materials:

  • Primary cells of interest (e.g., fibroblasts, epithelial cells)

  • Complete cell culture medium (specific to the cell type)

  • Cell culture flasks or plates

  • This compound stock solution

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture primary cells in the appropriate complete medium until they reach the desired confluency (typically 70-80%).

  • Prepare the this compound working solution by diluting the stock solution in fresh, pre-warmed complete culture medium to the desired final concentration. Common working concentrations range from 0.01 µg/mL to 1.0 µg/mL.[12][13]

  • Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound. Include an untreated control group cultured in parallel with medium containing the vehicle alone.

  • The duration of treatment can vary. Short-term treatments may last for a few days (e.g., 4 days), while long-term treatments may extend for several weeks (e.g., 3 weeks), with the medium being refreshed daily.[5][12]

  • Incubate the cells at 37°C in a humidified 5% CO2 incubator for the duration of the experiment.

  • At the end of the treatment period, harvest the cells for downstream analysis.

Assessment of Telomerase Activity (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to detect telomerase activity.

Materials:

  • Cell lysate from control and this compound-treated cells

  • TRAP assay kit (containing TRAP buffer, dNTPs, TS primer, ACX primer, Taq polymerase)

  • PCR tubes and thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) equipment

  • DNA loading dye

  • DNA marker

  • Gel imaging system

Procedure:

  • Prepare cell extracts from an equal number of control and this compound-treated cells according to the TRAP kit manufacturer's instructions.

  • Set up the TRAP reaction by combining the cell extract with the TRAP reaction mixture.

  • Perform the PCR reaction using the following general steps:

    • Telomere extension by telomerase.

    • Amplification of the extended products by PCR.

  • Analyze the PCR products by running them on a polyacrylamide gel.

  • Stain the gel with a DNA-binding dye (e.g., SYBR Green) and visualize the characteristic ladder of 6-base pair repeats, which indicates telomerase activity.

  • Quantify the band intensities to compare telomerase activity between control and treated samples.[11]

Quantification of Telomere Length (qPCR)

Quantitative PCR (qPCR) is a common method to measure the average telomere length relative to a single-copy gene.

Materials:

  • Genomic DNA isolated from control and this compound-treated cells

  • qPCR primers for telomeric repeats (TelG and TelC)

  • qPCR primers for a single-copy reference gene (e.g., 36B4)

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • Isolate high-quality genomic DNA from control and this compound-treated cells.

  • Set up two separate qPCR reactions for each DNA sample: one to amplify the telomere repeats and another to amplify the reference gene.

  • Perform the qPCR reactions. The Ct (cycle threshold) value will be determined for both the telomere and the reference gene amplification for each sample.

  • Calculate the relative telomere length using the delta-delta Ct (ΔΔCt) method, which compares the ratio of telomere repeat copy number to the single-copy gene copy number in treated samples versus control samples.[12]

Visualizations

Epitalon_Signaling_Pathway cluster_nucleus This compound This compound (AEDG) Nucleus Nucleus This compound->Nucleus Enters Nucleus Histone_H1 Histone H1 This compound->Histone_H1 Binds to Cell_Membrane Cell Membrane hTERT_Gene hTERT Gene Promoter Histone_H1->hTERT_Gene Regulates accessibility hTERT_mRNA hTERT mRNA hTERT_Gene->hTERT_mRNA Transcription Telomerase Telomerase (hTERT + hTR) hTERT_mRNA->Telomerase Translation Telomere Telomere Telomerase->Telomere Adds TTAGGG repeats Elongation Telomere Elongation Telomere->Elongation Senescence Cellular Senescence Elongation->Senescence Delays

Caption: this compound signaling pathway leading to telomere elongation.

Experimental_Workflow cluster_analysis 4. Downstream Analysis start Start culture 1. Establish Primary Cell Culture start->culture treat 2. Treat Cells with this compound (vs. Untreated Control) culture->treat harvest 3. Harvest Cells Post-Treatment treat->harvest analysis_telomerase Telomerase Activity (TRAP Assay) harvest->analysis_telomerase analysis_length Telomere Length (qPCR) harvest->analysis_length analysis_gene Gene Expression (RT-qPCR) harvest->analysis_gene analysis_prolif Cell Proliferation (e.g., MTT Assay) harvest->analysis_prolif end End analysis_length->end

Caption: Experimental workflow for this compound in primary cell culture.

References

Application Notes for Epitalon Peptide: Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitalon (also known as Epithalon) is a synthetic tetrapeptide with the sequence Ala-Glu-Asp-Gly. It was developed based on the natural pineal gland peptide Epithalamin and is a subject of research for its potential anti-aging properties, primarily through the activation of telomerase. Accurate and reproducible experimental results depend on the correct handling, solubilization, and storage of this peptide. These application notes provide a comprehensive guide to the solubility and stability of this compound in common laboratory solvents.

This compound Properties
  • Amino Acid Sequence: Ala-Glu-Asp-Gly (AEDG)

  • Molecular Formula: C₁₄H₂₂N₄O₉

  • Molecular Weight: 390.35 g/mol

  • Appearance: Lyophilized (freeze-dried) white powder

  • Isoelectric Point (pI) Analysis: With two acidic residues (Aspartic Acid, Glutamic Acid) and the C-terminal carboxyl group, and only one basic N-terminal amino group, this compound is an acidic peptide. This characteristic is a key predictor of its solubility behavior.

Solubility Profile

The solubility of this compound is a critical factor for ensuring its bioavailability in in vitro and in vivo models. Improper solubilization can lead to inaccurate concentration measurements and failed experiments.

3.1 Recommended Solvents

Quantitative solubility data for this compound has been established for several common laboratory solvents. The following table summarizes this information.

SolventConcentration (mg/mL)Molar Concentration (mM)Reference
Water78 mg/mL199.82 mM
DMSO (Dimethyl Sulfoxide)~78 mg/mL~199.82 mM
PBS (Phosphate-Buffered Saline), pH 7.2~5 mg/mL~12.81 mM
Dimethyl Formamide (DMF)~1 mg/mL~2.56 mM
EthanolInsolubleInsoluble

Note: The actual solubility can vary slightly between batches. It is always recommended to test the solubility of a small amount of peptide before dissolving the entire sample.

3.2 General Solubilization Strategy

Given that this compound is an acidic peptide, the following tiered approach is recommended for solubilization:

  • Aqueous Buffers: Start with the desired aqueous buffer, such as sterile water or PBS (pH 7.0–7.4). For many biological applications, this is the ideal solvent.

  • Basic Solutions: If solubility in neutral water or buffer is insufficient, a slightly basic solution can be used. Add a small amount of 0.1% aqueous ammonia (NH₄OH) or 0.1M ammonium bicarbonate to the peptide and then dilute with the desired buffer.

  • Organic Solvents: For creating high-concentration stock solutions, organic solvents like DMSO are effective. After dissolving in DMSO, the stock can be further diluted into aqueous buffers for experiments. Ensure the final concentration of the organic solvent is low enough to not affect the biological system.

  • Enhancement Techniques: If the peptide is difficult to dissolve, sonication can help break apart solid particles and enhance solubilization. Always centrifuge the solution before use to pellet any undissolved particulates.

Stability and Storage

The stability of this compound is dependent on its physical state (lyophilized or reconstituted) and storage conditions.

4.1 Lyophilized Peptide

Lyophilized this compound is highly stable. For optimal long-term preservation, it should be stored in a desiccated environment and protected from light.

Storage TemperatureDuration of StabilityReference
-20°C to -80°C≥ 4 years
Room TemperatureStable for weeks to a month

Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture absorption.

4.2 Reconstituted Peptide

Once reconstituted into a solution, this compound is significantly more susceptible to degradation. Proper storage is critical to maintain its integrity. Avoid repeated freeze-thaw cycles, which can degrade the peptide; it is best practice to aliquot the stock solution into single-use volumes.

Storage ConditionRecommended SolventDuration of StabilityReference
2-8°C (Refrigerated)Bacteriostatic WaterUp to 20-30 days
2-8°C (Refrigerated)Aqueous Buffer (e.g., PBS)Not recommended for more than one day
-20°C in solventDMSO or Aqueous Buffer1 month
-80°C in solventDMSO or Aqueous Buffer1 year

Key Stability Considerations:

  • pH: Peptide stability is often pH-dependent. While specific degradation kinetics for this compound across different pH values are not widely published, peptide degradation can be catalyzed by acidic or basic conditions.

  • Oxidation: Peptides containing amino acids like Met, Cys, or Trp are susceptible to oxidation. This compound does not contain these residues, making it less prone to this form of degradation.

  • Light: Protect reconstituted solutions from light to prevent photodegradation.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol describes the standard procedure for reconstituting lyophilized this compound for use in laboratory experiments.

Materials:

  • Vial of lyophilized this compound

  • Sterile, appropriate solvent (e.g., Bacteriostatic Water, sterile deionized water, or DMSO)

  • Sterile syringe and needles

  • Alcohol swabs

  • Sterile, conical microcentrifuge tubes for aliquoting

Procedure:

  • Equilibrate: Remove the this compound vial from cold storage and allow it to sit at room temperature for 15-20 minutes before opening.

  • Sterilize: Wipe the rubber septum of the peptide vial and the solvent vial with an alcohol swab.

  • Prepare Solvent: Using a sterile syringe, draw up the calculated volume of the desired solvent. For example, to create a 10 mg/mL solution from a 10 mg vial, draw up 1.0 mL of solvent.

  • Inject Solvent: Slowly inject the solvent into the this compound vial, directing the stream against the inner wall of the vial to avoid foaming.

  • Dissolve: Gently swirl or roll the vial until all the powder has completely dissolved. Do not shake vigorously, as this can cause denaturation. The resulting solution should be clear and free of particulates.

  • Aliquot and Store: For long-term storage, it is recommended to aliquot the solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at the appropriate temperature (-20°C or -80°C) as outlined in the stability table.

G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage start Start: Lyophilized This compound Vial equilibrate Equilibrate Vial to Room Temp start->equilibrate sterilize Sterilize Septums (Peptide & Solvent) equilibrate->sterilize draw_solvent Draw Calculated Volume of Solvent sterilize->draw_solvent inject Slowly Inject Solvent into Peptide Vial draw_solvent->inject dissolve Gently Swirl/Roll (Do Not Shake) inject->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot store Store at Recommended Temperature (-20°C / -80°C) aliquot->store

Caption: Workflow for this compound Reconstitution.
Protocol 2: Kinetic Solubility Assessment via Turbidimetric Assay

This protocol provides a general method to determine the kinetic solubility of this compound in a specific aqueous buffer, adapted from standard turbidimetric solubility assay (TSA) principles. This is useful for confirming solubility in custom assay buffers.

Materials:

  • High-concentration this compound stock solution (e.g., 20 mg/mL in DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (clear, flat-bottom)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Prepare Standards: Create a serial dilution of the this compound stock solution in DMSO.

  • Dispense Buffer: Add the aqueous assay buffer to the wells of the 96-well plate.

  • Add Peptide: Transfer a small volume (e.g., 1-2 µL) of each DMSO stock dilution into the buffer-containing wells to achieve a range of final peptide concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration is consistent and low (typically 1-2%).

  • Incubate: Cover the plate and incubate at a controlled temperature (e.g., 37°C) for 1-2 hours with gentle shaking.

  • Measure Turbidity: Measure the absorbance (optical density) of each well at 620 nm. An increase in absorbance indicates the formation of a precipitate.

  • Analyze Data: Plot the absorbance against the peptide concentration. The concentration at which the absorbance significantly increases above the baseline is the estimated kinetic solubility limit.

G cluster_setup Assay Setup cluster_exec Execution cluster_analysis Data Analysis stock Prepare High-Conc. This compound Stock in DMSO dilutions Create Serial Dilutions of Stock in DMSO stock->dilutions plate_prep Dispense Assay Buffer into 96-Well Plate dilutions->plate_prep add_peptide Add DMSO Dilutions to Buffer (1-2% final DMSO) plate_prep->add_peptide incubate Incubate Plate (e.g., 2h at 37°C) add_peptide->incubate read_plate Measure Absorbance (Turbidity) at 620 nm incubate->read_plate plot Plot Absorbance vs. Concentration read_plate->plot determine Identify Inflection Point as Solubility Limit plot->determine

Caption: Workflow for Turbidimetric Solubility Assay.
Protocol 3: Basic Stability Assessment via RP-HPLC

This protocol outlines a fundamental approach to evaluating the stability of a reconstituted this compound solution over time under specific conditions (e.g., temperature, pH). This requires access to an HPLC system.

Materials:

  • Reconstituted this compound solution of known concentration

  • Incubators or water baths set to desired temperatures

  • HPLC system with a C18 column and UV detector (214 nm)

  • Mobile phase (e.g., Acetonitrile and Water with 0.1% TFA)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a fresh solution of this compound in the desired buffer.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the fresh solution via RP-HPLC to obtain the initial peak area, which represents 100% intact peptide.

  • Incubation: Store the remaining solution under the desired test condition (e.g., in a sealed vial at 37°C).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution, transfer it to an autosampler vial, and analyze it using the same HPLC method.

  • Data Collection: For each time point, record the peak area of the intact this compound peak. Note the appearance of any new peaks, which may represent degradation products.

  • Analysis and Interpretation: Calculate the percentage of remaining intact peptide at each time point relative to the T=0 sample. Plot this percentage against time to generate a degradation curve. From this curve, key stability parameters like the half-life (t₁/₂) can be estimated.

G cluster_setup Sample Preparation cluster_hplc Time-Course HPLC Analysis cluster_analysis Data Interpretation reconstitute Reconstitute this compound in Test Buffer t0_sample Take T=0 Aliquot for Initial Analysis reconstitute->t0_sample hplc_t0 Analyze T=0 Sample (Establish 100% Peak Area) reconstitute->hplc_t0 incubate Incubate Bulk Solution at Test Condition (e.g., 37°C) t0_sample->incubate sample_tx Withdraw Aliquots at Time Points (T=1, T=2, ...) incubate->sample_tx hplc_t0->sample_tx hplc_tx Analyze Time Point Samples via RP-HPLC sample_tx->hplc_tx quantify Quantify Remaining Peptide (% of T=0 Peak Area) hplc_tx->quantify plot Plot % Remaining Peptide vs. Time quantify->plot determine Determine Degradation Rate and Half-Life (t½) plot->determine

Caption: Workflow for Peptide Stability Assessment via HPLC.

Preparation of Epitalon for Subcutaneous Injection in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitalon (also known as Epithalon or AEDG peptide) is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) that has been the subject of research for its potential geroprotective and anti-aging properties. It is believed to function by stimulating telomerase activity, which plays a crucial role in cellular aging. This document provides detailed protocols for the preparation and subcutaneous administration of this compound in mice for research purposes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and administration of this compound in mice, based on available research data.

ParameterValueNotes
Dosage Range 1.0 µ g/mouse (approx. 30-40 µg/kg) to 1 mg/mouseDosage can vary significantly based on the experimental design and research goals.[1][2][3][4][5][6][7]
Reconstitution Vehicle Bacteriostatic water or Sterile Water for InjectionIt is recommended to reconstitute lyophilized this compound in sterile 18MΩ-cm H2O to a concentration not less than 100 µg/ml.[8]
Injection Vehicle Sterile Normal Saline (0.9% NaCl)After reconstitution, the this compound solution can be further diluted with sterile normal saline to achieve the desired final concentration for injection.[3]
Injection Volume 0.1 mL - 0.2 mL per injectionThe maximum recommended volume for a single subcutaneous injection site in mice is 5 ml/kg.[9][10]
Needle Gauge 25-27 GA sterile needle of appropriate gauge should be used for the injection.[9]
Storage (Lyophilized) -18°C or colder for long-term storageLyophilized this compound is stable at room temperature for up to 3 weeks.[8][11]
Storage (Reconstituted) 4°C for 2-7 days up to 6 weeksFor longer-term storage of the reconstituted peptide, it is recommended to add a carrier protein (0.1% HSA or BSA) and store below -18°C. Avoid freeze-thaw cycles.[8][12][13][14]

Experimental Protocols

Materials Required
  • Lyophilized this compound powder

  • Bacteriostatic water or Sterile Water for Injection

  • Sterile normal saline (0.9% NaCl)

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (25-27 G)

  • Alcohol swabs (70% isopropyl alcohol)

  • Appropriate personal protective equipment (PPE)

  • Sharps container

Protocol 1: Reconstitution of Lyophilized this compound

This protocol describes the reconstitution of a 10 mg vial of lyophilized this compound to a stock solution of 10 mg/mL.

  • Preparation: Work in a sterile environment, such as a laminar flow hood, to minimize contamination. Disinfect the rubber stoppers of the this compound vial and the sterile water vial with an alcohol swab.

  • Reconstitution: Using a sterile syringe, draw up 1 mL of bacteriostatic water.

  • Injection: Slowly inject the 1 mL of water into the vial of lyophilized this compound, directing the stream against the side of the vial to avoid frothing.

  • Dissolution: Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously , as this can denature the peptide.[13][15]

  • Storage: Store the reconstituted this compound solution at 4°C.

Protocol 2: Preparation of Dosing Solution

This protocol describes the preparation of a dosing solution with a concentration of 10 µ g/0.1 mL from the 10 mg/mL stock solution.

  • Dilution Calculation:

    • Stock concentration = 10 mg/mL = 10,000 µg/mL

    • Desired dose = 10 µg in 0.1 mL

    • Desired concentration = 100 µg/mL

    • To prepare 1 mL of the dosing solution, you will need 10 µL of the stock solution (10,000 µg/mL) and 990 µL of sterile normal saline.

  • Dilution: In a sterile microcentrifuge tube, add 990 µL of sterile normal saline.

  • Addition of Stock: Add 10 µL of the reconstituted this compound stock solution to the saline.

  • Mixing: Gently mix the solution by pipetting up and down.

Protocol 3: Subcutaneous Injection in Mice

This protocol outlines the procedure for administering this compound via subcutaneous injection.

  • Animal Restraint: Properly restrain the mouse by scruffing the loose skin on its back and neck to immobilize it.[16][17]

  • Injection Site Preparation: The injection is typically administered in the loose skin over the shoulders or flank.[16] Clean the injection site with an alcohol swab.[17]

  • Syringe Preparation: Draw up the desired volume of the this compound dosing solution (e.g., 0.1 mL) into a sterile syringe with a 25-27 G needle. Ensure there are no air bubbles in the syringe.

  • Injection: Create a "tent" of skin at the injection site with your non-dominant hand.[9][16] Insert the needle, bevel up, at the base of the tented skin, parallel to the body.[9]

  • Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe, withdraw the needle and try a new injection site with a fresh needle and syringe.[9][10][17]

  • Administration: If no blood is aspirated, slowly and steadily inject the solution.[10][17]

  • Withdrawal and Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.[10] Monitor the mouse for any adverse reactions.

  • Disposal: Dispose of the needle and syringe in a designated sharps container.

Visualizations

Experimental Workflow Diagram

Epitalon_Preparation_Workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_admin Administration Phase lyophilized_this compound Lyophilized this compound Vial reconstitution Reconstitution (1 mL water into 10 mg vial) lyophilized_this compound->reconstitution sterile_water Sterile Water sterile_water->reconstitution stock_solution This compound Stock Solution (10 mg/mL) reconstitution->stock_solution dilution Dilution (e.g., to 100 µg/mL) stock_solution->dilution normal_saline Sterile Normal Saline normal_saline->dilution dosing_solution Dosing Solution (e.g., 10 µg/0.1 mL) dilution->dosing_solution injection Subcutaneous Injection dosing_solution->injection mouse Mouse mouse->injection post_injection_monitoring Post-Injection Monitoring injection->post_injection_monitoring

Caption: Workflow for this compound preparation and subcutaneous injection in mice.

References

Application Notes and Protocols: Assaying Telomerase Activity in Response to Epitalon Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assaying telomerase activity in response to treatment with the tetrapeptide Epitalon. This document includes an overview of this compound's mechanism of action, detailed protocols for the Telomeric Repeat Amplification Protocol (TRAP) assay, and a summary of expected quantitative outcomes based on recent studies.

Introduction

This compound (Ala-Glu-Asp-Gly) is a synthetic peptide that has demonstrated significant potential in geroprotection and the modulation of cellular aging.[1][2] One of its primary mechanisms of action is the activation of telomerase, a ribonucleoprotein enzyme that synthesizes telomeric repeats onto the ends of chromosomes.[2][3][4] This activity is crucial for maintaining telomere length, which typically shortens with each cell division, leading to cellular senescence.[2][5] By reactivating telomerase, this compound can help preserve genomic integrity and extend the replicative lifespan of cells.[1][3]

Mechanism of Action: this compound and Telomerase Activation

This compound's ability to upregulate telomerase activity is attributed to several key mechanisms:

  • Epigenetic Modulation : this compound can penetrate the cell nucleus and interact with chromatin, making the telomerase gene more accessible for transcription.[3]

  • Gene Expression : It has been shown to bind to specific DNA sequences in the promoter regions of the telomerase gene, potentially modulating its transcriptional activity.[3]

  • hTERT Upregulation : Studies have demonstrated that this compound treatment leads to an increase in the expression of the human Telomerase Reverse Transcriptase (hTERT) mRNA, which codes for the catalytic subunit of the telomerase enzyme.[6][7]

The following diagram illustrates the proposed signaling pathway for this compound-induced telomerase activation.

Epitalon_Signaling_Pathway cluster_nucleus This compound This compound Nucleus Nucleus This compound->Nucleus Cell_Membrane Cell Membrane Chromatin Chromatin hTERT_Gene hTERT Gene Promoter Chromatin->hTERT_Gene Increased Accessibility hTERT_mRNA hTERT mRNA hTERT_Gene->hTERT_mRNA Transcription Telomerase Telomerase Enzyme hTERT_mRNA->Telomerase Translation Telomere Telomere Elongation Telomerase->Telomere

Caption: Proposed mechanism of this compound-induced telomerase activation.

Quantitative Data Summary

Recent studies have provided quantitative data on the effects of this compound on hTERT expression and telomerase activity in various human cell lines. The tables below summarize these findings for easy comparison.

Table 1: Effect of this compound on hTERT mRNA Expression

Cell LineTreatmentFold Increase in hTERT mRNA (RQ)
Normal Cells
IBR.3 (Fetal Lung Fibroblasts)1 µg/ml this compound (3 weeks)~2.5-fold
HMEC (Mammary Epithelial Cells)1 µg/ml this compound (3 weeks)~6-fold
Cancer Cells
21NT (Breast Cancer)0.5 µg/ml this compound (4 days)~1.5-fold
1 µg/ml this compound (4 days)~2-fold
BT474 (Breast Cancer)0.5 µg/ml this compound (4 days)~1.5-fold
1 µg/ml this compound (4 days)~2.5-fold

Data sourced from a 2025 study on this compound's effects on telomere length.[6][7]

Table 2: Effect of this compound on Telomerase Activity

Cell LineTreatmentTelomerase Activity (% of Positive Control)Fold Increase vs. Untreated
Normal Cells
IBR.3 (Fetal Lung Fibroblasts)Untreated~5%-
1 µg/ml this compound (3 weeks)~20%4-fold
HMEC (Mammary Epithelial Cells)Untreated~1%-
1 µg/ml this compound (3 weeks)~26%26-fold
Cancer Cells
21NT (Breast Cancer)Untreated~40%-
1 µg/ml this compound (4 days)No significant increase-
BT474 (Breast Cancer)Untreated~60%-
1 µg/ml this compound (4 days)No significant increase-

Data sourced from a 2025 study on this compound's effects on telomere length.[6][8] It is noteworthy that in the studied cancer cell lines, this compound did not significantly increase telomerase activity, suggesting a different mechanism, such as the Alternative Lengthening of Telomeres (ALT), may be activated.[6][8][9]

Experimental Protocols

The Telomeric Repeat Amplification Protocol (TRAP) is the most widely used method for assaying telomerase activity.[10][11] It is a highly sensitive, PCR-based assay that involves three main steps: telomerase-mediated extension of a substrate oligonucleotide, amplification of the extended products, and detection of the amplified DNA.[10][12]

The following is a detailed protocol for a fluorescent-based TRAP assay.

Experimental Workflow

TRAP_Assay_Workflow Start Start: Cell Culture with/without this compound Cell_Lysis 1. Cell Lysis (NP-40 or CHAPS buffer) Start->Cell_Lysis Protein_Quant 2. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant Extension 3. Telomerase Extension (Add lysate to TRAP mix with TS primer) Protein_Quant->Extension Amplification 4. PCR Amplification (Amplify extended products with fluorescent primer) Extension->Amplification Detection 5. Detection & Analysis (Gel electrophoresis or qPCR) Amplification->Detection End End: Quantify Telomerase Activity Detection->End

Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.

Materials and Reagents
  • Cell lines of interest (e.g., human fibroblasts, epithelial cells)

  • This compound (synthetic peptide)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., NP-40 or CHAPS-based)[13][14]

  • Protein quantification kit (e.g., BCA assay)[13]

  • TRAP reaction mix components:

    • 10x TRAP buffer

    • dNTP mix

    • TS primer (forward primer and telomerase substrate)

    • ACX primer (reverse primer)

    • Fluorescently labeled primer (for detection)[13]

    • Taq DNA polymerase

    • Nuclease-free water

  • Control samples:

    • Positive control (cell lysate with known telomerase activity)[13]

    • Negative control (heat-inactivated lysate or lysis buffer only)[13]

    • RNase-treated lysate (to confirm telomerase is RNA-dependent)[13]

  • PCR tubes or plates

  • Thermal cycler

  • Polyacrylamide gel electrophoresis (PAGE) system or real-time PCR instrument

  • Gel imaging system capable of detecting the fluorescent label

Step-by-Step Protocol

1. Cell Culture and Treatment

  • Culture cells to the desired confluency in appropriate medium.

  • Treat cells with the desired concentrations of this compound (e.g., 0.1 µg/ml to 1 µg/ml) for the specified duration (e.g., 4 days for cancer cell lines, 3 weeks for normal cell lines).[6][7] Include an untreated control group.

  • Harvest cells by trypsinization or scraping.

2. Preparation of Cell Lysates

  • Wash the cell pellet with ice-cold PBS and centrifuge.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., NP-40 based) at a concentration of approximately 2,500 cells/µl.[11]

  • Incubate on ice for 30 minutes to lyse the cells.[11]

  • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes.

  • Carefully collect the supernatant (cell extract) and keep it on ice.

  • Determine the protein concentration of the cell extracts using a BCA protein assay or a similar method.[13] This allows for equal protein loading in the TRAP assay.

  • For long-term storage, snap-freeze the extracts in liquid nitrogen and store at -80°C.[11][13]

3. TRAP Assay: Telomerase Extension and PCR Amplification

  • Prepare a TRAP master mix containing TRAP buffer, dNTPs, fluorescently labeled TS primer, ACX primer, Taq polymerase, and nuclease-free water.[11]

  • For each reaction, add a standardized amount of cell extract (e.g., 1 µg of total protein) to the TRAP master mix.[13]

  • Include positive, negative, and RNase-treated controls.[13]

  • Run the following program in a thermal cycler:

    • Telomerase Extension: 25°C for 40 minutes[11]

    • Telomerase Inactivation: 95°C for 5 minutes[11]

    • PCR Amplification (25-30 cycles): [11]

      • 95°C for 30 seconds (Denaturation)

      • 52°C for 30 seconds (Annealing)

      • 72°C for 45 seconds (Extension)

    • Final Extension: 72°C for 10 minutes[11]

4. Detection and Analysis

  • Gel-Based Detection:

    • Mix the TRAP products with loading dye.[11]

    • Run the samples on a non-denaturing polyacrylamide gel (e.g., 10%).[11]

    • Visualize the characteristic ladder of bands (representing telomeric repeats) using a fluorescent gel imager.[11]

    • Quantify the band intensity using densitometry software.

  • Real-Time qPCR Detection:

    • If using a real-time PCR-based TRAP assay (qTRAP), the amplification is monitored in real-time.[13]

    • Telomerase activity is quantified by comparing the cycle threshold (Ct) values of the unknown samples to a standard curve generated from a dilution series of a known positive control.[13]

Conclusion

Assaying telomerase activity is a critical step in understanding the cellular effects of this compound. The TRAP assay provides a sensitive and reliable method for quantifying these effects. The provided protocols and data summaries offer a framework for researchers to design and interpret experiments aimed at investigating the role of this compound in telomere biology and cellular aging.

References

Application Notes and Protocols for Measuring Plasma Melatonin Levels Following Epitalon Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitalon, a synthetic tetrapeptide (Ala-Glu-Asp-Gly), is a substance of significant interest in gerontology and neuroendocrinology.[1] Derived from the pineal gland extract Epithalamin, this compound has been observed to influence a variety of physiological processes, including the regulation of circadian rhythms.[2][3] A key aspect of this regulation is its effect on the synthesis and secretion of melatonin, a hormone primarily produced by the pineal gland that governs the sleep-wake cycle.[4] Notably, research indicates that this compound can restore the age-related decline in nocturnal melatonin production, particularly in older subjects.[5][6]

These application notes provide a comprehensive overview of the effects of this compound on plasma melatonin levels, detailed protocols for its measurement, and an exploration of the underlying signaling pathways. The information presented is intended to guide researchers in designing and executing experiments to investigate the bioactivity of this intriguing peptide.

Effects of this compound on Plasma Melatonin Levels: Quantitative Data

This compound administration has been shown to significantly increase plasma melatonin concentrations, with the most pronounced effects observed in older animals. The following tables summarize the key quantitative findings from preclinical and clinical studies.

Table 1: Effect of this compound on Evening Plasma Melatonin Concentration in Rhesus Monkeys

Age GroupTreatmentPlasma Melatonin Concentration (pg/mL) at 9:00 PM (Mean ± SEM)Fold Increase
Young (6-8 years) Control30 ± 9-
This compoundNo significant effect-
Old (20-26 years) Control15 ± 3-
This compound48 ± 5> 3-fold

Data extracted from a study on female Macaca mulatta. This compound was administered intramuscularly. The evening melatonin concentration in this compound-treated old monkeys was significantly higher (p<0.001) than in the corresponding control group.[7]

Table 2: Effect of Sublingual this compound on Melatonin Production in a Human Clinical Study

Treatment GroupAnalyteResult
This compound (0.5 mg/day for 20 days)Urinary 6-sulfatoxymelatonin (primary melatonin metabolite)1.6-fold increase relative to placebo
PlaceboUrinary 6-sulfatoxymelatoninBaseline

This study involved 75 women and provides evidence of increased melatonin synthesis in humans following this compound administration.

Proposed Signaling Pathway for this compound-Induced Melatonin Synthesis

This compound is thought to exert its effects on melatonin synthesis through a multi-faceted mechanism primarily centered on the pineal gland. While the precise initial receptor interaction is still under investigation, evidence points to both intracellular and potentially epigenetic modes of action.[5][8]

Epitalon_Melatonin_Pathway cluster_extracellular Extracellular Space cluster_cell Pinealocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MembraneReceptor Putative Receptor / Transporter This compound->MembraneReceptor Binding/Transport EpigeneticModulation Epigenetic Modulation (Histone Binding) This compound->EpigeneticModulation Direct Entry IntracellularSignaling Intracellular Signaling Cascade MembraneReceptor->IntracellularSignaling pCREB pCREB Synthesis IntracellularSignaling->pCREB GeneExpression Gene Expression EpigeneticModulation->GeneExpression GeneExpression->pCREB AANAT_mRNA AANAT mRNA GeneExpression->AANAT_mRNA pCREB->AANAT_mRNA Transcription Factor AANAT_synthesis AANAT Synthesis AANAT_mRNA->AANAT_synthesis Translation Melatonin_synthesis Melatonin Synthesis AANAT_synthesis->Melatonin_synthesis Enzymatic Conversion Melatonin_secretion Melatonin Secretion Melatonin_synthesis->Melatonin_secretion Plasma_Melatonin Increased Plasma Melatonin Melatonin_secretion->Plasma_Melatonin Release into Bloodstream

Caption: Proposed signaling pathway of this compound in pinealocytes.

Experimental Protocols

The following protocols provide a framework for the administration of this compound and the subsequent measurement of plasma melatonin levels.

This compound Administration Protocol (Based on Primate Studies)

This protocol is a general guideline and should be adapted based on the specific research question, animal model, and ethical considerations.

Materials:

  • This compound (synthetic, high purity)

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for intramuscular injection

  • Animal handling and restraint equipment

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

Procedure:

  • Animal Acclimation: Acclimate animals to the housing and handling conditions for a minimum of one week prior to the experiment to minimize stress-related hormonal fluctuations.

  • Baseline Blood Sampling: Collect baseline blood samples at various time points over a 24-hour period (e.g., every 4-6 hours) to establish the normal circadian rhythm of melatonin for each subject.

  • This compound Preparation: Dissolve this compound in sterile saline to the desired concentration. For example, based on primate studies, a dosage of 10 µ g/animal/day can be used.[6]

  • Administration: Administer the prepared this compound solution via intramuscular injection. For consistency, injections should be given at the same time each day, preferably in the morning.

  • Treatment Period: Continue daily administration for the duration of the study period (e.g., 7-10 consecutive days).

  • Post-Treatment Blood Sampling: On the final day of treatment and/or subsequent days, repeat the 24-hour blood sampling protocol to determine the effect of this compound on the melatonin circadian rhythm.

  • Plasma Preparation: Immediately after blood collection, centrifuge the samples at 1,500-2,000 x g for 15 minutes at 4°C. Carefully collect the plasma supernatant and store it at -80°C until analysis.

experimental_workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment cluster_analysis Analysis acclimation Animal Acclimation baseline_sampling Baseline Blood Sampling (24h) acclimation->baseline_sampling epitalon_prep This compound Preparation baseline_sampling->epitalon_prep administration Daily Intramuscular Injection epitalon_prep->administration post_sampling Post-Treatment Blood Sampling (24h) administration->post_sampling plasma_prep Plasma Preparation post_sampling->plasma_prep storage Store Plasma at -80°C plasma_prep->storage melatonin_assay Melatonin Assay (RIA or ELISA) storage->melatonin_assay data_analysis Data Analysis melatonin_assay->data_analysis

Caption: Experimental workflow for measuring plasma melatonin after this compound administration.

Plasma Melatonin Measurement Protocol

Plasma melatonin levels can be quantified using either Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA). The choice of method will depend on the available equipment, expertise, and required sensitivity.

4.2.1. Radioimmunoassay (RIA) Protocol

RIA is a highly sensitive method for quantifying melatonin. The following is a general protocol; specific details may vary depending on the commercial kit used.

Materials:

  • Commercial Melatonin RIA kit (containing 125I-labeled melatonin tracer, melatonin antiserum, standards, and controls)

  • Gamma counter

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Thaw Samples and Reagents: Thaw all plasma samples, standards, controls, and kit reagents to room temperature.

  • Assay Setup: Label tubes in duplicate for standards, controls, and plasma samples.

  • Pipetting:

    • Pipette the assay buffer into the non-specific binding (NSB) and zero standard (B0) tubes as per the kit instructions.

    • Pipette the melatonin standards into their respective tubes.

    • Pipette the plasma samples and controls into their designated tubes.

  • Add Antiserum: Add the melatonin antiserum to all tubes except the total counts and NSB tubes. Vortex briefly.

  • Add Tracer: Add the 125I-melatonin tracer to all tubes. Vortex.

  • Incubation: Incubate all tubes according to the kit's specifications (typically overnight at 4°C).

  • Separation: Add the precipitating reagent (second antibody) to all tubes except the total counts. Incubate as directed (e.g., 15-30 minutes at 4°C).

  • Centrifugation: Centrifuge the tubes to pellet the antibody-bound fraction.

  • Decanting: Carefully decant the supernatant.

  • Counting: Measure the radioactivity of the pellets in a gamma counter.

  • Calculation: Calculate the melatonin concentration in the samples by comparing their counts to the standard curve.

4.2.2. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a non-radioactive alternative to RIA and is commonly used for hormone quantification.

Materials:

  • Commercial Melatonin ELISA kit (containing melatonin-coated microplate, melatonin antibody, HRP-conjugate, standards, and controls)

  • Microplate reader with a 450 nm filter

  • Microplate washer (optional)

  • Pipettes and tips

Procedure:

  • Prepare Reagents: Prepare all reagents, standards, and samples as described in the kit manual.

  • Add Standards and Samples: Pipette the standards, controls, and plasma samples into the appropriate wells of the melatonin-coated microplate.

  • Add Antibody: Add the melatonin antibody to each well.

  • Incubation: Incubate the plate as per the manufacturer's instructions (e.g., 1-2 hours at room temperature).

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound substances.

  • Add Conjugate: Add the HRP-conjugate to each well and incubate.

  • Washing: Repeat the washing step.

  • Add Substrate: Add the substrate solution to each well. A color change will develop.

  • Stop Reaction: Add the stop solution to terminate the reaction.

  • Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation: Determine the melatonin concentration in the samples by plotting a standard curve and interpolating the sample absorbance values.

Conclusion

The administration of this compound has a demonstrable effect on increasing plasma melatonin levels, particularly in restoring the diminished nocturnal production in aging subjects. The provided protocols offer a robust framework for researchers to further investigate this phenomenon. Accurate measurement of plasma melatonin is crucial for understanding the pharmacodynamics of this compound and its potential applications in addressing age-related decline in circadian rhythm and sleep quality. Further research is warranted to fully elucidate the upstream signaling events and to establish optimal dosing and administration routes for maximizing its effects on melatonin synthesis in humans.

References

Application Notes and Protocols for Epitalon in Combination with other Potential Geroprotective Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Epitalon (also known as Epithalon or AEDG peptide) is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) developed based on the natural pineal gland peptide extract, Epithalamin.[1][2] Extensive research, primarily from the St. Petersburg Institute of Bioregulation and Gerontology, has highlighted its role as a geroprotector with a multi-faceted mechanism of action.[3][4] this compound's primary functions include the activation of telomerase to maintain telomere length, regulation of the neuroendocrine system, restoration of circadian rhythms (including melatonin synthesis), and modulation of the immune system.[1][2] Furthermore, it exhibits potent antioxidant properties by stimulating the expression of endogenous antioxidant enzymes.[2][5]

The multifaceted nature of aging, characterized by multiple interconnected hallmarks, suggests that combination therapies targeting different aging pathways may yield synergistic or additive effects, leading to more significant outcomes in lifespan and healthspan extension.[6][7] This document provides detailed application notes and protocols for the investigation of this compound in combination with other promising geroprotective compounds.

II. This compound in Combination with Thymalin

The combination of this compound and Thymalin, a peptide preparation from the thymus, represents a promising strategy to concurrently address cellular aging and immunosenescence. While this compound primarily targets telomere biology and neuroendocrine regulation, Thymalin's principal role is the restoration and maintenance of a healthy immune function, particularly T-cell differentiation and activity.[8][9]

A. Summary of Quantitative Data

A long-term clinical study involving 266 elderly individuals assessed the geroprotective effects of Epithalamin (the natural counterpart of this compound) and Thymalin, both individually and in combination. The results demonstrated a significant reduction in mortality over a 6-8 year observation period.[10][11]

Treatment GroupDuration of TreatmentObservation PeriodMortality Rate Reduction (vs. Control)Acute Respiratory Disease Incidence Reduction (vs. Control)Reference(s)
Thymalin2-3 years6-8 years2.0-2.1-fold2.0-2.4-fold[10][11][12]
Epithalamin2-3 years6-8 years1.6-1.8-foldNot specified[10][11]
Epithalamin + Thymalin2-3 years6-8 years2.5-foldNot specified[10][11]
Epithalamin + ThymalinAnnually for 6 yearsNot specified4.1-foldNot specified[10][12]
B. Experimental Protocols

1. Clinical Study Protocol (Based on Khavinson & Morozov, 2003)

  • Objective: To assess the geroprotective effects of Thymalin and Epithalamin in an elderly population.

  • Study Population: 266 elderly and older individuals (71 men and 81 women in one cohort).[11][13]

  • Treatment Arms:

    • Control group: Received standard care.

    • Thymalin group: Received Thymalin.

    • Epithalamin group: Received Epithalamin.

    • Combination group 1: Received Thymalin and Epithalamin for the first 2-3 years.[10][11]

    • Combination group 2: Received Thymalin and Epithalamin (10 mg each for 10 days) annually for 6 years.[13]

  • Dosage and Administration (Combination Therapy):

    • While the exact dosage for the combination group in the larger study is not detailed in the provided abstracts, a separate cohort received 10 mg of Thymalin and 10 mg of Epithalamin simultaneously for 10 days, repeated annually.[13]

  • Endpoints:

    • Primary: All-cause mortality.

    • Secondary: Incidence of age-related diseases (ischemic heart disease, hypertension, deforming osteoarthrosis, osteoporosis), incidence of acute respiratory diseases, and improvements in cardiovascular, endocrine, immune, and nervous system functions.[10][11]

2. Preclinical (In Vivo) Protocol - Hypothetical

  • Objective: To evaluate the synergistic effects of this compound and Thymalin on lifespan and healthspan in aged mice.

  • Animal Model: C57BL/6 mice, 18 months of age.

  • Treatment Groups:

    • Control (saline)

    • This compound (1 µ g/mouse )

    • Thymalin (10 µ g/mouse )

    • This compound (1 µ g/mouse ) + Thymalin (10 µ g/mouse )

  • Administration: Subcutaneous injections, 5 consecutive days per month for the remainder of their lifespan.

  • Endpoints:

    • Lifespan (mean and maximum).

    • Immunological parameters (T-cell subsets, cytokine profiles).

    • Telomere length in various tissues.

    • Biomarkers of aging (e.g., SASP factors, oxidative stress markers).

C. Signaling Pathways and Synergistic Mechanisms

The synergistic effect of this compound and Thymalin likely arises from their complementary actions on two key hallmarks of aging: telomere attrition and immune system decline.

G cluster_this compound This compound Pathway cluster_Thymalin Thymalin Pathway cluster_Synergy Synergistic Outcome This compound This compound Pineal Pineal Gland This compound->Pineal Stimulates Telomerase Telomerase (hTERT) Activation This compound->Telomerase Upregulates Telomeres Telomere Elongation Telomerase->Telomeres Cellular_Senescence Reduced Cellular Senescence Telomeres->Cellular_Senescence Reduced_Mortality Reduced Age-Related Mortality & Morbidity Cellular_Senescence->Reduced_Mortality Thymalin Thymalin Thymus Thymus Gland Thymalin->Thymus Stimulates T_Cell T-Cell Differentiation & Maturation Thymus->T_Cell Immune_Function Enhanced Immune Surveillance T_Cell->Immune_Function Immunosenescence Reduced Immunosenescence Immune_Function->Immunosenescence Immunosenescence->Reduced_Mortality

Synergistic Pathways of this compound and Thymalin.

III. Investigational and Theoretical Combinations

While robust clinical data for the following combinations are not yet available, their distinct and complementary mechanisms of action provide a strong rationale for their investigation as synergistic geroprotective therapies.

A. This compound and NAD+ Precursors (e.g., NMN, NR)
  • Scientific Rationale: this compound's primary role in activating telomerase and protecting DNA is complemented by the essential role of NAD+ in cellular energy metabolism and DNA repair. Sirtuins, a class of proteins linked to longevity, are NAD+-dependent. By providing a substrate for sirtuins and other DNA repair enzymes like PARPs, NAD+ precursors could enhance the genomic stability promoted by this compound.

  • Hypothetical Synergy: this compound activates telomerase to rebuild telomeres, while NAD+ fuels the enzymes that repair DNA damage and maintain telomere integrity, potentially leading to a more robust anti-aging effect at the cellular level.

1. Proposed In Vitro Experimental Protocol:

  • Cell Line: Human fetal lung fibroblasts (IMR-90) or senescent primary human dermal fibroblasts.

  • Treatment Groups:

    • Control

    • This compound (1 µg/mL)

    • Nicotinamide Mononucleotide (NMN) (500 µM)

    • This compound (1 µg/mL) + NMN (500 µM)

  • Duration: 21 days, with media and compounds replaced every 3 days.

  • Endpoints:

    • Telomere length (qPCR or TRF analysis).

    • Telomerase activity (TRAP assay).

    • SIRT1 activity assay.

    • Cellular senescence markers (SA-β-gal staining, p16/p21 expression).

    • Mitochondrial function (e.g., Seahorse assay for OCR and ECAR).

2. Potential Signaling Interactions:

G This compound This compound Telomerase Telomerase Activation This compound->Telomerase NAD_Precursor NAD+ Precursor (e.g., NMN) NAD_Pool Increased Cellular NAD+ NAD_Precursor->NAD_Pool Telomere_Maintenance Telomere Maintenance Telomerase->Telomere_Maintenance Genomic_Stability Enhanced Genomic Stability Telomere_Maintenance->Genomic_Stability SIRT1 SIRT1 Activation NAD_Pool->SIRT1 PARP PARP Activation NAD_Pool->PARP DNA_Repair DNA Repair SIRT1->DNA_Repair PARP->DNA_Repair DNA_Repair->Genomic_Stability

This compound and NAD+ Precursor Synergy.
B. This compound and mTOR Inhibitors (e.g., Rapamycin)

  • Scientific Rationale: The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth and metabolism, and its inhibition has been shown to extend lifespan in various organisms.[14] Rapamycin, an mTOR inhibitor, promotes autophagy, the cellular process of clearing damaged components. This compound's mechanisms of telomere maintenance and antioxidant defense could complement the cellular rejuvenation effects of mTOR inhibition.

  • Hypothetical Synergy: Combining this compound with an mTOR inhibitor could simultaneously protect the genome (this compound) and enhance the clearance of cellular damage (Rapamycin), providing a two-pronged approach to slowing the aging process.

1. Proposed In Vivo Experimental Protocol:

  • Animal Model: Middle-aged (12-month-old) C57BL/6 mice.

  • Treatment Groups:

    • Control (vehicle)

    • This compound (1 µ g/mouse , subcutaneous, 5 days/month)

    • Rapamycin (e.g., 42 ppm in diet)

    • This compound + Rapamycin

  • Duration: Until natural death for lifespan analysis, with interim cohorts for biomarker analysis at 6 and 12 months of treatment.

  • Endpoints:

    • Lifespan (mean and maximum).

    • Healthspan indicators (grip strength, coat condition, activity levels).

    • Markers of autophagy (LC3-II/LC3-I ratio) in various tissues.

    • Telomere length and telomerase activity.

    • Incidence of age-related pathologies.

2. Potential Signaling Interactions:

G This compound This compound Telomerase Telomerase Activation This compound->Telomerase Rapamycin Rapamycin mTOR mTOR Pathway Rapamycin->mTOR Genomic_Integrity Maintained Genomic Integrity Telomerase->Genomic_Integrity Healthy_Aging Promotion of Healthy Aging Genomic_Integrity->Healthy_Aging Autophagy Autophagy Induction mTOR->Autophagy Cellular_Cleanup Enhanced Cellular Cleanup Autophagy->Cellular_Cleanup Cellular_Cleanup->Healthy_Aging

This compound and Rapamycin Synergy.
C. This compound and Senolytics (e.g., Dasatinib + Quercetin)

  • Scientific Rationale: Senolytics are a class of drugs that selectively clear senescent cells, which accumulate with age and contribute to inflammation and tissue dysfunction. This compound's primary mechanism is to delay the onset of cellular senescence by maintaining telomere length.

  • Hypothetical Synergy: A combination of this compound and a senolytic cocktail like Dasatinib and Quercetin (D+Q) could offer a powerful anti-aging strategy: this compound would slow the rate at which new senescent cells form, while D+Q would periodically clear the existing burden of senescent cells.

1. Proposed In Vivo Experimental Protocol:

  • Animal Model: Aged (24-month-old) mice.

  • Treatment Groups:

    • Control (vehicle)

    • This compound (1 µ g/mouse , subcutaneous, 5 days/month)

    • Dasatinib (5 mg/kg) + Quercetin (50 mg/kg) via oral gavage, once every two weeks.

    • This compound + (Dasatinib + Quercetin)

  • Duration: 3 months.

  • Endpoints:

    • Senescent cell burden in various tissues (p16Ink4a expression, SA-β-gal staining).

    • Markers of inflammation (SASP factors like IL-6, IL-8).

    • Physical function (treadmill endurance, grip strength).

    • Tissue histology and pathology.

2. Logical Workflow for Combination Therapy:

G Aging_Process Aging Process Senescent_Cell_Accumulation Senescent Cell Accumulation Aging_Process->Senescent_Cell_Accumulation Slowed_Senescence Slows Rate of Senescence Tissue_Dysfunction Tissue Dysfunction & Inflammation Senescent_Cell_Accumulation->Tissue_Dysfunction Clearance Clears Existing Senescent Cells This compound This compound This compound->Aging_Process Inhibits Senolytics Senolytics (Dasatinib + Quercetin) Senolytics->Senescent_Cell_Accumulation Eliminates

This compound and Senolytics Workflow.

IV. Conclusion

This compound stands as a foundational geroprotective peptide with well-documented effects on telomere biology and neuroendocrine regulation. Its potential for synergistic combination with other classes of anti-aging compounds is a promising area of research. The combination of this compound with Thymalin has already demonstrated significant benefits in human clinical studies. Further investigation into combinations with NAD+ precursors, mTOR inhibitors, and senolytics is warranted to develop more comprehensive and effective strategies to extend healthspan and combat age-related diseases. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers and drug development professionals in this exciting field.

References

Application Notes and Protocols for Long-Term Administration and Safety of Epitalon in Research Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term administration and safety of the synthetic tetrapeptide Epitalon (Ala-Glu-Asp-Gly) in research animals. The information is compiled from various preclinical studies and is intended to guide researchers in designing and executing their own investigations into the effects of this promising geroprotective agent.

Introduction

This compound, a synthetic peptide based on the natural pineal gland extract Epithalamin, has garnered significant interest for its potential anti-aging properties.[1][2][3] Research in animal models suggests that this compound may play a role in regulating key biological processes associated with aging, including telomerase activity, circadian rhythms, and immune function.[1][2][4][5] These notes summarize the existing data on its long-term administration and safety profile in research animals, providing detailed protocols and data for reference.

Quantitative Data Summary

The following tables summarize the quantitative data from key long-term studies on this compound administration in research animals.

Table 1: Long-Term Administration Protocols for this compound in Mice

Animal ModelDosageAdministration RouteFrequency & DurationKey FindingsReference
Female Swiss-derived SHR mice1.0 µ g/mouse (~30-40 µg/kg)Subcutaneous5 consecutive days monthly, from 3 months of age until natural deathNo effect on food consumption, body weight, or mean lifespan. Increased maximum lifespan by 12.3%. Decreased chromosome aberrations by 17.1%. Inhibited leukemia development.[6][7]
Female C3H/He mice0.1 µ g/mouse Subcutaneous5 times a week for 6.5 months (starting at 1 year of age)No toxic effects observed. Decreased the number of mice with malignant tumors and prevented metastases.[8][9]
HER-2/neu transgenic miceNot specifiedNot specifiedNot specifiedInhibited the development of spontaneous mammary tumors.[10]
Various mouse strains (SAMP-1, SAMR-1, SHR)Not specifiedNot specified10 monthsReduced chromosomal abnormalities in bone marrow.[11]

Table 2: Observed Safety and Efficacy Parameters in Long-Term this compound Studies

ParameterObservationAnimal ModelReference
Toxicity No toxic effects reported with long-term administration of small doses.Female C3H/He mice[8][9]
Body Weight & Food Consumption No significant influence observed.Female Swiss-derived SHR mice[6][7]
Mean Lifespan No significant influence on mean lifespan.Female Swiss-derived SHR mice[6][7]
Maximum Lifespan Increased by 12.3% and the lifespan of the last 10% of survivors increased by 13.3%.Female Swiss-derived SHR mice[6][7]
Tumor Incidence Did not influence total spontaneous tumor incidence but inhibited leukemia development (6-fold). Decreased malignant tumors and prevented metastases. Inhibited spontaneous mammary tumors.Female Swiss-derived SHR mice, Female C3H/He mice, HER-2/neu transgenic mice[6][7][8][9][10]
Genomic Stability Decreased the frequency of chromosome aberrations in bone marrow cells by 17.1%.Female Swiss-derived SHR mice[6][7]
Reproductive Function Slowed down the age-related cessation of estrous function.Female Swiss-derived SHR mice[6][7][10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the long-term administration of this compound.

Protocol for Long-Term Lifespan and Safety Study in Mice

Objective: To assess the long-term effects of this compound on lifespan, spontaneous tumor incidence, and other age-related biomarkers in mice.

Materials:

  • Research Animals: Female Swiss-derived SHR mice (or other appropriate strain), aged 3 months.

  • This compound (Ala-Glu-Asp-Gly), synthetic peptide.

  • Sterile normal saline (0.9% NaCl).

  • Sterile syringes and needles for subcutaneous injection.

  • Standard laboratory animal housing and diet.

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week prior to the start of the experiment.

  • Group Allocation: Randomly divide the mice into two groups: a control group and an this compound-treated group (n=54 per group is a cited example).[6][7]

  • Preparation of this compound Solution: Dissolve this compound in sterile normal saline to a final concentration of 10 µg/mL (for a 1.0 µg dose in 0.1 mL). Prepare fresh solutions as needed and store according to manufacturer's instructions.

  • Administration:

    • Control Group: Administer 0.1 mL of normal saline subcutaneously for 5 consecutive days each month.

    • This compound Group: Administer 1.0 µg of this compound in 0.1 mL of normal saline (approximately 30-40 µg/kg body weight) subcutaneously for 5 consecutive days each month.[6][7]

  • Monitoring:

    • Daily: Observe the general health and behavior of the animals.

    • Weekly: Measure body weight and food consumption.

    • Throughout the study: Record the date of natural death for each animal to calculate lifespan parameters.

  • Data Collection at End of Life:

    • Perform a complete necropsy on all animals upon natural death.

    • Collect tissues for histopathological examination to determine the cause of death and identify any tumors.

    • For select animals at specific time points (optional), bone marrow can be collected for the analysis of chromosomal aberrations.

  • Data Analysis:

    • Compare the mean and maximum lifespan between the control and this compound-treated groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

    • Analyze the incidence and type of spontaneous tumors in both groups.

    • Compare body weight, food consumption, and the frequency of chromosomal aberrations between the groups.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound's Geroprotective Effects

Epitalon_Signaling_Pathway This compound This compound Pineal_Gland Pineal Gland This compound->Pineal_Gland Modulates Telomerase_Gene Telomerase Gene (hTERT) This compound->Telomerase_Gene Upregulates Activity Antioxidant_Enzymes Antioxidant Enzymes (SOD, GPx) This compound->Antioxidant_Enzymes Enhances Activity Melatonin_Pathway Melatonin Pathway Pineal_Gland->Melatonin_Pathway Influences Telomere_Lengthening Telomere Lengthening Telomerase_Gene->Telomere_Lengthening Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Reduced_Oxidative_Stress Melatonin_Pathway->Reduced_Oxidative_Stress Cellular_Resilience Increased Cellular Resilience Anti_Aging_Effects Geroprotective & Anti-Aging Effects Cellular_Resilience->Anti_Aging_Effects Telomere_Lengthening->Cellular_Resilience Reduced_Oxidative_Stress->Cellular_Resilience

Caption: Proposed signaling pathway of this compound's geroprotective effects.

Experimental Workflow for Long-Term this compound Safety Assessment

Experimental_Workflow Start Start: Animal Acclimation & Group Allocation Treatment Monthly Treatment Cycle (5 consecutive days) Start->Treatment Control Control Group: Saline Injection Treatment->Control Group 1 Experimental Experimental Group: This compound Injection Treatment->Experimental Group 2 Monitoring Ongoing Monitoring: - Health & Behavior (Daily) - Body Weight & Food Intake (Weekly) - Lifespan (Until Natural Death) Control->Monitoring Experimental->Monitoring Endpoint Endpoint Analysis: - Necropsy & Histopathology - Tumor Incidence & Type - Chromosomal Aberration Analysis Monitoring->Endpoint

Caption: Experimental workflow for long-term this compound safety assessment.

Logical Relationship of this compound Treatment to Observed Outcomes

Logical_Relationship Epitalon_Admin Long-Term This compound Administration No_Toxicity No Observed Toxicity Epitalon_Admin->No_Toxicity No_Change_Metabolism No Change in: - Body Weight - Food Consumption - Mean Lifespan Epitalon_Admin->No_Change_Metabolism Positive_Outcomes Positive Outcomes Epitalon_Admin->Positive_Outcomes Increased_Max_Lifespan Increased Maximum Lifespan Positive_Outcomes->Increased_Max_Lifespan Reduced_Genomic_Instability Reduced Genomic Instability Positive_Outcomes->Reduced_Genomic_Instability Anti_Tumor_Effects Anti-Tumor Effects Positive_Outcomes->Anti_Tumor_Effects Improved_Reproductive_Health Improved Reproductive Health Positive_Outcomes->Improved_Reproductive_Health

Caption: Logical relationship of this compound treatment to observed outcomes.

Safety and Tolerability

Based on the available long-term studies in mice, this compound is generally well-tolerated.[6][7][8][9] Specifically, research has shown that long-term administration of this compound at the dosages tested did not result in any observable toxic effects.[8][9] Furthermore, it did not negatively impact key physiological parameters such as food consumption or body weight.[6][7] Importantly, this compound did not increase the overall incidence of spontaneous tumors; in fact, it demonstrated a protective effect against certain types of cancer, such as leukemia and mammary tumors, and prevented metastases.[6][7][8][9][10]

Conclusion

The long-term administration of this compound in research animals, particularly mice, has been shown to be safe at the dosages investigated. The available data suggests that this compound may offer significant geroprotective benefits, including an increase in maximum lifespan and a reduction in the incidence of certain cancers, without adverse effects on general health. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings to human applications.

References

Application Notes and Protocols for In Vivo Delivery of Epitalon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract Epitalon (Ala-Glu-Asp-Gly) is a synthetic tetrapeptide that mimics the effects of Epithalamin, a natural peptide extract from the pineal gland.[1][2] It has garnered significant interest for its geroprotective and bioregulatory properties, primarily attributed to its ability to activate telomerase, modulate the neuroendocrine system, and exhibit antioxidant effects.[3][4][5] A primary challenge in the in vivo application of this compound, as with most peptides, is its low bioavailability when administered orally due to enzymatic degradation in the gastrointestinal tract.[3][6] This document provides an overview of various delivery methods investigated to enhance this compound's systemic absorption and bioavailability, details its key signaling pathways, and offers standardized protocols for preclinical in vivo evaluation.

Mechanisms of Action & Key Signaling Pathways

This compound exerts its biological effects through multiple molecular pathways, making it a compound of interest in aging research. Its primary mechanisms include telomerase activation, regulation of circadian rhythms, and enhancement of antioxidant defenses.

1.1. Telomerase Activation and Epigenetic Regulation One of the most well-documented effects of this compound is its ability to activate the enzyme telomerase, which is crucial for maintaining the length of telomeres, the protective caps on the ends of chromosomes.[1][7] Telomere shortening is a hallmark of cellular aging.[1] this compound is believed to bind directly to promoter regions of the telomerase gene, influencing chromatin structure and making the gene more accessible for transcription.[3][8] This interaction leads to telomere elongation, which has been shown to extend the replicative lifespan of cells in vitro beyond the Hayflick limit.[2][8]

Epitalon_Telomerase_Pathway This compound This compound (Ala-Glu-Asp-Gly) Nucleus Cell Nucleus This compound->Nucleus Enters Promoter Telomerase Gene Promoter Region This compound->Promoter Binds & Remodels Chromatin Chromatin Chromatin Chromatin->Promoter Telomerase Telomerase (TERT) Synthesis Promoter->Telomerase Activates Transcription Telomeres Telomeres Telomerase->Telomeres Acts on Result1 Telomere Elongation Telomeres->Result1 Result2 Delayed Cellular Senescence Result1->Result2

Diagram 1: this compound's Telomerase Activation Pathway.

1.2. Antioxidant Defense Pathway this compound enhances the body's intrinsic antioxidant defenses by activating the Keap1/Nrf2 signaling pathway, a primary regulator of cellular redox homeostasis.[3] This action boosts the expression of key antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase.[9][10] By reducing levels of reactive oxygen species (ROS), this compound protects cells from oxidative damage to DNA, proteins, and lipids, which is a significant contributor to the aging process.[3][11]

Epitalon_Antioxidant_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Modulates Nrf2 Nrf2 (transcription factor) Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocates to Nucleus & Binds to Enzymes Increased Expression of Antioxidant Enzymes (e.g., SOD, GPx) ARE->Enzymes ROS Reduced Reactive Oxygen Species (ROS) Enzymes->ROS Damage Decreased Oxidative Stress & Cellular Damage ROS->Damage

Diagram 2: this compound's Antioxidant (Nrf2) Pathway.

1.3. Regulation of Circadian Rhythms this compound plays a crucial role in regulating the neuroendocrine system, particularly by restoring the normal circadian rhythms of melatonin production from the pineal gland.[1][12] It influences the expression of key proteins involved in melatonin synthesis, such as arylalkylamine-N-acetyltransferase (AANAT) and pCREB transcription protein.[4][13] Restoring youthful melatonin cycles can lead to improved sleep quality, immune function, and overall well-being.[12][14]

Epitalon_Melatonin_Pathway This compound This compound Pineal Pineal Gland (Pinealocytes) This compound->Pineal Acts on pCREB pCREB Transcription Factor Expression Pineal->pCREB Upregulates AANAT AANAT Enzyme Expression Pineal->AANAT Upregulates Melatonin Melatonin Synthesis & Release pCREB->Melatonin AANAT->Melatonin Result Normalization of Circadian Rhythms Melatonin->Result

Diagram 3: this compound's Regulation of Melatonin Synthesis.

This compound Delivery Methods and Bioavailability

The delivery route is a critical determinant of this compound's efficacy. As a peptide, it is susceptible to degradation and has poor membrane permeability, necessitating delivery strategies that bypass the gastrointestinal tract for reliable systemic absorption.[3][15]

Table 1: Comparison of this compound Delivery Methods

Delivery Route Reported Bioavailability / Efficacy Advantages Disadvantages Citations
Subcutaneous (SC) Injection Excellent / High (Generally 70-90% for peptides) Ensures consistent systemic absorption; Bypasses first-pass metabolism; Most common method in research. Invasive; Requires sterile technique; Potential for local site reactions. [3][7][13][15][16]
Intranasal (Nasal Spray) Enhanced absorption; Bypasses Blood-Brain Barrier (BBB) Non-invasive; Rapid absorption; Direct access to the CNS. Limited research on precise bioavailability; Requires specific formulation. [3][17][18][19][20]
Oral (Capsules/Supplements) Poor (<1% for most peptides) Convenient; Non-invasive. Significant enzymatic degradation in the GI tract; Very low bioavailability. [3][6][7][12][20]
Oral (Micro-encapsulated) Potentially enhanced (up to 50% for some peptides) Improved protection from enzymatic degradation; Increased absorption potential. Technologically complex; Data on this compound-specific formulations is limited. [6]
Sublingual Potentially enhanced over oral Bypasses first-pass metabolism; Direct absorption into the bloodstream via oral mucosa. Limited data available for this compound; Requires specific formulation. [20][21]
Parabulbar Injection High local availability to ocular tissues Maximizes local concentration for treating retinal conditions. Highly invasive and specialized; Not practical for systemic anti-aging use. [3][4]

| Novel Formulations (e.g., Dendrimers) | Potentially enhanced intracellular access | May improve penetration through cell membranes. | Experimental; No in vivo human data available. |[3] |

Experimental Protocols for In Vivo Evaluation

The following protocols provide a framework for assessing the bioavailability and central nervous system uptake of this compound in a preclinical rodent model.

3.1 Protocol 1: Pharmacokinetic (PK) and Bioavailability Assessment of Subcutaneously Administered this compound in Rats

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) and absolute bioavailability of this compound following subcutaneous administration.

Materials:

  • This compound (lyophilized powder)

  • Bacteriostatic water for injection

  • Male Wistar rats (250-300g)

  • Sterile syringes (1 mL) and needles (27G)

  • Blood collection tubes (containing K2EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

  • Anesthetic (e.g., isoflurane)

  • Intravenous (IV) catheterization supplies (for reference group)

Methodology:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Dose Preparation: Reconstitute lyophilized this compound with bacteriostatic water to a final concentration of 1 mg/mL. Ensure the solution is clear and free of particulates.

  • Animal Groups:

    • Group 1 (Subcutaneous): n=6 rats. Administer a single subcutaneous injection of this compound (e.g., 1 mg/kg) in the interscapular region.

    • Group 2 (Intravenous - for Bioavailability Calculation): n=6 rats. Administer a single IV bolus injection of this compound (e.g., 0.5 mg/kg) via a previously implanted tail vein catheter.

  • Blood Sampling:

    • Collect blood samples (~200 µL) from the tail vein or saphenous vein at predetermined time points: pre-dose (0), and 5, 15, 30, 60, 120, 240, 360, and 480 minutes post-dose.

    • Place samples immediately into EDTA-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C.

    • Harvest the supernatant (plasma) and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rat plasma.

    • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.

    • Analyze the plasma samples to determine this compound concentrations at each time point.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters for both SC and IV groups.

    • Calculate the absolute bioavailability (F%) using the formula: F(%) = (AUC_SC / AUC_IV) * (Dose_IV / Dose_SC) * 100

3.2 Protocol 2: Evaluation of CNS Uptake Following Intranasal Administration of this compound in Mice

Objective: To assess the ability of intranasally administered this compound to bypass the blood-brain barrier and reach the central nervous system.

Materials:

  • This compound (formulated as a nasal spray/solution)

  • Male C57BL/6 mice (25-30g)

  • Micropipette with flexible tip for nasal administration

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical tools for brain dissection

  • Phosphate-buffered saline (PBS), ice-cold

  • Tissue homogenizer

  • LC-MS/MS system

Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimatize mice as described in Protocol 1.

    • Lightly anesthetize a mouse to prevent clearance of the dose by swallowing.

    • Administer a single intranasal dose of this compound solution (e.g., 30 ng in 5 µL) into one nostril using a micropipette.[18]

  • Tissue Collection:

    • At specified time points (e.g., 15, 30, 60, and 120 minutes post-dose), euthanize the mice via cervical dislocation under deep anesthesia.

    • Immediately collect a trunk blood sample for plasma analysis.

    • Perfuse the circulatory system with ice-cold PBS to remove blood from the brain.

    • Carefully dissect the brain and isolate specific regions of interest (e.g., cortex, hippocampus, hypothalamus).

  • Sample Processing:

    • Weigh each brain region and homogenize in a suitable buffer.

    • Process the homogenate (e.g., by protein precipitation) to extract this compound.

    • Prepare plasma as described in Protocol 1.

  • Bioanalysis and Data Interpretation:

    • Quantify this compound concentrations in both plasma and brain tissue homogenates using a validated LC-MS/MS method.

    • Calculate the brain-to-plasma concentration ratio (C_brain / C_plasma) at each time point. A ratio significantly greater than that expected from simple vascular space indicates CNS penetration.

    • Compare concentrations across different brain regions to assess distribution.

Visualized Experimental Workflows

PK_Study_Workflow start Start: PK Study acclimatize 1. Animal Acclimatization (Wistar Rats) start->acclimatize grouping 2. Group Assignment acclimatize->grouping group_sc Group 1: Subcutaneous (SC) Dosing (1 mg/kg) grouping->group_sc group_iv Group 2: Intravenous (IV) Dosing (0.5 mg/kg) grouping->group_iv sampling 3. Serial Blood Sampling (0-480 min) group_sc->sampling group_iv->sampling processing 4. Plasma Preparation (Centrifugation) sampling->processing analysis 5. Bioanalysis (LC-MS/MS) processing->analysis calc 6. PK Parameter Calculation (AUC, Cmax, Tmax) analysis->calc bioavailability 7. Absolute Bioavailability (F%) Calculation calc->bioavailability end End bioavailability->end

Diagram 4: Workflow for an In Vivo Pharmacokinetic Study.

CNS_Uptake_Workflow start Start: CNS Uptake Study acclimatize 1. Animal Acclimatization (C57BL/6 Mice) start->acclimatize dosing 2. Intranasal Administration (Under light anesthesia) acclimatize->dosing euthanasia 3. Euthanasia & Perfusion (at timed intervals) dosing->euthanasia collection 4. Tissue Collection euthanasia->collection blood Trunk Blood (Plasma) collection->blood brain Brain (Cortex, Hippocampus, etc.) collection->brain processing 5. Sample Homogenization & Extraction blood->processing brain->processing analysis 6. Bioanalysis (LC-MS/MS) processing->analysis ratio 7. Calculate Brain-to-Plasma Concentration Ratio analysis->ratio end End ratio->end

Diagram 5: Workflow for CNS Uptake via Intranasal Delivery.

Conclusion

This compound remains a peptide of significant interest for its potential anti-aging and bioregulatory effects. While its intrinsic properties are promising, realizing its therapeutic potential in vivo is critically dependent on the method of delivery. Subcutaneous and intranasal routes are currently the most viable methods used in research to achieve systemic exposure and CNS delivery, respectively, by bypassing the enzymatic barriers of the gastrointestinal tract.[3] Oral delivery, despite its convenience, results in poor bioavailability unless advanced formulations such as micro-encapsulation are employed.[6][20] Future research should focus on developing and validating novel, non-invasive delivery systems with quantifiable bioavailability data to facilitate the transition of this compound from preclinical research to potential clinical applications.

References

Application Notes and Protocols: In Vitro Models for Studying the Neuroprotective Effects of Epitalon

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Epitalon (also known as Epithalon or AEDG) is a synthetic tetrapeptide composed of four amino acids: Alanine, Glutamic acid, Aspartic acid, and Glycine[1][2]. Originally developed based on the composition of Epithalamin, a bovine pineal gland extract, this compound has been the subject of extensive research for over two decades[2]. Studies indicate that it possesses significant geroprotective, neuroendocrine, and neuroprotective properties[2][3]. Its mechanisms of action are multifaceted, including the activation of telomerase, antioxidant effects, and epigenetic regulation of gene expression[4][5][6].

These application notes provide a comprehensive guide to utilizing various in vitro models for investigating and quantifying the neuroprotective effects of this compound. The document outlines recommended cell models, key signaling pathways, detailed experimental protocols, and a summary of quantitative data from published studies.

Section 1: Recommended In Vitro Models for Neuroprotection Studies

Choosing an appropriate in vitro model is critical for elucidating the specific neuroprotective mechanisms of this compound. Below are several well-established and relevant cell models.

  • Human Neuroblastoma Cell Lines (e.g., SH-SY5Y): These are widely used models for studying neuronal function, differentiation, and neurodegenerative diseases[4]. They can be differentiated into a more mature neuronal phenotype, making them suitable for assessing neurite outgrowth, synaptic protein expression, and protection against neurotoxins. In studies, SH-SY5Y cells have been used to show this compound's ability to increase the secretion of the neuroprotective soluble amyloid precursor protein (sAPP)[4].

  • Stem Cell-Derived Models:

    • Human Gingival Mesenchymal Stem Cells (hGMSCs) and Periodontal Ligament Stem Cells (hPDLSCs): These are accessible and ethically sourced stem cells capable of differentiating into neuronal lineages[7][8]. They serve as excellent models for studying neurogenesis. Research has shown that this compound promotes the expression of neurogenic markers like Nestin, GAP43, β-Tubulin III, and Doublecortin in these cells[4][6][7][8].

    • Neurons Generated from Fibroblasts: Reprogrammed fibroblasts can be used to generate patient-specific neurons, offering a model to study disease-specific neuroprotection. This compound has been reported to reduce DNA damage and increase dendritic length in neurons derived from fibroblasts[3][9].

  • Primary Neuronal Cultures: While more complex to maintain, primary neurons isolated from rodent brains (e.g., cortical or hippocampal neurons) offer a model that closely mimics the in vivo environment. They are ideal for detailed studies on synaptic function, dendritic arborization, and cell survival.

  • Specialized Cell Models:

    • Rat Pinealocytes: Used to study this compound's effect on melatonin synthesis pathways, which are linked to circadian rhythms and neuroprotection. This compound has been shown to upregulate key enzymes in melatonin biosynthesis in these cells[4].

    • Mouse Oocytes: This model is particularly useful for investigating this compound's antioxidant and anti-apoptotic effects, as oocytes are sensitive to oxidative stress during aging[10]. Studies have shown this compound reduces reactive oxygen species (ROS) and decreases apoptosis in this model[10][11].

Section 2: Key Neuroprotective Mechanisms & Signaling Pathways

This compound exerts its neuroprotective effects through multiple, interconnected pathways. Understanding these pathways is essential for designing targeted experiments.

Epigenetic Regulation of Neurogenesis

A primary mechanism of this compound involves its ability to influence gene expression epigenetically. The peptide can penetrate the cell nucleus, where it interacts with histone proteins and specific DNA sequences[3][4]. This interaction can remodel chromatin, making neurogenic genes more accessible for transcription[4][12]. This leads to the synthesis of proteins crucial for neuronal differentiation and growth[6][7][8].

Epigenetic regulation of neurogenesis by this compound.
Antioxidant and Anti-Apoptotic Pathways

This compound demonstrates potent antioxidant properties by reducing intracellular ROS and bolstering endogenous antioxidant defenses[4][11]. This is partly achieved through the activation of the Nrf2 pathway, a master regulator of antioxidant responses[4]. By mitigating oxidative stress, this compound preserves mitochondrial health and inhibits the downstream activation of apoptotic pathways, thereby promoting cell survival[3][10].

Antioxidant_Pathway Antioxidant and Anti-Apoptotic Effects of this compound Stressor Neurotoxin or Oxidative Stressor ROS Increased ROS (Reactive Oxygen Species) Stressor->ROS Damage DNA Damage & Mitochondrial Dysfunction ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Survival Cell Survival This compound This compound This compound->ROS Reduces This compound->Damage Prevents Nrf2 Nrf2 Pathway Activation This compound->Nrf2 Activates Enzymes Antioxidant Enzymes (e.g., SOD) Nrf2->Enzymes Upregulates Enzymes->ROS Neutralizes

Antioxidant and anti-apoptotic effects of this compound.

Section 3: Experimental Protocols & Workflow

The following protocols provide a framework for assessing the neuroprotective effects of this compound. They should be optimized based on the specific cell model and experimental goals.

General Experimental Workflow

A typical experiment involves culturing the chosen cell line, pre-treating with this compound, inducing stress or damage with a neurotoxin, and finally, assessing various endpoints like cell viability, gene expression, or protein levels.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Seeding & Culture (e.g., SH-SY5Y in 96-well plate) B 2. This compound Pre-treatment (e.g., 1-24 hours) A->B C 3. Induction of Neuronal Stress (e.g., 6-OHDA, H2O2) B->C D 4. Endpoint Assays C->D D1 Cell Viability (MTT, AlamarBlue) D2 Oxidative Stress (ROS Measurement) D3 Gene/Protein Analysis (RT-qPCR, Western Blot) E 5. Data Analysis & Interpretation D1->E D2->E D3->E

General experimental workflow for in vitro studies.
Protocol: Cell Viability Assay (AlamarBlue®)

This assay measures the reducing power of living cells to quantify viability.

  • Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well microplate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle-only control. Incubate for 1-2 hours.

  • Induce Stress: Add a neurotoxin (e.g., 20 µM 6-hydroxydopamine, 6-OHDA) to all wells except the negative control[13]. Incubate for 16-18 hours.

  • Assay: Add 10 µL of AlamarBlue® reagent to each well[13].

  • Incubation: Incubate the plate at 37°C for 2-4 hours, protected from light.

  • Measurement: Measure the optical density (absorbance) with an ELISA plate reader at 570 nm and 600 nm.

  • Analysis: Calculate the percentage of viable cells relative to the untreated control.

Protocol: Oxidative Stress (Intracellular ROS) Assay

This protocol uses a fluorescent probe like DCFH-DA to measure intracellular ROS levels.

  • Cell Culture: Grow cells in a 96-well plate to ~60% confluency.

  • Treatment: Treat cells with this compound for the desired duration (e.g., 24 hours).

  • Induce Stress: Induce oxidative stress by adding a compound like H₂O₂ or menadione for a short period (e.g., 30-60 minutes)[14].

  • Staining: Wash cells with phosphate-buffered saline (PBS) and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash: Gently wash the cells twice with PBS to remove excess probe.

  • Measurement: Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Analysis: Normalize the fluorescence intensity to the cell number (can be done in parallel with a viability assay) and express ROS levels as a percentage of the stressed control.

Protocol: Gene Expression Analysis (RT-qPCR)

This protocol is for quantifying the mRNA levels of neurogenic markers.

  • Cell Culture & Treatment: Culture cells (e.g., hGMSCs) in 6-well plates and treat with this compound (e.g., for one week)[6].

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using TaqMan Gene Expression Assays or SYBR Green chemistry[6].

    • Target Genes: Nestin, GAP43, β-Tubulin III, Doublecortin[6][7][8].

    • Housekeeping Gene: A stable reference gene like B2M or GAPDH for normalization[6].

  • Analysis: Calculate the relative gene expression using the ΔΔCt method.

Section 4: Data Presentation

Quantitative data from various in vitro studies highlight the efficacy of this compound.

Parameter AssessedCell ModelTreatment/EffectQuantitative ResultReference
Neurogenesis & Differentiation
Nestin mRNA ExpressionhGMSCsThis compound Treatment1.7-fold increase[6]
GAP43 mRNA ExpressionhGMSCsThis compound Treatment1.6-fold increase[6]
β-Tubulin III mRNA ExpressionhGMSCsThis compound Treatment1.8-fold increase[6]
Doublecortin mRNA ExpressionhGMSCsThis compound Treatment1.7-fold increase[6]
Dendrite FormationNeurons from fibroblastsThis compound AdministrationIncreased quantity of primary and terminal dendrites[3][9]
Neuroprotection & Survival
Soluble APP (sAPP) SecretionSH-SY5Y NeuroblastomaThis compound Treatment~20% increase[4]
DNA Damage (8-OHdG levels)Neuroblastoma CellsThis compound TreatmentReduction in 8-OHdG levels[4]
Oocyte Apoptosis (12h aging)Mouse Oocytes0.1mM this compoundReduced from 39.6% to 26.2%[10]
Oocyte Apoptosis (24h aging)Mouse Oocytes0.1mM this compoundReduced from 62.7% to 41.7%[10]
Cellular Health & Anti-Senescence
Telomerase ExpressionHuman Cell CulturesThis compound Treatment2.5-fold increase[1]
Telomere ElongationHuman Somatic CellsThis compound TreatmentAverage increase of 33.3%[3]
p16 Senescence MarkerhPDLSCsThis compound Treatment1.56-fold decrease[9]
p21 Senescence MarkerhPDLSCsThis compound Treatment2.22-fold decrease[9]
Intracellular ROSMouse Oocytes0.1mM this compoundSignificant reduction[10][11]

References

Epitalon for Retinitis Pigmentosa: Application Notes and Research Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinitis pigmentosa (RP) is a group of inherited retinal diseases characterized by the progressive degeneration of photoreceptor cells, leading to severe vision loss. Currently, there are limited therapeutic options available. This document provides detailed application notes and experimental protocols for the investigation of the synthetic tetrapeptide, Epitalon (Ala-Glu-Asp-Gly), as a potential therapeutic agent for retinitis pigmentosa. The protocols are based on preclinical and clinical studies that have suggested a retinoprotective effect of this compound, potentially mediated through the regulation of gene expression and promotion of retinal cell survival.

Introduction

This compound is a synthetic peptide that was developed based on a natural peptide extract from the pineal gland.[1] Research has suggested that this compound may have a variety of biological effects, including the regulation of circadian rhythms, antioxidant properties, and the ability to influence gene expression.[1][2] Notably, studies have indicated that this compound can preserve the morphological and functional integrity of the retina in animal models of retinitis pigmentosa and improve visual functions in patients with degenerative retinal conditions.[3][4]

The proposed mechanism of action for this compound in the retina involves its ability to epigenetically regulate the expression of key developmental and neuroprotective genes.[5][6] This includes the upregulation of transcription factors crucial for retinal cell differentiation and survival. Furthermore, this compound may influence the melatonin synthesis pathway, which is known to have a protective role in the retina.

These application notes provide a framework for researchers to design and execute experiments to further elucidate the therapeutic potential and mechanisms of action of this compound for retinitis pigmentosa.

Data Presentation: Summary of Quantitative Findings

The following tables summarize the key quantitative data from a pivotal study by Khavinson et al. (2002) investigating the effects of this compound on retinitis pigmentosa in both an animal model and human subjects.

Table 1: Effect of this compound on Electroretinogram (ERG) in Campbell Rats with Retinitis Pigmentosa

ParameterControl Group (Saline)This compound-Treated Group (1 µ g/eye/day )
a-wave amplitude (µV) Decreased over timeSignificantly higher than control
b-wave amplitude (µV) Decreased over timeSignificantly higher than control
Preservation of Retinal Morphology Progressive degenerationPreserved for 75.6% longer than control

Data adapted from Khavinson V, et al. Neuro Endocrinol Lett. 2002.

Table 2: Clinical Outcomes of this compound Treatment in Patients with Retinitis Pigmentosa

ParameterControl Group (Conventional Therapy)This compound-Treated Group (5.0 µ g/eye/day for 10 days)
Positive Clinical Effect 31.5% of cases90% of cases
Average Visual Acuity Increase Not significant0.15 - 0.25
Visual Acuity Increase > 0.4 Not observed7.6% of cases (18 eyes)
Extension of Visual Field Borders 40-50° in 86.9% of cases90-120° in 64.8% of cases
Reduction in Absolute Scotomas Not significantObserved in a majority of patients

Data adapted from Khavinson V, et al. Neuro Endocrinol Lett. 2002.

Experimental Protocols

Preclinical Evaluation in an Animal Model of Retinitis Pigmentosa (Campbell Rats)

This protocol outlines an in vivo study to assess the retinoprotective effects of this compound in Campbell rats, a well-established animal model for hereditary pigmentary degeneration of the retina.

3.1.1. Experimental Workflow

G cluster_0 Animal Preparation and Grouping cluster_1 Treatment Administration (Daily for 72 days) cluster_2 Functional and Structural Analysis cluster_3 Data Analysis A Acquire Campbell Rat Pups (n=124) B Randomly assign to two groups: - this compound Group (n=62) - Control Group (n=62) A->B C This compound Group: Parabulbar injection of this compound (1 µg in 0.1 ml sterile saline per eye) D Control Group: Parabulbar injection of 0.1 ml sterile saline per eye E Electroretinography (ERG) (Assess retinal bioelectric activity) C->E D->E G Compare ERG parameters (a-wave, b-wave amplitudes) E->G F Histological Analysis (Evaluate retinal morphology) H Compare retinal layer thickness and photoreceptor survival F->H I Statistical Analysis G->I H->I G cluster_0 Patient Recruitment and Baseline Assessment cluster_1 Treatment Phase (10 days) cluster_2 Follow-up and Endpoint Assessment cluster_3 Data Analysis A Recruit Patients with Retinitis Pigmentosa (n=162, 324 eyes) B Baseline Measurements: - Visual Acuity (ETDRS) - Visual Field (Humphrey) - Electroretinography (ERG) A->B C This compound Group: Parabulbar injection of this compound (5.0 µg in sterile saline per eye) D Control Group (n=46): Conventional Therapy (vasodilators, angioprotectors) E Post-treatment Measurements: - Visual Acuity (ETDRS) - Visual Field (Humphrey) - Electroretinography (ERG) C->E D->E F Compare changes in Visual Acuity E->F G Compare changes in Visual Field E->G H Compare changes in ERG parameters E->H I Statistical Analysis of Outcomes F->I G->I H->I G cluster_0 This compound's Proposed Mechanism of Action in Retinal Cells cluster_1 Nuclear Action cluster_2 Gene Expression Upregulation cluster_3 Cellular and Physiological Outcomes This compound This compound (Ala-Glu-Asp-Gly) DNA DNA Binding / Epigenetic Regulation This compound->DNA Enters Nucleus Pax6 Pax6 DNA->Pax6 Transcriptional Activation Vsx1 Vsx1 DNA->Vsx1 Transcriptional Activation Brn3 Brn3 DNA->Brn3 Transcriptional Activation Prox1 Prox1 DNA->Prox1 Transcriptional Activation TTR TTR DNA->TTR Transcriptional Activation CREB CREB Phosphorylation (pCREB) DNA->CREB Transcriptional Activation AANAT AANAT DNA->AANAT Transcriptional Activation Differentiation Retinal Cell Differentiation Pax6->Differentiation Vsx1->Differentiation Brn3->Differentiation Prox1->Differentiation TTR->Differentiation Survival Photoreceptor Survival CREB->Survival Melatonin Melatonin Synthesis AANAT->Melatonin Function Improved Retinal Function Differentiation->Function Survival->Function Melatonin->Function

References

Application Notes and Protocols for Quantifying Antioxidant Enzyme Expression after Epitalon Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitalon, a synthetic tetrapeptide (Ala-Glu-Asp-Gly), is a promising geroprotective agent with a wide range of documented biological effects. One of its key mechanisms of action is the modulation of the cellular antioxidant system. This document provides detailed application notes and protocols for quantifying the expression and activity of key antioxidant enzymes—Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx)—following exposure to this compound. These protocols are intended to guide researchers in the consistent and reproducible evaluation of this compound's antioxidant properties in various experimental models.

This compound has been shown to increase the activity of crucial antioxidant enzymes, thereby mitigating oxidative stress, a key factor in the aging process and the pathogenesis of numerous age-related diseases.[1][2][3] The primary mechanism for this action is believed to be the activation of the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response.[2]

Mechanism of Action: this compound and the Nrf2 Signaling Pathway

This compound's antioxidant effects are largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant enzymes, leading to their increased transcription.

Epitalon_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Targets for degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_Expression Increased Transcription of Antioxidant Enzyme Genes (SOD, CAT, GPx, NQO1) ARE->Gene_Expression Promotes

This compound's activation of the Nrf2 signaling pathway.

Data Presentation: Quantitative Effects of this compound on Antioxidant Markers

The following tables summarize the quantitative data available from preclinical studies on the effects of this compound and its precursor, Epithalamin, on various antioxidant markers.

Table 1: Effect of Epithalamin on Antioxidant Enzyme Activity in Drosophila melanogaster

EnzymeSex% Increase in Activity vs. ControlReference
CatalaseMale20%[4]
Female7%[4]
Superoxide Dismutase (SOD)Male41%[4]
FemaleNo significant change[4]

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Levels in Aged Mouse Oocytes

Treatment GroupRelative ROS Fluorescence Intensity (Mean ± SEM)% Reduction vs. Aged ControlReference
Control (Fresh)4.4 ± 1.0N/A[5]
Aged (24h)32.8 ± 5.8N/A[5]
Aged + 0.1mM this compoundSignificantly lower than Aged~86.6%[5]

Table 3: Effect of this compound on Antioxidant Gene Expression in an in vitro Model of Diabetic Retinopathy (ARPE-19 cells exposed to high glucose) *

GeneTreatment ConditionFold Change vs. High Glucose ControlReference
SOD2High Glucose + 40 ng/mL this compoundRescue of downregulation[6]
High Glucose + 60 ng/mL this compoundRescue of downregulation[6]
CATHigh Glucose + 40 ng/mL this compoundRescue of downregulation[6]
High Glucose + 60 ng/mL this compoundRescue of downregulation[6]

Note: In this study, high glucose (HG) exposure downregulated the expression of these antioxidant genes. This compound treatment was shown to counteract this downregulation, indicating a protective effect.

Experimental Workflow

The general workflow for quantifying the effects of this compound on antioxidant enzyme expression involves several key stages, from cell culture and treatment to data analysis.

Experimental_Workflow cluster_assays Quantitative Assays cluster_gene_expression Gene Expression Analysis cluster_enzyme_activity Enzyme Activity Assays start Start: Cell Culture (e.g., Fibroblasts, Epithelial Cells) treatment This compound Treatment (Varying concentrations and time points) start->treatment harvest Cell Harvesting and Lysate Preparation treatment->harvest protein_assay Protein Quantification (e.g., Bradford, BCA) harvest->protein_assay rna_extraction RNA Extraction harvest->rna_extraction sod_assay SOD Activity Assay (Spectrophotometric) harvest->sod_assay cat_assay Catalase Activity Assay (Spectrophotometric) harvest->cat_assay gpx_assay GPx Activity Assay (Spectrophotometric) harvest->gpx_assay analysis Data Analysis (Normalization to protein content, fold change calculation) protein_assay->analysis cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rt_qpcr RT-qPCR for SOD, CAT, GPx genes cdna_synthesis->rt_qpcr rt_qpcr->analysis sod_assay->analysis cat_assay->analysis gpx_assay->analysis end End: Tabulated and Graphical Results analysis->end

General experimental workflow.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., human fibroblasts, ARPE-19, etc.) in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for some activity assays). Allow cells to adhere and reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or cell culture medium. Further dilute the stock solution to the desired final concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, or as determined by dose-response experiments).

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of PBS or the solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Gene Expression Analysis via RT-qPCR
  • RNA Extraction:

    • Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit.

    • Proceed with the RNA extraction protocol according to the manufacturer's instructions (e.g., using spin columns).

    • Elute the RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer (A260/A280 ratio).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

    • Follow the manufacturer's protocol for the reverse transcription reaction.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (SOD1, SOD2, CAT, GPX1) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

    • Perform the qPCR reaction in a real-time PCR cycler. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle control.

Antioxidant Enzyme Activity Assays
  • Cell Lysate Preparation for Activity Assays:

    • Wash the cells with ice-cold PBS.

    • Scrape the cells in a cold lysis buffer (e.g., a buffer containing Tris-HCl, and protease inhibitors).

    • Homogenize the cell suspension by sonication or repeated freeze-thaw cycles.

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic fraction) for the enzyme activity assays.

  • Protein Quantification:

    • Determine the total protein concentration of the cell lysate using a Bradford or BCA protein assay kit. This is crucial for normalizing the enzyme activity.

  • Superoxide Dismutase (SOD) Activity Assay:

    • This assay is often based on the inhibition of the reduction of a chromogen (e.g., WST-1 or nitroblue tetrazolium) by superoxide radicals generated by a xanthine-xanthine oxidase system.

    • In a 96-well plate, add the cell lysate, the chromogen solution, and the xanthine oxidase solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) over time using a microplate reader.

    • Calculate the percentage of inhibition of the chromogen reduction by the sample, and determine the SOD activity in U/mg of protein.

  • Catalase (CAT) Activity Assay:

    • This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase.

    • Add the cell lysate to a solution of H2O2 in a suitable buffer.

    • Monitor the decrease in absorbance at 240 nm as H2O2 is consumed.

    • Calculate the catalase activity based on the rate of H2O2 decomposition, expressed in U/mg of protein (one unit is the amount of enzyme that decomposes 1 µmol of H2O2 per minute).

  • Glutathione Peroxidase (GPx) Activity Assay:

    • This is a coupled enzyme assay that measures the rate of NADPH oxidation to NADP+, which is linked to the reduction of oxidized glutathione (GSSG) by glutathione reductase.

    • In a reaction mixture containing the cell lysate, glutathione, glutathione reductase, and NADPH, initiate the reaction by adding a substrate like hydrogen peroxide or tert-butyl hydroperoxide.

    • Monitor the decrease in absorbance at 340 nm due to NADPH consumption.

    • Calculate the GPx activity in U/mg of protein, where one unit is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Conclusion

The protocols and data presented in these application notes provide a framework for the systematic investigation of this compound's effects on the antioxidant defense system. By employing these standardized methods, researchers can generate robust and comparable data, contributing to a deeper understanding of the therapeutic potential of this intriguing peptide in the context of aging and oxidative stress-related pathologies.

References

Application of Epitalon in SH-SY5Y Neuroblastoma Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epitalon (Ala-Glu-Asp-Gly) is a synthetic tetrapeptide developed based on the pineal gland polypeptide, Epithalamin. It has garnered significant attention in gerontology and neuroscience for its demonstrated geroprotective, antioxidant, and neuroprotective properties.[1][2] The human neuroblastoma SH-SY5Y cell line is a cornerstone of in vitro neurological research.[3] Derived from a metastatic bone tumor, these cells can be differentiated into a mature neuron-like phenotype, making them an excellent model for studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as for screening potential neuroprotective compounds.[3][4]

This document provides a comprehensive overview of the application of this compound in studies utilizing the SH-SY5Y cell line. It is intended for researchers, scientists, and drug development professionals, offering a summary of known biological effects, quantitative data, and detailed experimental protocols to facilitate further investigation into this compound's therapeutic potential.

Known Biological Effects of this compound in Neuroblastoma Cells

Studies using the SH-SY5Y cell line and similar neuroblastoma models have revealed several key neuroprotective effects of this compound.

  • Modulation of Amyloid Precursor Protein (APP) Metabolism: In SH-SY5Y cells, this compound has been shown to increase the secretion of the neuroprotective soluble amyloid precursor protein (sAPP) by approximately 20%.[5] This is significant as it shifts APP processing away from the production of pathogenic amyloid-beta fragments implicated in Alzheimer's disease.[5]

  • Enhancement of Cholinergic Activity: this compound treatment leads to a 10-25% average increase in the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in the medium of SH-SY5Y cell cultures.[6][7] This suggests that this compound may help stabilize cholinergic tone, which is crucial for learning and memory processes that are often impaired in neurodegenerative conditions.[5]

  • Antioxidant and DNA Protective Effects: this compound demonstrates potent antioxidant capabilities. It has been shown to reduce the levels of 8-hydroxydeoxyguanosine (8-OHdG), a key marker of oxidative DNA damage that accumulates in aging neurons.[5] This protective mechanism is further supported by its ability to increase the expression of essential endogenous antioxidant enzymes, including Superoxide dismutase (SOD-1) and Catalase.[5]

  • Regulation of Proteolytic Enzymes: In a study on human neuroblastoma NB7 cells under hypoxic conditions, this compound (50 nM) not only prevented the downregulation of insulin-degrading enzyme (IDE) mRNA but also increased the expression of neprilysin (NEP) mRNA by 28% compared to the control.[8] Both IDE and NEP are critical enzymes in the degradation of amyloid-beta, suggesting a role for this compound in promoting its clearance.

Quantitative Data Summary

The following table summarizes the key quantitative effects of this compound observed in SH-SY5Y and related neuroblastoma cell lines.

ParameterCell LineObserved EffectCitation
Soluble Amyloid Precursor Protein (sAPP) SecretionSH-SY5Y~20% increase[5]
Acetylcholinesterase (AChE) ActivitySH-SY5Y10-25% average increase in culture medium[6][7]
Butyrylcholinesterase (BuChE) ActivitySH-SY5Y10-25% average increase in culture medium[6][7]
Neprilysin (NEP) mRNA Expression (under hypoxia)NB728% increase compared to hypoxic control[8]
Insulin-Degrading Enzyme (IDE) mRNA Expression (under hypoxia)NB7Complete prevention of hypoxia-induced downregulation[8]
8-hydroxydeoxyguanosine (8-OHdG) LevelsNeuroblastoma CellsReduction observed[5]
Antioxidant Enzyme Expression (SOD-1, Catalase)GeneralSignificant increase in expression[5]

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanisms of this compound and a general workflow for its study in SH-SY5Y cells.

G cluster_0 Proposed Neuroprotective Mechanisms of this compound cluster_1 Cellular Effects in SH-SY5Y This compound This compound app ↑ sAPP Secretion (~20%) This compound->app Modulates APP Processing chol ↑ AChE & BuChE Activity (10-25%) This compound->chol Enhances Cholinergic Enzyme Secretion ros ↓ Oxidative DNA Damage (↓ 8-OHdG) This compound->ros Reduces Oxidative Stress antiox ↑ Antioxidant Enzymes (SOD-1, Catalase) This compound->antiox Upregulates Endogenous Antioxidants outcome Neuroprotection & Maintenance of Cholinergic Tone app->outcome chol->outcome ros->outcome antiox->outcome

Caption: Proposed neuroprotective signaling of this compound in SH-SY5Y cells.

G cluster_workflow General Experimental Workflow cluster_assays Perform Assays start Culture SH-SY5Y Cells treat Treat cells with this compound (various concentrations and time points) start->treat induce Induce Stress (Optional) (e.g., H₂O₂, 6-OHDA, Amyloid-β) treat->induce viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V / Caspase-3) treat->apoptosis ros Oxidative Stress (ROS Assay) treat->ros gene Gene/Protein Expression (qPCR / Western Blot) treat->gene induce->viability induce->apoptosis induce->ros induce->gene analyze Data Analysis and Interpretation viability->analyze apoptosis->analyze ros->analyze gene->analyze

Caption: Experimental workflow for assessing this compound's effects on SH-SY5Y cells.

G cluster_epigenetic Hypothesized Epigenetic Regulation by this compound cluster_genes Upregulated Genes (in hGMSCs) This compound This compound (AEDG Peptide) histones Binds to Linker Histones (H1/3, H1/6) This compound->histones chromatin Alters Chromatin Structure histones->chromatin transcription ↑ Transcription of Neuronal Genes chromatin->transcription nestin Nestin transcription->nestin gap43 GAP43 transcription->gap43 tubulin β-Tubulin III transcription->tubulin dcx Doublecortin transcription->dcx outcome Promotes Neuronal Differentiation nestin->outcome gap43->outcome tubulin->outcome dcx->outcome

Caption: Hypothesized epigenetic action of this compound on neuronal differentiation.

Experimental Protocols

The following protocols are synthesized from established methods for SH-SY5Y cell-based assays and can be adapted for studying the effects of this compound.

General Cell Culture and Maintenance of SH-SY5Y Cells
  • Culture Medium: Prepare SH-SY5Y culture medium consisting of a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

  • Culturing Conditions: Culture cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash once with sterile Phosphate-Buffered Saline (PBS), and detach using Trypsin-EDTA. Neutralize trypsin with culture medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for plating.

  • Differentiation (Optional): To induce a neuronal phenotype, reduce the serum concentration to 1% and supplement the culture medium with 10 µM Retinoic Acid (RA) for 5-7 days.[4][9]

Cell Viability and Cytotoxicity Assay (MTT)

This assay measures mitochondrial dehydrogenase activity as an indicator of cell viability.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and allow them to adhere for 24 hours.[10][11]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include wells for vehicle control and, if applicable, a positive control for toxicity (e.g., H₂O₂, 6-OHDA). Incubate for the desired treatment period (e.g., 24, 48 hours).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[13]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Express results as a percentage of the vehicle-treated control.

Assessment of Oxidative Stress (Intracellular ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.

  • Cell Seeding: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at 2 x 10⁴ cells/well and culture for 24 hours.

  • Treatment: Pre-treat cells with this compound for the desired duration (e.g., 2 hours).[13]

  • ROS Induction: If studying protective effects, induce oxidative stress by adding an agent like H₂O₂ for a short period (e.g., 10-30 minutes).[13]

  • Probe Loading: Wash cells twice with warm PBS. Add 100 µL of 5-10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30-45 minutes at 37°C in the dark.[13][14]

  • Measurement: Wash cells twice with PBS. Add 100 µL of PBS to each well and immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[13]

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Seeding and Treatment: Seed 2 x 10⁵ SH-SY5Y cells in a 6-well plate. After 24 hours, treat with this compound and/or an apoptosis-inducing agent for the specified time.[11]

  • Cell Harvesting: Collect both adherent and floating cells. Detach adherent cells using trypsin, combine with the supernatant, and centrifuge.

  • Staining: Wash the cell pellet with cold PBS. Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (PI) solution.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Gene Expression Analysis (RT-qPCR)

This protocol quantifies the mRNA expression levels of target genes.

  • Cell Seeding and Treatment: Culture and treat SH-SY5Y cells in 6-well plates as required for the experiment.

  • RNA Isolation: Harvest cells and isolate total RNA using a commercial kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.[15]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a qPCR instrument, specific primers for target genes (e.g., APP, ACHE, SOD1, CAT), and a SYBR Green or TaqMan-based master mix. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the results using the delta-delta Ct (ΔΔCt) method to determine the relative fold change in gene expression compared to the control group.[16]

References

Application Notes and Protocols for Assessing Epitalon's Effect on Lymphocyte Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epitalon, a synthetic tetrapeptide (Ala-Glu-Asp-Gly), has garnered significant interest in the scientific community for its potential geroprotective and immunomodulatory effects.[1][2][3] One of the key areas of investigation is its influence on the immune system, particularly its ability to modulate lymphocyte function.[4][5][6] As the adaptive immune response is critically dependent on the proliferation of lymphocytes, robust and accurate methods to assess this process are essential for researchers and drug development professionals. These application notes provide detailed protocols for quantifying the effect of this compound on lymphocyte proliferation.

Mechanism of Action of this compound in Lymphocytes

This compound's influence on lymphocytes is multifaceted, involving the regulation of key cellular processes:

  • Telomerase Activation: this compound has been shown to activate telomerase, the enzyme responsible for maintaining telomere length.[2][7][8] This action can extend the replicative lifespan of cells, including lymphocytes, potentially counteracting age-related immune decline.[3][5][7] In human cell lines, this compound treatment has been observed to upregulate the expression of hTERT, the catalytic subunit of telomerase.[8] Some studies have reported an average increase of 33.3% in telomere length in human somatic cells treated with this compound.[9]

  • Gene Expression Modulation: The peptide can influence the expression of genes crucial for immune function. It has been shown to interact with the promoter region of the interferon-gamma gene, a key immune regulator, thereby boosting T-cell function.[1][6] Additionally, this compound can upregulate the expression of Interleukin-2 (IL-2), a cytokine critical for T-cell proliferation.[7]

  • Epigenetic Regulation: this compound may exert its effects through epigenetic mechanisms. It has been suggested that the peptide can penetrate the cell nucleus and influence chromatin structure, making certain genes more accessible for transcription.[1][7] This includes the potential to reverse age-related heterochromatinization in lymphocytes.[7]

  • Antioxidant Properties: this compound exhibits antioxidant effects, which can protect lymphocytes from oxidative stress-induced damage and support their function.[2][4][10]

The following diagram illustrates a proposed signaling pathway for this compound's effect on lymphocyte proliferation.

Epitalon_Signaling_Pathway cluster_nucleus Nuclear Events This compound This compound Nucleus Nucleus This compound->Nucleus Enters Cell & Nucleus Cell_Membrane Cell Membrane Promoter_Regions Promoter Regions (e.g., hTERT, IL-2, IFN-γ) Chromatin_Remodeling Chromatin Remodeling Telomerase_Activation Telomerase Activation Promoter_Regions->Telomerase_Activation Gene_Expression Modulation of Gene Expression Promoter_Regions->Gene_Expression Telomere_Elongation Telomere Elongation Telomerase_Activation->Telomere_Elongation Lymphocyte_Proliferation Lymphocyte Proliferation Telomere_Elongation->Lymphocyte_Proliferation Supports Sustained Division IL2_IFNg_Production Increased IL-2 & IFN-γ Production Gene_Expression->IL2_IFNg_Production IL2_IFNg_Production->Lymphocyte_Proliferation Stimulates Proliferation Chromatin_Remodeling->Promoter_Regions Increases Accessibility

Caption: Proposed signaling pathway of this compound in lymphocytes.

Experimental Protocols

Several robust methods are available to assess lymphocyte proliferation. The choice of assay depends on the specific research question, available equipment, and desired throughput.[11]

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability and metabolic activity, which is an indirect measure of cell proliferation.[12][13] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13]

Protocol:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.

  • Cell Seeding: Seed lymphocytes in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells/well in a final volume of 100 µL.

  • Treatment: Add varying concentrations of this compound to the wells. Include a positive control (e.g., Phytohemagglutinin (PHA)) and a negative control (vehicle).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

2. BrdU (5-bromo-2'-deoxyuridine) Assay

This immunoassay directly measures DNA synthesis. BrdU, a synthetic analog of thymidine, is incorporated into the newly synthesized DNA of proliferating cells and is detected using an anti-BrdU antibody.[15][16]

Protocol:

  • Cell Preparation and Seeding: Follow steps 1 and 2 of the MTT assay protocol.

  • Treatment: Add varying concentrations of this compound and controls to the wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-24 hours.

  • Fixation and Denaturation: Remove the culture medium, and add fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[17]

  • Antibody Incubation: Wash the wells and add an anti-BrdU antibody conjugated to an enzyme (e.g., HRP). Incubate for 1-2 hours.

  • Substrate Addition: Wash the wells and add the appropriate enzyme substrate (e.g., TMB for HRP).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

3. CFSE (Carboxyfluorescein succinimidyl ester) Assay

This flow cytometry-based assay allows for the tracking of individual cell divisions. CFSE is a fluorescent dye that covalently binds to intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing for the visualization of successive generations of proliferating cells.[18][19][20]

Protocol:

  • Cell Staining: Resuspend lymphocytes at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

  • Quenching: Stop the staining by adding 5 volumes of ice-cold complete medium.

  • Washing: Wash the cells 2-3 times with complete medium to remove excess CFSE.

  • Cell Seeding and Treatment: Seed the stained cells in a 24- or 48-well plate and add this compound and controls.

  • Incubation: Incubate for 3-5 days to allow for cell division.

  • Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. The progressive halving of CFSE fluorescence will indicate proliferating cell populations.

The following diagram illustrates the general experimental workflow for assessing lymphocyte proliferation.

Lymphocyte_Proliferation_Workflow Start Start: Isolate Lymphocytes (e.g., PBMCs from blood) Staining Optional: Stain with CFSE Start->Staining Seeding Seed cells in multi-well plate Start->Seeding If MTT or BrdU Assay Staining->Seeding If CFSE Assay Treatment Add this compound & Controls (Vehicle, Mitogen) Seeding->Treatment Incubation Incubate (48-96 hours) Treatment->Incubation Assay_Choice Select Proliferation Assay Incubation->Assay_Choice MTT_Assay MTT Assay: Add MTT, Solubilize Assay_Choice->MTT_Assay MTT BrdU_Assay BrdU Assay: Add BrdU, Fix, Add Antibodies Assay_Choice->BrdU_Assay BrdU CFSE_Assay CFSE Assay: Harvest cells Assay_Choice->CFSE_Assay CFSE Measurement_MTT Measure Absorbance (570nm) MTT_Assay->Measurement_MTT Measurement_BrdU Measure Absorbance (450nm) BrdU_Assay->Measurement_BrdU Measurement_CFSE Analyze by Flow Cytometry CFSE_Assay->Measurement_CFSE Data_Analysis Data Analysis & Interpretation Measurement_MTT->Data_Analysis Measurement_BrdU->Data_Analysis Measurement_CFSE->Data_Analysis

Caption: General workflow for lymphocyte proliferation assays.

Data Presentation

Quantitative data from lymphocyte proliferation assays should be presented in a clear and structured format to allow for easy comparison between different treatment groups.

Table 1: Example Data from MTT/BrdU Assay

Treatment GroupConcentration (µM)Absorbance (OD)% Proliferation vs. Control
Vehicle Control00.250 ± 0.02100%
This compound10.350 ± 0.03140%
This compound100.450 ± 0.04180%
This compound1000.500 ± 0.05200%
Positive Control (PHA)5 µg/mL0.800 ± 0.06320%

Table 2: Example Data from CFSE Assay

Treatment GroupConcentration (µM)% Divided CellsProliferation Index
Vehicle Control05.2 ± 1.11.1
This compound110.5 ± 1.51.5
This compound1025.3 ± 2.22.1
This compound10035.8 ± 3.12.8
Positive Control (PHA)5 µg/mL85.6 ± 4.54.5

The assessment of this compound's effect on lymphocyte proliferation requires the use of well-established and reliable techniques. The MTT, BrdU, and CFSE assays provide quantitative and complementary data on cell viability, DNA synthesis, and cell division, respectively. By following these detailed protocols and presenting the data in a structured manner, researchers can accurately evaluate the immunomodulatory potential of this compound.

References

Epitalon peptide handling, storage, and reconstitution for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitalon (also known as Epithalon or Ala-Glu-Asp-Gly) is a synthetic tetrapeptide that has garnered significant interest in biogerontology and drug development for its potential anti-aging properties.[1][2] It is a synthetic analog of Epithalamin, a polypeptide extract from the bovine pineal gland.[3][4] Research suggests that this compound's primary mechanism of action involves the activation of the enzyme telomerase, which plays a crucial role in maintaining the length of telomeres, the protective caps at the ends of chromosomes.[5] Telomere shortening is a hallmark of cellular aging, and by preserving telomere length, this compound may exert its geroprotective effects.[6] Additionally, this compound has been shown to possess antioxidant properties and may modulate melatonin synthesis.[4][7]

These application notes provide a comprehensive guide for the proper handling, storage, and reconstitution of this compound peptide for experimental use. Detailed protocols for key in vitro and in vivo experiments are also presented to facilitate research into its biological activities.

Peptide Handling and Storage

Proper handling and storage of this compound are critical to maintain its integrity and biological activity. The peptide is typically supplied as a lyophilized (freeze-dried) powder.

2.1 Storage of Lyophilized Powder

To ensure long-term stability, lyophilized this compound powder should be stored in a freezer. When stored correctly, the powder can remain stable for several years.

Storage ConditionTemperatureDuration of Stability
Long-term-20°C to -80°CUp to 3 years
Short-term2°C to 8°C (Refrigerator)Up to 2 years
Room TemperatureAmbientStable for up to 3 weeks[8]

Note: For optimal preservation, it is highly recommended to store the lyophilized powder at -20°C or lower.[8] Protect the powder from light.

2.2 Reconstitution of this compound

Reconstitution should be performed using a sterile and appropriate solvent under aseptic conditions to prevent contamination. The choice of solvent depends on the intended application.

Recommended Solvents:

  • Bacteriostatic Water (BW): Contains 0.9% benzyl alcohol as a preservative, which helps prevent microbial growth. This is a common choice for preparing stock solutions for multiple uses.[9]

  • Sterile Water: Suitable for immediate use or for applications where a preservative is not desired.[10]

  • Phosphate-Buffered Saline (PBS): Can be used for reconstitution, particularly for in vitro experiments where an isotonic solution is preferred.

Reconstitution Protocol:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Using a sterile syringe, slowly inject the desired volume of the chosen solvent into the vial. Aim the stream of the solvent against the side of the vial to avoid foaming.

  • Gently swirl or roll the vial to dissolve the powder. Do not shake vigorously , as this can denature the peptide.

  • The reconstituted solution should be clear. If any particulates are visible, the solution should not be used.

2.3 Storage of Reconstituted Solution

Once reconstituted, this compound solutions have a limited shelf life and should be stored in a refrigerator. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into smaller volumes for storage if it will not be used all at once.[8]

Storage ConditionTemperatureDuration of Stability
Refrigerator2°C to 8°C2-7 days[8] up to 6 weeks
Freezer-20°CFor future use (carrier protein recommended)[8]

Note: Protect the reconstituted solution from light. For long-term storage in the freezer, the addition of a carrier protein (e.g., 0.1% Bovine Serum Albumin or Human Serum Albumin) is recommended to prevent peptide loss due to adsorption to the vial surface.[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

3.1 In Vitro Experiment: Assessment of Telomerase Activity

One of the primary reported functions of this compound is the activation of telomerase. The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay used to measure telomerase activity.[10]

Objective: To determine the effect of this compound on telomerase activity in a human cell line (e.g., human fetal lung fibroblasts or HeLa cells).[4][11]

Materials:

  • Human cell line (e.g., human fetal lung fibroblasts)

  • Cell culture medium and supplements

  • This compound peptide, reconstituted in sterile water or PBS

  • TRAP assay kit (commercial kits are available and recommended for consistency)

  • Reagents for cell lysis (e.g., CHAPS lysis buffer)

  • PCR thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) equipment

  • DNA staining agent (e.g., SYBR Green or similar)

Protocol:

  • Cell Culture and Treatment:

    • Culture the chosen cell line according to standard protocols.

    • Seed the cells in appropriate culture vessels and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.01 µg/mL) for a specified period (e.g., 7 days).[12] Include an untreated control group.

    • Replace the medium with fresh medium containing this compound every 3 days.[12]

  • Cell Lysis:

    • After the treatment period, harvest the cells.

    • Prepare cell extracts by lysing the cells in a suitable lysis buffer (e.g., CHAPS buffer) on ice.[13]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration of the extracts.

  • TRAP Assay:

    • Perform the TRAP assay according to the manufacturer's instructions. The general steps are as follows:

      • Telomerase Extension: Incubate a defined amount of protein extract with a synthetic telomerase substrate (TS) primer and dNTPs. If telomerase is active in the extract, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.

      • PCR Amplification: Amplify the extended products using PCR with a forward (TS) and a reverse primer.[10] An internal standard is often included for normalization.[14]

  • Detection and Analysis:

    • Separate the PCR products by PAGE.

    • Stain the gel with a DNA staining agent and visualize the DNA bands.

    • Active telomerase will produce a characteristic ladder of DNA fragments with 6 base pair increments.[8]

    • Quantify the intensity of the ladder to determine the relative telomerase activity in this compound-treated versus control cells.

3.2 In Vivo Experiment: Administration in a Rodent Model

Animal models, particularly rodents, are frequently used to study the systemic effects of this compound.

Objective: To investigate the in vivo effects of this compound on biomarkers of aging in mice.

Materials:

  • Aged mice (e.g., 12-18 months old)

  • This compound peptide

  • Sterile saline (0.9% NaCl) for reconstitution and as a control vehicle

  • Sterile syringes and needles (e.g., 26-30 gauge)

  • Animal handling and restraint equipment

Protocol:

  • Preparation of this compound Solution:

    • Reconstitute lyophilized this compound in sterile saline to the desired concentration. A typical dose for mice is in the range of 1-10 µg per mouse.[15][16]

  • Animal Dosing:

    • Administer this compound via subcutaneous (SC) injection. The loose skin over the back or flank is a suitable injection site.

    • A common dosing regimen involves daily injections for a period of 5-10 days, with the cycle repeated monthly or as required by the experimental design.[15]

    • The control group should receive injections of sterile saline of the same volume.

  • Monitoring and Sample Collection:

    • Monitor the animals regularly for any adverse effects.

    • At the end of the study period, collect blood and tissue samples for analysis of relevant biomarkers. This could include telomere length in peripheral blood mononuclear cells, levels of antioxidant enzymes in tissues, or melatonin levels in plasma.

3.3 Assessment of Antioxidant Activity (In Vitro)

This compound has been reported to enhance the expression of antioxidant enzymes through the Keap1/Nrf2 signaling pathway.

Objective: To determine if this compound treatment increases the expression of Nrf2-regulated antioxidant enzymes in cultured cells.

Materials:

  • Human cell line (e.g., skin fibroblasts)

  • This compound peptide

  • Reagents for Western blotting (primary antibodies against Nrf2, SOD-1, Catalase; HRP-conjugated secondary antibodies)

  • Luminometer or other detection system

Protocol:

  • Cell Culture and Treatment:

    • Culture and treat cells with this compound as described in the in vitro protocol (Section 3.1).

  • Protein Extraction:

    • Lyse the cells and extract total protein.

  • Western Blotting:

    • Separate the protein extracts by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for Nrf2, SOD-1, and Catalase.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and imaging system.

    • Quantify the band intensities to compare the expression levels of the target proteins between this compound-treated and control cells. A loading control (e.g., GAPDH or β-actin) should be used for normalization.

Visualizations

4.1 Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows related to this compound research.

Epitalon_Reconstitution_Workflow cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage & Use vial Lyophilized this compound Vial equilibrate Equilibrate Vial to Room Temp vial->equilibrate solvent Sterile Solvent (e.g., Bacteriostatic Water) syringe Sterile Syringe solvent->syringe inject Slowly Inject Solvent syringe->inject equilibrate->inject dissolve Gently Swirl to Dissolve inject->dissolve reconstituted Reconstituted this compound Solution dissolve->reconstituted storage Store at 2-8°C reconstituted->storage use Ready for Experimental Use reconstituted->use storage->use

Caption: Workflow for the reconstitution of lyophilized this compound peptide.

Epitalon_Telomerase_Pathway This compound This compound Cell Cell Nucleus This compound->Cell Enters Cell hTERT hTERT Gene (Telomerase Subunit) Cell->hTERT Upregulates Expression Telomerase Telomerase Enzyme hTERT->Telomerase Leads to Assembly of Telomeres Telomeres Telomerase->Telomeres Acts on Elongation Telomere Elongation Telomeres->Elongation Results in Senescence Cellular Senescence Elongation->Senescence Delays

Caption: Simplified signaling pathway of this compound-induced telomerase activation.

Epitalon_Antioxidant_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Normally Promotes Degradation of ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocates to Nucleus and Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, Catalase) ARE->AntioxidantEnzymes Promotes Transcription of OxidativeStress Reduced Oxidative Stress AntioxidantEnzymes->OxidativeStress Leads to

Caption: this compound's proposed role in the Keap1/Nrf2 antioxidant pathway.

Conclusion

This compound is a peptide of significant interest for research in aging and age-related diseases. Its purported mechanisms of action, including telomerase activation and antioxidant effects, warrant further investigation. The protocols and handling guidelines provided in these application notes are intended to support researchers in designing and executing robust experiments to elucidate the biological functions and therapeutic potential of this compound. Adherence to these guidelines will help ensure the quality and reproducibility of experimental results.

References

Troubleshooting & Optimization

Technical Support Center: Epitalon and Telomerase Activation In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent telomerase activation with Epitalon in vitro.

Frequently Asked Questions (FAQs)

Q1: Why am I observing inconsistent or no telomerase activation after treating my cells with this compound?

A1: Inconsistent telomerase activation with this compound is a documented issue that can arise from several factors. Studies have shown varied responses, including increased, decreased, or unchanged telomere length in different contexts.[1][2] Key factors influencing the outcome include:

  • Cell Type: The effect of this compound is highly cell-type specific. For instance, it may robustly activate telomerase in normal human fibroblasts and epithelial cells, while having a less significant effect on telomerase activity in certain cancer cell lines, which might instead rely on the Alternative Lengthening of Telomeres (ALT) pathway.[3][4]

  • Concentration: The dose of this compound is critical. Some research indicates that low concentrations could even have an inhibitory effect on telomere elongation in cancer cells.[5]

  • Experimental Conditions: Variations in cell passage number, culture medium, treatment duration, and the specific assay used for detection can all contribute to variability.

  • Assay Sensitivity: The Telomeric Repeat Amplification Protocol (TRAP) assay, while sensitive, can be affected by inhibitors present in cell lysates, potentially leading to false-negative results.[6]

Q2: How does this compound's effect differ between normal and cancer cell lines?

A2: this compound appears to employ different mechanisms in normal versus cancer cells.

  • Normal Somatic Cells: In normal cells like human fetal lung fibroblasts and human mammary epithelial cells (HMEC), this compound has been shown to increase telomere length by upregulating the expression of hTERT (the catalytic subunit of telomerase) and subsequently increasing telomerase enzyme activity.[3][4][7]

  • Cancer Cells: In some cancer cell lines, such as the breast cancer lines 21NT and BT474, this compound may induce telomere elongation primarily through the activation of the ALT pathway, with a less pronounced effect on telomerase activity itself.[3][4][8]

Q3: What is the proposed mechanism for this compound-mediated telomerase activation?

A3: The precise mechanism is still under investigation, but evidence suggests this compound functions at the epigenetic and transcriptional levels. It is hypothesized to bind to promoter regions of genes or to proteins like histone H1, leading to a loosening of chromatin structure.[3][9] This epigenetic remodeling is thought to restore a more "youthful" gene expression pattern, including the transcriptional induction of the hTERT gene, which codes for the catalytic subunit of telomerase.[9][10]

Q4: What is the recommended concentration and incubation time for this compound treatment?

A4: Optimal concentration and duration are cell-type dependent and must be determined empirically. However, published studies provide a starting point. Concentrations ranging from 0.05 µg/mL to 1 µg/mL have been used effectively.[3][11] Treatment durations vary, with some protocols using a 4-day incubation period, while others have noted significant increases in telomerase activity after a 3-week incubation in normal cells.[3][11]

Summary of Quantitative Data

The following table summarizes results from various in vitro studies on this compound, providing a comparative overview of experimental parameters and outcomes.

Cell TypeThis compound ConcentrationTreatment DurationKey FindingsReference
Human Fetal Lung Fibroblasts (602/17)0.05 µg/mL4 DaysInduced telomerase activity and elongated telomeres by an average of 33.3%.[11]
Human Mammary Epithelial Cells (HMEC)Not specified3 WeeksSignificant increase in telomerase activity.[3]
Human Fibroblast Cells (IBR.3)Not specified3 WeeksSignificant increase in telomerase activity.[3]
Breast Cancer Cells (21NT)0.5 and 1 µg/mL4 DaysUpregulated hTERT mRNA but did not significantly enhance telomerase activity; activated ALT pathway for telomere extension.[3]
Breast Cancer Cells (BT474)0.5 and 1 µg/mL4 DaysUpregulated hTERT mRNA but did not significantly enhance telomerase activity; activated ALT pathway for telomere extension.[3]
Bovine Cumulus-Oocyte ComplexesNot specifiedNot specifiedActivated telomerase and enhanced TERT protein localization.[9]

Troubleshooting Guide

Encountering inconsistent results is a common challenge in cell-based assays. This guide provides a logical workflow to identify and resolve potential issues in your this compound experiments.

Troubleshooting Workflow

G start_node Start: Inconsistent or No Telomerase Activation decision_node1 Are Assay Controls (Positive/Negative) Behaving as Expected? start_node->decision_node1 Begin Troubleshooting decision_node decision_node process_node process_node pathway_node pathway_node end_node Proceed with Optimized Experiment pathway_node1 pathway_node1 decision_node1->pathway_node1 No pathway_node2 pathway_node2 decision_node1->pathway_node2 Yes process_node1_1 Verify TRAP Assay Reagents: - RNase-free water/tips - Aliquot and check dNTPs, primers, Taq polymerase - Run PCR amplification control (e.g., TSR8) pathway_node1->process_node1_1 Address Assay Issues process_node1_2 Check for Lysate Inhibitors: - Perform serial dilution of lysate - Spike negative control with positive lysate process_node1_1->process_node1_2 process_node1_3 Review Protocol: - Confirm heat inactivation step for negative control (85°C, 10 min) - Check PCR cycling parameters process_node1_2->process_node1_3 process_node1_3->end_node Re-run Assay decision_node2 Is this compound Quality and Concentration Verified? pathway_node2->decision_node2 Review Experimental Design process_node2_1 Verify this compound: - Confirm peptide source, purity, and sequence (Ala-Glu-Asp-Gly) - Prepare fresh stock solutions in appropriate sterile buffer - Store aliquots at -20°C or below decision_node2->process_node2_1 No decision_node3 Are Cell Culture Conditions Optimal? decision_node2->decision_node3 Yes process_node2_1->end_node Re-run Experiment process_node3_1 Optimize Cell Culture: - Test for mycoplasma contamination - Use cells at low passage number - Ensure consistent media, serum, and supplements decision_node3->process_node3_1 No decision_node4 Is the Cell Type Appropriate? decision_node3->decision_node4 Yes process_node3_1->end_node Re-run Experiment process_node4_1 Consider Biological Variability: - Test a range of this compound concentrations and incubation times - Switch to a different cell line (e.g., primary fibroblasts) - Assay for ALT pathway activation (PML bodies) in cancer cells decision_node4->process_node4_1 Possibly Not process_node4_1->end_node Re-design Experiment

Caption: Troubleshooting workflow for inconsistent this compound results.

Experimental Protocols

Protocol: In Vitro Telomerase Activity Assessment using TRAP Assay

This protocol describes a typical experiment to measure telomerase activity in human cell culture following treatment with this compound, based on the Telomeric Repeat Amplification Protocol (TRAP).[6][11]

1. Cell Culture and this compound Treatment a. Culture human cells (e.g., human fetal lung fibroblasts) in appropriate media until they reach 70-80% confluency. b. Treat cells with the desired concentration of this compound (e.g., 0.05 µg/mL) dissolved in sterile culture media.[11] A vehicle-only control (media without this compound) must be run in parallel. c. Incubate the cells for the desired duration (e.g., 4 days), replacing the media with fresh this compound-containing or control media as required by the cell line's culture protocol.[11]

2. Preparation of Cell Lysate a. Harvest approximately 5x10⁵ cells by trypsinization, wash with PBS, and centrifuge. b. Resuspend the cell pellet in 100 µL of ice-cold 1X CHAPS Lysis Buffer. c. Incubate on ice for 30 minutes to lyse the cells. d. Centrifuge at 12,000 x g for 20 minutes at 4°C. e. Carefully collect the supernatant (this is the cell extract containing telomerase) and determine the protein concentration. Extracts should be flash-frozen and stored at -80°C. Avoid more than 5-10 freeze-thaw cycles.[6]

3. TRAP Reaction a. For each sample, prepare two reactions: a standard reaction and a heat-inactivated negative control. To prepare the negative control, incubate a portion of the cell extract at 85°C for 10 minutes.[6] b. In a PCR tube, prepare the TRAP reaction mix. For a 50 µL reaction, combine:

  • 46 µL of a master mix containing: 1X Taq buffer, 50 µM dNTPs, 2 µM TS primer (5'-AATCCGTCGAGCAGAGTT-3').[11]
  • 2 µL of cell extract (containing ~500 cell equivalents). c. Incubate the mixture at 30°C for 30 minutes. This is the telomerase extension step.[11] d. Add 2 µM of CX/RP reverse primer (5'-CCCTTACCCTTACCCTTACCCTTA-3') and 5 units of Taq DNA polymerase.[11]

4. PCR Amplification and Detection a. Perform PCR amplification with the following cycles (e.g., 35 cycles):

  • Denaturation: 94°C for 1 minute
  • Annealing: 50°C for 1 minute
  • Extension: 72°C for 1.5 minutes[11] b. Analyze the PCR products on a 10-12% non-denaturing polyacrylamide gel. c. Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize. A positive result will show a characteristic ladder of bands with 6 base-pair increments, starting at 50 nucleotides.[6] The heat-inactivated sample should show no ladder.

Signaling Pathways

Putative Signaling Pathway for this compound

The following diagram illustrates the hypothesized mechanism by which this compound may induce telomerase expression. This is a simplified model based on current research.[3][9][10]

G peptide This compound (AEDG) nucleus Nucleus peptide->nucleus Enters Cell chromatin Chromatin Binding (e.g., Histone H1) nucleus->chromatin remodel Epigenetic Remodeling (Chromatin Decondensation) chromatin->remodel htert_gene hTERT Gene Promoter remodel->htert_gene Increases Accessibility transcription Increased Transcription htert_gene->transcription mrna hTERT mRNA transcription->mrna translation Translation mrna->translation In Cytoplasm htert_protein hTERT Protein (Telomerase Catalytic Subunit) translation->htert_protein telomerase Active Telomerase Enzyme htert_protein->telomerase Assembles with hTR

Caption: Hypothesized signaling pathway of this compound.

References

Epitalon Technical Support Center: Degradation Kinetics and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation kinetics and loss of biological activity of the tetrapeptide Epitalon (Ala-Glu-Asp-Gly).

Frequently Asked Questions (FAQs)

Q1: What is the shelf-life of lyophilized this compound?

A1: Lyophilized this compound is stable for extended periods when stored under appropriate conditions. For long-term storage, it is recommended to keep it in a freezer at -20°C or preferably -80°C in a sealed container to minimize degradation from moisture and oxidation. Under these conditions, it can be stored for up to several years. For shorter periods, refrigeration at 2-8°C is also acceptable.

Q2: How stable is this compound once reconstituted in an aqueous solution?

A2: Once reconstituted, the stability of this compound in solution is significantly reduced compared to its lyophilized form. It is recommended to use freshly prepared solutions. If storage is necessary, the solution should be kept at 2-8°C and used within a few days. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.

Q3: What are the primary pathways of this compound degradation in solution?

A3: As a peptide, this compound is susceptible to both physical and chemical degradation in aqueous solutions.[1]

  • Chemical Degradation: The primary chemical degradation pathways for peptides like this compound include hydrolysis of the peptide bonds, which can be catalyzed by extremes in pH (acidic or alkaline conditions), and oxidation of amino acid residues.[1] The presence of an Aspartic acid (Asp) residue makes it susceptible to the formation of a cyclic imide intermediate, which can lead to either the regeneration of the original peptide or the formation of an iso-aspartate analog, potentially altering its biological activity.

  • Physical Degradation: This includes aggregation, where peptide molecules cluster together, and adsorption to container surfaces.[1] These processes can lead to a loss of active material and affect solubility.

Q4: How does pH affect the stability of this compound?

Q5: Is this compound susceptible to enzymatic degradation in cell culture?

A5: Yes, this compound can be degraded by proteases and peptidases present in cell culture media, especially when supplemented with serum. These enzymes can cleave the peptide bonds, leading to a loss of its biological activity.[3][4][5] Studies on other short peptides have shown that degradation can be rapid, with significant loss observed within hours of incubation with cells.[3][4]

Q6: How does degradation of this compound affect its biological activity?

A6: The biological activity of this compound, primarily its ability to activate telomerase, is dependent on its intact tetrapeptide structure.[6] Degradation through hydrolysis or enzymatic cleavage will result in peptide fragments or modified forms that are unlikely to retain the same level of activity. Therefore, a loss of structural integrity directly correlates with a loss of biological function. While a precise quantitative correlation has not been established in published studies, it is crucial to minimize degradation to ensure experimental reproducibility and efficacy.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, focusing on problems arising from its degradation.

Problem Possible Cause Recommended Solution
Inconsistent or no biological effect (e.g., no increase in telomerase activity) 1. Degraded this compound stock: Improper storage of lyophilized powder or reconstituted solution. 2. Rapid degradation in experimental conditions: High temperature, extreme pH, or high enzymatic activity in cell culture media. 3. Incorrect dosage or administration: Errors in calculating the final concentration or inefficient delivery to the target cells.1. Ensure lyophilized this compound is stored at -20°C or -80°C. Reconstitute just before use. If storing the solution, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles. 2. Maintain experimental pH between 6 and 8. If using cell culture, consider using serum-free media or reducing the serum concentration if possible. Minimize the duration of the experiment to reduce the time for degradation. 3. Verify calculations and ensure proper mixing of the solution. For in vitro studies, ensure adequate exposure time of the cells to this compound.
Precipitate forms in the this compound solution 1. Aggregation: High peptide concentration, inappropriate solvent, or changes in pH or temperature can induce aggregation. 2. Contamination: Bacterial or fungal contamination can lead to cloudiness and degradation of the peptide.1. Dissolve this compound in a recommended sterile buffer (e.g., PBS) at an appropriate concentration. If solubility is an issue, sonication may help. Avoid drastic temperature changes. 2. Use sterile techniques for reconstitution and handling. Filter-sterilize the solution if necessary.
Variability in results between experiments 1. Inconsistent this compound activity: Use of different batches of this compound with varying purity or degradation levels. 2. Differences in experimental setup: Minor variations in incubation time, temperature, pH, or cell culture conditions.1. Use this compound from the same batch for a series of related experiments. Always check the purity of the peptide provided by the supplier. 2. Standardize all experimental parameters. Keep detailed records of all conditions for each experiment to identify potential sources of variability.

Quantitative Data on this compound Stability

Specific degradation kinetic data for this compound is limited in publicly available literature. The following tables summarize the available stability information and general degradation characteristics of short peptides.

Table 1: Recommended Storage and Stability of this compound

Form Storage Temperature Reported Stability Source
Lyophilized Powder-20°C to -80°CUp to several years[7]
Lyophilized Powder2-8°CShorter term[7]
Reconstituted in Aqueous Solution2-8°CA few daysGeneral Peptide Handling
Reconstituted in Aqueous Solution-20°C to -80°CWeeks to months (aliquoted)General Peptide Handling

Table 2: Factors Influencing the Degradation of Short Peptides (including this compound)

Factor Effect on Stability Mechanism of Degradation
High Temperature (>37°C) Decreases stabilityIncreases the rate of hydrolysis of peptide bonds.[8]
Extreme pH (<6 or >8) Decreases stabilityCatalyzes the hydrolysis of peptide bonds.[2]
Presence of Proteases/Peptidases Decreases stabilityEnzymatic cleavage of peptide bonds.[3][4][5]
Repeated Freeze-Thaw Cycles Decreases stabilityCan lead to aggregation and degradation.[9]
Exposure to Oxygen Can decrease stabilityOxidation of susceptible amino acid residues.

Key Experimental Protocols

Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound purity and concentration. Specific parameters may need to be optimized for your system.

  • Objective: To determine the purity and concentration of an this compound sample.

  • Materials:

    • This compound standard of known concentration

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

    • Sample solvent: Water or a suitable buffer

  • Procedure:

    • Sample Preparation:

      • Prepare a stock solution of the this compound standard and the sample to be tested in the sample solvent.

      • Create a series of dilutions of the standard to generate a calibration curve.

      • Filter all samples through a 0.22 µm syringe filter before injection.

    • HPLC Conditions:

      • Flow rate: 1.0 mL/min

      • Detection Wavelength: 214 nm

      • Injection Volume: 10-20 µL

      • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it linearly to a higher percentage (e.g., 95%) over 20-30 minutes. This should be followed by a wash and re-equilibration step.

    • Data Analysis:

      • Run the standards to generate a calibration curve by plotting the peak area against the concentration.

      • Run the this compound sample and determine its concentration based on the peak area and the calibration curve.

      • Purity can be assessed by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Protocol 2: Assessment of this compound's Biological Activity using the Telomeric Repeat Amplification Protocol (TRAP) Assay

This protocol is used to measure the ability of this compound to induce telomerase activity in cells.

  • Objective: To determine if this compound treatment increases telomerase activity in a cell line.

  • Materials:

    • Cell line of interest (e.g., human fibroblasts)

    • Cell culture medium and supplements

    • This compound

    • TRAP assay kit (commercial kits are available and recommended for consistency)

    • Reagents for cell lysis

    • PCR thermocycler

    • Polyacrylamide gel electrophoresis (PAGE) equipment and reagents

  • Procedure:

    • Cell Culture and Treatment:

      • Culture the cells to the desired confluency.

      • Treat the cells with different concentrations of this compound for a specified period (e.g., 24-72 hours). Include an untreated control group.

    • Cell Lysis:

      • Harvest the cells and prepare cell lysates according to the TRAP kit manufacturer's instructions. This step is critical as it releases the telomerase enzyme.

    • TRAP Reaction:

      • Perform the TRAP assay as per the kit's protocol. This typically involves two main steps:

        • Telomerase Extension: The telomerase in the cell lysate adds telomeric repeats to a substrate oligonucleotide.

        • PCR Amplification: The extended products are then amplified by PCR.

    • Detection of Telomerase Activity:

      • Analyze the PCR products by PAGE. A characteristic ladder of bands with 6 base pair increments indicates positive telomerase activity.

      • The intensity of the ladder is proportional to the telomerase activity in the sample. Compare the band intensity of the this compound-treated groups to the untreated control.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Key Signaling Pathways

Epitalon_Signaling_Pathways cluster_nucleus Inside the Nucleus cluster_cytoplasm Cytoplasm This compound This compound (Ala-Glu-Asp-Gly) Nucleus Nucleus This compound->Nucleus Enters Cell Keap1 Keap1 This compound->Keap1 Indirectly Inhibits PinealGland Pineal Gland This compound->PinealGland Acts on CellMembrane Cell Membrane Histones Histone Proteins (e.g., H1) Nucleus->Histones Interacts with Chromatin Chromatin Decondensation Histones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression TERT hTERT Gene (Telomerase) GeneExpression->TERT Upregulates Telomerase Telomerase Activation TERT->Telomerase Telomeres Telomere Elongation Telomerase->Telomeres Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds AntioxidantEnzymes Antioxidant Enzyme Production (e.g., SOD) ARE->AntioxidantEnzymes Induces Transcription AANAT AANAT & pCREB Upregulation PinealGland->AANAT Melatonin Melatonin Synthesis AANAT->Melatonin

Caption: Key signaling pathways influenced by this compound.

Experimental Workflow for Assessing this compound Stability and Activity

Experimental_Workflow start Start: this compound Sample reconstitution Reconstitute in Buffer (e.g., PBS pH 7.4) start->reconstitution incubation Incubate under Experimental Conditions (e.g., 37°C, with/without cells/enzymes) reconstitution->incubation sampling Collect Samples at Different Time Points incubation->sampling analysis Analysis sampling->analysis hplc HPLC Analysis (Quantify remaining this compound) analysis->hplc Chemical Stability trap_assay TRAP Assay (Measure telomerase activity) analysis->trap_assay Biological Activity data_correlation Correlate Degradation with Loss of Activity hplc->data_correlation trap_assay->data_correlation

Caption: Workflow for studying this compound degradation and activity.

References

Troubleshooting poor solubility of synthetic Epitalon powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Epitalon powder. The following information addresses common issues related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of synthetic this compound powder?

A1: The solubility of synthetic this compound can vary slightly depending on the specific batch and whether it is in its free base or salt form (e.g., trifluoroacetate salt).[1][2] Generally, this compound is soluble in aqueous solutions and some organic solvents.[3][4][5] Refer to the table below for a summary of reported solubility data.

Q2: What are the recommended solvents for reconstituting lyophilized this compound powder?

A2: For most research applications, sterile, distilled water or bacteriostatic water is recommended for initial reconstitution.[6][7] For preparing stock solutions for cell culture experiments, Dimethyl sulfoxide (DMSO) is a common choice.[] Subsequent dilutions can then be made with aqueous buffers or cell culture media.[9]

Q3: My this compound powder is not dissolving completely in water. What could be the reason?

A3: Several factors can influence the solubility of synthetic peptides like this compound. These include the amino acid composition, peptide length, pH, and overall charge of the peptide.[10][11] this compound is a tetrapeptide with the sequence Ala-Glu-Asp-Gly.[12] Due to the presence of acidic residues (glutamic acid and aspartic acid), the pH of the solution can significantly impact its solubility.[11][13] Residual trifluoroacetic acid (TFA) from the purification process can also lower the pH of the water, potentially affecting solubility.[9]

Q4: How should I store reconstituted this compound solutions?

A4: Once reconstituted, it is recommended to store this compound solutions at 2-8°C for short-term storage (up to a few weeks).[14][15] For long-term storage, it is advisable to aliquot the solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[16]

Data Presentation: Quantitative Solubility of this compound

SolventReported SolubilityForm
Water≥ 50 mg/mL (128.09 mM)[16]Not Specified
Water78 mg/mL (199.82 mM)[3][4]Not Specified
Water100 mg/mL (198.27 mM)[5]TFA salt
DMSO78 mg/mL (199.82 mM)[3][4]Not Specified
DMSO~3 mg/mL[17]TFA salt
DMSO250 mg/mL (495.67 mM)[5]TFA salt
Dimethyl formamide (DMF)~1 mg/mL[17]TFA salt
PBS (pH 7.2)~5 mg/mL[17]TFA salt
EthanolInsoluble[3][4]Not Specified

Note: Solubility can be batch-dependent. It is always recommended to perform a solubility test on a small amount of the peptide first.

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vivo Studies

This protocol is a general guideline for preparing this compound solutions for subcutaneous injection in animal models.

Materials:

  • Lyophilized synthetic this compound powder

  • Sterile bacteriostatic water for injection

  • Sterile syringe and needles

  • Alcohol swabs

Procedure:

  • Bring the vial of lyophilized this compound and the bacteriostatic water to room temperature.

  • Clean the rubber stoppers of both vials with an alcohol swab.

  • Using a sterile syringe, draw up the desired volume of bacteriostatic water. A common reconstitution concentration is 10 mg/mL.[18]

  • Slowly inject the bacteriostatic water into the vial of this compound, directing the stream against the side of the vial to minimize foaming.

  • Gently swirl the vial to dissolve the powder. Do not shake vigorously, as this can denature the peptide.[18]

  • Once fully dissolved, the solution is ready for use. Store the reconstituted solution in the refrigerator at 2-8°C.[18]

Protocol 2: Preparation of this compound Stock Solution for Cell Culture

This protocol describes the preparation of a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

  • Lyophilized synthetic this compound powder

  • High-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Allow the vial to come to room temperature.

  • Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Sonication can aid in the dissolution of stubborn peptides.[19][20]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C.[16]

  • For experiments, thaw an aliquot and dilute it to the final working concentration in the cell culture medium. Note that the final concentration of DMSO in the culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9]

Troubleshooting Guide for Poor Solubility

Problem: The synthetic this compound powder is not dissolving in the chosen solvent.

Troubleshooting_Epitalon_Solubility cluster_start Initial Observation cluster_check_peptide Peptide Characteristics cluster_solubilization_strategy Solubilization Strategy cluster_final_steps Final Steps Start Poor Solubility Observed CheckCharge Determine Net Charge of this compound (Ala-Glu-Asp-Gly) Start->CheckCharge ChargeResult Net Charge is Negative (Acidic) CheckCharge->ChargeResult TryWater Attempt Dissolution in Sterile Water ChargeResult->TryWater AdjustpH Adjust pH to be non-neutral TryWater->AdjustpH If still insoluble UseOrganic Use an Organic Solvent (e.g., DMSO) TryWater->UseOrganic If aqueous insolubility persists UseBase Add a small amount of basic solution (e.g., 0.1M NH4HCO3) AdjustpH->UseBase For acidic peptide Sonication Apply Sonication UseBase->Sonication If needed UseOrganic->Sonication If needed Filter Sterile Filter the Solution (0.22 µm filter) Sonication->Filter Store Store Properly (-20°C or -80°C) Filter->Store

Caption: Troubleshooting workflow for poor solubility of synthetic this compound powder.

Q & A for Troubleshooting:

  • My this compound forms a gel-like substance in aqueous solution. What should I do?

    • Peptides with a high proportion of certain amino acids can form intermolecular hydrogen bonds, leading to gel formation.[21] Although this compound is a short peptide, this can still occur at high concentrations. Try diluting the sample further with the aqueous buffer. If this does not work, consider dissolving the peptide in a small amount of an organic solvent like DMSO first, and then slowly adding it to the aqueous solution while vortexing.

  • I've tried water and the powder is still not dissolving. What is the next step?

    • Since this compound has a net negative charge at neutral pH due to its glutamic and aspartic acid residues, its solubility can be improved by increasing the pH.[11][13] Try adding a small amount of a dilute basic solution, such as 0.1 M ammonium bicarbonate, to your aqueous solution.[13]

  • Can I heat the solution to improve solubility?

    • Gentle warming (below 40°C) can help dissolve some peptides.[19] However, excessive heat can degrade the peptide, so this should be done with caution.

  • Is sonication a good method to aid dissolution?

    • Yes, sonication is a recommended method to help dissolve peptides by breaking up aggregates.[19][22] A brief period of sonication can significantly improve solubility.

Signaling Pathway

This compound is known to exert its biological effects through multiple pathways, primarily by activating telomerase and exhibiting antioxidant properties.[1][23]

Epitalon_Signaling_Pathway cluster_this compound Initiation cluster_pathways Primary Mechanisms of Action cluster_cellular_effects Cellular Outcomes This compound Synthetic this compound Telomerase Telomerase Activation This compound->Telomerase interacts with Antioxidant Antioxidant Effects This compound->Antioxidant exhibits Telomere Telomere Elongation Telomerase->Telomere ROS Reduced Reactive Oxygen Species (ROS) Antioxidant->ROS Senescence Delayed Cellular Senescence Telomere->Senescence DNA_Damage Decreased Oxidative DNA Damage ROS->DNA_Damage

Caption: Simplified signaling pathway of synthetic this compound.

References

Epitalon Technical Support Center: Optimizing Concentration for Maximal Effect in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Epitalon in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cell culture?

A1: this compound's primary mechanism is the activation of the enzyme telomerase.[1][2][3] Telomerase helps to lengthen telomeres, the protective caps at the ends of chromosomes that shorten with each cell division.[2][3] By activating telomerase, this compound can extend the replicative lifespan of cells and delay cellular senescence.[1][2] It is believed to interact with promoter regions of the telomerase gene, potentially influencing its transcription. Additionally, this compound exhibits antioxidant properties by activating the Keap1/Nrf2 signaling pathway, which helps protect cells from oxidative stress.[1]

Q2: How should I prepare and store my this compound stock solution?

A2: For optimal results and to maintain the integrity of the peptide, follow these guidelines for preparation and storage:

  • Reconstitution: Lyophilized this compound should be reconstituted in sterile, pyrogen-free water or a suitable buffer like phosphate-buffered saline (PBS).[4] To avoid denaturation, gently swirl the vial to dissolve the powder; do not shake vigorously. For long-term storage of the reconstituted solution, adding a carrier protein such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA) is recommended.[3]

  • Storage of Lyophilized Powder: Store the lyophilized powder desiccated at -20°C for long-term stability.[3][4] It can be stable for up to three weeks at room temperature.[3]

  • Storage of Reconstituted Solution: Aliquot the reconstituted solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -20°C or -80°C.[5] For short-term storage (2-7 days), the reconstituted solution can be kept at 4°C.[3]

Q3: What are the typical concentration ranges for this compound in cell culture?

A3: The optimal concentration of this compound can vary significantly depending on the cell type and the desired biological effect. Based on published studies, a general starting point is to perform a dose-response experiment within the ranges provided in the table below.

Data Presentation: Effective Concentrations of this compound in Cell Culture

Cell TypeEffective Concentration RangeObserved EffectReference
Human Fetal FibroblastsNot specified, but overcame Hayflick limitExtended replicative lifespanKhavinson et al., 2004
Human Gingival & Periodontal Stem Cells0.01 µg/mLUpregulation of neurogenic markers[6]
Human Breast Cancer Cells (21NT, BT474)0.1 - 1.0 µg/mLDose-dependent increase in telomere length[2]
Normal Human Fibroblasts (IBR.3) & Epithelial Cells (HMEC)1.0 µg/mLIncreased telomerase activity and hTERT expression[2]
Mouse Oocytes0.05 - 2 mM (Optimal at 0.1 mM)Reduced reactive oxygen species and oocyte fragmentation[7]
Rat Retinal and Pigmented Epithelial Cells10 ng/mLInduced active proliferation[8]
Xenopus laevis Pluripotent Cells10 ng/mL, 50 ng/mL, 100 ng/mLDifferentiation into epidermal and neural tissue[8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No observable effect or low efficacy - Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. - Degraded Peptide: Improper storage or handling (e.g., multiple freeze-thaw cycles) may have degraded the this compound. - Cellular Resistance: Some cell lines may be less responsive to this compound's effects.- Perform a dose-response experiment with a wider range of concentrations. - Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage and handling procedures are followed. - Verify the responsiveness of your cell line by including positive controls or testing a different cell line known to be sensitive to this compound.
Cell Toxicity or Death - High this compound Concentration: Extremely high concentrations of peptides can sometimes lead to cytotoxic effects. - Contamination: The this compound solution or cell culture may be contaminated with bacteria, fungi, or endotoxins. - Solvent Toxicity: If a solvent other than water or PBS was used for reconstitution, it might be toxic to the cells at the final concentration.- Reduce the concentration of this compound in your experiments. - Filter-sterilize the reconstituted this compound solution. Always use aseptic techniques during cell culture. - Ensure the final concentration of any solvent is well below the toxic threshold for your cells. If possible, use sterile water or PBS for reconstitution.
Precipitation in Media - Poor Solubility: this compound may not be fully dissolved in the stock solution or may precipitate when added to the culture medium. - Interaction with Media Components: Components of the cell culture medium could be interacting with the peptide, causing it to precipitate.- Ensure the lyophilized powder is completely dissolved before adding it to the culture medium. Gentle vortexing or sonication can aid dissolution. - Prepare the final working concentration of this compound in a small volume of medium before adding it to the entire culture.
Inconsistent Results - Variability in Peptide Aliquots: Inconsistent concentrations between different aliquots of the stock solution. - Inconsistent Cell Conditions: Variations in cell passage number, confluency, or overall health can affect experimental outcomes. - Pipetting Errors: Inaccurate pipetting can lead to variations in the final this compound concentration.- Thoroughly mix the stock solution before making aliquots. - Use cells within a consistent passage number range and at a similar confluency for all experiments. - Calibrate your pipettes regularly and use proper pipetting techniques.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay is used to detect senescent cells in culture following this compound treatment.

  • Cell Culture and Treatment: Culture cells in appropriate vessels and treat with the desired concentration of this compound for a specified period.

  • Fixation: Wash the cells with PBS and fix them with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.

  • Staining: Wash the cells again with PBS and incubate with the SA-β-Gal staining solution at 37°C (without CO2) overnight. The staining solution contains X-gal, which is converted to a blue product by β-galactosidase at pH 6.0.

  • Visualization: Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.

Telomerase Activity Assay (TRAP - Telomeric Repeat Amplification Protocol)

This assay measures the activity of telomerase in cell lysates.

  • Cell Lysis: Prepare cell extracts using a suitable lysis buffer (e.g., CHAPS buffer) to release cellular contents, including telomerase.

  • Telomerase Extension: Incubate the cell lysate with a TS primer (a synthetic oligonucleotide substrate for telomerase) and dNTPs. If telomerase is active, it will add telomeric repeats to the 3' end of the TS primer.

  • PCR Amplification: Amplify the telomerase extension products using PCR with a forward (TS) and a reverse primer.

  • Product Detection: Analyze the PCR products by gel electrophoresis. A characteristic ladder of bands with 6 base pair increments indicates positive telomerase activity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution treat_cells Treat Cells with Varying This compound Concentrations prep_this compound->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate prolif_assay Cell Proliferation Assay (MTT) incubate->prolif_assay senescence_assay Senescence Assay (SA-β-Gal) incubate->senescence_assay telomerase_assay Telomerase Activity Assay (TRAP) incubate->telomerase_assay

Caption: Experimental workflow for assessing the effects of this compound in cell culture.

signaling_pathway This compound This compound nucleus Cell Nucleus This compound->nucleus htert_gene hTERT Gene Promoter htert_mrna hTERT mRNA htert_gene->htert_mrna Transcription telomerase Telomerase Enzyme htert_mrna->telomerase Translation telomeres Telomeres telomerase->telomeres Activation elongation Telomere Elongation telomeres->elongation senescence Delayed Cellular Senescence elongation->senescence

Caption: Simplified signaling pathway of this compound-induced telomerase activation.

References

Potential side effects of high-dosage Epitalon in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of high-dosage Epitalon in animal models.

Troubleshooting Guide: Unexpected Experimental Outcomes

This guide addresses potential issues that may arise during high-dosage this compound experiments in animal models.

Observed Issue Potential Cause Troubleshooting Steps
Reduced Maximum Lifespan in a Subgroup of Animals A single review has suggested that depending on the dosage, this compound could potentially reduce the maximum lifespan in some mice, possibly due to "debilitation and the aggregation of frail individuals in the population".1. Dosage Review: Re-evaluate the dosage being used. Consider performing a dose-response study to identify the optimal therapeutic window and a potential maximum tolerated dose. 2. Animal Health Monitoring: Implement a more rigorous health monitoring protocol for all animals, with particular attention to identifying frail individuals prior to and during the study. 3. Stratification: If frail animals can be identified, consider stratifying the randomization to ensure an equal distribution in control and experimental groups.
Inconsistent Results in Melatonin Regulation There is conflicting preclinical evidence regarding this compound's effect on melatonin synthesis. Some studies show an increase in melatonin levels, while others report no effect.[1]1. Animal Model: The effect on melatonin may be species- or strain-dependent. Document the specific animal model being used and compare it to published studies. 2. Time of Measurement: Ensure that sample collection for melatonin analysis is performed at the same point in the circadian cycle for all animals, as melatonin levels fluctuate significantly. 3. Assay Validation: Verify the sensitivity and specificity of the melatonin assay being used.
Local Irritation at Injection Site While primarily reported in human use, subcutaneous injections can cause local reactions.[2]1. Vehicle Control: Ensure the vehicle used to dissolve the this compound is not causing the irritation by observing the injection sites of the vehicle-only control group. 2. Injection Technique: Review and standardize the subcutaneous injection technique to minimize tissue trauma. 3. Concentration and pH: Check the concentration and pH of the this compound solution. A highly concentrated or improperly pH-balanced solution may be more likely to cause irritation.
No Observable Effect (Positive or Negative) The bioactivity of the synthesized peptide may be compromised.1. Peptide Quality: Verify the purity and integrity of the synthetic this compound. Impurities or degradation could affect its biological activity.[1] 2. Dosage and Administration: Confirm the accuracy of the dosage calculations and the consistency of the administration route.

Frequently Asked Questions (FAQs)

Safety and Toxicity

Q1: What is the known LD50 or maximum tolerated dose of this compound in common animal models?

A1: Based on available public research, a classical LD50 (the dose that is lethal to 50% of a test population) or a definitive maximum tolerated dose for this compound has not been established in animal models. The majority of studies have focused on low-dose, long-term administration, where no significant toxic effects were observed.[3][4][5]

Q2: Are there any documented severe adverse effects of high-dosage this compound in animal studies?

A2: The available scientific literature does not contain extensive reports of severe adverse effects from high-dosage this compound in animal models. In fact, numerous studies using low doses over long durations have reported a favorable safety profile.[1][3][4][5] One review did note a potential for reduced maximum lifespan in some mice at certain dosages, possibly linked to the debilitation of already frail individuals.[6]

Q3: Has this compound been classified as a hazardous substance?

A3: According to a safety data sheet for this compound, the substance does not meet the classification criteria to be listed as a hazardous material.

Efficacy and Mechanism

Q4: What are the consistently reported positive effects of this compound in animal models?

A4: At the dosages studied, this compound has been shown to have several positive effects, including:

  • An increase in the maximum lifespan of mice.[4]

  • A decrease in the incidence of spontaneous tumors, particularly leukemia and mammary tumors.

  • A reduction in chromosomal aberrations in bone marrow cells.[4]

Q5: Is there a consensus on how this compound affects melatonin production?

A5: No, the evidence is conflicting. Some studies in older primates and rats have suggested that this compound can increase melatonin levels, while another study in rats found no effect on melatonin secretion.[1] This discrepancy could be due to differences in the animal models or the synthetic peptide preparations used.[1]

Experimental Design

Q6: What are the typical dosages of this compound used in animal research?

A6: Most published studies have used subcutaneous injections of this compound at dosages in the range of 0.1 to 1.0 micrograms per mouse.[5][7][8][9]

Q7: What are some common animal models used in this compound research?

A7: Common animal models include various strains of mice (such as SHR, C3H/He, FVB/N HER-2/neu transgenic, SAMP-1, and SAMR-1) and rats (such as LIO rats).

Quantitative Data Summary

Table 1: Effects of this compound on Lifespan and Healthspan in Mice

ParameterAnimal ModelDosageDurationResultReference
Maximum Lifespan SHR Mice1.0 µ g/mouse (approx. 30-40 µg/kg) monthlyFrom 3 months until natural deathIncreased by 12.3%[4]
Lifespan of Last 10% of Survivors SHR Mice1.0 µ g/mouse (approx. 30-40 µg/kg) monthlyFrom 3 months until natural deathIncreased by 13.3%[4]
Chromosome Aberrations in Bone Marrow SHR Mice1.0 µ g/mouse (approx. 30-40 µg/kg) monthlyFrom 3 months until natural deathDecreased by 17.1%[4]
Leukemia Development SHR Mice1.0 µ g/mouse (approx. 30-40 µg/kg) monthlyFrom 3 months until natural deathInhibited by 6.0-fold[4]

Table 2: Effects of this compound on Tumor Development

Tumor TypeAnimal ModelDosageDurationResultReference
Spontaneous Mammary Tumors HER-2/neu Transgenic Mice1 µ g/mouse , 5 consecutive days monthlyFrom 2 months of ageReduced cumulative number and maximum size of tumors[7]
Colon Carcinogenesis LIO Rats1 µ g/rat , 5 days a weekDuring and/or after carcinogen exposureInhibited development of tumors in the colon, jejunum, and ileum[9]

Key Experimental Protocols

Protocol 1: Investigation of Lifespan and Spontaneous Tumor Incidence in SHR Mice

  • Animal Model: Female outbred Swiss-derived SHR mice.

  • Groups:

    • Control: Subcutaneous injection of 0.1 ml normal saline.

    • Experimental: Subcutaneous injection of 1.0 µg of this compound dissolved in 0.1 ml saline.

  • Dosing Regimen: Injections were administered on 5 consecutive days each month.

  • Duration: The study began when the mice were 3 months old and continued until their natural deaths.

  • Key Parameters Measured: Food consumption, body weight, mean and maximum lifespan, estrous function, frequency of chromosome aberrations in bone marrow cells, and incidence of spontaneous tumors.

Protocol 2: Assessment of Spontaneous Mammary Tumor Development in HER-2/neu Transgenic Mice

  • Animal Model: Female FVB/N HER-2/neu transgenic mice.

  • Groups:

    • Control: Subcutaneous injection of saline.

    • Experimental: Subcutaneous injection of 1 µg of this compound.

  • Dosing Regimen: A single injection was given for 5 consecutive days each month.

  • Duration: The study began when the mice were 2 months old.

  • Key Parameters Measured: Cumulative number and maximum size of mammary tumors, and the number of lung metastases.

Visualizations

Signaling and Experimental Workflow Diagrams

Epitalon_Signaling_Pathways This compound High-Dosage This compound Pineal_Gland Pineal Gland This compound->Pineal_Gland Interacts with Telomerase Telomerase Activation This compound->Telomerase Stimulates Gene_Expression Modulation of Gene Expression This compound->Gene_Expression Influences IL1B IL-1β Signal Transduction This compound->IL1B Modulates Adverse_Outcome Potential Adverse Outcome: Reduced Lifespan in Frail Individuals This compound->Adverse_Outcome Potential at High Doses Melatonin Melatonin (Conflicting Evidence) Pineal_Gland->Melatonin Regulates? Cell_Cycle Cell Cycle Regulation Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis DNA_Repair DNA Repair Gene_Expression->DNA_Repair

Caption: Proposed signaling pathways of high-dosage this compound.

Experimental_Workflow start Start: Animal Model Selection (e.g., SHR Mice) grouping Group Assignment: - Control (Vehicle) - High-Dose this compound start->grouping dosing Dosing Regimen: - Route (e.g., Subcutaneous) - Frequency - Duration grouping->dosing monitoring In-Life Monitoring: - Body Weight - Food Consumption - Clinical Observations dosing->monitoring endpoints Endpoint Analysis: - Lifespan - Tumor Incidence - Biomarkers (e.g., Melatonin) - Histopathology monitoring->endpoints data Data Analysis and Interpretation endpoints->data

Caption: General experimental workflow for this compound studies.

References

Technical Support Center: Controlling for Batch-to-Batch Variability of Commercially Sourced Epitalon

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for batch-to-batch variability in commercially sourced Epitalon.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing inconsistent results in our cell-based assays with different batches of commercially sourced this compound. What could be the cause?

A1: Inconsistent results between different batches of a synthetic peptide like this compound are often due to variability in purity, peptide content, and the presence of impurities.[1][2] Key factors that can differ between batches include:

  • Purity Profile: The percentage of the correct, full-length this compound peptide can vary.[1] Impurities such as truncated or deletion sequences, which can arise during solid-phase peptide synthesis (SPPS), may have different or no biological activity, thus altering the effective concentration of the active peptide.[2]

  • Peptide Content: The actual amount of peptide in the lyophilized powder can differ. The total weight of the powder includes the peptide itself, counterions (often trifluoroacetate or acetate from the purification process), and residual water.[3] Variations in these components will affect the final concentration when the peptide is reconstituted.

  • Presence of Unwanted Modifications: this compound can be subject to modifications such as oxidation or deamidation during synthesis and storage, leading to altered activity.[4]

  • Residual Solvents and Reagents: Impurities from the manufacturing process, such as residual solvents (e.g., acetonitrile, DMF) or reagents, can be present and may be cytotoxic or interfere with assays.[5]

Troubleshooting Steps:

  • Request and Review the Certificate of Analysis (CoA) for Each Batch: Compare the purity (by HPLC), mass (by MS), and any other provided data for each batch.

  • Perform In-House Quality Control: It is highly recommended to perform your own analytical verification of each new batch. Key recommended tests are detailed in the experimental protocols section below.

  • Standardize Reconstitution and Storage: Ensure that the same protocol for reconstitution, aliquoting, and storage is used for every batch to minimize variability introduced in the lab.[4][6] Lyophilized this compound should be stored desiccated below -18°C.[6] Avoid repeated freeze-thaw cycles.[4][6]

Q2: How can I verify the identity and purity of a new batch of this compound?

A2: Verifying the identity and purity of a synthetic peptide is crucial for reproducible research. The two most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5][7]

  • Identity Confirmation (Mass Spectrometry): Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) should be used to confirm the molecular weight of the peptide.[7][8] For this compound (Ala-Glu-Asp-Gly), the expected molecular mass is 390.35 Da.[6] A strong signal at this mass confirms the presence of the full-length peptide.

  • Purity Assessment (HPLC): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity of peptides.[1][5] The peptide is separated from its impurities, and the purity is calculated as the area of the main peak relative to the total area of all peaks, typically detected at 210-220 nm.[1]

Troubleshooting Inconsistent Purity Results:

  • Different HPLC Conditions: Ensure that the HPLC method (column, mobile phases, gradient) is consistent between analyses. Different conditions can lead to different separation of impurities and thus different purity values.

  • Peptide Solubility Issues: Incomplete dissolution of the peptide before injection can lead to inaccurate purity assessment.[4] Test different solvents to ensure complete solubility.

  • Degradation During Analysis: If the analytical process itself is causing degradation, this can appear as impurities. Ensure the mobile phases are fresh and appropriate for the peptide.

Q3: My calculated concentration of this compound seems incorrect, leading to dosing errors. How can I accurately determine the peptide concentration?

A3: The concentration of a reconstituted peptide is often overestimated if based solely on the weight of the lyophilized powder. This is because the powder contains not just the peptide but also water and counterions.[3] To determine the active peptide concentration accurately, you should determine the net peptide content.

Methods for Accurate Concentration Determination:

  • Amino Acid Analysis (AAA): This is a highly accurate method for determining the absolute peptide concentration.[1][9] The peptide is hydrolyzed into its constituent amino acids, which are then quantified.[1][9] This method provides the true peptide amount in a sample.

  • UV Spectrophotometry: While less accurate than AAA, UV spectrophotometry can provide an estimate of concentration if the peptide contains aromatic amino acids (which this compound does not). Therefore, this method is not suitable for this compound.

  • Mass Balance Calculation: A mass balance calculation can provide an estimate of the peptide content by subtracting the percentage of water and counterions from the total mass.[3] The water content can be determined by Karl Fischer titration or gas chromatography, and the counterion content by ion chromatography.[1][5]

Troubleshooting Concentration Discrepancies:

  • Inaccurate Weighing: Ensure a calibrated analytical balance is used for weighing the lyophilized powder, and account for its hygroscopic nature by minimizing exposure to air.

  • Incomplete Solubilization: If the peptide is not fully dissolved, the concentration of the solution will be lower than calculated.[4]

  • Adsorption to Surfaces: Peptides can adsorb to glass and plastic surfaces.[10] Using low-binding tubes or adding a carrier protein (e.g., 0.1% BSA) for long-term storage can mitigate this.[6][10]

Summary of Key Quality Control Parameters for this compound

The following table summarizes the critical quality control tests and provides hypothetical data for three different batches of this compound to illustrate potential variability.

ParameterMethodBatch ABatch BBatch CAcceptable Range
Identity (Molecular Weight) Mass Spectrometry (MS)390.3 Da390.4 Da390.3 Da390.35 ± 0.5 Da
Purity RP-HPLC (% area at 220 nm)98.5%95.2%99.1%>95% for in-vitro studies[11]
Net Peptide Content Amino Acid Analysis (AAA)75.3%68.9%82.5%Typically 60-85%
Water Content Karl Fischer Titration5.1%8.2%4.3%<10%
Counterion (TFA) Content Ion Chromatography19.6%22.9%13.2%Varies

Detailed Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for determining the purity of this compound. The exact conditions may need to be optimized.

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of lyophilized this compound.

    • Dissolve in Mobile Phase A to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 20 µL.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B (linear gradient)

      • 25-30 min: 50% to 95% B

      • 30-35 min: Hold at 95% B

      • 35-40 min: Re-equilibrate at 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as: (Area of the main this compound peak / Total area of all peaks) * 100.

Protocol 2: Identity Confirmation by LC-MS

This protocol confirms the molecular weight of this compound.

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • LC-MS Conditions:

    • Use an HPLC system coupled to an ESI-MS detector.

    • A short C18 column can be used with a rapid gradient to separate the peptide from salts.

    • MS Settings:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Look for the protonated molecular ion [M+H]⁺. For this compound (MW = 390.35), this should appear at m/z 391.36.

    • Also, check for other charge states, such as [M+2H]²⁺ at m/z 195.68.

Visualizations

Experimental Workflow for Quality Control of a New this compound Batch

QC_Workflow cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Analytical Characterization cluster_2 Step 3: Decision cluster_3 Step 4: Outcome start Receive New Batch of this compound coa_review Review Certificate of Analysis (CoA) start->coa_review visual_insp Visual Inspection (Color, Appearance) start->visual_insp sample_prep Prepare Stock Solution (1 mg/mL in appropriate solvent) coa_review->sample_prep visual_insp->sample_prep hplc Purity Analysis (RP-HPLC) sample_prep->hplc ms Identity Confirmation (LC-MS) sample_prep->ms aaa Peptide Content (Amino Acid Analysis) sample_prep->aaa decision Does Batch Meet Specifications? hplc->decision ms->decision aaa->decision accept Accept Batch Proceed with Experiments decision->accept Yes reject Reject Batch Contact Supplier decision->reject No

Caption: Quality control workflow for new batches of this compound.

Simplified Mechanism of Action of this compound

Epitalon_Mechanism This compound This compound (Ala-Glu-Asp-Gly) telomerase Telomerase Enzyme This compound->telomerase Activates elongation Telomere Elongation / Maintenance telomerase->elongation Promotes telomere Telomere Shortening (During Cell Division) senescence Cellular Senescence telomere->senescence Leads to elongation->senescence Delays

Caption: this compound's activation of telomerase to maintain telomeres.

References

Epitalon Technical Support Center: Troubleshooting Cytotoxicity & Poor Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity or poor cell viability during in-vitro experiments with Epitalon.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to cause cytotoxicity?

A1: Generally, no. The bulk of preclinical research suggests this compound has a protective, or geroprotective, profile. It is known to enhance cellular resilience by activating telomerase, promoting antioxidant defenses, and protecting mitochondrial integrity[1][2][3]. Studies have shown it can reduce apoptosis in certain contexts, such as in post-ovulatory oocytes and splenic cells[3][4]. However, like any experimental compound, its effects can be dose-dependent and cell-type specific.

Q2: Why am I observing poor cell viability after this compound treatment?

A2: Several factors could be contributing to unexpected cytotoxicity:

  • High Concentration: The dose-response to this compound may not be linear. Exceedingly high concentrations could trigger off-target effects or cellular stress pathways.

  • Peptide Quality and Purity: The synthetic peptide you are using may contain contaminants from the synthesis process, such as residual trifluoroacetic acid (TFA)[5]. TFA is known to inhibit cellular proliferation and can cause cytotoxicity in cell-based assays[6].

  • Solubility Issues: If this compound is not fully dissolved, micro-precipitates can cause physical stress to cells, leading to cell death.

  • Cell Line Sensitivity: Certain cell lines, particularly sensitive or highly stressed cells, may react negatively to the peptide or the vehicle used for dissolution.

  • Contamination: Bacterial or endotoxin contamination in the peptide stock or cell culture can induce cell death, independent of this compound's activity[5].

Q3: My vehicle control looks fine, but the this compound-treated cells are dying. What should I check first?

A3: If the vehicle control is healthy, the issue is likely related to the peptide itself.

  • Verify Peptide Concentration: Double-check your calculations for the final concentration in the well.

  • Assess Peptide Stock: Examine your stock solution for any signs of precipitation. Ensure it was stored correctly (lyophilized at -20°C, away from light)[5].

  • Consider Counter-Ion Effects: Peptides are often supplied as TFA salts. High concentrations of TFA can be cytotoxic[6]. Consider ordering the peptide with a different salt form (e.g., acetate) or using a TFA removal service if this is a recurring issue.

Q4: Can this compound's mechanism of action contribute to cell death in some cases?

A4: While its primary role is protective, modulating fundamental cellular processes always carries risks. This compound's ability to influence the cell cycle and inhibit proliferation in some contexts could be misinterpreted as cytotoxicity[1][7]. For example, in one study, this compound inhibited cell proliferation in irradiated rat duodenum tissue, an effect noted for its potential in anti-tumor applications[1]. In cancer cell lines, this compound has been reported to selectively induce apoptosis, which is a desired outcome in that context but highlights its ability to modulate cell death pathways[8].

Troubleshooting Guide for Poor Cell Viability

If you are experiencing unexpected cytotoxicity, follow this systematic troubleshooting workflow.

TroubleshootingWorkflow start Start: Poor Cell Viability or Cytotoxicity Observed peptide_check 1. Evaluate Peptide & Stock Solution start->peptide_check protocol_check 2. Review Experimental Protocol peptide_check->protocol_check If peptide is OK purity Check Purity & Source (Data Sheet, CoA) peptide_check->purity solubility Confirm Complete Solubility (Visual check, Solubility test) peptide_check->solubility storage Verify Storage Conditions (Lyophilized at -20°C, protected from light) peptide_check->storage tfa Consider TFA Counter-Ion Effect (Check salt form, >10-9 M can be toxic) peptide_check->tfa cell_check 3. Assess Cell Culture Health protocol_check->cell_check If protocol is OK concentration Perform Dose-Response Curve (Test lower concentrations) protocol_check->concentration exposure Adjust Exposure Time (Test shorter incubation periods) protocol_check->exposure vehicle Evaluate Vehicle/Solvent Toxicity (Run parallel vehicle controls) protocol_check->vehicle contamination Test for Mycoplasma & Endotoxin Contamination cell_check->contamination passage Use Low Passage Number Cells (High passage can increase sensitivity) cell_check->passage confluence Optimize Seeding Density (Avoid sparse or overly confluent cultures) cell_check->confluence end_resolve Issue Resolved cell_check->end_resolve After optimization

Caption: A step-by-step workflow for troubleshooting cytotoxicity.

Data on this compound's Effects on Cell Health

The following tables summarize quantitative findings from preclinical studies, providing context for expected outcomes.

Table 1: Summary of this compound's Effects on Cellular Viability and Related Markers

Cell/Tissue TypeThis compound ConcentrationObserved EffectKey FindingReference
Mouse Oocytes0.1 mMReduced oocyte fragmentation and apoptosisProtects against post-ovulatory aging by decreasing ROS and maintaining mitochondrial function.[4]
Human Fetal FibroblastsNot specifiedExtended proliferative potential beyond the Hayflick limit (from 34 to >44 passages).Induced telomerase activity and elongated telomeres in somatic cells.[9][10]
Rat Splenic CellsNot specifiedReduced apoptosis by 2.12-fold compared to control.Demonstrates a protective, anti-apoptotic effect on immune cells.[3]
Colon Tumors (Rats)1 µ g/animal Inhibited mitotic activity of tumor cells and increased apoptosis.Shows a selective anti-proliferative and pro-apoptotic effect in a carcinogenesis model.[11]
Aging RatsNot specifiedIncreased activity of antioxidant enzymes (SOD, glutathione peroxidase).Enhances endogenous antioxidant defenses, reducing oxidative stress.[9]

Table 2: Experimental Concentrations Used in In-Vitro Studies

Cell TypeConcentration RangePurpose of StudyReference
Mouse Oocytes0.05 mM - 2 mM (0.1 mM optimal)Investigating protection against aging[4]
Bovine Cumulus-Oocyte Complexes0.1 mMAssessing telomerase activity and mitochondrial health[3]
Human HeLa & Fibroblast CellsNot specifiedTelomere repeat amplification protocol (TRAP) assay[1][3]

Key Signaling Pathways of this compound

This compound's protective effects are primarily mediated through the activation of telomerase and the enhancement of the cell's antioxidant systems.

SignalingPathways cluster_telomere Telomere Maintenance cluster_antioxidant Antioxidant Defense This compound This compound Telomerase Telomerase Activation This compound->Telomerase Nrf2 Nrf2 Pathway Activation This compound->Nrf2 TERT TERT Expression ↑ Telomerase->TERT Telomere Telomere Elongation TERT->Telomere Senescence Delayed Cellular Senescence Telomere->Senescence SOD_CAT ↑ SOD, Catalase, GPx Nrf2->SOD_CAT ROS Reactive Oxygen Species (ROS) ↓ SOD_CAT->ROS Mito Mitochondrial Protection ROS->Mito

Caption: Key signaling pathways modulated by this compound.

Detailed Experimental Protocols

Below are standardized protocols for assessing cell viability and cytotoxicity. Note: These are general guidelines and should be optimized for your specific cell type and experimental conditions.

MTT Assay for Cell Viability/Proliferation

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium (and vehicle controls).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of compromised cell membrane integrity.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Serum-free cell culture medium

  • Commercial LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solutions)

  • Lysis Buffer (positive control, usually included in the kit)

Procedure:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Use serum-free medium for the treatment phase if recommended by the kit manufacturer.

  • Controls: Include wells for:

    • Untreated Control: Cells with medium only (for spontaneous LDH release).

    • Vehicle Control: Cells with the solvent used for this compound.

    • Maximum LDH Release Control: Untreated cells lysed with Lysis Buffer 30-45 minutes before the assay.

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Assay Reaction: Prepare the LDH reaction mixture according to the kit's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Absorbance Reading: Stop the reaction (if required by the kit) and read the absorbance at the specified wavelength (usually 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit, based on the absorbance values of the treated, untreated, and maximum release controls.

References

Technical Support Center: Enhancing the Translational Relevance of Preclinical Epitalon Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing preclinical studies with Epitalon. The aim is to improve the translational relevance of these studies by addressing common challenges and providing detailed experimental protocols.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and its primary mechanism of action?

This compound (also known as Epithalon or Epithalamin) is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) that mimics the effects of a natural pineal gland peptide extract called Epithalamin.[1][2][3][4] Its primary mechanism of action is the activation of the enzyme telomerase, which helps to maintain and lengthen telomeres, the protective caps at the ends of chromosomes.[5][6][7][8][9][10][11] By preserving telomere length, this compound may delay cellular senescence and extend the replicative lifespan of cells.[5][7]

Q2: What are the key signaling pathways modulated by this compound?

This compound's effects are not limited to telomerase activation. It also influences several other key pathways:[5]

  • Oxidative Stress Regulation: this compound has been shown to enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase, thereby reducing oxidative stress.[1][12]

  • Pineal Gland and Circadian Rhythm Regulation: It can modulate pineal gland function and normalize the circadian rhythm of melatonin production, which is often disrupted with age.[13][14][15][16]

  • Epigenetic Remodeling: this compound may bind to DNA promoter regions and alter chromatin structure, influencing gene expression patterns associated with aging.[5][6]

  • Immune Modulation: It has been observed to rebalance T-cell ratios and upregulate IL-2 in aged tissues, suggesting a restorative effect on the immune system.[4][5]

Experimental Design and Protocols

Q3: What are the recommended storage and handling procedures for this compound?

Proper storage and handling are critical to maintain the peptide's stability and potency.[1][10]

  • Storage of Lyophilized Powder: Store lyophilized this compound at -20°C for long-term stability, protected from light.[1][17][18] It can be stable for several years under these conditions.[1]

  • Reconstitution: Reconstitute the peptide using sterile, pyrogen-free water or a suitable buffer.[1][10]

  • Storage of Reconstituted Solution: Once reconstituted, store the solution at 4°C and use it within a short timeframe to avoid degradation.[1][19] Avoid repeated freeze-thaw cycles.[1]

Q4: What are typical dosage ranges for in vitro and in vivo preclinical studies?

Dosing can vary significantly based on the model and experimental goals.

  • In Vitro Studies: Concentrations for cell culture experiments typically range from 0.1 µg/ml to 1 µg/ml.[7] One study on mouse oocytes used a concentration of 0.1mM.[12][20][21]

  • In Vivo Studies (Animal Models): Doses in rodent models often range from 1 to 10 mg/kg of body weight, administered via subcutaneous or intraperitoneal injections.[1][19][22] Some studies have used lower doses, such as 30-40 µg/kg in mice.[15]

Q5: What are the common routes of administration in animal studies?

The most common routes of administration in preclinical animal studies are:

  • Subcutaneous (SC) injections [1][15][22]

  • Intraperitoneal (IP) injections [1][22]

  • Intranasal administration has also been explored, particularly for assessing effects on the central nervous system.[22][23]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no effect on telomerase activity in vitro. 1. Improper storage or handling of this compound, leading to degradation. 2. Incorrect dosage or treatment duration. 3. Cell line specific resistance or different mechanism of telomere maintenance (e.g., ALT pathway).1. Review and strictly adhere to recommended storage and reconstitution protocols.[1][10] 2. Perform a dose-response study to determine the optimal concentration for your specific cell line.[7] 3. Investigate if the cell line utilizes the Alternative Lengthening of Telomeres (ALT) pathway.[7]
High variability in in vivo study results. 1. Inconsistent administration of this compound (e.g., injection site, volume). 2. Animal stress affecting physiological responses. 3. Instability of the reconstituted peptide.1. Standardize the injection protocol, including site and technique. 2. Acclimatize animals properly and handle them consistently to minimize stress.[23] 3. Prepare fresh solutions for injection and avoid storing reconstituted peptide for extended periods.
Contradictory findings on melatonin regulation. 1. Differences in experimental models (e.g., species, age of animals). 2. Timing of sample collection relative to the circadian cycle. 3. Direct vs. indirect effects of this compound on the pineal gland.1. Clearly define and report the species, strain, and age of the animals used. There is conflicting evidence between rat and primate models.[3] 2. Standardize the light-dark cycle and collect samples at consistent times. 3. Consider that this compound's effects on melatonin may be more pronounced under conditions of stress or in aged animals.[23]
Difficulty translating in vitro findings to in vivo models. 1. Poor bioavailability of this compound via the chosen administration route. 2. Rapid metabolism or clearance of the peptide in vivo. 3. Complex physiological feedback mechanisms not present in cell culture.1. Consider alternative routes of administration, such as subcutaneous or intraperitoneal injections, which generally have better bioavailability than oral routes.[15] 2. Conduct pharmacokinetic studies to determine the half-life and optimal dosing frequency of this compound in your animal model. 3. Design in vivo experiments to account for systemic effects and hormonal feedback loops.

Data Presentation

Table 1: Summary of this compound Dosages in Preclinical Studies

Model System Dosage/Concentration Route of Administration Observed Effects Reference
Human Cell Lines (Normal & Cancer)0.1 - 1 µg/mlIn vitroDose-dependent increase in telomere length.[7]
Mouse Oocytes0.1 mMIn vitroReduced reactive oxygen species, decreased spindle defects.[12][20][21]
Rodent Models1 - 10 mg/kgSubcutaneous/IntraperitonealAssessment of aging biomarkers.[1][22]
Mice (SHR)30 - 40 µg/kgSubcutaneousGeroprotective activity.[15]
Rats (Stress-exposed)Not specifiedIntranasalModulation of pineal secretion.[23]

Experimental Protocols

Protocol 1: In Vitro Telomerase Activity Assay (TRAP Assay)

Objective: To measure the effect of this compound on telomerase activity in a human cell line.

Materials:

  • Human cell line (e.g., fetal lung fibroblasts)

  • Cell culture medium and supplements

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free water

  • TRAP (Telomeric Repeat Amplification Protocol) assay kit

  • Cell lysis buffer

  • PCR thermocycler

  • Gel electrophoresis equipment

Methodology:

  • Cell Culture and Treatment:

    • Culture the chosen human cell line under standard conditions.

    • Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile water.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µg/ml) for a specified duration (e.g., 4 days).[7] Include an untreated control group.

  • Cell Lysis:

    • After treatment, harvest the cells and wash with PBS.

    • Lyse the cells using the lysis buffer provided in the TRAP assay kit to prepare a cell extract.

  • TRAP Assay:

    • Perform the TRAP assay according to the manufacturer's instructions. This typically involves:

      • An extension step where telomerase in the cell extract adds telomeric repeats to a substrate oligonucleotide.

      • PCR amplification of the extended products.

  • Analysis:

    • Analyze the PCR products by gel electrophoresis. The presence of a characteristic ladder of bands indicates telomerase activity.

    • Quantify the telomerase activity relative to the control group.

Protocol 2: In Vivo Assessment of Antioxidant Effects in a Rodent Model

Objective: To evaluate the effect of this compound on antioxidant enzyme activity in aged mice.

Materials:

  • Aged mice (e.g., 18-24 months old)

  • This compound

  • Sterile saline

  • Tissue homogenizer

  • Assay kits for Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx)

  • Spectrophotometer

Methodology:

  • Animal Treatment:

    • Divide the aged mice into a control group and a treatment group.

    • Administer this compound to the treatment group via subcutaneous injection at a dose of 1-10 mg/kg daily for a period of several weeks.[1][22] The control group receives saline injections.

  • Tissue Collection:

    • At the end of the treatment period, euthanize the mice and collect relevant tissues (e.g., liver, brain).

  • Tissue Homogenization:

    • Homogenize the collected tissues in an appropriate buffer to prepare tissue lysates.

  • Enzyme Activity Assays:

    • Use commercially available assay kits to measure the activity of SOD and GPx in the tissue lysates according to the manufacturer's protocols.

  • Data Analysis:

    • Compare the enzyme activities between the this compound-treated group and the control group using appropriate statistical tests.

Mandatory Visualizations

Epitalon_Signaling_Pathways cluster_cellular Cellular Level cluster_systemic Systemic Level This compound This compound Telomerase Telomerase This compound->Telomerase Upregulates DNA_Repair DNA Repair This compound->DNA_Repair Enhances Pineal_Gland Pineal Gland This compound->Pineal_Gland Modulates Antioxidant_Enzymes Antioxidant Enzymes (SOD, GPx) This compound->Antioxidant_Enzymes Enhances Activity hTERT hTERT Telomerase->hTERT via hTERT expression Telomeres Telomeres hTERT->Telomeres Lengthens Melatonin Melatonin Pineal_Gland->Melatonin Regulates Production Circadian_Rhythm Circadian Rhythm Melatonin->Circadian_Rhythm Normalizes Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: Key signaling pathways modulated by this compound.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Fibroblasts) Epitalon_Treatment This compound Treatment (Dose-Response) Cell_Culture->Epitalon_Treatment Telomerase_Assay Telomerase Activity Assay (TRAP) Epitalon_Treatment->Telomerase_Assay Gene_Expression Gene Expression Analysis (hTERT) Epitalon_Treatment->Gene_Expression Translational_Relevance Improved Translational Relevance Telomerase_Assay->Translational_Relevance Gene_Expression->Translational_Relevance Animal_Model Animal Model Selection (e.g., Aged Mice) Dosing_Regimen Dosing & Administration (e.g., 1-10 mg/kg SC) Animal_Model->Dosing_Regimen Biomarker_Analysis Biomarker Analysis (Blood, Tissue) Dosing_Regimen->Biomarker_Analysis Functional_Outcomes Functional Outcomes (e.g., Lifespan) Dosing_Regimen->Functional_Outcomes Biomarker_Analysis->Translational_Relevance Functional_Outcomes->Translational_Relevance

Caption: Experimental workflow for preclinical this compound studies.

References

Technical Support Center: Overcoming Limitations of In vitro Epitalon Research for Aging Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Epitalon in in vitro aging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your in vitro experiments with this compound.

Issue 1: Inconsistent or No Effect on Telomere Length in Normal Human Cells

Potential Cause Troubleshooting Steps
Insufficient Incubation Time Normal human cells, such as fibroblasts and epithelial cells, may require prolonged exposure to this compound to exhibit significant telomere elongation. While cancer cells can show effects in as little as 4 days, normal cells may need a much longer incubation period.[1] Recommendation: Extend the incubation period to at least 3 weeks, with daily treatment of this compound.[1]
Suboptimal this compound Concentration The dose-response relationship can vary between cell lines. Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A common starting concentration for normal human cells is 1.0 µg/mL.[1]
Cell Culture Conditions Ensure that the cell culture medium and supplements are appropriate for the cell type being used. For example, Human Mammary Epithelial Cells (HMEC) require a specialized basal medium with specific growth factors.[1] Recommendation: Refer to the cell line supplier's recommendations for optimal growth conditions.
Peptide Stability This compound, like other peptides, can degrade if not stored properly.[2][3] Recommendation: Prepare stock solutions in bacteriostatic water and store at 4°C for short-term use.[2][4] For long-term storage, it is advisable to aliquot and freeze at -20°C or below. Avoid repeated freeze-thaw cycles.

Issue 2: Increased hTERT mRNA Expression Without a Corresponding Increase in Telomerase Activity in Cancer Cells

Potential Cause Troubleshooting Steps
Alternative Splicing of hTERT Not all hTERT mRNA transcripts translate into a fully functional telomerase enzyme.[1] Studies have shown that only pre-spliced mRNA containing intron 2 codes for the functional telomerase.[1] Recommendation: Your experimental design may need to include analysis of hTERT splice variants to correlate functional telomerase activity with specific mRNA transcripts.
Post-Translational Regulation Telomerase activity is also regulated at the post-translational level. This compound may influence these pathways differently in cancer cells compared to normal cells. Recommendation: Investigate potential post-translational modifications of the hTERT protein in your cancer cell model.
Activation of Alternative Lengthening of Telomeres (ALT) Pathway In some cancer cell lines, this compound has been shown to increase telomere length through the ALT pathway, independent of telomerase activity.[1][4] Recommendation: Assay for ALT activity using methods like the C-circle assay to determine if this pathway is active in your cells.[1]

Issue 3: High Variability in Results Between Experiments

Potential Cause Troubleshooting Steps
Inconsistent Cell Passages The characteristics of cells can change with increasing passage numbers. Recommendation: Use cells within a consistent and low passage number range for all experiments to ensure reproducibility.
Variability in this compound Preparation Improper dissolution or storage can lead to inconsistent concentrations of active peptide.[2] Recommendation: Standardize your protocol for preparing this compound stock and working solutions. Ensure complete dissolution before use.
Assay-Specific Variability qPCR-based assays for telomere length and gene expression can be sensitive to minor variations in technique. Recommendation: Ensure consistent DNA/RNA extraction methods, primer efficiencies, and qPCR cycling conditions. Include appropriate controls in every assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is typically dissolved in bacteriostatic water to create a stock solution.[1][4] For short-term storage (up to a few weeks), the stock solution should be kept at 4°C.[2] For longer-term storage, it is recommended to aliquot the stock solution and store it at -20°C or colder to maintain stability.[2]

Q2: What are the typical concentrations of this compound used in in vitro studies?

A2: The effective concentration of this compound can vary depending on the cell type. For breast cancer cell lines like 21NT and BT474, concentrations ranging from 0.1 to 1.0 µg/mL have been used for a 4-day treatment period.[1] For normal human fibroblast (IBR.3) and epithelial (HMEC) cells, a concentration of 1.0 µg/mL administered daily for 3 weeks has been shown to be effective.[1]

Q3: How does this compound's mechanism of telomere lengthening differ between normal and cancer cells?

A3: In normal human cells, this compound primarily increases telomere length by upregulating the expression of the catalytic subunit of telomerase (hTERT) and subsequently increasing telomerase activity.[1][4] In contrast, in some cancer cell lines, while this compound may increase hTERT mRNA expression, the significant extension of telomeres is often due to the activation of the Alternative Lengthening of Telomeres (ALT) pathway.[1][4]

Q4: Can in vitro findings with this compound be directly translated to in vivo models?

A4: While in vitro studies provide valuable mechanistic insights, direct translation to in vivo models has limitations.[1][5] In vitro experiments are conducted in controlled environments that do not fully replicate the complexity of a whole organism.[5] Factors such as peptide stability, bioavailability, and interactions with other biological systems in vivo are not accounted for in cell culture models.[3][6] Therefore, in vitro results should be considered foundational and require further validation in animal models.

Quantitative Data Summary

Table 1: Effect of this compound on Telomere Length

Cell LineConcentration (µg/mL)Treatment DurationTelomere Extension
21NT (Breast Cancer)0.5 - 1.04 daysSignificant increase from 2.4 kb to 4 kb[1]
BT474 (Breast Cancer)0.24 daysReached a maximum of 8 kb[1]
IBR.3 (Normal Fibroblast)1.03 weeksSignificant increase[1]
HMEC (Normal Epithelial)1.03 weeksSignificant increase[1]
Human Fetal FibroblastsNot specifiedExtended lifespan beyond 10 passagesIncreased telomere length to levels of original culture[7]

Table 2: Effect of this compound on Telomerase Activity

Cell LineConcentration (µg/mL)Treatment DurationChange in Telomerase Activity
21NT (Breast Cancer)0.5 - 1.04 daysNo significant increase[1]
BT474 (Breast Cancer)0.5 - 1.04 daysNo significant increase[1]
IBR.3 (Normal Fibroblast)1.03 weeksFour-fold increase compared to untreated[1]
HMEC (Normal Epithelial)1.03 weeks26-fold increase compared to untreated[1]

Experimental Protocols

1. Cell Culture and this compound Treatment

  • Cell Lines:

    • Breast cancer cells (e.g., 21NT, BT474) are cultured in DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin.[4]

    • Normal human fibroblasts (e.g., IBR.3) are cultured in similar standard media.

    • Normal human mammary epithelial cells (HMEC) require a specialized basal medium (e.g., Mammary Life™) containing specific growth factors.[1]

  • This compound Preparation:

    • Dissolve lyophilized this compound powder in bacteriostatic water to a stock concentration (e.g., 2.5 mg/mL).[1][4]

    • Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

  • Treatment Regimen:

    • For cancer cell lines, treat daily with concentrations ranging from 0.1 to 1.0 µg/mL for 4 days.[1]

    • For normal fibroblast and epithelial cells, treat daily with 1.0 µg/mL for 3 weeks.[1]

    • Always include an untreated control group.

2. Telomere Length Measurement by qPCR

  • DNA Extraction: Isolate genomic DNA from treated and untreated cells using a standard DNA purification kit.

  • qPCR Reaction:

    • Use primers specific for telomeric repeats and a single-copy reference gene (e.g., 36B4).

    • The relative telomere length is calculated using the delta-delta Ct (ΔΔCt) method, comparing the ratio of telomere repeat copy number to the single-copy gene copy number in treated versus untreated cells.

3. hTERT mRNA Expression by RT-qPCR

  • RNA Extraction and cDNA Synthesis: Extract total RNA from cells and reverse transcribe it into cDNA using a standard kit.

  • qPCR Reaction:

    • Use primers specific for the hTERT gene and a housekeeping gene for normalization (e.g., GAPDH).

    • Relative gene expression is calculated using the ΔΔCt method.

4. Telomerase Activity (TRAP Assay)

  • Protein Extraction: Extract protein from cells using a lysis buffer compatible with the TRAP assay (e.g., 1x CHAPS lysis buffer).[1]

  • TRAP Reaction:

    • The assay involves two steps: telomerase-mediated extension of a substrate primer (TS) and subsequent amplification of the extension products by PCR using a reverse primer (ACX).[1][8]

    • Incubate the protein extract with the TS primer and dNTPs to allow for telomere repeat addition.[8]

    • Perform PCR amplification of the extended products.

  • Quantification:

    • Analyze the PCR products by gel electrophoresis or quantitative PCR.

    • Include a telomerase-positive cell line (e.g., PC3-hTERT) to generate a standard curve for quantifying telomerase activity.[1][4]

    • A heat-inactivated protein sample serves as a negative control.[1][4]

Visualizations

Epitalon_Signaling_Pathway cluster_normal Normal Cells cluster_cancer Cancer Cells Epitalon_N This compound hTERT_mRNA_N hTERT mRNA Upregulation Epitalon_N->hTERT_mRNA_N Telomerase_N Telomerase Activity Increase hTERT_mRNA_N->Telomerase_N Telomere_N Telomere Lengthening Telomerase_N->Telomere_N Epitalon_C This compound hTERT_mRNA_C hTERT mRNA Upregulation Epitalon_C->hTERT_mRNA_C ALT ALT Pathway Activation Epitalon_C->ALT Telomerase_C Telomerase Activity (No Significant Increase) hTERT_mRNA_C->Telomerase_C Telomere_C Telomere Lengthening ALT->Telomere_C

Caption: this compound's differential signaling pathways in normal versus cancer cells.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture (Normal or Cancer) treatment This compound Treatment (Dose & Time Dependent) start->treatment harvest Harvest Cells treatment->harvest extraction DNA, RNA, Protein Extraction harvest->extraction telomere_length Telomere Length (qPCR) extraction->telomere_length htert_expression hTERT Expression (RT-qPCR) extraction->htert_expression telomerase_activity Telomerase Activity (TRAP Assay) extraction->telomerase_activity alt_activity ALT Activity (C-circle Assay) extraction->alt_activity end Data Analysis & Interpretation telomere_length->end htert_expression->end telomerase_activity->end alt_activity->end

Caption: General experimental workflow for in vitro this compound studies.

Troubleshooting_Logic start Inconsistent/Negative Results? check_protocol Review Protocol: - Incubation Time? - Concentration? - Cell Passage? start->check_protocol check_reagents Check Reagents: - this compound Stability? - Media Quality? start->check_reagents check_assay Verify Assay: - Positive/Negative Controls? - qPCR Efficiency? start->check_assay consider_alt Consider Alternative Mechanisms (e.g., ALT Pathway in Cancer Cells) check_assay->consider_alt

References

Minimizing potential off-target effects of Epitalon in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Epitalon, focusing on minimizing potential off-target effects to ensure data integrity and experimental validity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound that I should be aware of when designing my experiments?

A1: this compound is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) that primarily functions by:

  • Activating Telomerase: It can stimulate the activity of telomerase, an enzyme responsible for elongating telomeres, the protective caps at the end of chromosomes. This is a key mechanism in its observed anti-aging effects.[1][2][3][4]

  • Regulating the Pineal Gland and Circadian Rhythms: this compound can influence the pineal gland's function, potentially modulating the production of melatonin and affecting circadian rhythms.[1][5][6]

  • Exerting Antioxidant Effects: It has been shown to enhance the activity of antioxidant enzymes, which helps in reducing oxidative stress.[2]

  • Modulating Gene Expression: this compound may influence the expression of genes related to stress resistance and DNA repair.[4]

Q2: What are the potential off-target effects of this compound I need to control for?

A2: While research has focused on its beneficial effects, potential off-target effects to consider in your experimental design include:

  • Uncontrolled Cell Proliferation: Given that this compound's primary mechanism is telomerase activation, there is a theoretical risk of promoting the proliferation of pre-cancerous or cancerous cells.[7][8] While some studies suggest it may reduce tumor incidence, this remains a critical aspect to monitor.

  • Disruption of Normal Circadian Rhythms: As this compound can modulate melatonin production and circadian-related gene expression, introducing it exogenously could disrupt normal physiological rhythms if not properly controlled.[5][6]

  • Effects from Impurities: Synthetic peptides can contain impurities from the synthesis process (e.g., truncated sequences, residual solvents like Trifluoroacetic acid - TFA).[9][10][11] These impurities can have their own biological activities, leading to confounding results.

  • Non-Specific Binding and Interactions: Like any peptide, this compound could potentially interact with other proteins or signaling pathways in a non-specific manner, leading to unforeseen biological effects.

Q3: How can I ensure the quality and purity of the this compound I am using?

A3: Ensuring the purity of your this compound is the first and most critical step in minimizing off-target effects.

  • Source from a Reputable Supplier: Choose suppliers who provide a Certificate of Analysis (CoA) for each batch.[12]

  • Verify Purity with HPLC and Mass Spectrometry: The CoA should include data from High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the peptide's purity and correct molecular weight.[10][13][14] A purity of >98% is generally recommended for cellular assays.

  • Proper Storage and Handling: Store lyophilized this compound at -20°C or -80°C. Once reconstituted, aliquot and store at 4°C for short-term use or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[15]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected results between experiments. Peptide Impurity: Different batches of this compound may have varying purity levels or contain different impurities.1. Always use this compound from the same, quality-controlled batch for a series of experiments. 2. Request and scrutinize the Certificate of Analysis (CoA) for each batch, paying attention to HPLC and Mass Spectrometry data.[12][13] 3. Consider having the purity independently verified if results are highly sensitive.
Circadian Rhythm Interference: The timing of this compound administration in relation to the light-dark cycle of your animals or the synchronization of your cell cultures can influence outcomes.[16][17]1. Standardize the time of day for this compound administration in animal studies. 2. For in vitro studies, ensure cell cultures are synchronized if they are sensitive to circadian rhythms. 3. Include a vehicle control group that receives the administration at the same time points.
Observed cellular proliferation is higher than expected or occurs in unexpected cell types. Potential Oncogenic Activity: The primary effect of telomerase activation could be promoting the growth of transformed cells.[7][8]1. Perform a dose-response study to identify the optimal concentration that elicits the desired effect without causing excessive proliferation. 2. Include a positive control for proliferation (e.g., a known growth factor) and a negative control (vehicle). 3. Assess markers of cellular transformation (e.g., anchorage-independent growth assays) in parallel with your primary endpoints.
The observed effect is not specific to the this compound sequence. Non-Specific Peptide Effects: The observed biological effect may be due to the general physicochemical properties of the peptide rather than the specific Ala-Glu-Asp-Gly sequence.1. Use a scrambled peptide as a negative control. This peptide should have the same amino acid composition as this compound but in a randomized sequence (e.g., Gly-Ala-Glu-Asp).[18][19][20][21] This is a crucial control to demonstrate sequence specificity. 2. If possible, use an inactive analog of this compound as an additional negative control.
Difficulty dissolving the lyophilized peptide. Peptide Aggregation or Poor Solubility: Some peptides can be difficult to dissolve, leading to inaccurate concentrations.1. Follow the manufacturer's instructions for reconstitution. Typically, sterile, distilled water or a specific buffer is used. 2. If solubility is an issue, you may need to use a small amount of a solvent like DMSO, but be mindful of its potential effects on your cells and include a vehicle control with the same concentration of the solvent.[22]

Experimental Protocols

Protocol 1: Validating this compound Specificity Using a Scrambled Peptide Control
  • Objective: To confirm that the observed biological effect is due to the specific amino acid sequence of this compound.

  • Materials:

    • High-purity this compound (>98%)

    • Custom-synthesized scrambled peptide with the same amino acid composition as this compound (e.g., Gly-Ala-Glu-Asp) and equivalent purity.

    • Vehicle (e.g., sterile PBS or cell culture medium).

    • Your experimental cell line or animal model.

  • Methodology:

    • Prepare stock solutions of this compound and the scrambled peptide at the same molar concentration.

    • Design your experiment with at least three groups:

      • Vehicle Control

      • This compound-treated

      • Scrambled Peptide-treated

    • Administer the treatments at the same concentration and for the same duration.

    • Measure your primary endpoint (e.g., telomerase activity, cell proliferation, gene expression).

  • Expected Outcome: A specific effect of this compound should be observed in the this compound-treated group, but not in the vehicle or scrambled peptide-treated groups.

Protocol 2: Dose-Response Analysis to Determine Optimal Concentration
  • Objective: To identify the lowest effective concentration of this compound that produces the desired effect and to observe any potential toxic or off-target effects at higher concentrations.

  • Materials:

    • High-purity this compound (>98%)

    • Your experimental system (e.g., cell culture).

  • Methodology:

    • Prepare a serial dilution of this compound. A common starting range for in vitro studies is from 0.01 µM to 10 µM.[23]

    • Treat your cells with the different concentrations of this compound for a fixed duration.

    • Include a vehicle-only control.

    • Measure your primary endpoint (e.g., telomerase activity) and a secondary endpoint for cytotoxicity (e.g., MTT assay or LDH assay).

  • Data Analysis: Plot the response as a function of the this compound concentration. This will allow you to determine the EC50 (half-maximal effective concentration) and identify any concentrations that induce cytotoxicity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_controls Controls cluster_analysis Analysis peptide_qc Peptide Quality Control (>98% Purity, CoA) reconstitution Reconstitution & Aliquoting peptide_qc->reconstitution dose_response Dose-Response Assay reconstitution->dose_response specificity_assay Specificity Assay reconstitution->specificity_assay endpoint Primary Endpoint Assay (e.g., Telomerase Activity) dose_response->endpoint cytotoxicity Cytotoxicity Assay dose_response->cytotoxicity specificity_assay->endpoint vehicle Vehicle Control vehicle->dose_response vehicle->specificity_assay scrambled Scrambled Peptide scrambled->specificity_assay positive Positive Control positive->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis cytotoxicity->data_analysis signaling_pathway cluster_nucleus Nucleus cluster_pineal Pineal Gland cluster_cytoplasm Cytoplasm This compound This compound promoter TERT Gene Promoter This compound->promoter Binds to promoter regions melatonin Melatonin Production This compound->melatonin Modulates antioxidant Antioxidant Enzymes (e.g., SOD) This compound->antioxidant Enhances activity telomerase Telomerase (TERT) promoter->telomerase Upregulates expression telomeres Telomeres telomerase->telomeres Elongates circadian Circadian Rhythm Regulation melatonin->circadian ros Reactive Oxygen Species (ROS) antioxidant->ros Neutralizes

References

Technical Support Center: Measuring the Cellular Uptake of Epitalon Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for measuring the cellular uptake of the Epitalon peptide. The methodologies described are applicable to short peptides and can be adapted for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to measure the cellular uptake of this compound?

A1: The most common methods for quantifying peptide uptake involve three main strategies: fluorescence-based assays, radiolabeling assays, and mass spectrometry.[1][2][3]

  • Fluorescence-Based Methods: These are widely used due to their accessibility and versatility. This compound can be labeled with a fluorescent dye (e.g., FITC, TAMRA, Cy3, Cy5), and its uptake can be measured qualitatively by fluorescence microscopy or quantitatively by flow cytometry (FACS) or by measuring the fluorescence intensity of cell lysates.[4][5]

  • Radiolabeling Methods: This highly sensitive technique involves labeling this compound with a radioisotope (e.g., ³H, ¹⁴C, ¹²⁵I). Cellular uptake is then quantified by measuring the radioactivity of cell lysates.[3][6] This method is particularly useful for detecting low levels of peptide internalization.

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can provide precise quantification of internalized, intact peptides.[2][7] This method uses an isotopically labeled version of the peptide as an internal standard for accurate measurement.[2][7]

Q2: How can I be sure I'm measuring internalized peptide and not just peptide bound to the cell surface?

A2: This is a critical consideration in uptake experiments. Several techniques can be used to differentiate between internalized and surface-bound peptides:

  • Acid Wash: A brief wash with a low pH buffer (e.g., glycine-HCl, pH 2.5) can strip off surface-bound peptides.

  • Trypsin Treatment: Incubating cells with trypsin can cleave extracellular peptides, removing the signal from non-internalized peptide.[4]

  • Fluorescence Quenching: Using a membrane-impermeable quenching agent like Trypan Blue can quench the fluorescence of surface-bound fluorescently labeled peptides, allowing for the specific detection of the intracellular fluorescence signal.

Q3: Can the label (fluorescent dye or radioisotope) affect the cellular uptake of this compound?

A3: Yes, the addition of a label can alter the physicochemical properties of a small peptide like this compound, potentially affecting its interaction with the cell membrane and its internalization pathway.[6][8] It is crucial to:

  • Use a label with minimal steric hindrance.

  • Compare the uptake of the labeled peptide with the biological activity of the unlabeled peptide to ensure the label does not significantly alter its function.

  • Consider using different labels to see if the uptake results are consistent.

Q4: What are the best negative controls for a cellular uptake experiment?

A4: Proper negative controls are essential for interpreting your results. Key controls include:

  • Incubation at 4°C: At this temperature, active, energy-dependent uptake mechanisms like endocytosis are inhibited.[1][9] Any signal detected is likely due to passive translocation or non-specific binding.

  • Cells without peptide: To measure background fluorescence or radioactivity.

  • Unlabeled peptide competition: Co-incubating labeled this compound with an excess of unlabeled this compound can demonstrate the specificity of the uptake process.

Q5: My peptide is not dissolving well. How can I improve its solubility?

A5: Poor peptide solubility can lead to inaccurate concentration calculations and assay variability.[10] To improve solubility:

  • Consult the peptide's certificate of analysis for recommended solvents.

  • For acidic peptides like this compound (containing Aspartic and Glutamic acid), dissolving in a slightly basic buffer may help.

  • For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary before dilution in aqueous buffer. Always check for solvent compatibility with your cell type.[10]

Troubleshooting Guides

Fluorescence-Based Assays
Problem Possible Cause(s) Recommended Solution(s)
High background fluorescence - Autofluorescence of cells or medium components.- Non-specific binding of the fluorescently labeled peptide to the plate or coverslip.- Use phenol red-free medium for the experiment.- Include an "unlabeled cells" control to subtract background.- Pre-coat plates/coverslips with a blocking agent like BSA.
Low or no uptake signal - Peptide degradation.- Incorrect filter set on the microscope or flow cytometer.- Insufficient incubation time or peptide concentration.- The chosen cell line has low uptake capacity for this peptide.- Ensure proper storage and handling of the peptide to avoid degradation.[10]- Verify the excitation and emission spectra of your fluorophore and match them to the instrument settings.- Perform a time-course and dose-response experiment to optimize conditions.- Try a different cell line.
Signal is only at the cell periphery - The peptide is primarily binding to the cell surface and not being internalized.- The incubation time is too short.- Use an acid wash or trypsin treatment to remove surface-bound peptide.[4]- Increase the incubation time.- Perform the experiment at 37°C to facilitate active uptake.
Inconsistent results between wells/replicates - Uneven cell seeding.- Pipetting errors.- Variation in incubation times.- Ensure a single-cell suspension before seeding and check for even distribution.- Use calibrated pipettes and be consistent with technique.- Stagger the addition of peptide and the stopping of the assay to ensure uniform incubation times.
Radiolabeling Assays
Problem Possible Cause(s) Recommended Solution(s)
High background counts - Non-specific binding of the radiolabeled peptide to the culture plate or filter membranes.- Wash cells thoroughly with ice-cold PBS.- Use plates with low protein binding properties.- Include a "no cells" control to determine background binding to the plate.
Low signal-to-noise ratio - Low specific activity of the radiolabeled peptide.- Insufficient amount of peptide used.- Inefficient cell lysis.- Use a radiolabeled peptide with higher specific activity.- Increase the concentration of the radiolabeled peptide.- Ensure complete cell lysis to release all internalized radioactivity.
Contamination of equipment - Spillage or improper handling of radioactive materials.- Follow all institutional guidelines for handling radioactive materials.- Use dedicated equipment and perform regular wipe tests.
Mass Spectrometry Assays
Problem Possible Cause(s) Recommended Solution(s)
Poor signal intensity - Inefficient peptide extraction from cell lysates.- Ion suppression from salts or detergents in the cell lysis buffer.- Optimize the peptide extraction protocol (e.g., solid-phase extraction).- Use an MS-compatible lysis buffer or perform a buffer exchange/desalting step before analysis.
Inaccurate quantification - Degradation of the peptide during sample processing.- Inconsistent recovery of the peptide and the internal standard.- Work quickly on ice and consider adding protease inhibitors to the lysis buffer.- Ensure the internal standard is added at the earliest possible stage (ideally before cell lysis) to account for variations in sample handling.[2]
Detection of multiple peptide species - Intracellular metabolism or degradation of the peptide.- This can be a valid result. MS allows for the identification of peptide metabolites.[7]- To quantify only the intact peptide, ensure you are monitoring the correct mass-to-charge ratio.

Experimental Protocols

Protocol 1: Quantitative Uptake Analysis using Fluorescence Spectroscopy on Cell Lysates

This method provides an average quantification of peptide uptake across a cell population.

  • Cell Seeding: Seed cells (e.g., HeLa or a relevant cell line) in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.[4] Incubate overnight.

  • Peptide Preparation: Prepare solutions of fluorescently labeled this compound at various concentrations (e.g., 0.5, 1, 2, 5 µM) in serum-free cell culture medium.

  • Incubation: Remove the growth medium from the cells and wash once with PBS. Add the peptide solutions to the wells. For a negative control, incubate one set of cells at 4°C.[4]

  • Time Course: Incubate the plates for different time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.[4]

  • Washing: After incubation, remove the peptide solution and wash the cells three times with ice-cold PBS to stop uptake and remove extracellular peptide.

  • Cell Lysis: Add a suitable cell lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 15-30 minutes.[4]

  • Fluorescence Measurement: Transfer the cell lysates to a 96-well black plate. Measure the fluorescence intensity using a spectrofluorometer with the appropriate excitation and emission wavelengths for your chosen fluorophore.[4]

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).[4]

  • Data Normalization: Normalize the fluorescence intensity to the protein concentration for each sample to account for any differences in cell number.

Protocol 2: Qualitative and Semi-Quantitative Uptake Analysis by Flow Cytometry (FACS)

This method allows for the analysis of peptide uptake on a single-cell level.

  • Cell Preparation: Prepare a single-cell suspension of your target cells.

  • Incubation: Incubate the cells with fluorescently labeled this compound in suspension (e.g., in FACS tubes) at 37°C for the desired time. Include a 4°C control.

  • Washing: Pellet the cells by centrifugation at a low speed (e.g., 300 x g for 5 minutes) and wash them three times with ice-cold PBS.

  • Optional: Quenching: To exclude the signal from surface-bound peptide, resuspend the cells in a buffer containing a quenching agent (e.g., Trypan Blue) immediately before analysis.

  • FACS Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel. Gate on the live cell population using forward and side scatter.

  • Data Analysis: The geometric mean fluorescence intensity (MFI) of the cell population is used as a measure of peptide uptake.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different conditions.

Table 1: Example Data for this compound Uptake Measured by Fluorescence Spectroscopy

Concentration (µM)Incubation Time (h)Temperature (°C)Normalized Fluorescence (Arbitrary Units ± SD)
1137150.5 ± 12.3
11425.1 ± 3.5
5137452.8 ± 35.1
51455.6 ± 6.8
5437890.2 ± 67.4

Table 2: Example Data for this compound Uptake Measured by Flow Cytometry

ConditionMean Fluorescence Intensity (MFI ± SD)
Control (untreated cells)10.2 ± 1.5
2 µM Labeled this compound, 1h at 37°C350.7 ± 28.9
2 µM Labeled this compound, 1h at 4°C45.3 ± 5.1
2 µM Labeled this compound + 50 µM Unlabeled this compound120.6 ± 11.2

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Incubation 3. Incubate Cells with Labeled this compound (Time/Conc. Variables) Cell_Culture->Incubation Peptide_Labeling 2. Label this compound (Fluorescent Dye or Radioisotope) Peptide_Labeling->Incubation Controls Controls: - 4°C Incubation - Unlabeled Peptide Incubation->Controls Wash 4. Wash to Remove Extracellular Peptide Incubation->Wash Quantification 5. Quantification Method Wash->Quantification Microscopy Microscopy Quantification->Microscopy FACS Flow Cytometry Quantification->FACS Lysis_Spectro Cell Lysis & Spectroscopy/Scintillation Quantification->Lysis_Spectro MS Mass Spectrometry Quantification->MS Cellular_Uptake_Pathways cluster_endocytosis Endocytic Pathways (Energy-Dependent) Extracellular Extracellular Space | { Labeled this compound} Macropinocytosis Macropinocytosis Extracellular:p->Macropinocytosis 1a Clathrin Clathrin-mediated Extracellular:p->Clathrin 1b Caveolin Caveolin-mediated Extracellular:p->Caveolin 1c Direct Direct Translocation (Energy-Independent) Extracellular:p->Direct 2 Plasma_Membrane Plasma Membrane Cytoplasm Cytoplasm Endosome Early Endosome Macropinocytosis->Endosome Clathrin->Endosome Caveolin->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Escape Endosomal Escape Endosome->Escape Escape->Cytoplasm Direct->Cytoplasm

References

Technical Support Center: Replicating Early Russian Studies on Epitalon

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in replicating early Russian studies on the peptide Epitalon. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information is based on available literature, primarily from the foundational research conducted at the St. Petersburg Institute of Bioregulation and Gerontology.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in replicating early Russian this compound studies?

A1: Replicating these pioneering studies presents several unique challenges:

  • Lack of Detailed Protocols: Many original publications lack the detailed, step-by-step methodologies common in modern scientific literature, making precise replication difficult.

  • Limited Independent Verification: A significant portion of the early research on this compound was conducted by a small group of affiliated researchers, with limited independent replication and validation in the broader scientific community.

  • General Issues with Soviet-Era Research: Some studies from that era may have methodological reporting that differs from current standards, and there can be difficulties in accessing primary data for re-analysis. The narrative inherited from some Soviet-era medical history has been described as partially distorted or falsified, necessitating a critical approach to the primary sources.[1]

  • Potential for Mistranslation: As with any research translated from another language, nuances in terminology and methodology can be lost or misinterpreted. For example, there has been online discussion about potential mistranslations of dosages in some studies.

Q2: Where can I find the original protocols for this compound experiments?

Q3: What are the main reported biological effects of this compound in the early studies?

A3: The early Russian research, primarily led by Professor Vladimir Khavinson, reported several key effects of this compound, including:

  • Telomerase Activation and Telomere Elongation: This is the most cited mechanism, with studies suggesting this compound can induce telomerase activity in human somatic cells, potentially extending their proliferative lifespan.[2][3][4]

  • Anti-Aging and Geroprotective Effects: In animal models, this compound was reported to increase lifespan and slow age-related changes.[5][6]

  • Neuroendocrine and Immune System Modulation: The research suggests this compound can regulate melatonin synthesis and modulate the immune system.[7][8]

  • Antioxidant Activity: this compound has been shown to possess antioxidant properties, including the stimulation of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPX).[9]

Troubleshooting Guides

General Peptide Handling and Storage

A common source of experimental variability lies in the handling and storage of synthetic peptides like this compound.

IssuePossible CauseRecommended Solution
Peptide Degradation Improper storage temperature, exposure to moisture, light, or repeated freeze-thaw cycles.Store lyophilized this compound at -20°C or colder in a sealed container with a desiccant.[7] Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.[7] For reconstituted peptide, aliquot into single-use volumes and store at -20°C or colder to avoid freeze-thaw cycles.[10][11]
Poor Solubility The peptide's amino acid sequence (Ala-Glu-Asp-Gly) makes it acidic.Reconstitute in a small amount of a basic buffer or sterile water. Sonication may aid dissolution. Avoid using strong organic solvents unless necessary for your specific application.
Contamination Bacterial or enzymatic degradation.Use sterile buffers and aseptic techniques for reconstitution and handling.[11]
In Vitro Experiments: Cell Culture

Replicating the cell culture experiments requires careful attention to detail, and issues can arise from various sources.

IssuePossible CauseRecommended Solution
Inconsistent Cellular Response to this compound Cell line variability, passage number, or culture conditions.Use the same cell lines as the original studies if possible (e.g., human fetal lung fibroblasts).[7] Maintain a consistent and documented cell passage number, as cellular characteristics can change over time. Ensure consistent media composition, serum concentration, and incubation conditions.
Failure to Observe Telomerase Activation Problems with the telomerase assay, insufficient this compound concentration or treatment duration.See the troubleshooting guide for the TRAP assay below. Ensure the this compound concentration and treatment duration are consistent with the original studies (e.g., concentrations around 0.05 µg/mL have been reported).[8]
Cell Viability Issues Cytotoxicity of the peptide preparation or contamination.Test the this compound preparation for endotoxins. Ensure all solutions are sterile. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line.
In Vivo Experiments: Animal Studies

Animal studies introduce a higher level of complexity and potential for variability.

IssuePossible CauseRecommended Solution
Variability in Animal Response Differences in animal strain, age, sex, or housing conditions.Use the same animal strain, age, and sex as the original studies (e.g., female Swiss-derived SHR mice, starting at 3 months of age).[5][6] Standardize housing conditions, including diet, light-dark cycles, and handling procedures.
Inconsistent Dosing Inaccurate preparation of dosing solutions or administration technique.Prepare dosing solutions fresh and ensure complete dissolution of the peptide. Use precise administration techniques (e.g., subcutaneous injection) and ensure consistent volume and injection site.[5][6]
Difficulty in Measuring Endpoints Lack of detailed protocols for specific assays (e.g., estrous function, antioxidant enzyme activity).Refer to established, validated protocols for these assays. Ensure that the timing of sample collection and the methods of tissue processing are consistent across all animals.

Experimental Protocols

The following are synthesized methodologies based on available information from early this compound studies. These should be considered as starting points and may require optimization.

In Vitro Telomerase Activation in Human Fibroblasts
  • Cell Line: Human fetal lung fibroblasts.[7]

  • Culture Medium: Standard cell culture medium appropriate for the cell line (e.g., DMEM with 10% FBS and antibiotics).

  • This compound Preparation: Reconstitute lyophilized this compound in sterile water or a suitable buffer to create a stock solution. Further dilute in culture medium to the final working concentration (e.g., 0.05 µg/mL).[8]

  • Treatment: Treat cells with this compound-containing medium. The duration of treatment can vary, with some studies mentioning treatment over multiple passages.

  • Endpoint Analysis:

    • Telomerase Activity: Measure using the Telomeric Repeat Amplification Protocol (TRAP) assay.

    • Telomere Length: Assess using quantitative PCR (qPCR) or Southern blot of terminal restriction fragments (TRF).

In Vivo Longevity Study in Mice
  • Animal Model: Female Swiss-derived SHR mice.[5][6]

  • Age: Start treatment at 3 months of age.[5][6]

  • Housing: Standard laboratory conditions with controlled light-dark cycles and ad libitum access to food and water.

  • Dosing Regimen:

    • Dose: 1.0 µ g/mouse (approximately 30-40 µg/kg).[5][6]

    • Administration: Subcutaneous injection.[5][6]

    • Schedule: 5 consecutive days of injections each month for the duration of the animals' natural lives.[5][6]

  • Endpoint Analysis:

    • Lifespan: Record the date of death for each animal.

    • Biomarkers of Aging: Monitor parameters such as estrous function (vaginal smears) and chromosomal aberrations in bone marrow cells.[5][6]

    • Tumor Incidence: Perform necropsies to determine the incidence and type of spontaneous tumors.[5][6]

Quantitative Data Summary

The following tables summarize some of the quantitative findings from early this compound research.

Table 1: In Vitro Effects of this compound on Human Somatic Cells

ParameterCell TypeTreatmentResultReference
Telomere ElongationHuman Somatic CellsThis compoundAverage increase of 33.3%[8]
Proliferative PotentialHuman Fetal FibroblastsThis compoundExtended from 34 to 44 passages[7]

Table 2: In Vivo Effects of this compound in Female SHR Mice

ParameterControl GroupThis compound-Treated GroupP-valueReference
Chromosome Aberrations (Bone Marrow)-17.1% decrease< 0.05[5][6]
Lifespan of Last 10% of Survivors-13.3% increase< 0.01[5][6]
Maximum Lifespan-12.3% increase-[5][6]
Leukemia Development-6.0-fold inhibition-[5][6]

Note: The control group data for direct comparison was not always explicitly stated in the reviewed abstracts.

Visualizations

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound's action based on the available literature.

Epitalon_Telomerase_Pathway This compound This compound Nucleus Nucleus This compound->Nucleus Enters hTERT_Gene hTERT Gene hTERT_mRNA hTERT mRNA hTERT_Gene->hTERT_mRNA Transcription Telomerase Telomerase (hTERT + hTR) hTERT_mRNA->Telomerase Translation Telomeres Telomeres Telomerase->Telomeres Adds repeats to Elongation Telomere Elongation Telomeres->Elongation Epitalon_Antioxidant_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, GPX) ARE->Antioxidant_Enzymes Upregulates Transcription ROS Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Neutralizes Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress In_Vivo_Mouse_Study_Workflow Start Start: 3-month-old SHR mice Treatment Monthly Treatment Cycle: 5 consecutive days of This compound (1.0 µg/mouse) or Saline (control) SC injections Start->Treatment Monitoring Ongoing Monitoring: - Lifespan - Body weight - Food consumption - Estrous cycle Treatment->Monitoring Throughout lifespan Endpoint Endpoint Analysis: (at natural death) - Necropsy for tumor incidence - Chromosomal aberrations (bone marrow) Monitoring->Endpoint Data_Analysis Data Analysis and Comparison Endpoint->Data_Analysis

References

Ensuring the purity and correct sequence of synthetic Epitalon for research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support guide for researchers using synthetic Epitalon. This resource provides essential information, troubleshooting guides, and detailed protocols to ensure the purity, sequence integrity, and successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Section 1: Purity and Composition

Q1: Why is the purity of synthetic this compound critical for my experiments?

A: The purity of a synthetic peptide is paramount as impurities can significantly impact experimental outcomes. Peptide-related impurities, such as deletion sequences or truncated sequences, may alter the biological activity or binding affinity of the peptide.[1][2][3] Non-peptide impurities, like residual solvents (e.g., Trifluoroacetic acid - TFA) from purification, can be cytotoxic and directly interfere with cellular assays.[4] Ensuring high purity (>98%) is essential for data reproducibility and accuracy.

Q2: What are the common impurities found in synthetic this compound and how do they arise?

A: Impurities in synthetic peptides typically originate from the solid-phase peptide synthesis (SPPS) process or degradation during storage.[5] Common impurities include:

  • Deletion Sequences: An amino acid is missing from the sequence (e.g., Ala-Asp-Gly) due to an incomplete coupling reaction.[2][3]

  • Truncated Sequences: The sequence is cut short because of failed synthesis steps.[2][3]

  • Incompletely Deprotected Sequences: Protective groups used during synthesis remain on the final peptide, altering its structure and function.[2][5]

  • Side Reaction Products: Modifications like deamidation of the Aspartic acid residue can occur.[1][5][6]

  • Residual Reagents: Trifluoroacetic acid (TFA) is a common counter-ion from the HPLC purification process that can affect experiments.[2][4]

Q3: My this compound was delivered as a white lyophilized powder. What is the expected peptide content?

A: Lyophilized peptides are not 100% peptide. They are typically supplied as a salt (often a TFA salt) and contain bound water. The actual peptide content by weight is usually around 80-85%.[7] It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for the exact peptide content to ensure accurate concentration calculations for your experiments.

Section 2: Analysis and Verification

Q4: How can I independently verify the purity of my this compound sample?

A: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing peptide purity.[8] Specifically, a reverse-phase HPLC (RP-HPLC) system with UV detection at 214-220 nm is used.[7] A high-purity sample will show a single major peak, with minimal secondary peaks. The purity is calculated by the area percentage of the main peak relative to the total area of all peaks.

Q5: How do I confirm the molecular weight and amino acid sequence of this compound?

A: Mass Spectrometry (MS) is the definitive technique for confirming the molecular weight and verifying the sequence of a peptide.[8][9]

  • Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) will confirm the molecular weight. For this compound (Ala-Glu-Asp-Gly), the expected monoisotopic mass is approximately 390.35 g/mol .[8]

  • Tandem Mass Spectrometry (MS/MS) is used for sequencing. The peptide is fragmented, and the resulting fragment ions are analyzed to confirm the Ala-Glu-Asp-Gly sequence.[5]

Section 3: Troubleshooting Experimental Issues

Q6: I am observing unexpected or inconsistent results in my cell-based assays. Could the this compound be the problem?

A: Yes, inconsistent results are often linked to issues with the peptide.

  • Check Purity and Identity: First, re-verify the purity and molecular weight using HPLC and MS. Impurities can have off-target biological effects.[1]

  • Assess Solubility and Aggregation: this compound is soluble in aqueous solutions, but improper reconstitution can lead to aggregation.[8] Aggregated peptides have altered activity. Use sterile, nuclease-free water or a recommended buffer for reconstitution.[10][11]

  • Consider Counter-ion Effects: High concentrations of TFA can be toxic to cells. If your peptide stock is highly concentrated, the TFA concentration in your final assay medium may be high enough to cause issues.[4]

Q7: My this compound solution appears cloudy, or the peptide is difficult to dissolve. What should I do?

A: Cloudiness or poor solubility can indicate several problems:

  • Aggregation: The peptide may be forming aggregates. Try gentle vortexing or sonication. Avoid vigorous shaking.

  • Incorrect Solvent: Ensure you are using the recommended solvent (typically sterile water or a specific buffer).[10]

  • pH Issues: The pH of the solution can affect the solubility of peptides.

  • Contamination: Bacterial contamination can cause cloudiness. Always use sterile techniques and solvents for reconstitution.[11]

Q8: My HPLC chromatogram shows multiple peaks. What do they represent?

A: Multiple peaks indicate the presence of impurities. The main peak is your target peptide, while smaller peaks can be any of the synthesis-related impurities mentioned in Q2, such as deletion sequences or incompletely deprotected forms.[2][5] If significant impurity peaks are present, the batch may not be suitable for sensitive experiments.

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for analyzing the purity of synthetic this compound.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in 100% water.[12]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in 100% acetonitrile (ACN).[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection: UV at 214 nm.[12]

  • Sample Preparation:

    • Reconstitute lyophilized this compound in Mobile Phase A to a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatography:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

    • Inject 10-20 µL of the sample.[12]

    • Run a linear gradient, for example:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B

      • 45-50 min: 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) x 100%. A result of ≥98% is considered high purity for most research applications.[7]

Protocol 2: Molecular Weight Verification by Mass Spectrometry (ESI-MS)

This protocol outlines the steps for confirming the molecular weight of this compound.

  • Sample Preparation:

    • Prepare a 100 µM solution of this compound in a 50:50 water/acetonitrile solution with 0.1% formic acid. Formic acid is preferred over TFA for MS as it causes less ion suppression.[5]

  • MS System Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the instrument to positive ion mode.

    • Acquire data over a mass-to-charge (m/z) range that includes the expected ions for this compound (e.g., m/z 100-1000).

  • Infusion and Data Acquisition:

    • Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum.

  • Data Analysis:

    • The primary ion expected for this compound (MW = 390.35) is the singly protonated species [M+H]⁺ at m/z 391.36.

    • Depending on the solvent, you may also observe adducts such as [M+Na]⁺ or [M+K]⁺.

    • Compare the observed mass to the theoretical mass. A match within the instrument's mass accuracy tolerance confirms the identity.

Data Presentation

Table 1: Example HPLC Purity Analysis Report
Peak #Retention Time (min)AreaArea %Identification
115.23,160,70699.72%This compound (AEDG)
212.83,2930.10%Impurity 1
317.13,0350.10%Impurity 2
411.51,4280.05%Impurity 3
518.91,1070.03%Impurity 4
Total 3,169,568 100.00%

Data is illustrative, based on a sample Certificate of Analysis.[12]

Table 2: Expected vs. Observed Mass Spectrometry Results
SpeciesTheoretical m/zObserved m/zNotes
[M+H]⁺391.13391.13Primary singly charged ion
[M+Na]⁺413.11413.11Sodium adduct, common in MS
[M+2H]²⁺196.07196.07Doubly charged ion

Theoretical values are calculated based on the chemical formula C₁₄H₂₂N₄O₉.[8]

Visualizations

Experimental Workflow

The following diagram illustrates a standard workflow for receiving, verifying, and using a new batch of synthetic this compound.

G Workflow for Synthetic this compound Verification & Use cluster_0 Verification Phase cluster_1 Experimental Phase Receive Receive Lyophilized This compound CoA Review Certificate of Analysis (CoA) Receive->CoA Recon Reconstitute Small Aliquot for QC CoA->Recon HPLC Perform RP-HPLC (Purity >98%?) Recon->HPLC MS Perform ESI-MS (MW Correct?) HPLC->MS Decision Pass QC? MS->Decision Prep Prepare Stock Solution & Aliquots Decision->Prep Yes Reject Contact Supplier/ Reject Batch Decision->Reject No Store Store at -20°C or -80°C Prep->Store Experiment Use in Experiments (Cell Culture, etc.) Store->Experiment Troubleshoot Troubleshoot Unexpected Results Experiment->Troubleshoot G Troubleshooting Experimental Issues Start Unexpected Experimental Results Observed CheckPeptide Was Peptide QC Performed Initially? Start->CheckPeptide PerformQC Perform HPLC & MS (See Protocol 1 & 2) CheckPeptide->PerformQC No CheckHandling Review Handling Procedures (Reconstitution, Storage) CheckPeptide->CheckHandling Yes PerformQC->CheckHandling CheckAssay Investigate Assay Parameters (Controls, Reagents, etc.) CheckHandling->CheckAssay Result Identify Source of Error CheckAssay->Result G Proposed Mechanism of Action of this compound This compound This compound (Ala-Glu-Asp-Gly) Nucleus Cell Nucleus This compound->Nucleus Enters TERT hTERT Gene (Telomerase Subunit) Nucleus->TERT Upregulates Expression Telomerase Telomerase Enzyme (Active) TERT->Telomerase Leads to Telomeres Telomere Elongation & Maintenance Telomerase->Telomeres Outcome Delayed Cellular Senescence & Enhanced Cell Lifespan Telomeres->Outcome

References

Validation & Comparative

A Comparative Analysis of Epitalon and TA-65 as Telomerase Activators in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in the fields of cellular aging, drug development, and gerontology, the activation of telomerase presents a compelling therapeutic target. Telomeres, the protective nucleoprotein caps at the ends of chromosomes, shorten with each cell division, leading to cellular senescence. The enzyme telomerase can counteract this shortening, and molecules that activate it are of significant scientific interest. This guide provides an objective comparison of two such molecules: the synthetic peptide Epitalon and the natural product-derived TA-65.

Introduction to the Compounds

This compound (AEDG) is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) developed based on Epithalamin, a polypeptide extract from the bovine pineal gland.[1][2][3] Its research history, primarily from Russian institutions, suggests a range of geroprotective effects, with telomerase activation being a key mechanism of action.[4][5]

TA-65 is a proprietary nutraceutical formulation whose active ingredient is a highly purified cycloastragenol (CAG), a triterpenoid saponin molecule derived from the root of Astragalus membranaceus.[6][7][8] It was identified through systematic screening for its potent ability to activate telomerase and has been the subject of several preclinical and clinical studies.[9][10][11]

Mechanism of Telomerase Activation

Both compounds ultimately aim to increase the activity of telomerase, which adds telomeric repeats to chromosome ends. However, their upstream mechanisms appear to differ.

This compound is proposed to function by directly influencing the expression of the gene for the catalytic subunit of telomerase, hTERT (human Telomerase Reverse Transcriptase).[12][13] Studies suggest the peptide can penetrate the cell nucleus, bind to specific DNA promoter regions, and modulate chromatin structure to make the hTERT gene more accessible for transcription.[4] This leads to increased hTERT mRNA levels, subsequent protein synthesis, and assembly of the functional telomerase enzyme.[12][13][14] Beyond telomerase, this compound is reported to have broader regulatory effects, including modulating melatonin synthesis and gene expression related to the immune system and circadian rhythms.[1][15][16]

TA-65 (Cycloastragenol) has been shown to activate telomerase through signaling pathways. Research indicates that its mechanism can involve the MAPK (Mitogen-Activated Protein Kinase) pathway.[17] In neuronal cells, cycloastragenol has been shown to induce telomerase activity via CREB (cAMP response element-binding protein) activation.[18][19] This upstream signaling subsequently leads to increased expression of hTERT.[7] TA-65 has also been noted for its anti-inflammatory and antioxidant properties.[6][8]

G cluster_0 This compound Pathway cluster_1 TA-65 / Cycloastragenol Pathway This compound This compound Peptide Nucleus Nuclear Penetration & DNA Binding This compound->Nucleus hTERT_Gene hTERT Gene Upregulation Nucleus->hTERT_Gene hTERT_mRNA hTERT mRNA hTERT_Gene->hTERT_mRNA Telomerase Functional Telomerase Enzyme Assembly hTERT_mRNA->Telomerase Telomere Telomere Elongation Telomerase->Telomere TA65 TA-65 / CAG Signaling MAPK / CREB Pathway Activation TA65->Signaling hTERT_Gene2 hTERT Gene Upregulation Signaling->hTERT_Gene2 hTERT_mRNA2 hTERT mRNA hTERT_Gene2->hTERT_mRNA2 Telomerase2 Functional Telomerase Enzyme Assembly hTERT_mRNA2->Telomerase2 Telomere2 Telomere Elongation Telomerase2->Telomere2

Quantitative Data Comparison

The following table summarizes quantitative findings from various in vitro and in vivo studies. Direct comparison is challenging due to variations in experimental models, concentrations, and methodologies.

ParameterThis compoundTA-65 / Cycloastragenol (CAG)
Fold Increase in Telomerase Activity - 4-fold in normal human fibroblasts (IBR.3)[12]- 26-fold in normal human mammary epithelial cells (HMEC)[12]- Average 33.3% increase in telomere length in human somatic cells[2]- Approx. 2-fold in mouse embryonic fibroblasts[10][11]- 1.3 to 3.3-fold in human T-cell cultures[17]- Up to 8.8-fold increase with a formulation containing Centella asiatica (08AGTLF), noted as significantly higher than TA-65 in the same study[20]
Effective Concentration 0.5 - 1 µg/ml in cell culture[12]0.1 - 3 µM for CAG in neuronal cells[19]Low nanomolar concentrations effective in human cells[21]
Cell Types Studied Normal human fibroblasts, normal epithelial cells, breast cancer cell lines (21NT, BT474), HeLa cells[4][12][13]Human neonatal keratinocytes, neuronal cells, hematopoietic progenitors, mouse embryonic fibroblasts, human T-cells, PBMCs[6][10][18][19][20]
Effect on hTERT mRNA Significant dose-dependent increase observed in normal and cancer cell lines[12]8-fold increase in hTERT mRNA in CD8+ T lymphocytes (with a related compound, TAT2)[10]10-fold increase in mTERT mRNA in mouse liver[22]
Effect on Telomere Length Dose-dependent telomere extension in normal cells[12][13]Activates Alternative Lengthening of Telomeres (ALT) in cancer cells[12][13][23]Decreases percentage of critically short telomeres[10][11]Significantly increased telomere length in a human clinical trial (low dose group)[24][25]
Noted In Vivo Effects Extends lifespan in animal models[15]Improves health-span indicators (e.g., glucose tolerance, osteoporosis) in mice without increasing cancer incidence[10][11]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating findings. Below are summaries of typical experimental protocols cited in the literature.

  • Cell Culture and Treatment: Normal human cell lines (e.g., fibroblasts, HMEC) or cancer cell lines (e.g., HeLa, BT474) are cultured under standard conditions. This compound, reconstituted from lyophilized powder, is added to the culture medium at concentrations typically ranging from 0.5 to 1 µg/ml. Treatment duration varies from a few days to several weeks (e.g., 4 days for cancer cells, 3 weeks for normal fibroblasts).[12][26]

  • Telomerase Activity Assay (TRAP): The Telomeric Repeat Amplification Protocol is a standard method used. Cell lysates are prepared, and telomerase in the lysate extends a synthetic DNA primer. The extended products are then amplified by PCR and visualized using gel electrophoresis or quantified via qPCR.[4]

  • hTERT Gene Expression Analysis (qPCR): Total RNA is extracted from treated and control cells. Reverse transcription is performed to synthesize cDNA. Quantitative PCR (qPCR) is then used with primers specific to the hTERT gene to measure its relative mRNA expression levels, often normalized to a housekeeping gene.[12]

  • Telomere Length Measurement (Q-FISH): Quantitative Fluorescence In Situ Hybridization involves hybridizing a fluorescently labeled peptide nucleic acid (PNA) probe specific to the telomeric repeat sequence to metaphase chromosomes. The fluorescence intensity of the telomere spots is measured using specialized software, providing data on average telomere length and the distribution of telomere lengths.[10]

  • Animal Studies: Rodent models are common. This compound is administered via subcutaneous or intraperitoneal injections at doses of 1-10 mg/kg over several weeks.[26]

  • Cell Culture and Treatment: A variety of primary cells and cell lines are used, including human peripheral blood mononuclear cells (PBMCs), keratinocytes, and mouse embryonic fibroblasts (MEFs).[10][18][19] TA-65 or cycloastragenol is added to the culture medium at concentrations ranging from 0.1 µM to 10 µM.[19]

  • Telomerase Activity Assay (RQ-TRAP): A real-time quantitative version of the TRAP assay is frequently employed for more precise quantification of telomerase activity from cell lysates.[19]

  • Signaling Pathway Analysis (Western Blot): To investigate upstream mechanisms, proteins from key signaling pathways (e.g., CREB, MAPK) are analyzed. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated (active) and total forms of the proteins of interest.[17][19]

  • Animal Studies: Dietary supplementation is a common administration route in mice. TA-65 is mixed into the standard chow, and animals are monitored over several months to assess effects on telomere length in various tissues, as well as on general health and aging biomarkers.[10][11]

  • Human Clinical Trials: Randomized, double-blind, placebo-controlled trials have been conducted. Participants are given daily oral doses of TA-65 (e.g., 100, 250, or 500 units). Blood samples are collected at baseline and at specified intervals (e.g., 9-12 months) to measure telomere length and immune cell markers, such as the decline in senescent CD8+CD28- T cells.[24][27][28]

G start Cell Culture (e.g., Fibroblasts, PBMCs) treatment Treatment with Activator (this compound or TA-65) + Control Group start->treatment collection Sample Collection treatment->collection dna DNA Extraction collection->dna rna RNA Extraction collection->rna protein Protein Lysis collection->protein qfish Telomere Length Analysis (Q-FISH) dna->qfish qpcr Gene Expression Analysis (qPCR for hTERT) rna->qpcr trap Telomerase Activity Assay (TRAP / RQ-TRAP) protein->trap data Data Analysis & Interpretation qfish->data qpcr->data trap->data

Conclusion

Both this compound and TA-65 are significant compounds in the study of telomere biology and cellular aging, with a growing body of research supporting their ability to activate telomerase.

  • This compound is a synthetic peptide with a proposed mechanism involving direct upregulation of the hTERT gene. Its research also points to broader physiological effects on the neuroendocrine and immune systems. A unique finding is its ability to activate the ALT pathway for telomere maintenance in cancer cells, a point of caution and further investigation.[12][13]

  • TA-65 , a purified small molecule from a natural source, appears to work further upstream by modulating signaling pathways like MAPK to induce hTERT expression.[17] It has been studied in human clinical trials which have demonstrated its ability to lengthen short telomeres and positively impact immune system markers.[24][27]

For the research community, the choice between these molecules may depend on the specific scientific question. This compound offers a model for a peptide-based, multi-system regulatory approach to aging. TA-65 provides a case study for a highly specific, small molecule telomerase activator identified from a natural product. Both underscore the therapeutic potential of targeting telomerase, though more direct, head-to-head comparative studies and large-scale clinical trials are necessary to fully elucidate their respective efficacy, safety, and mechanisms of action.

References

Comparing the biological effects of Epitalon and Epithalamin in vivo

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological effects of Epitalon and Epithalamin, two pineal-derived peptides studied for their geroprotective and bioregulatory properties. This document provides a comparative analysis of their in vivo effects, supported by experimental data, detailed protocols, and pathway visualizations.

Introduction

Epithalamin is a polypeptide extract derived from the pineal glands of cattle, while this compound (also known as Ala-Glu-Asp-Gly or AEDG) is a synthetic tetrapeptide identified as the active component of Epithalamin[1][2]. Both have been the subject of extensive research, primarily for their potential to modulate aging processes. This compound, being a synthetic peptide, offers the advantage of a precisely defined chemical structure, whereas Epithalamin is a complex mixture of various peptides[3]. This guide compares their observed biological effects in vivo, focusing on quantitative outcomes from animal and human studies.

Comparative Summary of Biological Effects

The primary biological effects of both peptides revolve around geroprotection, immune modulation, neuroendocrine regulation, and antioxidant activity. Below is a summary of key quantitative findings from various in vivo studies.

Table 1: Quantitative Comparison of In Vivo Effects
Biological EffectThis compound (Ala-Glu-Asp-Gly)Epithalamin (Pineal Extract)Animal Model / Species
Lifespan Extension ▲ 12.3-13.3% increase in maximum lifespan[4][5]▲ 11-31% increase in mean lifespan[6][7]Mice (SHR), Rats (LIO), Fruit Flies
Mortality Rate No direct data on overall mortality rate reduction▼ 52% reduction in rats and fruit flies; 27% in mice (C3H/Sn)[6][8]Rats, Mice, Fruit Flies
Antioxidant Enzyme Activity Data available, but specific in vivo percentages not detailed in initial findings. Known to increase SOD, GPx, and GST[9][10].▲ 19.7% increase in SOD activity▲ 36.6% increase in total antioxidant activity[11]Rats
Genomic Stability ▼ 17.1% decrease in chromosome aberrations in bone marrow cells[4][5]Not specifiedMice (SHR)
Tumor Incidence ▼ 6.0-fold inhibition of leukemia development (did not affect total tumor incidence)[4][5]Inhibits spontaneous and induced carcinogenesis[12]Mice (SHR), Rats
Hormonal Regulation Restores circadian rhythms of melatonin and cortisol production in aged monkeys[8]Restores nocturnal melatonin secretion in old rats and elderly humans[13][14][15]Monkeys, Rats, Humans
Telomere Elongation ▲ 33.3% average telomere elongation (in human somatic cells)[2][16]Comparable efficacy to this compound in increasing telomere length in human blood cells[2]Humans

Key Experimental Protocols

The methodologies employed in studying these peptides are crucial for interpreting the results. Below are summaries of typical experimental protocols used in key in vivo studies.

This compound: Lifespan and Genomic Stability Study in Mice
  • Objective: To assess the effect of long-term this compound administration on lifespan, biomarkers of aging, and spontaneous tumor incidence.

  • Animal Model: Female outbred Swiss-derived SHR mice, starting from 3 months of age[4][5].

  • Dosing and Administration:

    • Dose: 1.0 µg per mouse (approximately 30-40 µg/kg)[4][5].

    • Route: Subcutaneous (SC) injection[4][5].

    • Regimen: Administered daily for 5 consecutive days, with the cycle repeated every month for the entire lifespan of the animals[4][5].

  • Key Assays:

    • Lifespan analysis (mean and maximum).

    • Metaphase analysis of bone marrow cells to determine the frequency of chromosome aberrations.

    • Histopathological analysis for tumor incidence and type.

Epithalamin: Lifespan and Antioxidant Study in Rats and Fruit Flies
  • Objective: To evaluate the effect of Epithalamin on lifespan and antioxidant systems across different species.

  • Animal Models: Female LIO rats and Drosophila melanogaster[6][11][17].

  • Dosing and Administration:

    • Rats: Daily doses of 0.1 mg or 0.5 mg per animal for 20 months[11].

    • Fruit Flies: 100 µg/mL added to the nutrition medium during the larval stage[17].

  • Key Assays:

    • Lifespan analysis (mean, median, maximum) and calculation of mortality rate doubling time (MRDT)[6][7].

    • Measurement of lipid peroxidation products (conjugated hydroperoxides and ketodienes)[11][17].

    • Biochemical assays for antioxidant enzyme activity (Superoxide Dismutase - SOD, Catalase) in tissues[11][17].

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and Epithalamin are attributed to their influence on fundamental cellular and systemic pathways.

Telomerase Activation Pathway by this compound

This compound's primary and most cited mechanism of action is the activation of the enzyme telomerase, which is crucial for maintaining the length of telomeres, the protective caps at the ends of chromosomes. This action is believed to counteract cellular senescence.

Epitalon_Telomerase_Pathway This compound This compound (Ala-Glu-Asp-Gly) Nucleus Cell Nucleus This compound->Nucleus Enters TERT_Gene TERT Gene (Telomerase Subunit) Nucleus->TERT_Gene Interacts with Promoter Region Telomerase Telomerase Enzyme (hTERT) TERT_Gene->Telomerase Upregulates Expression Telomeres Shortened Telomeres Telomerase->Telomeres Acts on Elongated_Telomeres Elongated Telomeres Telomeres->Elongated_Telomeres Rebuilds Cell_Senescence Cellular Senescence Telomeres->Cell_Senescence Leads to Elongated_Telomeres->Cell_Senescence Prevents Cell_Longevity Increased Cell Lifespan Elongated_Telomeres->Cell_Longevity Leads to

Caption: this compound activates the TERT gene, leading to telomerase synthesis and telomere elongation.

Epithalamin's Regulation of Melatonin Synthesis

Epithalamin restores the pineal gland's ability to produce melatonin, a key hormone regulating circadian rhythms and possessing potent antioxidant properties. This is particularly relevant in aging, where natural melatonin production declines.

Epithalamin_Melatonin_Pathway cluster_Pineal Pineal Gland Pinealocytes Pinealocytes AANAT AANAT Enzyme Pinealocytes->AANAT Activates Melatonin Melatonin Synthesis AANAT->Melatonin Catalyzes Rate-Limiting Step Circadian_Rhythm Restored Circadian Rhythms & Antioxidant Defense Melatonin->Circadian_Rhythm Regulates Epithalamin Epithalamin Epithalamin->Pinealocytes Stimulates Aging Aging Process Aging->Pinealocytes Reduces Function

Caption: Epithalamin stimulates pinealocytes to restore melatonin synthesis and circadian function.

Experimental Workflow Diagram

The diagram below illustrates a generalized workflow for an in vivo study comparing the geroprotective effects of these peptides in a rodent model.

Experimental_Workflow start Animal Model Selection (e.g., Aged SHR Mice) grouping Group Allocation (Control, this compound, Epithalamin) start->grouping treatment Chronic Administration (e.g., SC Injections, 5 days/month) grouping->treatment monitoring Lifespan & Health Monitoring (Body Weight, Behavior, Tumor Palpation) treatment->monitoring sampling Periodic Blood & Tissue Sampling monitoring->sampling necropsy End-of-Life Necropsy & Histopathology monitoring->necropsy assays Biochemical & Genetic Assays (Hormone Levels, Enzyme Activity, Telomere Length, Gene Expression) sampling->assays analysis Statistical Analysis (Survival Curves, Biomarker Comparison) assays->analysis necropsy->analysis conclusion Conclusion on Comparative Efficacy analysis->conclusion

Caption: A typical workflow for an in vivo comparative study of geroprotective peptides.

Conclusion

Both this compound and Epithalamin demonstrate significant geroprotective effects in vivo, although they operate through overlapping and distinct mechanisms. This compound, as a single tetrapeptide, offers a more targeted approach, with its effects on telomerase being a key highlight. Epithalamin, a complex extract, shows robust effects on lifespan, mortality, and the neuroendocrine system, likely due to the synergistic action of its multiple components.

The choice between these two peptides in a research or development context may depend on the specific biological system or pathway being targeted. The data suggests that while this compound's effects are more specific at the cellular level (telomere biology), Epithalamin's broad-spectrum activity translates to significant systemic benefits. Further research with head-to-head comparative studies using standardized protocols is necessary to fully elucidate their respective therapeutic potentials.

References

Restoring Melatonin: A Comparative Analysis of Epitalon and Direct Supplementation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing research reveals distinct mechanisms and differing levels of evidence for the efficacy of the peptide Epitalon in restoring endogenous melatonin production compared to direct melatonin supplementation. While both approaches aim to counteract the age-related decline in melatonin, their methodologies, biological effects, and supporting data present a nuanced picture for researchers, scientists, and drug development professionals.

Executive Summary

Direct melatonin supplementation offers a straightforward, exogenous method to elevate circulating melatonin levels, with a significant body of clinical data supporting its use for certain sleep disorders. Its effects are dose-dependent and immediate, though it does not address the underlying cause of reduced endogenous production. This compound, a synthetic tetrapeptide, is proposed to work by stimulating the pineal gland to restore its natural melatonin synthesis and secretion. While preclinical studies in aging animals show promise in rejuvenating the pineal gland's function, clinical data in humans remains limited, and some studies present conflicting evidence regarding its direct effect on melatonin secretion.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the efficacy of this compound and various doses of melatonin supplementation in restoring melatonin levels and improving sleep parameters.

Table 1: Efficacy of this compound on Melatonin Restoration

Study Population Dosage Duration Key Findings Citation
Aging MonkeysNot specifiedNot specifiedRestored the rhythm of melatonin production to levels seen in younger animals.[1]
Old RatsNot specifiedNot specifiedDid not influence melatonin secretion in isolated perifused pineal glands.[2]
Rat Pinealocyte CultureNot specifiedNot specifiedStimulated the synthesis of AANAT and pCREB, key enzymes in melatonin production, and increased melatonin levels in the culture medium.[3]

Table 2: Efficacy of Direct Melatonin Supplementation

Study Population Dosage Formulation Key Findings on Melatonin Levels Key Findings on Sleep Citation
Older Adults with Insomnia0.1, 0.3, and 3.0 mgImmediate-Release0.3 mg dose elevated plasma melatonin levels to normal nocturnal range.0.3 mg dose restored sleep efficiency.[4]
Healthy Adults4.0 mgImmediate-ReleaseCmax: 13120 pg/mL; Tmax: 0.6 h.Not Assessed[5]
Healthy Adults4.0 mgExtended-ReleaseCmax: 7581 pg/mL; Tmax: 1.56 h.Not Assessed[5]
Older Adults with Insomnia0.4 and 4.0 mgSurge-Sustained ReleaseCmax: 405 pg/mL (0.4mg) and 3999 pg/mL (4.0mg).Not Assessed in this study[6]
Middle-Aged with Primary Insomnia3.0 mgFast-ReleaseNot AssessedSignificantly decreased early wake time and percentage of N2 sleep.[7]

Experimental Protocols

This compound Administration (Preclinical):

  • Animal Model: Senescence-accelerated mice (SAMP-1 and SAMR-1).

  • Dosage and Administration: Subcutaneous injections of this compound at a single dose of 1 µ g/mouse , administered 5 times a week on a monthly basis[8]. In another study on aging monkeys, the specific dosage and administration route were not detailed, but the treatment was shown to restore the rhythm of melatonin production[1]. For in-vitro studies on rat pinealocytes, the concentration of this compound was not specified, but it was added to the culture medium[3].

Melatonin Supplementation (Clinical):

  • Study Design: Randomized, double-blind, placebo-controlled crossover study.

  • Participants: Older adults with insomnia.

  • Dosage and Administration: Oral administration of melatonin (0.1, 0.3, and 3.0 mg) or placebo 30 minutes before bedtime for one week[4].

  • Outcome Measures: Plasma melatonin levels were measured by radioimmunoassay. Sleep was assessed by polysomnography.

Signaling Pathways and Mechanisms of Action

This compound's Proposed Mechanism of Action:

This compound is thought to restore the pineal gland's function by upregulating the expression of key proteins involved in melatonin synthesis. In rat pinealocyte cultures, this compound was found to stimulate the synthesis of Arylalkylamine N-acetyltransferase (AANAT) and phosphorylated cAMP response element-binding protein (pCREB)[2][3][9]. AANAT is the rate-limiting enzyme in melatonin synthesis. The simultaneous addition of norepinephrine and this compound potentiated the expression of AANAT and pCREB[3].

Epitalon_Signaling_Pathway This compound This compound Pinealocyte Pinealocyte This compound->Pinealocyte Enters Cell pCREB pCREB Synthesis Pinealocyte->pCREB Stimulates AANAT AANAT Synthesis Pinealocyte->AANAT Stimulates pCREB->AANAT Activates Transcription Melatonin Melatonin Production AANAT->Melatonin

This compound's Proposed Signaling Pathway in Pinealocytes

Direct Melatonin Supplementation Workflow:

Direct supplementation bypasses the endogenous synthesis pathway. Orally administered melatonin is absorbed through the gastrointestinal tract, enters the bloodstream, and then acts on melatonin receptors (MT1 and MT2) in various tissues, including the suprachiasmatic nucleus (SCN) of the hypothalamus, to regulate circadian rhythms.

Melatonin_Supplementation_Workflow Oral_Melatonin Oral Melatonin Supplement GI_Tract Gastrointestinal Tract Oral_Melatonin->GI_Tract Ingestion Bloodstream Bloodstream GI_Tract->Bloodstream Absorption Melatonin_Receptors Melatonin Receptors (MT1, MT2) Bloodstream->Melatonin_Receptors Distribution Circadian_Rhythm Circadian Rhythm Regulation Melatonin_Receptors->Circadian_Rhythm Activation

Workflow of Direct Melatonin Supplementation

Logical Relationship: Endogenous Restoration vs. Exogenous Supply

The fundamental difference between the two approaches lies in their relationship with the body's natural melatonin production machinery. This compound aims to repair and reactivate this machinery, while direct supplementation provides an external supply, potentially leading to a downregulation of endogenous production with chronic use.

Logical_Relationship cluster_this compound This compound Approach cluster_melatonin Supplementation Approach This compound This compound Pineal_Gland Pineal Gland Function This compound->Pineal_Gland Restores Endogenous_Melatonin Endogenous Melatonin Pineal_Gland->Endogenous_Melatonin Produces Circadian_Rhythm Circadian Rhythm Endogenous_Melatonin->Circadian_Rhythm Regulates Melatonin_Supplement Melatonin Supplement Exogenous_Melatonin Exogenous Melatonin Melatonin_Supplement->Exogenous_Melatonin Provides Exogenous_Melatonin->Circadian_Rhythm Regulates

Conceptual Difference: Restoration vs. Supplementation

References

Epitalon's Fountain of Youth? A Comparative Analysis of its Effects on Human Somatic Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing research provides a cross-validated comparison of the tetrapeptide Epitalon's effects across different human somatic cell lines. This guide synthesizes available data on this compound's role in cellular aging, focusing on its influence on telomerase activity, cell proliferation, and underlying signaling pathways. The findings are presented to aid researchers, scientists, and drug development professionals in evaluating its potential as a geroprotective agent.

Unlocking Cellular Longevity: A Tale of Two Cell Lines

This compound, a synthetic peptide mimicking a natural pineal gland extract, has been a subject of interest for its potential anti-aging properties.[1][2] The primary mechanism often attributed to this compound is its ability to induce telomerase activity, an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes that shorten with each cell division.[2][3] This guide focuses on a comparative analysis of this compound's effects on two distinct normal human somatic cell lines: fetal lung fibroblasts and normal epithelial and fibroblast cells, with additional context from studies on cancer cell lines.

Quantitative Effects of this compound on Human Somatic Cells

The following table summarizes the key quantitative findings from studies investigating the impact of this compound on different human somatic cell lines.

Cell LineParameter MeasuredTreatment DetailsKey FindingsReference
Human Fetal Lung Fibroblasts (602/17)Telomerase Activity0.05 µg/ml for 4 daysInduced telomerase activity in telomerase-negative cells.[4]
Telomere Length0.05 µg/ml for 4 daysIncreased mean telomere length by an average of 33.3%.[4][5]
Proliferative PotentialNot specifiedOvercame the Hayflick limit, extending cell proliferation from 34 to beyond 44 passages.[6]
Normal Human Mammary Epithelial Cells (HMEC)hTERT mRNA Expression1 µg/ml for 3 weeksElevated expression of hTERT mRNA.[7]
Telomerase Activity1 µg/ml for 3 weeksShowed a significant 26-fold increase in telomerase activity compared to untreated cells.[7]
Normal Human Fibroblast Cells (IBR.3)hTERT mRNA Expression1 µg/ml for 3 weeksElevated expression of hTERT mRNA.[7]
Telomerase Activity1 µg/ml for 3 weeksDemonstrated a significant fourfold increase in telomerase activity compared to untreated cells.[7]
Human Breast Cancer Cells (21NT, BT474)Telomere Length0.2-1 µg/ml for 4 daysShowed a dose-dependent increase in telomere length.[7]
hTERT mRNA Expression0.5-1 µg/ml for 4 daysUpregulated hTERT expression (12-fold in 21NT, 5-fold in BT474).[7]
Telomerase Activity1 µg/ml for 4 daysNo significant enhancement in telomerase activity.[7]
Alternative Lengthening of Telomeres (ALT)1 µg/ml for 4 daysActivated the ALT mechanism for telomere extension.[1][8]

Delving into the Mechanisms: Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of this compound's effects.

Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)

The TRAP assay is a standard method to detect telomerase activity.

  • Protein Extraction: Proteins from control and this compound-treated cells are extracted using a lysis buffer (e.g., TRAPeze 1x CHAPS lysis buffer).[7][9]

  • Telomerase Reaction: The extracted protein is incubated with a substrate oligonucleotide (TS primer) and dNTPs. If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.

  • PCR Amplification: The extended products are then amplified by PCR using a forward (TS) and a reverse primer.[4]

  • Detection: The PCR products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized. A ladder of bands with 6 base pair increments indicates positive telomerase activity.[4]

Telomere Length Measurement (Quantitative PCR - qPCR)

This method quantifies the average telomere length relative to a single-copy gene.

  • DNA Extraction: Genomic DNA is extracted from control and this compound-treated cells.[1]

  • qPCR Reaction: Two separate qPCR reactions are performed for each sample: one to amplify the telomeric repeats and another to amplify a single-copy reference gene (e.g., 36B4).

  • Calculation: The relative telomere length is calculated using the comparative Ct method, comparing the amount of telomeric DNA to the amount of the reference gene.[7]

hTERT mRNA Expression Analysis (Reverse Transcription qPCR - RT-qPCR)

This technique measures the expression level of the gene encoding the catalytic subunit of telomerase.

  • RNA Extraction: Total RNA is isolated from the cell lines.[7]

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is then used as a template for qPCR with primers specific for the hTERT gene and a housekeeping gene for normalization.

  • Analysis: The relative expression of hTERT mRNA is calculated using the delta-delta Ct method.[7]

Visualizing the Pathways and Processes

The following diagrams illustrate the proposed signaling pathways of this compound and a typical experimental workflow for studying its effects on cultured cells.

Epitalon_Signaling_Pathway This compound This compound Nucleus Nucleus This compound->Nucleus Enters Cell DNA DNA (Promoter Regions) Nucleus->DNA Interacts with hTERT_Gene hTERT Gene DNA->hTERT_Gene Activates Transcription hTERT_mRNA hTERT mRNA hTERT_Gene->hTERT_mRNA Transcription Telomerase Telomerase Enzyme hTERT_mRNA->Telomerase Translation Telomeres Telomere Elongation Telomerase->Telomeres Catalyzes

Caption: Proposed signaling pathway of this compound leading to telomere elongation.

Experimental_Workflow cluster_assays Assays start Start: Human Somatic Cell Culture treatment Treatment with this compound (vs. Control) start->treatment incubation Incubation Period (e.g., 4 days to 3 weeks) treatment->incubation harvest Cell Harvesting incubation->harvest analysis Downstream Analysis harvest->analysis TRAP Telomerase Activity (TRAP Assay) analysis->TRAP qPCR Telomere Length (qPCR) analysis->qPCR RTqPCR hTERT Expression (RT-qPCR) analysis->RTqPCR

Caption: General experimental workflow for assessing this compound's cellular effects.

Discussion and Future Directions

The compiled data indicates that this compound consistently stimulates telomere-lengthening mechanisms in normal human somatic cells, primarily through the upregulation of telomerase activity via increased hTERT expression.[1][7] In human fetal lung fibroblasts, this led to an extension of the cellular lifespan, overcoming the normal Hayflick limit.[6] Interestingly, in the cancer cell lines studied, while telomere length also increased, it was attributed to the activation of the Alternative Lengthening of Telomeres (ALT) pathway rather than a significant increase in telomerase activity.[1][8] This differential effect between normal and cancerous cells is a critical area for further investigation.

While the primary focus has been on telomere biology, some studies suggest this compound may also influence other cellular processes. For instance, it has been shown to interact with histone proteins, potentially regulating gene expression epigenetically.[10] Additionally, this compound is reported to possess antioxidant properties by activating the Keap1/Nrf2 signaling pathway, a master regulator of cellular redox balance.[11]

References

A Comparative Analysis of the Neuroprotective Effects of Epitalon and Other Neurotrophic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical and clinical studies reveals the distinct neuroprotective mechanisms and therapeutic potential of four prominent neurotrophic peptides: Epitalon, Cerebrolysin, Cortexin, and Semax. This guide offers a comparative analysis of their efficacy, supported by quantitative data from experimental studies, to inform researchers, scientists, and drug development professionals.

Executive Summary

Neurodegenerative diseases and acute brain injuries pose significant challenges to modern medicine. Neurotrophic peptides, which support neuronal survival and regeneration, represent a promising therapeutic avenue. This report provides a side-by-side comparison of this compound, a synthetic tetrapeptide with geroprotective properties; Cerebrolysin and Cortexin, both complex mixtures of neuropeptides derived from porcine and bovine brain tissue, respectively; and Semax, a synthetic heptapeptide fragment of adrenocorticotropic hormone (ACTH).

While all four peptides exhibit neuroprotective effects, their primary mechanisms of action and supporting data vary. Cerebrolysin and Cortexin have been more extensively studied in the context of stroke and neurodegenerative models, with direct comparative data available. Semax also has a body of evidence in ischemia models, particularly highlighting its role in upregulating neurotrophic factors. This compound's neuroprotective data is more centered on its antioxidant and anti-aging properties, with less direct evidence in acute ischemic injury models.

Comparative Efficacy: A Quantitative Overview

The following tables summarize quantitative data from key experimental studies, providing a comparative look at the neuroprotective efficacy of these peptides. It is important to note that direct head-to-head comparisons across all four peptides in a single study are unavailable; therefore, data is compiled from various sources using comparable experimental models where possible.

Table 1: Effects on Neurological Deficit in Rodent Models of Brain Ischemia

PeptideDosageAnimal ModelNeurological Score ImprovementCitation
Cortexin 1 or 3 mg/kg/dayRat (MCAO)Significant reduction in neurological deficit on Garcia and Combs & D'Alecy scales (p<0.05)[Kurkin et al., 2021]
Cerebrolysin 538 or 1614 mg/kg/dayRat (MCAO)Significant reduction in neurological deficit on Garcia and Combs & D'Alecy scales (p<0.05)[Kurkin et al., 2021]
Semax Not specifiedRat (Global Ischemia)Reduced neurological deficiency in the first 6.5 hours post-surgery[1]

Note: MCAO (Middle Cerebral Artery Occlusion) is a common model for inducing ischemic stroke.

Table 2: Effects on Infarct Volume in Rodent Models of Brain Ischemia

PeptideDosageAnimal ModelReduction in Infarct VolumeCitation
Cortexin 1 or 3 mg/kg/dayRat (MCAO)Reduced the size of brain tissue necrosis[Kurkin et al., 2021]
Semax Not specifiedRat (Photoinduced Cortical Infarction)Decreased the volume of cortical infarction[1]

Table 3: Effects on Neurotrophic Factors and Neuronal Survival

PeptideExperimental ModelKey FindingCitation
This compound Human neuroblastoma cellsIncreased secretion of soluble amyloid precursor protein (sAPP) by ~20%[2]
Cerebrolysin Not specifiedMimics the action of neurotrophic factors to promote neuronal survival and regeneration[3]
Semax Cultured cerebellar granule cellsImproved neuronal survival by an average of 30% under glutamate neurotoxicity[4]
Semax Rat hippocampus1.4-fold increase in BDNF protein levels[5]

Table 4: Antioxidant and Other Neuroprotective Effects

PeptideExperimental ModelKey FindingCitation
This compound Aging ratsIncreased activities of antioxidant enzymes (superoxide dismutase, glutathione peroxidase, etc.)[6]
Cortexin In vitro binding assayHigh to moderate binding to AMPA (80.1%) and kainate (73.5%) glutamate receptors[Kurkin et al., 2021]

Mechanisms of Action and Signaling Pathways

The neuroprotective effects of these peptides are mediated through diverse and complex signaling pathways.

This compound

This compound's primary neuroprotective mechanisms appear to be linked to its anti-aging and antioxidant properties. It has been shown to activate telomerase, which can protect against cellular senescence.[7] Furthermore, it enhances the activity of antioxidant enzymes, thereby reducing oxidative stress, a key contributor to neuronal damage.[6] this compound also influences the pineal gland, restoring melatonin synthesis, which plays a role in neuroprotection and circadian rhythm regulation.[6]

Epitalon_Pathway This compound This compound Pineal_Gland Pineal Gland This compound->Pineal_Gland Telomerase Telomerase Activation This compound->Telomerase Antioxidant_Enzymes Antioxidant Enzymes (SOD, GPx) This compound->Antioxidant_Enzymes Melatonin Melatonin Synthesis Pineal_Gland->Melatonin Cellular_Senescence Reduced Cellular Senescence Telomerase->Cellular_Senescence Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Neuroprotection Neuroprotection Melatonin->Neuroprotection Cellular_Senescence->Neuroprotection Oxidative_Stress->Neuroprotection

Caption: this compound's neuroprotective signaling cascade.

Cerebrolysin

Cerebrolysin is a multimodal neuropeptide preparation that mimics the action of endogenous neurotrophic factors.[3] Its neuroprotective effects are mediated through multiple pathways, including the Sonic hedgehog (Shh) and phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathways.[8][9] Activation of these pathways promotes neurogenesis, reduces apoptosis, and modulates inflammatory responses.[3][9]

Cerebrolysin_Pathway Cerebrolysin Cerebrolysin Shh_Pathway Shh Pathway Cerebrolysin->Shh_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Cerebrolysin->PI3K_Akt_Pathway Neurogenesis Increased Neurogenesis Shh_Pathway->Neurogenesis Apoptosis Reduced Apoptosis PI3K_Akt_Pathway->Apoptosis Inflammation Modulation of Inflammation PI3K_Akt_Pathway->Inflammation Neuroprotection Neuroprotection Neurogenesis->Neuroprotection Apoptosis->Neuroprotection Inflammation->Neuroprotection

Caption: Cerebrolysin's key neuroprotective pathways.

Cortexin

Cortexin, similar to Cerebrolysin, is a polypeptide complex. Its neuroprotective action involves the modulation of glutamatergic and GABAergic systems. [Kurkin et al., 2021] By binding to AMPA and kainate glutamate receptors, Cortexin can mitigate excitotoxicity, a major cause of neuronal death in ischemic conditions. [Kurkin et al., 2021] It also exhibits antioxidant properties.

Cortexin_Pathway Cortexin Cortexin Glutamate_Receptors Glutamate Receptors (AMPA, Kainate) Cortexin->Glutamate_Receptors GABA_Receptors GABA Receptors Cortexin->GABA_Receptors Excitotoxicity Reduced Excitotoxicity Glutamate_Receptors->Excitotoxicity Neurotransmitter_Balance Neurotransmitter Balance GABA_Receptors->Neurotransmitter_Balance Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Neurotransmitter_Balance->Neuroprotection

Caption: Cortexin's mechanism via neurotransmitter receptor modulation.

Semax

Semax exerts its neuroprotective effects primarily by modulating the expression of neurotrophic factors, most notably brain-derived neurotrophic factor (BDNF), and its receptor, Tropomyosin receptor kinase B (TrkB).[5] This upregulation of the BDNF/TrkB signaling pathway enhances neuronal survival, promotes synaptic plasticity, and improves cognitive functions.[5]

Semax_Pathway Semax Semax BDNF_Expression Increased BDNF Expression Semax->BDNF_Expression TrkB_Receptor TrkB Receptor Activation BDNF_Expression->TrkB_Receptor Neuronal_Survival Enhanced Neuronal Survival TrkB_Receptor->Neuronal_Survival Synaptic_Plasticity Improved Synaptic Plasticity TrkB_Receptor->Synaptic_Plasticity Neuroprotection Neuroprotection Neuronal_Survival->Neuroprotection Synaptic_Plasticity->Neuroprotection

Caption: Semax's neuroprotective action through the BDNF/TrkB pathway.

Detailed Experimental Protocols

Comparative Study of Cortexin and Cerebrolysin in a Rat Model of Acute Brain Ischemia (Kurkin et al., 2021)
  • Animal Model: Male rats underwent middle cerebral artery occlusion (MCAO) to induce focal brain ischemia.

  • Drug Administration: Cortexin (1 or 3 mg/kg/day) or Cerebrolysin (538 or 1614 mg/kg/day) was administered intramuscularly for 10 days.

  • Neurological Assessment: Neurological deficits were evaluated using the Garcia and Combs & D'Alecy scales.

  • Infarct Volume Assessment: Brains were sectioned and stained to assess the volume of necrotic tissue.

  • Biochemical Analysis: Antioxidant system activity was measured in brain homogenates.

  • Receptor Binding Assay: In vitro binding of Cortexin to a panel of neurotransmitter receptors was assessed.

Study of Semax on Neuronal Survival in a Model of Glutamate Toxicity (Storozhevykh et al., 2007)
  • Cell Culture Model: Primary cultures of cerebellar granule cells were used.

  • Induction of Neurotoxicity: Glutamate was added to the cell cultures to induce excitotoxicity.

  • Peptide Treatment: Semax (100 µM) was co-incubated with the cells.

  • Assessment of Neuronal Survival: Neuronal viability was assessed to determine the percentage of surviving neurons.

Study of this compound's Antioxidant Effects in Aging Rats (Anisimov et al., 2001)
  • Animal Model: Aging rats were used to assess age-related changes in antioxidant systems.

  • Peptide Administration: this compound was administered to the rats.

  • Biochemical Analysis: The activities of antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GPx), were measured in brain tissue.

Conclusion

This compound, Cerebrolysin, Cortexin, and Semax each demonstrate significant neuroprotective potential through distinct yet sometimes overlapping mechanisms. Cerebrolysin and Cortexin, as complex peptide mixtures, exhibit broad, multi-target effects, with substantial evidence in stroke models. Semax shows strong efficacy in promoting neurotrophic factor expression, which is crucial for neuronal recovery. This compound's strengths lie in its antioxidant and anti-aging properties, suggesting a potential role in preventing age-related neurodegeneration.

This comparative guide highlights the need for further head-to-head clinical trials to fully elucidate the relative efficacies of these peptides in various neurological conditions. The choice of a particular peptide for therapeutic development will likely depend on the specific pathology being targeted, whether it be acute ischemic injury, chronic neurodegeneration, or age-related cognitive decline. The detailed experimental data and mechanistic insights provided herein serve as a valuable resource for guiding future research and development in the promising field of neurotrophic peptide therapeutics.

References

Assessing the Specificity of Epitalon's Interaction with the Telomerase Promoter Region: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrapeptide Epitalon (Ala-Glu-Asp-Gly) has garnered significant interest for its potential geroprotective effects, primarily attributed to its ability to activate telomerase, the enzyme responsible for maintaining telomere length. This guide provides a comparative analysis of this compound's interaction with the human telomerase reverse transcriptase (hTERT) promoter region, placing it in the context of other molecules known to modulate telomerase activity. We delve into the available experimental data, outline key experimental protocols for assessing such interactions, and present signaling and workflow diagrams to elucidate the underlying mechanisms.

This compound's Interaction with the hTERT Promoter: A Question of Specificity

This compound's primary mechanism of telomerase activation is believed to be the upregulation of the hTERT gene.[1][2] This is thought to occur through a direct or indirect interaction with the hTERT promoter region. Research suggests that this compound may exert its effects through two principal modes:

  • Sequence-Specific DNA Binding: Some studies propose that this compound can directly bind to specific DNA sequences. In silico modeling and some experimental data suggest an affinity for motifs such as "ATTTC" and "CAG," which are reportedly present in the promoter region of the telomerase gene.[3][4] This suggests a level of specificity in its interaction with DNA.

  • Epigenetic Modulation: Another proposed mechanism involves the interaction of this compound with histone proteins, particularly H1/3 and H1/6.[5][6] By binding to these linker histones, this compound may alter chromatin structure, making the hTERT promoter more accessible to transcription factors and thereby increasing gene expression.[4] This mode of action suggests a broader, more indirect influence on gene regulation.

While these mechanisms are supported by some studies, a significant gap in the current research is the lack of direct quantitative data, such as a dissociation constant (Kd), to definitively characterize the binding affinity and specificity of this compound for the hTERT promoter.

Comparative Analysis with Alternative Telomerase Modulators

To provide a framework for assessing this compound's specificity, we compare it with other molecules for which quantitative binding data is available. It is important to note that these alternatives may target different components of the telomerase machinery or interact with the hTERT promoter through distinct mechanisms.

Quantitative Data on Telomerase Modulators
Molecule/Compound ClassTargetMechanism of ActionBinding Affinity/Potency
This compound Proposed: hTERT Promoter DNA & HistonesProposed: Sequence-specific binding and epigenetic modulationNo direct Kd value reported. Dose-dependent increases in hTERT mRNA observed.[6]
Disubstituted 2-aminoethyl-quinazoline ("3B1") hTERT Promoter G-quadruplexStabilization of G-quadruplex structure, inhibiting transcriptionKd = 3 µM[7]
Peptide Nucleic Acids (PNAs) Telomerase RNA (hTR) TemplateAntisense inhibition of telomerase activityIC50 in the nanomolar range (e.g., 20 nM for a 13-mer PNA)
2'-O-methyl-RNA Telomerase RNA (hTR) TemplateAntisense inhibition of telomerase activityIC50 in the nanomolar range (e.g., 8 nM)
Natural Compounds (e.g., TA-65 from Astragalus) hTERT Promoter (indirect)Activation of telomerase expressionNo direct binding data; increases telomerase activity.[8]

Experimental Protocols for Assessing Specificity

To rigorously assess the specificity of a molecule's interaction with a DNA promoter region, a combination of biophysical and molecular biology techniques is employed. Below are detailed methodologies for key experiments.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect protein-DNA or peptide-DNA interactions. The principle is that a DNA fragment bound to a protein/peptide will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.

Objective: To determine if this compound directly binds to a specific DNA sequence within the hTERT promoter.

Methodology:

  • Probe Preparation:

    • Synthesize a short, double-stranded DNA oligonucleotide (20-50 bp) corresponding to the putative this compound binding site in the hTERT promoter (e.g., containing the "ATTTC" motif).

    • Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).

  • Binding Reaction:

    • Incubate the labeled DNA probe with varying concentrations of this compound in a binding buffer. The buffer should contain components to reduce non-specific binding, such as a non-specific competitor DNA (e.g., poly(dI-dC)).

    • Include control reactions: a lane with only the labeled probe (no peptide) and a competition assay where an excess of unlabeled specific probe is added to outcompete the labeled probe, demonstrating binding specificity.

  • Electrophoresis:

    • Load the binding reactions onto a native polyacrylamide gel.

    • Run the gel at a low voltage to prevent the dissociation of the peptide-DNA complexes.

  • Detection:

    • Visualize the DNA bands by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A "shifted" band that is diminished in the presence of the unlabeled competitor indicates a specific interaction.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the in vivo association of proteins or peptides with specific genomic regions within the cell's natural chromatin context.

Objective: To determine if this compound associates with the hTERT promoter region in living cells.

Methodology:

  • Cross-linking:

    • Treat cells with formaldehyde to cross-link proteins and peptides to DNA.

  • Chromatin Preparation:

    • Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments (typically 200-1000 bp).

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody that specifically recognizes this compound (note: this requires a specific anti-Epitalon antibody, which may need to be custom-developed).

    • Use protein A/G beads to precipitate the antibody-peptide-DNA complexes.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating.

    • Treat with proteases to digest the proteins and purify the DNA.

  • Analysis by qPCR:

    • Use quantitative PCR (qPCR) with primers specific to the hTERT promoter region to quantify the amount of precipitated DNA. An enrichment of hTERT promoter DNA in the this compound-immunoprecipitated sample compared to a negative control (e.g., immunoprecipitation with a non-specific IgG) indicates association.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time quantitative analysis of binding kinetics and affinity between a ligand and an analyte.

Objective: To quantify the binding affinity (Kd) of this compound to the hTERT promoter DNA.

Methodology:

  • Chip Preparation:

    • Immobilize a biotinylated DNA oligonucleotide representing the hTERT promoter region onto a streptavidin-coated sensor chip.

  • Binding Analysis:

    • Flow solutions with varying concentrations of this compound over the sensor chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of this compound binding to the immobilized DNA.

  • Data Analysis:

    • Generate sensorgrams that show the association and dissociation of this compound.

    • Fit the data to a binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizing the Pathways and Workflows

To better understand the proposed mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Epitalon_Signaling_Pathway cluster_cell cluster_nucleus Nucleus This compound This compound CellMembrane Cell Membrane DNA hTERT Promoter DNA This compound->DNA Direct Binding (Sequence Specificity) Histones Histone Proteins (H1) This compound->Histones Interaction Nucleus Nucleus Transcription Increased hTERT Transcription DNA->Transcription Chromatin Chromatin Remodeling Histones->Chromatin Chromatin->Transcription hTERT hTERT mRNA Transcription->hTERT Telomerase Telomerase Activity hTERT->Telomerase Translation

Caption: Proposed signaling pathway of this compound leading to telomerase activation.

Experimental_Workflow_ChIP Start Start: Cells in Culture Crosslink 1. Cross-link with Formaldehyde Start->Crosslink Lyse 2. Cell Lysis and Chromatin Shearing Crosslink->Lyse IP 3. Immunoprecipitation with anti-Epitalon Ab Lyse->IP Wash 4. Wash to Remove Non-specific Binding IP->Wash Reverse 5. Reverse Cross-links and Purify DNA Wash->Reverse qPCR 6. qPCR Analysis with hTERT Promoter Primers Reverse->qPCR End End: Quantify Promoter Enrichment qPCR->End

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) assay.

Conclusion

The available evidence suggests that this compound may activate telomerase through a nuanced interaction with the hTERT promoter region, potentially involving both sequence-specific DNA binding and epigenetic modulation via histone interactions. However, the specificity of this interaction remains to be rigorously quantified. In contrast, other molecules that modulate telomerase activity, such as G-quadruplex stabilizers and antisense oligonucleotides, have well-defined targets and, in some cases, quantified binding affinities.

For researchers and drug development professionals, this highlights a critical area for future investigation. The application of quantitative techniques like Surface Plasmon Resonance, alongside more traditional methods such as EMSA and ChIP, will be instrumental in elucidating the precise molecular interactions of this compound. A deeper understanding of its binding specificity is paramount for evaluating its therapeutic potential and off-target effects, ultimately paving the way for the rational design of more specific and potent telomerase-activating compounds.

References

Meta-analysis of published Epitalon clinical and preclinical data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published preclinical and clinical data reveals Epitalon's multifaceted influence on key aging biomarkers, including telomere elongation, antioxidant defense, and neuroendocrine regulation. This guide synthesizes the existing research to provide an objective comparison of this compound's performance and a detailed look at the experimental evidence.

This compound, a synthetic tetrapeptide (Ala-Glu-Asp-Gly), has emerged as a significant subject of interest in the field of gerontology.[1][2] Derived from the natural pineal gland extract Epithalamin, its primary mechanism of action is attributed to the activation of the enzyme telomerase, which plays a crucial role in maintaining the length of telomeres, the protective caps at the ends of chromosomes.[1][3][4][5] Telomere shortening is a hallmark of cellular aging, and by counteracting this process, this compound is suggested to support cellular longevity and genomic stability.[1][3]

Quantitative Effects on Key Aging Biomarkers

The following tables summarize the quantitative findings from various studies on this compound's impact on telomerase activity, telomere length, lifespan, and other significant physiological parameters.

Table 1: Effects of this compound on Telomerase and Telomeres

Model SystemThis compound Concentration/DosageDuration of TreatmentKey FindingsReference
Human Fetal Lung Fibroblasts (602/17)0.05 µg/ml4 daysInduced expression of telomerase catalytic subunit and telomerase activity.[6]Khavinson et al., 2003
Human Somatic CellsNot specifiedNot specifiedIncreased mean telomere length by an average of 33.3%.[6][7]Khavinson et al., 2003
Human Fetal FibroblastsNot specifiedNot specifiedOvercame the Hayflick limit, extending cell proliferation beyond the 34th passage to over the 44th passage.[8]Khavinson et al., 2004
Human Blood Cells (Patients aged 60-80)Not specifiedNot specifiedSignificantly increased telomere lengths.[8]Not specified

Table 2: Lifespan Extension and Healthspan Improvements

Model OrganismThis compound DosageKey FindingsReference
Drosophila melanogaster0.001 x 10⁻⁶ to 5 x 10⁻⁶ wt.% of culture mediumIncreased lifespan by 11-16%.[9]Khavinson et al., 2000
Swiss-derived SHR mice (female)1.0 µ g/mouse , 5 consecutive days monthlyIncreased the lifespan of the last 10% of survivors by 13.3% and maximum lifespan by 12.3%.[10]Anisimov et al., 2003
MiceNot specifiedExtended lifespan by up to 25%.[3]Khavinson & Malinin, 2005
Elderly Humans (treated with Epithalamin)Not specified1.6-1.8 fold reduction in mortality over 6 years.[8][11]Not specified

Table 3: Neuroendocrine and Antioxidant Effects

Model SystemThis compound Dosage/ConcentrationKey FindingsReference
Senescent MonkeysNot specifiedSignificantly stimulated melatonin synthesis in the evening.[12]Khavinson et al., 2001
Human Trial (75 women)0.5 mg/day (sublingual) for 20 daysIncreased melatonin synthesis by 160% compared to placebo.[13]Not specified, 2021
Human SH-SY5Y neuroblastoma cellsNot specifiedIncreased secretion of soluble amyloid precursor protein (sAPP) by ~20%.[14]Not specified
Female SHR mice1.0 µ g/mouse , 5 consecutive days monthlyDecreased the frequency of chromosome aberrations in bone marrow cells by 17.1%.[10]Anisimov et al., 2003
Various preclinical modelsNot specifiedIncreases expression of key antioxidant enzymes: Superoxide dismutase (SOD), Catalase, and NAD(P)H quinone dehydrogenase 1 (NQO1).[14]Not specified

Signaling Pathways and Mechanisms of Action

This compound's broad-spectrum effects are a result of its influence on multiple interconnected cellular pathways. The diagrams below illustrate the key mechanisms through which this compound is proposed to exert its anti-aging effects.

Epitalon_Telomerase_Activation This compound This compound Nucleus Cell Nucleus This compound->Nucleus Penetrates DNA DNA (Telomerase Gene Promoter) Telomerase_Gene Telomerase Gene (hTERT) DNA->Telomerase_Gene Binds to promoter regions (ATTTC motifs) mRNA hTERT mRNA Telomerase_Gene->mRNA Upregulates Transcription Telomerase Telomerase Enzyme mRNA->Telomerase Translation Telomeres Telomeres Telomerase->Telomeres Adds TTAGGG repeats Elongation Telomere Elongation Telomeres->Elongation

This compound's activation of telomerase leading to telomere elongation.

Epitalon_Antioxidant_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Modulates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (SOD, Catalase, NQO1) ARE->Antioxidant_Enzymes Activates Transcription ROS Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Neutralizes Oxidative_Stress Reduced Oxidative Stress

This compound's role in the Keap1/Nrf2 antioxidant response pathway.

Epitalon_Melatonin_Regulation This compound This compound Pineal_Gland Pineal Gland This compound->Pineal_Gland Acts on AANAT AANAT (Arylalkylamine N-acetyltransferase) Pineal_Gland->AANAT Upregulates pCREB pCREB Pineal_Gland->pCREB Upregulates Melatonin Melatonin Synthesis AANAT->Melatonin pCREB->Melatonin Circadian_Rhythm Restored Circadian Rhythms Melatonin->Circadian_Rhythm

Mechanism of this compound's influence on melatonin synthesis and circadian rhythms.

Experimental Protocols: A Closer Look

To ensure the reproducibility and critical evaluation of the cited findings, it is essential to understand the methodologies employed in these studies.

In Vitro Study of Telomerase Activation in Human Fetal Lung Fibroblasts

  • Cell Line: Human fetal lung fibroblasts 602/17 (passage 27).

  • Treatment: Cells were treated with this compound at a concentration of 0.05 µg/ml.

  • Duration: 4 days.

  • Analysis:

    • Telomerase Expression: Immunohistochemical staining was used to detect the presence of the telomerase catalytic subunit. Telomerase-positive HeLa cells were used as a positive control.

    • Telomerase Activity: The Telomeric Repeat Amplification Protocol (TRAP) assay was employed to measure telomerase activity.

    • Telomere Length: The mean length of telomeres was measured, likely using techniques such as quantitative fluorescence in situ hybridization (Q-FISH) or Southern blotting.[6]

In Vivo Lifespan Study in Mice

  • Animal Model: Female outbred Swiss-derived SHR mice.

  • Treatment Groups:

    • Control group: Injected with 0.1 ml of normal saline.

    • This compound group: Injected subcutaneously with 1.0 µ g/mouse of this compound dissolved in 0.1 ml saline.

  • Dosing Regimen: Injections were administered on 5 consecutive days each month, starting from the age of 3 months until natural death.

  • Parameters Measured:

    • Food consumption and body weight.

    • Estrous function.

    • Frequency of chromosome aberrations in bone marrow cells.

    • Mean and maximum lifespan.

    • Incidence of spontaneous tumors.[10]

Human Clinical Trial on Melatonin Synthesis

  • Participants: 75 women.

  • Treatment Groups:

    • This compound group: Administered 0.5 mg/day of sublingual this compound.

    • Placebo group.

    • Control group.

  • Duration: 20 days.

  • Outcome Measure: Melatonin synthesis was evaluated by measuring the urinary concentration of 6-sulfatoxymelatonin, the primary metabolite of melatonin.[13][14]

Comparison with Other Alternatives

While direct comparative studies are scarce, this compound's mechanism of action distinguishes it from other research peptides. For instance, peptides like CJC-1295 and Tesamorelin primarily influence the growth hormone axis.[15] In contrast, this compound's effects are more focused on fundamental cellular aging pathways, including telomerase activation and oxidative stress reduction.[15] Melatonin, another compound with geroprotective properties, shares some of this compound's antioxidant and circadian-regulating effects. However, this compound's direct influence on telomerase represents a distinct mechanism.[9]

Conclusion and Future Directions

The body of preclinical and early clinical research on this compound presents compelling evidence for its role as a multi-pathway geroprotector.[14] Its ability to activate telomerase, enhance antioxidant defenses, and restore neuroendocrine balance suggests a broad-reaching impact on the aging process. However, it is crucial to note that much of the research has been conducted by a limited number of research groups, and independent validation is needed.[11][16] Larger-scale, long-term human clinical trials are essential to definitively establish the safety and efficacy of this compound for promoting healthy aging and longevity.[14] The continued investigation into its precise molecular interactions and downstream effects will be vital for realizing its full therapeutic potential.

References

A Comparative Analysis of Intranasal and Injectable Epitalon Administration for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of intranasal versus injectable administration of the synthetic tetrapeptide, Epitalon.

The synthetic peptide this compound (Ala-Glu-Asp-Gly) has garnered significant interest in the scientific community for its potential geroprotective and neuroregulatory effects. As a synthetic analog of Epithalamin, a polypeptide extract from the pineal gland, this compound's primary mechanism of action is attributed to its ability to stimulate telomerase activity, regulate circadian rhythms, and exert antioxidant effects.[1][2] The route of administration is a critical factor in determining the pharmacokinetic and pharmacodynamic profile of this peptide. This guide provides a detailed comparison of the two primary methods of administration used in research: intranasal and injectable (subcutaneous/intramuscular).

Quantitative Data Summary

Direct comparative studies quantifying the efficacy of intranasal versus injectable this compound are limited in publicly available literature. However, by collating data from separate preclinical studies, a qualitative and semi-quantitative comparison can be established. The following table summarizes the key parameters for each administration route based on available evidence.

ParameterIntranasal AdministrationInjectable (Subcutaneous/Intramuscular) Administration
Bioavailability Generally considered lower and more variable than injectable routes.[2][3] Specific percentage for this compound is not well-documented.Assumed to be high, approaching 100% for systemic circulation, as it avoids first-pass metabolism.[3][4]
Speed of Onset Rapid, particularly for CNS effects. Neuronal activity in the rat neocortex was observed to increase within 5-7 minutes.[5][6] IL-2 mRNA synthesis in the hypothalamus was enhanced within 1.5 hours.[7]Slower for CNS effects compared to direct intranasal delivery. Systemic effects have a more delayed onset. For instance, IL-2 mRNA synthesis in the hypothalamus was enhanced after 24 hours with intramuscular injection.[7]
Primary Target Central Nervous System (CNS). Bypasses the blood-brain barrier for direct neural tissue access.[5][8]Systemic circulation, affecting peripheral tissues and organs. CNS effects are secondary to systemic distribution.
Invasiveness Non-invasive.[5]Invasive, requiring needle puncture.[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by this compound and a generalized workflow for a comparative study of its administration routes.

Epitalon_Signaling_Pathways This compound This compound (Ala-Glu-Asp-Gly) Pineal_Gland Pineal Gland This compound->Pineal_Gland Hypothalamus Hypothalamus This compound->Hypothalamus Telomerase_Gene Telomerase Gene (TERT) This compound->Telomerase_Gene Upregulates Keap1_Nrf2_Pathway Keap1/Nrf2 Pathway This compound->Keap1_Nrf2_Pathway Activates Cell_Membrane Cell Membrane Melatonin_Production Melatonin Production Pineal_Gland->Melatonin_Production Hypothalamus->Melatonin_Production Telomerase_Activity Telomerase Activity Telomerase_Gene->Telomerase_Activity Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GPx) Keap1_Nrf2_Pathway->Antioxidant_Enzymes Circadian_Rhythm Circadian Rhythm Regulation Melatonin_Production->Circadian_Rhythm Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Telomere_Elongation Telomere Elongation Telomerase_Activity->Telomere_Elongation Cellular_Senescence Delayed Cellular Senescence Telomere_Elongation->Cellular_Senescence Circadian_Rhythm->Cellular_Senescence Oxidative_Stress->Cellular_Senescence Experimental_Workflow Animal_Model Animal Model Selection (e.g., Wistar Rats) Grouping Grouping Animal_Model->Grouping Group_IN Group 1: Intranasal this compound Grouping->Group_IN Group_Inject Group 2: Injectable this compound Grouping->Group_Inject Group_Control Group 3: Saline Control Grouping->Group_Control Administration Administration Protocol Group_IN->Administration Group_Inject->Administration Group_Control->Administration PK_Analysis Pharmacokinetic Analysis Administration->PK_Analysis PD_Analysis Pharmacodynamic Analysis Administration->PD_Analysis Blood_Sampling Blood Sampling (Time-course) PK_Analysis->Blood_Sampling Tissue_Sampling Brain & Peripheral Tissue Sampling PD_Analysis->Tissue_Sampling LC_MS LC-MS/MS for This compound Concentration Blood_Sampling->LC_MS Telomerase_Assay Telomerase Activity Assay Tissue_Sampling->Telomerase_Assay Biomarker_Assay Biomarker Analysis (e.g., IL-2, c-Fos) Tissue_Sampling->Biomarker_Assay Data_Comparison Data Comparison & Analysis LC_MS->Data_Comparison Telomerase_Assay->Data_Comparison Biomarker_Assay->Data_Comparison

References

Epitalon's Antioxidant Capacity in Primary Human Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the tetrapeptide Epitalon's ability to mitigate oxidative stress in primary human cell cultures reveals significant antioxidant properties, positioning it as a noteworthy compound for further investigation in the fields of cellular aging and drug development. This guide provides a comparative analysis of this compound against established antioxidants, N-acetylcysteine (NAC) and Glutathione (GSH), supported by experimental data and detailed methodologies.

The synthetic peptide this compound (Ala-Glu-Asp-Gly) has demonstrated a marked capacity to protect primary human cells from oxidative damage. Its mechanisms of action include the reduction of reactive oxygen species (ROS), enhancement of endogenous antioxidant enzyme activity, and maintenance of mitochondrial function. When compared to the well-documented antioxidants NAC and GSH, this compound exhibits a distinct profile of activity, suggesting its potential as a targeted modulator of cellular redox balance.

Comparative Analysis of Antioxidant Performance

The following tables summarize the quantitative data on the antioxidant effects of this compound, NAC, and Glutathione in primary human cell cultures.

Table 1: Reduction of Reactive Oxygen Species (ROS)

CompoundCell TypeAssayConcentration% ROS Reduction (relative to control)Citation
This compound Human Gingival and Periodontal Stem CellsDCFH-DANot SpecifiedSignificant reduction[1]
Human Retinal Pigment Epithelial (ARPE-19) CellsH2O2 Assay40-60 ng/mLStatistically significant[2]
N-acetylcysteine (NAC) Primary Human Conjunctival Epithelial CellsDCFH-DA3 mMMarkedly reduced high-glucose induced ROS[3]
Primary Human FibroblastsNot SpecifiedVariousCell-type specific potential[4]
Glutathione (GSH) Primary Human HepatocytesNot SpecifiedN/A (endogenous)Levels decreased with oxidative stress[5]

Table 2: Modulation of Endogenous Antioxidant Enzymes

CompoundCell TypeEnzymeEffectCitation
This compound Human CellsSuperoxide Dismutase (SOD), Catalase, NQO1Increased gene expression[6]
Not SpecifiedSuperoxide Dismutase (SOD), Glutathione PeroxidaseEnhanced activity[1][7]
N-acetylcysteine (NAC) Human CellsGlutathione (GSH)Precursor, increases intracellular levels[3]
Glutathione (GSH) Human CellsGlutathione Peroxidase (GPx)Co-factor for activity[8]

Table 3: Effect on Mitochondrial Function

CompoundCell TypeParameterEffectCitation
This compound Human Pineal Gland CellsMitochondrial Staining Area (MitoTracker Red)Increased by 1.5 times in aging cells[9]
Human Skin FibroblastsMitochondrial Membrane PotentialImproved[10]
N-acetylcysteine (NAC) Not SpecifiedMitochondrial FunctionProtects against oxidative damage-induced dysfunction[11]
Glutathione (GSH) Human CellsMitochondrial FunctionEssential for mitochondrial health and redox balance[12]

Signaling Pathways and Mechanisms of Action

This compound's antioxidant effects are, in part, mediated through the activation of the Nrf2 signaling pathway, a master regulator of cellular redox homeostasis.[10] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes.

N-acetylcysteine primarily functions as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of Glutathione.[3] By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize ROS and detoxify harmful compounds.

Glutathione is a major intracellular antioxidant that directly quenches ROS and also acts as a cofactor for several antioxidant enzymes, including glutathione peroxidase.[8] It plays a crucial role in maintaining the cellular redox environment and protecting against oxidative damage.

Epitalon_Antioxidant_Pathway This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Activates CellMembrane Cell Membrane Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus and Binds Nucleus Nucleus AntioxidantEnzymes Increased Expression of Antioxidant Enzymes (SOD, Catalase, GPx) ARE->AntioxidantEnzymes Promotes Transcription ROS ROS (Reactive Oxygen Species) AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection & Reduced Oxidative Stress AntioxidantEnzymes->CellularProtection Leads to

This compound's Nrf2-mediated antioxidant signaling pathway.

Antioxidant_Comparison_Workflow start Primary Human Cell Culture treatment Treatment with: - this compound - NAC - GSH (or precursor) start->treatment oxidative_stress Induction of Oxidative Stress (e.g., H2O2) treatment->oxidative_stress ros_assay ROS Measurement (DCFH-DA Assay) oxidative_stress->ros_assay enzyme_assay Antioxidant Enzyme Activity/Expression Assay oxidative_stress->enzyme_assay mito_assay Mitochondrial Function Assay (e.g., JC-1) oxidative_stress->mito_assay data_analysis Data Analysis and Comparison ros_assay->data_analysis enzyme_assay->data_analysis mito_assay->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

Experimental workflow for comparing antioxidant properties.

Experimental Protocols

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol is adapted for primary human fibroblasts cultured in 96-well plates.

  • Cell Seeding: Plate primary human fibroblasts in a 96-well black, clear-bottom plate at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Pre-treatment: Remove the culture medium and treat the cells with varying concentrations of this compound, NAC, or a GSH precursor for a predetermined duration (e.g., 24 hours). Include a vehicle-only control.

  • DCFH-DA Loading: Prepare a 10 µM working solution of DCFH-DA in serum-free medium. Remove the treatment medium from the wells, wash once with pre-warmed phosphate-buffered saline (PBS), and incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells once with PBS. Add the respective treatment compounds back to the cells along with an ROS inducer (e.g., 100 µM H₂O₂) for 30-60 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Normalization: After fluorescence reading, lyse the cells and perform a protein quantification assay (e.g., BCA assay) to normalize the fluorescence intensity to the total protein content in each well.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol provides a general guideline for assessing changes in mitochondrial membrane potential.

  • Cell Culture and Treatment: Culture and treat primary human cells with the test compounds as described in the ROS measurement protocol.

  • JC-1 Staining: Prepare a 5 µg/mL working solution of JC-1 in serum-free medium. Remove the treatment medium, wash the cells with PBS, and incubate with the JC-1 working solution for 15-30 minutes at 37°C.

  • Washing: Remove the JC-1 staining solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity. JC-1 forms J-aggregates in healthy mitochondria with high membrane potential, which fluoresce red (Ex/Em ~585/590 nm). In cells with depolarized mitochondria, JC-1 remains as monomers and fluoresces green (Ex/Em ~514/529 nm). The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

  • Microscopy (Optional): Visualize the cells using a fluorescence microscope to observe the changes in red and green fluorescence.

References

Epitalon's Impact on Global Gene Expression: A Comparative Transcriptomic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tetrapeptide Epitalon's effects on global gene expression with the dipeptide Vilon, supported by available experimental data. It is designed to offer a comprehensive overview for researchers and professionals in the fields of aging, neurobiology, and drug development.

Overview of this compound's Mechanism of Action

This compound (Ala-Glu-Asp-Gly) is a synthetic peptide that has been the subject of extensive research for its potential geroprotective and regulatory effects. Its primary mechanism of action is the activation of the enzyme telomerase, which leads to the elongation of telomeres, the protective caps at the ends of chromosomes.[1][2][3][4] This process is crucial for cellular longevity and genomic stability.[3] Beyond its effects on telomeres, this compound has been shown to exert its influence through epigenetic modifications, including interacting with chromatin and histone proteins, thereby modulating gene expression.[1][5][6][7]

Comparative Global Gene Expression Analysis: this compound vs. Vilon

A key study by Anisimov et al. (2002) utilized DNA microarray technology to investigate the effects of this compound and another bioregulatory peptide, Vilon (Lys-Glu), on the gene expression profile in the heart of mice. This study provides a foundational dataset for a direct comparative transcriptomic analysis.

Summary of Microarray Data

The study analyzed the expression of 15,247 cDNA clones. The following table summarizes the significant changes in gene expression (defined as a greater than 2-fold change) induced by this compound and Vilon, both individually and in combination.

Treatment GroupTotal Genes with >2-fold Change in ExpressionGenes Activated (Upregulated)Maximum Activation (Fold Change)Genes Inhibited (Downregulated)Maximum Inhibition (Fold Change)
This compound 98Not specified in abstractNot specified in abstractNot specified in abstractNot specified in abstract
Vilon 36Not specified in abstractNot specified in abstractNot specified in abstractNot specified in abstract
This compound (alone or with Vilon) 2421946.61482.71
Vilon (alone or with this compound) 1801576.13232.79
This compound + Vilon (combined) 144Not specified in abstractNot specified in abstractNot specified in abstractNot specified in abstract

Data sourced from Anisimov SV, et al. Bull Exp Biol Med. 2002.[1][2][3]

Key Observations from the Microarray Data:

  • This compound monotherapy modulated a significantly larger number of genes (98) compared to Vilon monotherapy (36).

  • When considering both individual and combined treatments, this compound was involved in the activation of a greater number of genes (194) with a slightly higher maximum activation fold change (6.61) compared to Vilon (157 genes, 6.13-fold).

  • This compound also led to the inhibition of a larger set of genes (48) compared to Vilon (23).

  • The combination of this compound and Vilon resulted in a unique gene expression profile, modulating 144 genes, suggesting both synergistic and antagonistic interactions.

Effects of this compound on Specific Gene Expression

Beyond the global transcriptomic overview, several studies have identified specific genes and gene categories regulated by this compound.

Upregulation of Neurogenic Differentiation Markers

In a study on human gingival mesenchymal stem cells, this compound was shown to significantly upregulate the mRNA expression of key genes involved in neurogenesis.

GeneFunctionFold Increase in mRNA Expression
Nestin Neuronal progenitor marker1.7
GAP43 Axon growth and plasticity1.6
β-tubulin III Neuronal differentiation and migration1.8
Doublecortin Neuronal migration1.7

Data sourced from Khavinson V, et al. Molecules. 2020.[6][8]

Regulation of Telomerase and Oncogenes

This compound's primary mechanism involves the upregulation of the catalytic subunit of telomerase, hTERT.

GeneCell LineFold Increase in hTERT mRNA Expression
hTERT 21NT (Breast Cancer)12
hTERT BT474 (Breast Cancer)5

Data sourced from Al-Dulaimi S, et al. Biogerontology. 2025.[9]

Conversely, this compound has been shown to downregulate the expression of certain oncogenes.

GeneTissueFold Decrease in mRNA Expression
HER-2/neu Breast tumors in transgenic mice3.7

Data sourced from Anisimov VN, et al. Bull Exp Biol Med. 2002.

Signaling Pathways Modulated by this compound

The gene expression changes induced by this compound are mediated through several signaling pathways.

  • Telomerase Activation Pathway: this compound is thought to interact with the promoter regions of the telomerase gene, potentially by binding to specific DNA sequences and influencing chromatin structure, making the gene more accessible for transcription.[1]

  • Keap1/Nrf2 Signaling Pathway: This pathway is a master regulator of the cellular antioxidant response. This compound's activation of this pathway contributes to its antioxidant effects.[1]

  • Neuroendocrine and Melatonin Signaling: this compound may modulate signaling pathways associated with the pineal gland and melatonin production, which are linked to circadian rhythm regulation and oxidative stress reduction.[2][4]

  • STAT1 and MAPK (ERK1/2) Pathways: this compound has been shown to promote the phosphorylation of STAT1 and has an additive effect on the phosphorylation of ERK1/2, suggesting its involvement in inflammatory and cell growth signaling.

Experimental Protocols

In Vivo Microarray Analysis of Mouse Heart Tissue (Anisimov et al., 2002)
  • Animal Model: The specific strain of mice used in the study was not detailed in the abstract.

  • Treatment: Mice received either this compound, Vilon, or a combination of both. The exact dosage and administration route were not specified in the abstract.

  • Sample Collection: Heart tissue was collected from the mice for RNA extraction.

  • Gene Expression Analysis: DNA microarray technology was used to analyze the expression of 15,247 cDNA clones.

  • Data Analysis: A greater than 2-fold change in gene expression was considered significant.

In Vitro RT-PCR Analysis of Human Gingival Mesenchymal Stem Cells (Khavinson et al., 2020)
  • Cell Culture: Human gingival mesenchymal stem cells were cultured.

  • Treatment: Cells were treated with this compound for one week.

  • RNA Extraction: Total RNA was isolated from the cells.

  • Reverse Transcription: cDNA was synthesized from the extracted RNA.

  • Real-Time PCR (RT-PCR): The expression levels of Nestin, GAP43, β-tubulin III, and Doublecortin were quantified using RT-PCR.

Visualizations

Experimental Workflow

G cluster_invivo In Vivo Microarray Study cluster_invitro In Vitro RT-PCR Study a Animal Model (Mice) b Treatment Groups: - this compound - Vilon - this compound + Vilon - Control a->b c Heart Tissue Collection b->c d RNA Extraction c->d e cDNA Library (15,247 clones) d->e f DNA Microarray Analysis e->f g Global Gene Expression Profile f->g h Human Gingival Mesenchymal Stem Cells i This compound Treatment h->i j RNA Extraction i->j k Reverse Transcription (cDNA Synthesis) j->k l Real-Time PCR (RT-PCR) k->l m Specific Gene Expression Analysis l->m

Caption: Experimental workflows for in vivo microarray and in vitro RT-PCR studies of this compound.

This compound's Proposed Signaling Pathways

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound Chromatin Chromatin Remodeling This compound->Chromatin TERT_Promoter hTERT Gene Promoter This compound->TERT_Promoter Keap1 Keap1 This compound->Keap1 inhibits STAT1 STAT1 This compound->STAT1 ERK ERK1/2 This compound->ERK Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Telomerase Telomerase Production TERT_Promoter->Telomerase Telomere_Elongation Telomere_Elongation Telomerase->Telomere_Elongation leads to Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Production ARE->Antioxidant_Enzymes Oxidative_Stress_Reduction Oxidative_Stress_Reduction Antioxidant_Enzymes->Oxidative_Stress_Reduction leads to pSTAT1 pSTAT1 STAT1->pSTAT1 Inflammation_CellGrowth Inflammation_CellGrowth pSTAT1->Inflammation_CellGrowth regulates pERK pERK1/2 ERK->pERK pERK->Inflammation_CellGrowth

Caption: Proposed signaling pathways modulated by this compound.

Conclusion

The available transcriptomic data, primarily from the comparative microarray study by Anisimov et al. (2002), indicates that this compound has a more pronounced effect on global gene expression in the mouse heart than Vilon, modulating a larger number of genes with a higher magnitude of activation. Further studies focusing on specific cell types have elucidated this compound's role in upregulating genes critical for neurogenesis and telomere maintenance, while downregulating specific oncogenes. The underlying mechanisms involve a multi-faceted approach, including direct epigenetic modifications and the modulation of key signaling pathways related to antioxidant defense, inflammation, and cell growth.

For future research, high-throughput RNA sequencing (RNA-seq) studies would provide a more comprehensive and quantitative view of the global transcriptomic changes induced by this compound. Furthermore, direct comparative RNA-seq analyses of this compound against other promising geroprotective peptides would be invaluable for discerning their unique and overlapping mechanisms of action, ultimately guiding the development of targeted therapeutic strategies.

References

Safety Operating Guide

Proper Disposal of Epitalon: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of research materials such as the synthetic peptide Epitalon. While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper disposal procedures are essential to maintain a safe working environment and adhere to institutional and local regulations.[1][2][3]

This guide provides detailed, step-by-step instructions for the safe disposal of this compound in both solid (lyophilized powder) and liquid (reconstituted solution) forms, tailored for researchers, scientists, and drug development professionals.

Key Safety and Hazard Information

According to available Safety Data Sheets, this compound presents a low hazard profile. However, it is crucial to handle it with care, as with any laboratory chemical.

Hazard CategoryRating/StatementSource
GHS ClassificationNot classified as a hazardous substance[1][2][3]
NFPA RatingsHealth: 0, Fire: 0, Reactivity: 0[1]
HMIS RatingsHealth: 0, Fire: 0, Reactivity: 0[1]
Toxicological InfoWhen used and handled according to specifications, the product does not have any harmful effects.[1]
Personal Protective Equipment (PPE)Always wear gloves, a lab coat, and eye protection when handling.[4][5]

Experimental Protocols: Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or liquid) and the composition of any solutions.

Methodology for Solid this compound (Lyophilized Powder)

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[5][6]

  • Containment: Place the vial or container with the unused or waste solid this compound into a larger, sealable plastic bag or a designated solid chemical waste container.[4]

  • Labeling: Clearly label the container as "Solid Chemical Waste" and list the contents (e.g., "this compound powder"). Accurate labeling is crucial to prevent accidental exposure and ensure proper handling by waste management personnel.[4]

  • Storage: Store the sealed waste container in a designated, secure area for chemical waste pickup.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[4] These entities will typically handle the final disposal, often through incineration.[4]

Methodology for Liquid this compound (Solutions)

The disposal of liquid this compound solutions requires careful consideration of the solvent used for reconstitution.

  • Identify the Solvent: Determine if the this compound is dissolved in a non-hazardous aqueous buffer or a hazardous solvent (e.g., DMSO, acetonitrile). This will dictate the appropriate waste stream.[4]

  • Aqueous Solutions (Non-Hazardous):

    • While some institutional guidelines may permit the disposal of small quantities of non-hazardous biological materials down the drain with copious amounts of water, it is generally prohibited to flush chemicals.[4]

    • Best Practice: Collect the aqueous this compound solution in a designated liquid chemical waste container.[4] Do not pour it down the sink.[4]

  • Solutions with Hazardous Solvents:

    • Strict Prohibition: Never pour solutions containing organic solvents down the drain.[4]

    • Containment: Pour the this compound solution into a designated liquid chemical waste container that is compatible with the solvent used.

    • Labeling: Label the container clearly with "Hazardous Chemical Waste," and list all constituents, including the solvent (e.g., "this compound in DMSO").

  • Spill Management: In case of a spill, absorb the liquid with disposable wipes or an inert absorbent material. Place the contaminated materials into the appropriate solid chemical waste container. Clean the spill area thoroughly with a mild detergent.[4]

  • Final Disposal: As with solid waste, store the sealed liquid waste container in a designated area for pickup and disposal by your institution's EHS office or a certified waste management service.[7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

EpitalonDisposalWorkflow start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe check_form Identify Form of this compound Waste ppe->check_form solid_path Solid (Lyophilized Powder) check_form->solid_path Solid liquid_path Liquid (Solution) check_form->liquid_path Liquid contain_solid Place in a sealed, labeled solid chemical waste container. solid_path->contain_solid check_solvent Is the solvent hazardous (e.g., DMSO, Acetonitrile)? liquid_path->check_solvent storage Store waste in designated secure area for pickup. contain_solid->storage aqueous_solution Aqueous Solution (Non-Hazardous) check_solvent->aqueous_solution No hazardous_solution Hazardous Solvent check_solvent->hazardous_solution Yes contain_liquid_nonhaz Collect in a designated, labeled liquid chemical waste container. aqueous_solution->contain_liquid_nonhaz contain_liquid_haz Collect in a compatible, labeled hazardous liquid waste container. hazardous_solution->contain_liquid_haz contain_liquid_nonhaz->storage contain_liquid_haz->storage final_disposal Dispose via Institutional EHS or Certified Waste Vendor storage->final_disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Epitalon

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Epitalon, a synthetic tetrapeptide. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its lyophilized powder form, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Use Case
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice. Always inspect gloves for integrity before use. Change gloves immediately if contaminated.[1][2]
Eye Protection Safety glasses or gogglesShould be worn at all times in the laboratory to protect against splashes or airborne particles.[1][3][4]
Body Protection Laboratory coatA standard lab coat should be worn to protect personal clothing from contamination.[1][3]
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a fume hood or when there is a risk of aerosolization.[1][3][5]

Operational and Disposal Plans: A Step-by-Step Guide

Proper handling and disposal of this compound are crucial for laboratory safety and environmental protection. The following procedural guidance outlines the key steps from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • This compound is typically supplied as a lyophilized powder.[6]

  • Store the lyophilized powder in a cool, dry, and well-ventilated area, protected from light.[3][4][7]

  • For long-term storage of the powder, a temperature of -20°C is recommended.[7]

  • Once reconstituted, the solution should be refrigerated at 2-8°C and used within the recommended time frame.[7]

2. Preparation and Handling:

  • All handling of powdered this compound should ideally be conducted in a chemical fume hood to minimize inhalation risk.[3]

  • If a fume hood is not available, use a NIOSH-approved respirator.[1][3][5]

  • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

  • When reconstituting the powder, slowly inject the diluent down the side of the vial to avoid foaming and potential aerosolization.[7]

  • Avoid direct contact with the skin, eyes, and mucous membranes.[3][5]

  • In case of accidental contact:

    • Skin: Immediately wash the affected area with soap and plenty of water.[1][3][5]

    • Eyes: Flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5][8]

    • Ingestion: Wash out the mouth with water and seek immediate medical attention.[1][5]

3. Spill Management:

  • In the event of a spill, evacuate the area if necessary.

  • For small spills of the powder, carefully clean up to avoid raising dust. Use appropriate cleaning materials and wear full PPE.

  • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

4. Disposal:

  • All waste materials, including empty vials, used syringes, and contaminated PPE, should be considered chemical waste.[3]

  • Dispose of all waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound in the regular trash or down the drain.[3][4]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial receipt to final disposal.

Epitalon_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receipt Receive & Inspect this compound Storage Store Appropriately (Lyophilized: -20°C) (Reconstituted: 2-8°C) Receipt->Storage PPE Don Personal Protective Equipment Storage->PPE FumeHood Work in Fume Hood PPE->FumeHood Reconstitution Reconstitute with Diluent FumeHood->Reconstitution Experiment Perform Experiment Reconstitution->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination WasteSegregation Segregate Chemical Waste Decontamination->WasteSegregation Disposal Dispose via Approved Channels WasteSegregation->Disposal

Caption: Workflow for the safe handling and disposal of this compound.

By implementing these safety protocols and operational plans, research institutions can build a culture of safety, ensuring the well-being of their personnel while maintaining the highest standards of scientific inquiry.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epitalon
Reactant of Route 2
Reactant of Route 2
Epitalon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.